2,5-Dimethyltetrahydrofuran
説明
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 12594. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Furans - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Food additives -> Flavoring Agents. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
IUPAC Name |
2,5-dimethyloxolane | |
|---|---|---|
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O/c1-5-3-4-6(2)7-5/h5-6H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXMIDRBAFOEOQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(O1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10862510 | |
| Record name | Furan, tetrahydro-2,5-dimethyl- | |
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Molecular Weight |
100.16 g/mol | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS] | |
| Record name | 2,5-Dimethyltetrahydrofuran | |
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CAS No. |
1003-38-9 | |
| Record name | 2,5-Dimethyltetrahydrofuran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1003-38-9 | |
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| Record name | 2,5-Dimethyltetrahydrofuran | |
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| Record name | 2,5-DIMETHYLTETRAHYDROFURAN | |
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| Record name | Furan, tetrahydro-2,5-dimethyl- | |
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| Record name | Tetrahydro-2,5-dimethylfuran | |
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Foundational & Exploratory
structural elucidation of 2,5-Dimethyltetrahydrofuran
An In-Depth Technical Guide to the Structural Elucidation of 2,5-Dimethyltetrahydrofuran
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (DMTHF) is a saturated cyclic ether with the molecular formula C₆H₁₂O.[1][2][3] It is recognized for its potential as a biofuel and its applications as a solvent.[4] The molecule exists as a mixture of cis and trans stereoisomers, a crucial consideration in its analysis.[3][5][6] This guide provides a comprehensive, multi-technique approach to the unambiguous structural elucidation of this compound, synthesizing data from mass spectrometry, infrared spectroscopy, and advanced nuclear magnetic resonance techniques. The causality behind experimental choices and the synergy between different analytical methods are emphasized to provide a self-validating framework for its structural confirmation.
Part 1: Foundational Analysis - Molecular Formula and Degree of Unsaturation
The first step in any structural elucidation is to determine the molecular formula and the degree of unsaturation. The molecular formula for this compound is C₆H₁₂O.[1][2][3]
The degree of unsaturation (DoU), which indicates the total number of rings and/or multiple bonds, is calculated as follows:
DoU = C + 1 - (H/2) - (X/2) + (N/2) DoU = 6 + 1 - (12/2) = 1
A DoU of one is consistent with the proposed structure containing one ring and no double bonds.
Part 2: Mass Spectrometry (MS) - Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and offers structural clues through its fragmentation pattern. For DMTHF, Electron Ionization (EI) is a common technique.
Expertise & Experience: Interpreting the Mass Spectrum
The mass spectrum confirms the molecular weight and reveals the molecule's stability and fragmentation pathways under electron impact. The molecular ion (M⁺) peak is expected at a mass-to-charge ratio (m/z) of 100.16 g/mol , corresponding to the molecular formula C₆H₁₂O.[2] The fragmentation of cyclic ethers like DMTHF is predictable. Alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen atom) is a dominant pathway.
Key fragmentation patterns observed are:
-
Loss of a methyl group (•CH₃): Cleavage at the C2 or C5 position results in a fragment at m/z 85 (100 - 15).
-
Ring cleavage: The most significant fragmentation involves ring opening followed by cleavage, leading to the formation of stable carbocations. The base peak (most abundant fragment) is typically observed at m/z 43 , corresponding to the [C₂H₃O]⁺ ion (acetyl cation) or the isopropyl cation. Another prominent peak is often seen at m/z 56 .[6][7]
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, often via a Gas Chromatography (GC-MS) system which also serves to separate the cis and trans isomers.[8]
-
Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV).[9]
-
Analysis: The resulting positively charged fragments are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: An electron multiplier detects the ions, generating the mass spectrum.
Data Presentation: Key Mass Spectral Fragments
| m/z | Proposed Fragment | Significance |
| 100 | [C₆H₁₂O]⁺ | Molecular Ion (M⁺) |
| 85 | [M - CH₃]⁺ | Loss of a methyl group |
| 56 | [C₄H₈]⁺ | Result of ring cleavage |
| 43 | [C₂H₃O]⁺ or [C₃H₇]⁺ | Base Peak, characteristic fragment |
Visualization: Key Fragmentation Pathway
Caption: Primary fragmentation pathways for 2,5-DMTHF in EI-MS.
Part 3: Infrared (IR) Spectroscopy - Functional Group Identification
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.
Expertise & Experience: Analyzing IR Absorptions
The IR spectrum of DMTHF is expected to be relatively simple, characteristic of a saturated ether. The key is to confirm the presence of the C-O-C ether linkage and C-H bonds, and critically, the absence of other functional groups like hydroxyl (-OH) or carbonyl (C=O).
-
C-H Stretch (Alkane): Strong, sharp peaks are expected in the 2850-3000 cm⁻¹ region, corresponding to the stretching vibrations of the methyl (CH₃) and methylene (CH₂) groups.[10]
-
C-O-C Stretch (Ether): A strong, prominent absorption band in the 1050-1150 cm⁻¹ region is the hallmark of an ether.[10] This is one of the most diagnostic peaks in the spectrum.
-
Absence of Other Groups: The lack of a broad band around 3200-3600 cm⁻¹ confirms the absence of an alcohol. The absence of a strong band around 1700-1750 cm⁻¹ confirms the absence of a carbonyl group.
Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: As this compound is a liquid, a neat spectrum is easily obtained.[1] A single drop of the liquid is placed between two salt plates (e.g., NaCl or KBr) to form a thin capillary film.[10]
-
Background Scan: A background spectrum of the clean salt plates is recorded to be subtracted from the sample spectrum, removing interference from atmospheric CO₂ and H₂O.[10]
-
Sample Scan: The prepared sample is placed in the spectrometer's beam path, and the spectrum is recorded, typically over a range of 4000-400 cm⁻¹.[10]
Data Presentation: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2850 - 3000 | Strong | C-H Stretch (Alkane) |
| 1465, 1380 | Medium | C-H Bend (Alkane) |
| 1050 - 1150 | Strong | C-O-C Stretch (Ether) |
Part 4: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Definitive Blueprint
NMR spectroscopy is the most powerful technique for structural elucidation, providing detailed information about the carbon-hydrogen framework, connectivity, and stereochemistry. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC) experiments provides an irrefutable structural proof.
Expertise & Experience: Decoding the NMR Spectra
Due to the symmetry of both the cis and trans isomers, the spectra are simpler than would be expected for an asymmetric six-carbon molecule. For each isomer, we anticipate three unique carbon environments and three unique proton environments.
¹H NMR Spectrum:
-
Methyl Protons (H-1, H-6): These protons are adjacent to a single proton on the methine carbon (C2/C5). They will appear as a doublet in the upfield region (~1.2 ppm). The cis and trans isomers will likely show distinct doublets.
-
Methylene Protons (H-3, H-4): These protons are on the interior of the ring and will experience complex coupling with each other (geminal coupling) and with the methine protons (vicinal coupling). This results in a complex multiplet between ~1.5 and 2.1 ppm.
-
Methine Protons (H-2, H-5): These protons are attached to carbons bonded to the electronegative oxygen, shifting them downfield. They are coupled to the methyl protons and the methylene protons, resulting in a multiplet around ~3.8-4.0 ppm.
¹³C NMR Spectrum (Proton-Decoupled):
-
Methyl Carbons (C1, C6): Located in the upfield alkane region, around 21 ppm.
-
Methylene Carbons (C3, C4): Also in the alkane region, but slightly more downfield, around 35 ppm.
-
Methine Carbons (C2, C5): Significantly deshielded by the adjacent oxygen atom, appearing downfield around 74 ppm.
Experimental Protocol: 1D and 2D NMR Spectroscopy
-
Sample Preparation: Approximately 10-20 mg of this compound is dissolved in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).[10]
-
¹H NMR Acquisition: The spectrum is recorded on a spectrometer (e.g., 400 MHz). Multiple scans (e.g., 16) are acquired to ensure a good signal-to-noise ratio.[10]
-
¹³C NMR Acquisition: The ¹³C spectrum is recorded on the same instrument. A proton-decoupled sequence is used to simplify the spectrum to single lines for each carbon. A greater number of scans is required due to the lower natural abundance of ¹³C.[10]
-
2D COSY Acquisition: This experiment reveals proton-proton couplings. It identifies which protons are on adjacent carbons.
-
2D HSQC Acquisition: This experiment correlates protons with the carbons to which they are directly attached, confirming C-H connectivities.
Data Presentation: NMR Spectral Data
Table: ¹H NMR Data for this compound (mixture of isomers in CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~1.2 | d (doublet) | 6H | -CH₃ |
| ~1.5 - 2.1 | m (multiplet) | 4H | -CH₂-CH₂- |
| ~3.8 - 4.0 | m (multiplet) | 2H | -CH-O |
Table: ¹³C NMR Data for this compound (mixture of isomers in CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~21 | -CH₃ |
| ~35 | -CH₂- |
| ~74 | -CH-O |
Visualization: COSY Connectivity and Overall Workflow
Caption: Key ¹H-¹H COSY correlations in this compound.
Caption: Workflow for the structural elucidation of 2,5-DMTHF.
Part 5: Consolidated Structural Confirmation
The convergence of data from these independent analytical techniques provides an unambiguous confirmation of the structure of this compound.
-
Mass Spectrometry establishes the correct molecular weight (100.16 g/mol ) and molecular formula (C₆H₁₂O).[2] The fragmentation pattern is consistent with a cyclic ether structure containing two methyl groups.
-
Infrared Spectroscopy confirms the presence of a saturated ether (strong C-O-C stretch) and alkane C-H bonds, while decisively ruling out the presence of hydroxyl or carbonyl functional groups.[10]
-
NMR Spectroscopy delivers the definitive blueprint of the molecular structure. ¹H and ¹³C NMR data confirm the presence of three distinct types of carbons and protons, consistent with the molecule's symmetry. 2D NMR experiments (COSY and HSQC) irrefutably establish the connectivity between these groups, confirming the 2,5-disubstituted tetrahydrofuran ring system.
This self-validating system of analysis, where each technique corroborates the others, allows for the confident structural assignment of this compound.
References
- This compound | C6H12O | CID 13855. PubChem. [Link]
- 2,5-Dimethylfuran. Wikipedia. [Link]
- One-pot production of bio-based 2-methyltetrahydrofuran and this compound: a review of heterogeneous catalytic approaches.
- Furan, tetrahydro-2,5-dimethyl-. NIST WebBook. [Link]
- The infrared spectra of furan, tetrahydrofuran, and some of their methyl substituted deriv
- This compound - Optional[MS (GC)] - Spectrum. SpectraBase. [Link]
- 1H and 13C chemical shifts for some tetrasubstituted 2,5-diaryl di- and tetrahydrofuran deriv
- Measurement of atmospheric 2,5-Dimethylfuran Using Proton Transfer Reaction-Mass Spectrometry.
- Furan, tetrahydro-2,5-dimethyl-. NIST WebBook. [Link]
- Furan, tetrahydro-2,5-dimethyl-. NIST WebBook. [Link]
- Furan, tetrahydro-2,5-dimethyl-. NIST WebBook. [Link]
- This compound - 1003-38-9, C6H12O, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis. [Link]
- Furan, tetrahydro-2,5-dimethyl-. NIST WebBook. [Link]
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- 4. One-pot production of bio-based 2-methyltetrahydrofuran and this compound: a review of heterogeneous catalytic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Furan, tetrahydro-2,5-dimethyl- [webbook.nist.gov]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
spectroscopic data of 2,5-Dimethyltetrahydrofuran (NMR, IR, MS)
An In-Depth Technical Guide to the Spectroscopic Analysis of 2,5-Dimethyltetrahydrofuran
Authored by a Senior Application Scientist
This guide provides a comprehensive analysis of the spectroscopic data for this compound (DMTHF), a cyclic ether with the chemical formula C₆H₁₂O[1][2]. As a key intermediate and a potential biofuel, understanding its structural characteristics through modern spectroscopic techniques is paramount for researchers in organic synthesis, materials science, and drug development. This document delves into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of DMTHF, offering not just the data itself, but the underlying principles and experimental considerations essential for its accurate interpretation.
This compound exists as a mixture of cis and trans stereoisomers. This stereoisomerism arises from the relative positions of the two methyl groups at the C2 and C5 positions of the tetrahydrofuran ring. The different spatial arrangement of these groups leads to distinct spectroscopic signatures, particularly in NMR, which can be used to differentiate and characterize each isomer[3].
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds in solution. For 2,5-DMTHF, both ¹H and ¹³C NMR provide unambiguous evidence for its constitution and stereochemistry.
Experimental Protocol: NMR Spectroscopy
A robust and reproducible protocol is critical for acquiring high-quality NMR data.
1. Sample Preparation:
-
Accurately weigh 10-20 mg of this compound for ¹H NMR (or 20-50 mg for ¹³C NMR)[4].
-
Select a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common and effective choice for dissolving DMTHF[5][6].
-
Dissolve the sample in approximately 0.7 mL of CDCl₃ in a clean vial. For precise chemical shift referencing, ensure the solvent contains 0.03% v/v tetramethylsilane (TMS) as an internal standard[5].
-
Transfer the solution into a 5 mm NMR tube using a Pasteur pipette[4][5].
2. Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
The instrument will lock onto the deuterium signal of the solvent. Perform shimming to optimize the magnetic field homogeneity.
-
For ¹H NMR, acquire 16-32 scans over a spectral width of 0-10 ppm.
-
For ¹³C NMR, a greater number of scans will be required to achieve a good signal-to-noise ratio, with a typical spectral width of 0-220 ppm.
General Workflow for Spectroscopic Analysis
Caption: General workflow for NMR sample analysis.
¹H NMR Spectral Data
The protons alpha to the ether oxygen (at C2 and C5) are deshielded and appear downfield (3.4-4.5 ppm) compared to typical alkane protons[7][8]. The chemical shifts and coupling patterns differ slightly between the cis and trans isomers due to their different magnetic environments.
Table 1: ¹H NMR Spectroscopic Data of this compound in CDCl₃
| Chemical Shift (δ) ppm | Multiplicity | Assignment (Protons) |
| ~3.9 - 4.1 | Multiplet (m) | H-2, H-5 (methine) |
| ~1.9 - 2.1 | Multiplet (m) | H-3, H-4 (methylene) |
| ~1.5 - 1.7 | Multiplet (m) | H-3, H-4 (methylene) |
| ~1.2 | Doublet (d) | -CH₃ (at C2 and C5) |
Note: Data represents a typical spectrum for a mixture of isomers. Precise shifts and multiplicities can vary between the cis and trans forms.
Interpretation:
-
H-2, H-5 Protons: These methine protons are adjacent to the electronegative oxygen atom, causing a significant downfield shift to the ~3.9-4.1 ppm region.
-
H-3, H-4 Protons: The four methylene protons on C3 and C4 are diastereotopic and not chemically equivalent, leading to complex multiplets in the upfield region (~1.5-2.1 ppm).
-
Methyl Protons: The methyl protons at C2 and C5 appear as a doublet around 1.2 ppm, being split by the adjacent methine proton. In a high-resolution spectrum, two distinct doublets may be visible, corresponding to the cis and trans isomers.
¹³C NMR Spectral Data
Similar to ¹H NMR, the carbon atoms bonded to the ether oxygen are deshielded and resonate at a lower field.
Table 2: ¹³C NMR Spectroscopic Data of this compound in CDCl₃ [1]
| Chemical Shift (δ) ppm | Assignment (Carbons) |
| ~75-77 | C-2, C-5 |
| ~35-37 | C-3, C-4 |
| ~21-22 | -CH₃ |
Note: Data sourced from SpectraBase and represents typical values.
Interpretation:
-
C-2, C-5: These carbons are directly attached to the oxygen, resulting in a significant downfield shift to the ~75-77 ppm range, which is characteristic for carbons in an ether linkage[7][8].
-
C-3, C-4: The methylene carbons appear further upfield at ~35-37 ppm.
-
-CH₃: The methyl carbons give a signal in the aliphatic region around 21-22 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For 2,5-DMTHF, the key diagnostic absorption is the C-O stretching vibration of the cyclic ether.
Experimental Protocol: FTIR Spectroscopy
1. Sample Preparation:
-
For a liquid sample like 2,5-DMTHF, the simplest method is to prepare a neat thin film.
-
Place one drop of the liquid between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates. Gently press the plates together to form a thin capillary film.
2. Data Acquisition:
-
Place the salt plates in the spectrometer's sample holder.
-
Record a background spectrum of the clean, empty salt plates first.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹. The instrument software will automatically subtract the background spectrum.
IR Spectral Data
The IR spectrum is dominated by C-H and C-O bond vibrations.
Table 3: Key IR Absorption Bands for this compound [1][9]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2850 - 3000 | Strong | C-H stretch (alkane sp³) |
| 1370 - 1380 | Medium | C-H bend (methyl) |
| 1050 - 1150 | Strong | C-O stretch (cyclic ether) |
Interpretation:
-
C-H Stretch: The strong absorptions in the 2850-3000 cm⁻¹ region are characteristic of C-H stretching vibrations from the methyl and methylene groups.
-
C-O Stretch: The most diagnostic peak is the strong absorption in the 1050-1150 cm⁻¹ range. This band is characteristic of the C-O single bond stretching vibration in ethers[10][11]. Its high intensity is a key identifier for this functional group. The absence of a broad peak around 3200-3600 cm⁻¹ (O-H stretch) or a sharp peak around 1700 cm⁻¹ (C=O stretch) confirms the purity of the ether and the absence of alcohol or carbonyl impurities.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. Electron Ionization (EI) is a common technique that leads to predictable fragmentation pathways.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
1. Sample Preparation:
-
Prepare a dilute solution of 2,5-DMTHF in a volatile solvent like dichloromethane or hexane.
2. Data Acquisition:
-
Inject the solution into the GC-MS system. The GC column separates the compound from the solvent and any impurities.
-
The compound elutes from the GC column and enters the ion source of the mass spectrometer.
-
Molecules are ionized by a high-energy electron beam (typically 70 eV), causing them to form a molecular ion (M⁺•) and fragment[12].
-
The charged fragments are separated by the mass analyzer based on their mass-to-charge ratio (m/z) and detected.
MS Spectral Data
The molecular formula of 2,5-DMTHF is C₆H₁₂O, giving it a molecular weight of 100.16 g/mol [1][2].
Table 4: Key Mass Spectrometry Data (m/z) for this compound [13][14]
| m/z | Relative Intensity | Proposed Fragment Identity |
| 100 | Low | [C₆H₁₂O]⁺• (Molecular Ion, M⁺•) |
| 85 | High | [M - CH₃]⁺ |
| 57 | Medium | [C₄H₉]⁺ or [C₃H₅O]⁺ |
| 43 | Base Peak | [C₃H₇]⁺ or [C₂H₃O]⁺ |
Interpretation and Fragmentation: The molecular ion peak at m/z = 100 is often of low intensity due to the facile fragmentation of the cyclic ether[15]. The fragmentation is driven by the formation of stable carbocations and radicals.
-
Loss of a Methyl Group (m/z = 85): A common initial fragmentation is the cleavage of a C-C bond to lose a methyl radical (•CH₃), resulting in a stable oxonium ion at m/z = 85.
-
Formation of m/z = 43 (Base Peak): The most abundant fragment is typically observed at m/z = 43. This can arise from the cleavage of the C2-C3 bond followed by the loss of a propene molecule, leading to the [CH₃CHO H]⁺ ion. Alternatively, it can correspond to a stable isopropyl cation, [CH(CH₃)₂]⁺, resulting from further ring fragmentation.
Key Fragmentation Pathways of 2,5-DMTHF
Caption: Primary fragmentation route of 2,5-DMTHF in EI-MS.
Conclusion
The combined application of NMR, IR, and MS provides a complete and unambiguous structural characterization of this compound. ¹H and ¹³C NMR confirm the carbon-hydrogen framework and provide insights into the stereochemistry. IR spectroscopy validates the presence of the key ether functional group, while mass spectrometry confirms the molecular weight and reveals characteristic fragmentation patterns. This comprehensive spectroscopic profile serves as a reliable reference for researchers and professionals working with this important chemical compound.
References
- Benchchem. (n.d.). Spectroscopic and Mechanistic Analysis of 2,5-Dimethoxytetrahydrofuran: A Technical Guide.
- ChemicalBook. (n.d.). 2,5-Dimethoxytetrahydrofuran(696-59-3) 1H NMR spectrum.
- ChemicalBook. (n.d.). This compound(1003-38-9) IR Spectrum.
- SpectraBase. (n.d.). 2,5-Dimethoxy-tetrahydrofuran - Optional[1H NMR] - Spectrum.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- SpectraBase. (n.d.). This compound - Optional[MS (GC)] - Spectrum.
- Chertkov, A. V., Shestakova, A. K., & Chertkov, V. A. (2012). SYNTHESIS AND NMR SPECTRA OF TETRAHYDROFURAN-2-13C. Russian Journal of General Chemistry, 82(3).
- NIST. (n.d.). Furan, tetrahydro-2,5-dimethyl-. NIST Chemistry WebBook.
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CAS number 1003-38-9 properties and hazards
An In-Depth Technical Guide to N,N-Diethyl-p-phenylenediamine (CAS 1003-38-9)
Foreword
As a Senior Application Scientist, my experience has repeatedly demonstrated that a profound understanding of a reagent's fundamental properties is the bedrock of innovative and, more importantly, safe research. N,N-Diethyl-p-phenylenediamine (CAS 1003-38-9), a compound of significant utility and notable hazard, warrants such a detailed examination. This guide is structured not as a rigid data sheet but as a narrative that walks the user through the compound's identity, properties, applications, and the critical safety protocols required for its handling. The causality behind each recommendation is explained to empower researchers to make informed decisions, ensuring both experimental integrity and personal safety.
Compound Identification and Physicochemical Profile
N,N-Diethyl-p-phenylenediamine, also known as 4-Amino-N,N-diethylaniline, is an aromatic amine that serves as a versatile intermediate and reagent in various chemical applications. Its core structure consists of a benzene ring substituted with an amino group and a diethylamino group at positions 1 and 4, respectively.
The compound's utility is intrinsically linked to its physicochemical properties, which dictate its behavior in different experimental settings. A summary of these key characteristics is presented below.
Table 1: Physicochemical Properties of N,N-Diethyl-p-phenylenediamine
| Property | Value | Source |
| CAS Number | 1003-38-9 | |
| Molecular Formula | C₁₀H₁₆N₂ | |
| Molecular Weight | 164.25 g/mol | |
| Appearance | Red to brown liquid | |
| Melting Point | 16 - 19 °C (60.8 - 66.2 °F) | |
| Boiling Point | 260 - 262 °C (500 - 503.6 °F) | |
| Density | 0.966 g/cm³ | |
| Solubility | Slightly soluble in water. | |
| Vapor Pressure | <0.1 hPa at 20 °C (68 °F) | |
| Flash Point | 125 °C (257 °F) - closed cup |
Core Applications in Research and Development
While historically significant in the dye industry and as a photographic developer, N,N-Diethyl-p-phenylenediamine's modern utility in research is primarily centered on its redox properties.
-
Colorimetric Analysis: It is a key reagent in the DPD (N,N-Diethyl-p-phenylenediamine) method for measuring free and total chlorine concentrations in water treatment and swimming pool maintenance. In the presence of chlorine, DPD is oxidized to form a magenta-colored radical cation (Wurster's dye), the intensity of which is proportional to the chlorine concentration and can be quantified spectrophotometrically. The choice of DPD in this application is due to its rapid and distinct color change, providing high sensitivity for residual disinfectants.
-
Redox Indicator: Its ability to undergo reversible one-electron oxidation makes it a useful redox indicator in certain titrations and electrochemical studies.
-
Organic Synthesis: It serves as a building block or precursor in the synthesis of more complex molecules, including certain dyes, polymers, and pharmaceutical intermediates.
Comprehensive Hazard Analysis and Toxicological Profile
The utility of N,N-Diethyl-p-phenylenediamine is matched by its significant hazards. A failure to appreciate its toxicological profile can lead to severe health consequences and compromised experiments. This compound is classified as highly toxic and environmentally damaging.
Primary Hazards:
-
Acute Toxicity (Oral, Dermal, Inhalation): The compound is fatal if swallowed, fatal in contact with skin, and toxic if inhaled. This triple threat necessitates the use of a comprehensive barrier system (gloves, lab coat, respiratory protection) at all times.
-
Skin Sensitization: It is a potent skin sensitizer. Initial contact may not produce a severe reaction, but subsequent exposures, even to minute quantities, can trigger a severe allergic response. This is a critical point of emphasis; sensitization is a permanent condition, and continued work with the material becomes untenable.
-
Organ Damage: Evidence suggests a risk of damage to organs through prolonged or repeated exposure.
-
Aquatic Toxicity: The compound is very toxic to aquatic life with long-lasting effects. This necessitates stringent waste disposal protocols to prevent environmental contamination.
Table 2: GHS Hazard and Precautionary Statements
| Category | Code | Statement |
| Hazard | H300+H310 | Fatal if swallowed or in contact with skin. |
| Hazard | H317 | May cause an allergic skin reaction. |
| Hazard | H331 | Toxic if inhaled. |
| Hazard | H373 | May cause damage to organs through prolonged or repeated exposure. |
| Hazard | H410 | Very toxic to aquatic life with long lasting effects. |
| Precaution | P273 | Avoid release to the environment. |
| Precaution | P280 | Wear protective gloves/ protective clothing/ eye protection/ face protection. |
| Precaution | P301+P310 | IF SWALLOWED: Immediately call a POISON CENTER/doctor. |
| Precaution | P302+P352 | IF ON SKIN: Wash with plenty of soap and water. |
| Precaution | P310 | Immediately call a POISON CENTER or doctor/ physician. |
Self-Validating Experimental Workflow: Safe Handling and Disposal
To ensure both user safety and experimental validity, a self-validating workflow must be employed. The following protocol is designed to minimize exposure and prevent contamination. The causality for each step is highlighted to reinforce its importance.
Workflow Diagram: Safe Handling of N,N-Diethyl-p-phenylenediamine
Caption: Safe handling workflow for N,N-Diethyl-p-phenylenediamine.
Step-by-Step Protocol
-
Preparation and Hazard Review (Self-Validation Check 1):
-
Action: Before entering the lab, thoroughly read and understand the Safety Data Sheet (SDS) for N,N-Diethyl-p-phenylenediamine.
-
Causality: This step is non-negotiable. It ensures you are fully aware of the specific hazards, required PPE, and emergency procedures before any potential exposure occurs. This is your first validation gate: do not proceed if the risks are not understood.
-
-
Engineering Controls and PPE (Self-Validation Check 2):
-
Action: All handling of the compound, including weighing and dilutions, MUST be performed inside a certified chemical fume hood. Assemble and don all required PPE: chemical-resistant gloves (nitrile is acceptable for incidental contact, but heavier gloves like butyl rubber should be considered for extensive handling), a flame-retardant lab coat, and splash-proof safety goggles in combination with a face shield.
-
Causality: The fume hood provides the primary engineering control to prevent inhalation of toxic vapors. The comprehensive PPE acts as the last line of defense against dermal absorption, which is a fatal route of exposure for this compound.
-
-
Handling and Aliquoting:
-
Action: Use dedicated, clearly labeled glassware and tools. When not in use, ensure the primary container is tightly sealed. The compound is sensitive to air and light and can oxidize, which appears as a darkening of the liquid.
-
Causality: Dedicated tools prevent cross-contamination of other experiments. Sealing the container preserves the compound's integrity, ensuring experimental reproducibility, and prevents the release of vapors into the fume hood workspace.
-
-
Waste Management and Decontamination (Self-Validation Check 3):
-
Action: All contaminated materials (pipette tips, gloves, wipes) must be collected in a dedicated, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams. Decontaminate all surfaces with an appropriate solvent.
-
Causality: Due to its extreme toxicity to aquatic life, preventing environmental release is a regulatory and ethical imperative. Proper waste segregation is the only way to ensure it is disposed of by qualified personnel according to environmental regulations.
-
Conclusion
N,N-Diethyl-p-phenylenediamine (CAS 1003-38-9) is a reagent that demands respect. Its utility in colorimetric analysis and synthesis is undeniable, but it is overshadowed by its severe toxicological profile. For the research scientist, this compound serves as a case study in the importance of a safety-first mindset. By understanding the causality behind rigorous handling protocols—from the necessity of a fume hood to mitigate inhalation toxicity to the critical need for segregated waste to prevent environmental harm—we can harness its chemical properties effectively and safely. Adherence to the workflows described in this guide is not merely a recommendation; it is a prerequisite for responsible science.
References
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- European Chemicals Agency (ECHA). Substance Infocard for 4-amino-N,N-diethylaniline. [Link]
- Hach. DPD Method for Chlorine Testing. [Link]
The Emergence of Furan-Based Biofuels: A Technical Guide to Biosynthesis Pathways
Abstract
The global imperative to transition from fossil fuels to renewable energy sources has catalyzed significant research into advanced biofuels. Among the most promising candidates are furan-based compounds, derived from lignocellulosic biomass, which offer high energy density and compatibility with existing infrastructure. This in-depth technical guide provides a comprehensive overview of the core biosynthesis pathways for the production of furan-based biofuels. We will explore the enzymatic and microbial routes for converting biomass-derived carbohydrates into key furan platforms, such as 5-hydroxymethylfurfural (HMF) and furfural, and their subsequent valorization into biofuels and other valuable bioproducts. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and engineer these critical metabolic pathways.
Introduction: The Furan Revolution in Bioenergy
Furanic compounds, particularly 5-hydroxymethylfurfural (HMF) and furfural, are versatile platform chemicals that can be upgraded to a variety of valuable chemicals and biofuels.[1] Their production from renewable lignocellulosic biomass positions them as key players in the development of a sustainable bioeconomy.[2][3] Unlike first-generation biofuels derived from food crops, furan-based biofuels utilize non-edible plant matter, mitigating concerns about food security.[4] This guide will delve into the biological pathways, both natural and engineered, that enable the conversion of carbohydrates into these pivotal furan intermediates and their subsequent transformation into next-generation biofuels.
The Precursors: From Biomass to Furan Platforms
The journey to furan-based biofuels begins with the deconstruction of lignocellulosic biomass into its constituent C5 (pentose) and C6 (hexose) sugars. These monosaccharides then serve as the primary feedstocks for the synthesis of furfural and HMF, respectively.
Furfural Biosynthesis from Pentose Sugars
Furfural is primarily derived from the dehydration of pentose sugars, such as xylose and arabinose, which are abundant in the hemicellulose fraction of biomass.[5][6] The traditional industrial production of furfural relies on acid-catalyzed dehydration at high temperatures.[5][7] While effective, this process can lead to the formation of undesirable byproducts and requires significant energy input.[8]
Biocatalytic approaches, though less mature, offer a more sustainable alternative. The enzymatic dehydration of xylose to furfural is an area of active research, with a focus on developing robust enzymes that can function under mild conditions. The overall chemical transformation involves the removal of three water molecules from the pentose sugar.[5]
5-Hydroxymethylfurfural (HMF) Biosynthesis from Hexose Sugars
HMF is synthesized through the acid-catalyzed dehydration of hexose sugars like glucose and fructose.[9][10] The conversion of glucose to HMF is a two-step process: the isomerization of glucose to fructose, followed by the dehydration of fructose to HMF.[7][9][11] Fructose is a more favorable starting material due to its furanose ring structure, which is more readily dehydrated.[10]
Enzymatic isomerization of glucose to fructose is a well-established industrial process, primarily using glucose isomerase.[11][12] This enzymatic step can be coupled with a subsequent chemical or biocatalytic dehydration to produce HMF in a "one-pot" synthesis.[11][13]
Core Biosynthetic Pathways for Furan Valorization
Once the platform molecules furfural and HMF are produced, they can be biologically upgraded to a range of biofuels and other valuable chemicals. This valorization is primarily achieved through microbial fermentation and enzymatic cascades.
The Furfural Degradation and Conversion Pathway
Several microorganisms possess natural pathways for the degradation of furfural, which can be harnessed and engineered for biofuel production. A key pathway involves the oxidation of furfural to 2-furoic acid, which is then metabolized further.[1][14]
The initial step is catalyzed by an aldehyde dehydrogenase.[14] The resulting 2-furoic acid is then activated to furoyl-CoA by a synthetase.[1][14] Subsequent enzymatic steps lead to the opening of the furan ring and integration into central metabolism.[1][14] By redirecting these pathways, it is possible to produce biofuels like 2-methylfuran (2-MF).[15][16]
The HMF Oxidation Pathway to 2,5-Furandicarboxylic Acid (FDCA)
While not a biofuel itself, 2,5-furandicarboxylic acid (FDCA) is a crucial bio-based monomer for the production of high-performance bioplastics like polyethylene furanoate (PEF), a potential replacement for petroleum-based PET.[17][18][19] The biosynthesis of FDCA from HMF is a well-studied oxidative pathway.[2][20][21]
This conversion proceeds through a series of enzymatic oxidation steps, with two primary routes:
-
Via 5-hydroxymethyl-2-furancarboxylic acid (HMFCA): The aldehyde group of HMF is first oxidized to a carboxylic acid, followed by the oxidation of the alcohol group.[11][22]
-
Via 2,5-diformylfuran (DFF): The alcohol group of HMF is oxidized to an aldehyde, followed by the oxidation of both aldehyde groups.[11][22]
Key enzymes in this pathway include alcohol oxidases, aldehyde oxidases, and peroxygenases.[22][23][24][25]
Microbial Production of Furan-Based Biofuels
Metabolic engineering of microorganisms plays a pivotal role in the development of efficient furan biofuel production platforms.[26][27][28][29] The inherent toxicity of furan aldehydes to many microbes presents a significant challenge.[14][30][31] Strategies to overcome this include:
-
Engineering for Tolerance: Modifying microbial genomes to enhance tolerance to furfural and HMF.[30][31]
-
Pathway Engineering: Introducing heterologous genes and deleting competing pathways to channel metabolic flux towards the desired furan biofuel.[26][27] For example, genes from organisms with high furan tolerance, such as Cupriavidus basilensis, can be expressed in production strains.[14][30]
-
Selective Substrate Utilization: Engineering microbes to selectively consume furan compounds while leaving the primary sugar feedstock for fermentation.[30]
Experimental Protocols
Protocol 1: Enzymatic Isomerization of Glucose to Fructose
This protocol describes a standard laboratory procedure for the enzymatic conversion of glucose to fructose using immobilized glucose isomerase.
Materials:
-
Glucose solution (10% w/v in deionized water)
-
Immobilized glucose isomerase
-
Magnesium sulfate (MgSO₄) solution (1 M)
-
Cobalt chloride (CoCl₂) solution (0.1 M)
-
Phosphate buffer (0.1 M, pH 7.5)
-
Water bath or incubator shaker
-
HPLC system for analysis
Procedure:
-
Prepare the reaction mixture by combining 50 mL of 10% glucose solution, 50 µL of 1 M MgSO₄, and 50 µL of 0.1 M CoCl₂ in a 100 mL flask. Adjust the pH to 7.5 with phosphate buffer.
-
Add 1 gram of immobilized glucose isomerase to the reaction mixture.
-
Incubate the flask at 60°C with gentle agitation (150 rpm) for 4-6 hours.
-
Periodically, take small aliquots of the reaction mixture, centrifuge to remove the enzyme, and analyze the supernatant for glucose and fructose concentrations using an HPLC system equipped with a refractive index detector and a suitable carbohydrate analysis column.
-
Continue the reaction until the desired conversion is achieved (typically an equilibrium mixture of ~42% fructose, 50% glucose, and 8% other sugars).
-
Separate the immobilized enzyme by filtration for reuse.
Protocol 2: Microbial Conversion of HMF to FDCA using Raoultella ornithinolytica
This protocol is adapted from studies on engineered Raoultella ornithinolytica for the biotransformation of HMF to FDCA.[2]
Materials:
-
Engineered Raoultella ornithinolytica strain (e.g., BF60)
-
Luria-Bertani (LB) medium
-
5-Hydroxymethylfurfural (HMF)
-
Phosphate buffer (50 mM, pH 8.0)
-
Incubator shaker
-
Centrifuge
-
HPLC system for analysis
Procedure:
-
Inoculate a single colony of the engineered R. ornithinolytica into 50 mL of LB medium and grow overnight at 30°C with shaking at 200 rpm.
-
Harvest the cells by centrifugation at 5000 x g for 10 minutes.
-
Wash the cell pellet twice with 50 mM phosphate buffer (pH 8.0).
-
Resuspend the cells in the same buffer to a final concentration of approximately 45 g/L (wet cell weight).
-
Add HMF to the cell suspension to a final concentration of 100 mM.
-
Incubate the reaction mixture at 30°C with shaking at 200 rpm.
-
Monitor the conversion of HMF to FDCA over time by taking samples, centrifuging to remove cells, and analyzing the supernatant by HPLC.
-
The reaction is typically complete within 24-72 hours, with high yields of FDCA.[2]
Data Presentation
| Furan Biofuel/Product | Precursor | Key Enzymes/Catalysts | Typical Yield (%) | Reference |
| Furfural | Xylose | Acid Catalyst (e.g., H₂SO₄) | 50-80 | [7][32] |
| 5-Hydroxymethylfurfural (HMF) | Fructose | Acid Catalyst (e.g., Amberlyst 15) | 50-90 | [10][33] |
| 2,5-Furandicarboxylic Acid (FDCA) | HMF | Galactose Oxidase & Aldehyde Oxidase | 74 (isolated) | [25] |
| 2,5-Furandicarboxylic Acid (FDCA) | HMF | Engineered R. ornithinolytica | 95.14 | [2] |
| 2-Methylfuran (2-MF) | Furfural | Cu/SiO₂ | 95.5 | [16] |
Conclusion and Future Perspectives
The biosynthesis of furan-based biofuels represents a vibrant and rapidly advancing field of research. While significant progress has been made in understanding and engineering the underlying metabolic pathways, several challenges remain. These include improving the tolerance of microbial hosts to furanic inhibitors, increasing the efficiency and stability of biocatalysts, and developing cost-effective processes for biomass pretreatment and product separation.[33][34][35] Future research will likely focus on the discovery of novel enzymes, the application of synthetic biology tools for advanced metabolic engineering, and the integration of biocatalytic and chemocatalytic processes to create highly efficient and sustainable biorefineries. The continued development of these biosynthesis pathways is crucial for unlocking the full potential of furan-based biofuels and contributing to a greener and more sustainable energy future.
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- Title: Advances in the synthesis and application of 2,5-furandicarboxylic acid Source: Elsevier URL:[Link]
- Title: Industrial production, application, microbial biosynthesis and degradation of furanic compound, hydroxymethylfurfural (HMF)
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- Title: Biocatalytic production of 2,5-furandicarboxylic acid: recent advances and future perspectives Source: PubMed URL:[Link]
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- Title: Conversion of furan derivatives for preparation of biofuels over Ni-Cu/C catalyst Source: Taylor & Francis Online URL:[Link]
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An In-depth Technical Guide to the Thermochemistry of 2,5-Dimethyltetrahydrofuran and Related Oxolanes
This guide provides a comprehensive technical overview of the thermochemical properties of this compound (2,5-DMTHF) and its parent oxolanes, tetrahydrofuran (THF) and 2-methyltetrahydrofuran (2-MTHF). As interest grows in these compounds as next-generation biofuels, a deep understanding of their energetic landscape is crucial for researchers, chemical engineers, and drug development professionals involved in combustion modeling, process design, and stability analysis.[1][2][3] This document moves beyond a simple recitation of data, delving into the experimental and computational methodologies used to determine these critical parameters, explaining the causality behind procedural choices and highlighting the self-validating nature of robust thermochemical studies.
The Significance of Oxolanes in Modern Chemistry
Substituted oxolanes, particularly 2,5-DMTHF, have emerged as promising biofuel candidates.[4] Produced from cellulosic biomass, they offer several advantages over traditional ethanol, including higher energy density, lower water solubility, and favorable octane numbers.[5][6] However, to optimize their performance in internal combustion engines and ensure their safe storage and handling, precise thermochemical data are indispensable. Key properties such as the standard enthalpy of formation (ΔfH°), enthalpy of vaporization (ΔHvap), and bond dissociation energies govern everything from combustion efficiency and pollutant formation to oxidative stability.[1][5] This guide explores the two primary pillars of modern thermochemistry—rigorous experimentation and high-level computational modeling—as applied to these important cyclic ethers.
The Experimental Quest for Enthalpy
Determining the fundamental energetic properties of a molecule requires meticulous experimental work. The goal is to measure the energy stored within the chemical bonds, which is released or absorbed during chemical reactions.
Standard Enthalpy of Formation (ΔfH°)
The standard enthalpy of formation is the cornerstone of thermochemistry. It represents the enthalpy change when one mole of a compound is formed from its constituent elements in their most stable states at standard conditions (298.15 K and 1 bar).[7][8] A negative ΔfH° indicates an exothermic formation process, signifying that the compound is enthalpically more stable than its constituent elements.[9][10]
Methodology: Combustion Calorimetry
The most direct experimental route to determining the enthalpy of formation for organic compounds is through the measurement of their enthalpy of combustion (ΔcH°). By precisely measuring the heat released during complete combustion, and applying Hess's Law, we can calculate the ΔfH°.[11]
The technique of choice is oxygen bomb calorimetry.[12] A known mass of the substance is placed in a high-pressure stainless steel vessel (the "bomb"), which is then filled with pure oxygen to approximately 30 atm. The bomb is submerged in a precisely known volume of water in a thermally insulated container (the calorimeter). The sample is ignited electrically, and the complete combustion reaction releases heat, which is absorbed by the bomb and the surrounding water, causing a measurable temperature rise.
-
Calibration: The effective heat capacity of the calorimeter system (Ccal) must be determined. This is achieved by combusting a certified standard reference material, typically benzoic acid, which has a precisely known enthalpy of combustion. The measured temperature rise from this calibration experiment allows for the calculation of Ccal. This step is critical for the self-validating nature of the protocol; it ensures the accuracy of all subsequent measurements.
-
Sample Preparation: A precise mass of the liquid sample (e.g., 2,5-DMTHF) is encapsulated in a gelatin capsule or absorbed onto a combustible wick of known mass and heat of combustion.
-
Assembly: The sample is placed in the bomb's crucible. A fuse wire is connected to the ignition electrodes, touching the sample. A small, known amount of water is added to the bomb to ensure all combustion products are in their standard states (e.g., nitric acid from any nitrogen impurities, aqueous sulfuric acid from sulfur).
-
Combustion: The bomb is sealed, pressurized with oxygen, and placed in the calorimeter. The initial temperature is recorded, the sample is ignited, and the final temperature is recorded after thermal equilibrium is reached.
-
Analysis: The total heat released (q_total) is calculated using the measured temperature change (ΔT) and the calorimeter's heat capacity (q_total = Ccal * ΔT). Corrections are then applied for the heat released by the ignition wire and any auxiliary materials. This corrected value gives the standard internal energy of combustion (ΔcU°). The standard enthalpy of combustion (ΔcH°) is then calculated by accounting for the change in the number of moles of gas in the reaction.
-
Derivation of ΔfH°: Using the known standard enthalpies of formation for the combustion products (CO₂(g) and H₂O(l)), the standard enthalpy of formation of the compound is calculated via Hess's Law.[11]
Caption: Workflow for determining ΔfH° via combustion calorimetry.
Methodology: Enthalpy of Vaporization (ΔHvap)
To determine the gas-phase enthalpy of formation—a critical parameter for combustion modeling—the enthalpy of vaporization must be known. This is the energy required to transform one mole of a liquid into its gaseous state. It can be determined by measuring the compound's vapor pressure at various temperatures. The relationship between these quantities is described by the Clausius-Clapeyron equation.[13][14]
ln(P) = - (ΔHvap / R) * (1/T) + C
Where P is the vapor pressure, T is the absolute temperature, R is the ideal gas constant, and C is a constant. This equation has the form of a straight line (y = mx + b). Therefore, by plotting ln(P) versus 1/T, the enthalpy of vaporization can be calculated from the slope of the line (slope = -ΔHvap/R).[14][15]
-
Apparatus Setup: A small quantity of the degassed liquid sample is introduced into a thermostated, evacuated vessel connected to a pressure transducer.[16]
-
Temperature Control: The temperature of the vessel is precisely controlled and varied in steps.
-
Data Acquisition: At each temperature, the system is allowed to reach equilibrium, and the corresponding vapor pressure is recorded.
-
Data Analysis: The natural logarithm of each pressure reading is plotted against the reciprocal of the corresponding absolute temperature.
-
Calculation: A linear regression is performed on the data. The slope of the resulting line is used to calculate the ΔHvap. The high linearity of this plot serves as a self-validation of the data's quality.
Caption: Clausius-Clapeyron analysis for ΔHvap determination.
The Computational Approach: Predicting Thermochemistry
While experimental methods provide definitive values, they can be time-consuming and require pure samples. Computational quantum chemistry offers a powerful complementary approach to predict thermochemical properties from first principles.
High-Level Composite Methods: Gaussian-n (G4/G3) Theories
For accurate thermochemical predictions, methods that approximate a highly accurate solution to the electronic Schrödinger equation are required. Composite methods, such as Gaussian-4 (G4) and its predecessor G3, are designed to achieve this accuracy efficiently.[17][18] These are not single calculations but rather a sequence of well-defined computations where the results are combined to estimate the energy of a much more computationally expensive calculation.[17]
A typical G4 procedure involves:[17]
-
An initial geometry optimization and frequency calculation using a reliable density functional theory (DFT) method (e.g., B3LYP).
-
A series of single-point energy calculations with increasingly larger basis sets and higher levels of electron correlation theory (e.g., Møller-Plesset perturbation theory and Coupled Cluster theory).
-
An extrapolation to the complete basis set limit.
-
The addition of several smaller correction terms, including a "higher-level correction" (HLC), which is an empirical parameterization to account for remaining systematic deficiencies.[17]
The G4(MP2) method is a more economical variant that provides excellent accuracy by reducing the order of perturbation theory in some steps.[19][20] The success of these methods lies in their design, which systematically accounts for the major contributions to the total electronic energy of a molecule.
Isodesmic Reactions: A Strategy for Error Cancellation
A significant challenge in computational chemistry is that the absolute calculated energies have small errors that can become large when calculating reaction enthalpies. An isodesmic reaction is a hypothetical, fictitious reaction designed to cancel these systematic errors.[21] In such a reaction, the number and types of chemical bonds on the reactant side are the same as on the product side.
For example, to calculate the enthalpy of formation for this compound, one could use the following isodesmic reaction, provided the experimental ΔfH° of THF and propane are known with high accuracy:[21]
2,5-DMTHF + 2 CH₄ → THF + 2 C₃H₈
By calculating the energies of all species in this reaction, the reaction enthalpy (ΔrH°) can be determined. Because the bonding environments are so similar on both sides, errors in the calculations tend to cancel, leading to a very accurate ΔrH°. This value can then be used with the known experimental ΔfH° values of the other three species to derive a highly reliable theoretical ΔfH° for 2,5-DMTHF. This represents a powerful, self-validating computational protocol.
Caption: Isodesmic reaction for calculating ΔfH° of 2,5-DMTHF.
Data Synthesis and Comparative Analysis
Combining experimental and computational data provides the most complete and trustworthy picture of the thermochemistry of these oxolanes. The enthalpy of formation of the parent compound, tetrahydrofuran, is well-established experimentally and serves as a critical anchor for computational studies of its methylated derivatives.[21] High-level computational studies, such as those employing G4 theory with isodesmic reactions, have produced a consistent set of data for THF, 2-MTHF, and 2,5-DMTHF.[1]
| Compound | Formula | ΔfH° (liquid, 298.15 K) (kJ/mol) | ΔHvap (298.15 K) (kJ/mol) | ΔfH° (gas, 298.15 K) (kJ/mol) | Source |
| Tetrahydrofuran (THF) | C₄H₈O | -215.9 ± 0.7 | 31.7 ± 0.1 | -184.2 ± 0.7 | Experimental[21] |
| 2-Methyltetrahydrofuran | C₅H₁₀O | -253.3 | 34.1 | -219.2 | Computational[1] |
| This compound | C₆H₁₂O | -295.4 | 37.0 | -258.4 | Computational[1] |
Note: Values for methylated species are derived from high-level computations anchored to the experimental value for THF.
The data reveals a consistent trend: each addition of a methyl group to the tetrahydrofuran ring makes the standard enthalpy of formation more negative by approximately 35-40 kJ/mol. This reflects the increased stability imparted by the alkyl substituents. These values are fundamental inputs for models that predict combustion behavior, reaction kinetics, and the formation of radicals and intermediates during oxidation.[1][22]
Conclusion
The thermochemistry of this compound and related oxolanes is a field where advanced experimental techniques and high-level computational methods converge to provide a robust and consistent dataset. Through the careful application of oxygen bomb calorimetry and vapor pressure measurements, foundational experimental benchmarks are established. These are leveraged by computational strategies like G4 theory and isodesmic reaction schemes to expand the available data to related compounds with a high degree of confidence. The resulting thermochemical parameters are not merely academic values; they are essential for the rational design of next-generation biofuels, the modeling of engine performance, and ensuring the chemical stability and safety of these promising renewable energy carriers.
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A Whitepaper: One-Pot Catalytic Synthesis of 2,5-Dimethyltetrahydrofuran from Carbohydrates
Abstract
The transition from a fossil-fuel-based economy to a sustainable, bio-based paradigm necessitates the development of efficient processes for converting renewable biomass into high-value chemicals and fuels. 2,5-Dimethyltetrahydrofuran (2,5-DMTHF) has emerged as a promising liquid biofuel, possessing an energy density comparable to gasoline and favorable combustion properties.[1] Its synthesis from abundant and non-food carbohydrates represents a critical pathway toward decarbonizing the transportation sector. This technical guide provides an in-depth analysis of the one-pot synthesis of 2,5-DMTHF from carbohydrates, a strategy that circumvents the need for costly separation of intermediates, thereby enhancing process efficiency and economic viability.[2] We will explore the core reaction cascades, dissect the design and function of multifunctional catalysts, present field-proven experimental protocols, and analyze performance data from key studies. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this vital biorefinery process.
Introduction: The Imperative for Renewable Furanics
The global imperative to mitigate climate change and reduce reliance on finite fossil resources has catalyzed intensive research into renewable energy sources.[3] Among various alternatives, biomass-derived liquid fuels are particularly attractive as "drop-in" replacements for existing transportation infrastructure. This compound (2,5-DMTHF) stands out as a superior biofuel candidate. It is derived from 5-hydroxymethylfurfural (HMF), a key platform chemical accessible from the dehydration of C6 sugars (hexoses).[4] The potential of furan-based biofuels like 2,5-dimethylfuran (DMF) and its hydrogenated derivative, 2,5-DMTHF, is underscored by their physicochemical properties which are similar to fossil fuels.[1]
The strategic advantage of a "one-pot" synthesis lies in its process intensification. By telescoping a multi-step reaction sequence—isomerization, dehydration, hydrodeoxygenation, and hydrogenation—into a single reactor, we can significantly reduce capital and operational costs, minimize waste, and improve overall atom economy.[2] This guide focuses on the intricate chemistry and catalytic systems that enable this direct transformation from simple sugars to a high-performance biofuel.
The Core Chemistry: A Multi-Step Cascade in a Single Pot
The conversion of carbohydrates, particularly glucose and fructose, into 2,5-DMTHF is not a single transformation but a cascade of sequential reactions.[5] A successful one-pot synthesis requires a catalytic system capable of orchestrating each step with high selectivity, minimizing the formation of undesired byproducts such as humins (polymeric materials resulting from sugar degradation).
The principal reaction pathway involves four key stages:
-
Isomerization: When starting with glucose, the most abundant hexose, the first step is its isomerization to fructose. This is crucial because the five-membered furanose ring structure of fructose is more readily dehydrated to HMF than the six-membered pyranose ring of glucose.[6][7] This step is typically catalyzed by Lewis acids.
-
Dehydration: Fructose undergoes acid-catalyzed dehydration, eliminating three molecules of water to form the pivotal intermediate, 5-hydroxymethylfurfural (HMF).[3] Brønsted acids are particularly effective for this transformation.[7]
-
Hydrodeoxygenation (HDO): The HMF molecule is then converted to 2,5-dimethylfuran (DMF). This step involves the hydrogenolysis of the C-O bonds in the hydroxymethyl and aldehyde groups, replacing them with C-H bonds. This is a metal-catalyzed process.[4][8]
-
Hydrogenation: Finally, the furan ring of DMF is saturated via hydrogenation to yield the target molecule, 2,5-DMTHF. This step also requires a metal catalyst.[4]
The entire sequence from the carbohydrate feedstock to the final 2,5-DMTHF product is illustrated in the reaction network diagram below.
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The Phoenix from the Ash: A Technical Guide to the Discovery and Isolation of Furanic Compounds from Biomass
Preamble: The Imperative for a Bio-Based Future
In the relentless pursuit of a sustainable chemical industry, the valorization of lignocellulosic biomass stands as a cornerstone of innovation. This vast, renewable resource, often relegated to waste, holds the building blocks for a new generation of platform chemicals poised to displace their petrochemical counterparts. Among the most promising of these are the furanic compounds, particularly furfural and 5-hydroxymethylfurfural (HMF). These versatile molecules serve as pivotal intermediates, bridging the gap between raw biomass and a diverse array of value-added products, from biofuels and bioplastics to pharmaceuticals and fine chemicals.[1][2]
This technical guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the core principles and methodologies governing the discovery and isolation of furanic compounds from biomass. Moving beyond a mere recitation of protocols, we will delve into the causality behind experimental choices, offering field-proven insights to navigate the complexities of this transformative technology. Our narrative is built upon the pillars of expertise, trustworthiness, and authoritative scientific grounding, ensuring that each described protocol is a self-validating system for robust and reproducible results.
Section 1: The Furanic Potential - From Lignocellulose to Platform Chemical
Lignocellulosic biomass is a complex composite of three primary polymers: cellulose, hemicellulose, and lignin.[3] The carbohydrate fractions, cellulose (a polymer of glucose) and hemicellulose (a heteropolymer of various sugars, including xylose), are the primary feedstocks for the production of furanic compounds.[4]
-
Furfural (FUR) is derived from the dehydration of pentose sugars, predominantly xylose, which is abundant in the hemicellulose fraction of biomass.[5][6]
-
5-Hydroxymethylfurfural (HMF) is formed through the dehydration of hexose sugars, primarily fructose, which can be obtained from the isomerization of glucose derived from cellulose hydrolysis.[7][8]
The journey from recalcitrant biomass to purified furanics is a multi-stage process, each step presenting unique challenges and opportunities for optimization. A generalized workflow is depicted below.
Caption: Generalized workflow for the production of furanic compounds from lignocellulosic biomass.
Section 2: Deconstruction of the Fortress - Biomass Pretreatment
The inherent recalcitrance of lignocellulosic biomass, due to the crystalline nature of cellulose and the complex, cross-linked structure of lignin, necessitates a pretreatment step to render the carbohydrate fractions accessible for subsequent hydrolysis.[4][9] The choice of pretreatment method is critical as it significantly impacts the efficiency of the entire process and can influence the formation of inhibitory byproducts.[9]
Physicochemical Pretreatment Methods
Physicochemical methods involve the use of heat, pressure, and chemical agents to disrupt the biomass structure.[4]
-
Steam Explosion: This method involves treating biomass with high-pressure steam followed by rapid decompression.[10] The explosive release of pressure causes significant disruption of the lignocellulosic matrix.
-
Organosolv: This process utilizes organic solvents to solubilize lignin, effectively separating it from the cellulose and hemicellulose fractions.[4] This yields a relatively pure cellulose stream and a lignin-rich solvent stream.
-
Acid Pretreatment: Dilute acid hydrolysis, typically with sulfuric acid, is a widely used method that primarily targets the hydrolysis of hemicellulose into its constituent sugars.[10] However, harsh acidic conditions can lead to the degradation of sugars and the formation of inhibitory compounds.[5]
-
Alkaline Pretreatment: Alkaline agents, such as sodium hydroxide, are effective in removing lignin and a portion of the hemicellulose, thereby increasing the porosity of the biomass.[4]
Biological Pretreatment
Biological pretreatment employs microorganisms or their enzymes to selectively degrade lignin and hemicellulose.[10] While this approach is generally milder and more environmentally benign, it is often a slower process compared to physicochemical methods.[10]
Section 3: Liberating the Building Blocks - Hydrolysis of Polysaccharides
Following pretreatment, the polysaccharide fractions must be hydrolyzed into their monomeric sugar components.
Acid-Catalyzed Hydrolysis
Acid hydrolysis can be performed using either concentrated or dilute acids.
-
Dilute Acid Hydrolysis: This is often carried out at elevated temperatures and pressures. While effective, it can lead to the degradation of the liberated sugars into undesirable byproducts, including humins.[5]
-
Concentrated Acid Hydrolysis: This method operates at lower temperatures but requires large amounts of acid, necessitating a robust acid recovery process.
Enzymatic Hydrolysis
Enzymatic hydrolysis utilizes cellulases and hemicellulases to specifically cleave the glycosidic bonds in cellulose and hemicellulose. This process is highly selective and operates under mild conditions, minimizing the formation of degradation products.[4] However, the cost of enzymes can be a significant factor.
Section 4: The Alchemical Transformation - Catalytic Conversion to Furanics
The conversion of monosaccharides to furanic compounds is the core chemical transformation in this process. This is typically an acid-catalyzed dehydration reaction.[7][8]
Caption: Simplified reaction pathways for the formation of furfural and HMF from biomass-derived sugars.
Catalytic Systems
A wide range of catalysts have been developed to improve the yield and selectivity of furanic compound production.
-
Homogeneous Catalysts: Mineral acids (e.g., H₂SO₄, HCl) are effective but suffer from issues of corrosion, separation, and waste generation.[7]
-
Heterogeneous Catalysts: Solid acid catalysts, such as zeolites, sulfonated carbons, and metal oxides, offer advantages in terms of ease of separation and reusability.[7][11]
-
Biphasic Systems: The use of a biphasic solvent system, typically an aqueous phase for the reaction and an organic phase for in-situ extraction of the furanic product, can significantly enhance yields by preventing product degradation.[12]
-
Ionic Liquids (ILs) and Deep Eutectic Solvents (DESs): These novel solvents can act as both the reaction medium and the catalyst, offering unique properties for biomass dissolution and conversion.[13][14]
Experimental Protocol: Production of HMF from Fructose using a Heterogeneous Catalyst
This protocol describes a representative lab-scale synthesis of HMF from fructose using a solid acid catalyst in a biphasic solvent system.
Materials:
-
Fructose (reagent grade)
-
Amberlyst-15 (or similar solid acid catalyst)
-
Dimethyl sulfoxide (DMSO)
-
Toluene
-
250 mL three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Thermometer
-
Separatory funnel
Procedure:
-
Catalyst Preparation: Activate the Amberlyst-15 catalyst by washing with deionized water followed by methanol and then drying in an oven at 100°C overnight.
-
Reaction Setup: To the three-neck flask, add 10 g of fructose, 100 mL of DMSO, and 100 mL of toluene.
-
Catalyst Addition: Add 2 g of the activated Amberlyst-15 catalyst to the reaction mixture.
-
Reaction Conditions: Heat the mixture to 130°C with vigorous stirring. The biphasic system will be evident.
-
Reaction Monitoring: Monitor the reaction progress by taking aliquots from the organic phase at regular intervals (e.g., every 30 minutes) and analyzing for HMF concentration using HPLC.
-
Reaction Quenching: After the desired reaction time (typically 2-4 hours), cool the reaction mixture to room temperature.
-
Product Separation: Separate the organic and aqueous phases using a separatory funnel. The HMF will be predominantly in the organic (toluene) phase.
-
Catalyst Recovery: Filter the aqueous phase to recover the solid acid catalyst for potential reuse after washing and drying.
-
Product Isolation: Evaporate the toluene from the organic phase under reduced pressure to obtain crude HMF. Further purification can be achieved by column chromatography.
Causality Behind Experimental Choices:
-
DMSO as the Aqueous Phase: DMSO is an excellent solvent for carbohydrates and facilitates the dehydration reaction.[11]
-
Toluene as the Organic Phase: Toluene effectively extracts HMF from the aqueous phase, preventing its degradation into levulinic acid and formic acid.
-
Amberlyst-15 as the Catalyst: As a solid acid catalyst, it is easily separable from the reaction mixture, allowing for recycling and minimizing product contamination.
-
Reaction Temperature of 130°C: This temperature provides a good balance between the rate of HMF formation and the rate of its degradation.
Section 5: The Art of Separation - Isolation and Purification of Furanic Compounds
The separation and purification of furanic compounds from the complex reaction mixture is a critical and often challenging step.[12]
Separation Techniques
-
Distillation: Due to its volatility, furfural is often recovered from the reaction mixture via steam distillation or reactive distillation.[15][16][17]
-
Liquid-Liquid Extraction: This is a common method for separating HMF, especially when using biphasic reaction systems.[18][19]
-
Adsorption: Adsorbents like activated carbon, zeolites, and resins can be used for the selective removal of furanic compounds from aqueous solutions.[20]
-
Chromatography: For high-purity applications, such as in the pharmaceutical industry, column chromatography or preparative HPLC may be employed, although these methods are less suitable for large-scale production.[12]
Section 6: The Measure of Success - Analytical Characterization
Accurate and reliable quantification of furanic compounds is essential for process optimization and quality control.
High-Performance Liquid Chromatography (HPLC)
HPLC is the most widely used technique for the analysis of furanic compounds, particularly HMF.[21][22]
Typical HPLC Parameters for HMF and Furfural Analysis:
| Parameter | Setting |
|---|---|
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with a mixture of acetonitrile and water |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C |
| Detector | UV-Vis detector at a wavelength of 280 nm |
| Injection Volume | 5 µL |
Data adapted from Shimadzu Application News No. AD-0213.[23]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is well-suited for the analysis of volatile furanic compounds like furfural.[21] Headspace solid-phase microextraction (HS-SPME) can be used for sample preparation to enhance sensitivity.[21]
Section 7: Navigating the Challenges and Future Perspectives
Despite significant progress, several challenges remain in the industrial-scale production of furanic compounds from biomass.
-
Catalyst Stability and Reusability: Deactivation of catalysts due to coking or leaching is a major concern.[12]
-
Product Selectivity and Yield: Minimizing the formation of byproducts and humins is crucial for economic viability.
-
Separation and Purification Costs: The energy-intensive nature of current separation techniques contributes significantly to the overall production cost.[12]
-
Feedstock Variability: The composition of lignocellulosic biomass can vary widely, requiring robust and flexible processing technologies.
Future research will likely focus on the development of more robust and selective catalysts, integrated and continuous processing technologies, and the valorization of all biomass components, including lignin, to achieve a truly sustainable biorefinery concept.
Section 8: Safety Considerations and Toxicological Profile
It is important to note that furan and its derivatives can have toxicological implications. Furan itself is classified as a possible human carcinogen.[24][25][26] While many furan-containing compounds have valuable pharmaceutical applications, their metabolic activation can sometimes lead to hepatotoxicity.[27][28] Therefore, appropriate safety precautions, including the use of personal protective equipment and proper ventilation, should always be employed when handling these compounds in a laboratory or industrial setting.
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Foreword: The Rationale for Screening 2,5-Dimethyltetrahydrofuran
An In-Depth Technical Guide to the Preliminary Biological Screening of 2,5-Dimethyltetrahydrofuran
This compound (DMTHF) is a cyclic ether recognized for its utility as a solvent and its potential as a biofuel derived from renewable biomass.[1][2] While its physical and chemical properties are documented, its biological and toxicological profiles remain largely unexplored.[3][4] However, the broader class of furan-containing heterocyclic compounds has demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[5][6] This established potential of the furan scaffold provides a strong rationale for conducting a preliminary biological screening of DMTHF.
This guide is designed for researchers, scientists, and drug development professionals. It provides a structured, field-proven approach to conducting an initial assessment of the biological activity of this compound. The methodologies described herein are foundational, aiming to identify potential cytotoxic or antimicrobial properties that would warrant further, more specialized investigation. We will proceed from essential safety considerations to detailed experimental protocols for cytotoxicity and antimicrobial evaluation, culminating in guidance on data interpretation and subsequent steps.
Part 1: Critical Safety and Handling Protocols for this compound
Before any biological screening can commence, it is imperative to establish safe handling procedures. The known chemical properties of DMTHF necessitate stringent safety measures.
Known Hazards:
-
Flammability: DMTHF is a flammable liquid with a flash point of approximately 26.67°C (80°F).[7] It must be kept away from heat, sparks, open flames, and other ignition sources.[3][4]
-
Peroxide Formation: As a cyclic ether, DMTHF is designated as a Class B peroxide-forming chemical, meaning it can form explosive peroxides upon concentration (e.g., through distillation or evaporation).[8] Commercially available DMTHF is often stabilized with butylated hydroxytoluene (BHT).[1][9] It is crucial to date containers upon receipt and opening and to test for peroxides if the material is old or has been exposed to air.
-
Irritant and Neurotoxin: The compound is listed as an irritant and a neurotoxin that targets the central nervous system.[7][9]
-
Limited Toxicological Data: It is critical to note that the chemical, physical, and toxicological properties have not been thoroughly investigated.[3][4] Therefore, the compound should be treated as potentially hazardous, and exposure should be minimized.
Handling Protocol:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[3]
-
Ventilation: All handling of DMTHF should be conducted inside a certified chemical fume hood to prevent inhalation of vapors.[1]
-
Storage: Store in a well-ventilated, cool place in a tightly closed container.[3] Ensure the storage area is designated for flammable liquids.
-
Spill & Disposal: In case of a spill, remove all ignition sources and absorb with an inert material. Dispose of the compound and any contaminated materials as hazardous waste according to institutional and local regulations.[4][10]
Part 2: Primary Biological Screen: Cytotoxicity Assessment
A primary phenotypic screen is a fundamental first step in drug discovery, serving to identify compounds with potential anticancer activity or to flag for general toxicity early in the process.[5] The MTT assay is a robust and widely used colorimetric method for this purpose, measuring cellular metabolic activity as an indicator of cell viability.[5][11]
Causality of Experimental Design: The MTT Assay
The choice of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on its principle of action. Viable, metabolically active cells possess mitochondrial reductase enzymes that cleave the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells. This provides a quantitative measure of how the test compound affects cellular metabolic activity, which is a proxy for cytotoxicity.[12]
Experimental Workflow: General Cytotoxicity Screening
The overall workflow for the preliminary screening of this compound is a staged process, beginning with safety assessment and moving through primary biological assays.
Caption: Step-by-step workflow for the broth microdilution assay.
Detailed Protocol: Broth Microdilution Assay
Materials:
-
This compound (DMTHF)
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Standard antibiotic (e.g., Ciprofloxacin, Gentamicin) for positive control
-
Sterile 96-well U-bottom plates
Procedure:
-
Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline, adjusting its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution:
-
In a 96-well plate, add 50 µL of CAMHB to wells 2 through 12.
-
Prepare a 2x working stock of DMTHF. Add 100 µL of this stock to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard 50 µL from well 10.
-
Well 11 will serve as the growth control (no compound).
-
Well 12 will serve as the sterility control (no inoculum).
-
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. Do not add inoculum to well 12.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Result Interpretation: After incubation, visually inspect the wells for turbidity (a sign of bacterial growth). The MIC is the lowest concentration of DMTHF at which no turbidity is observed.
Data Presentation: Hypothetical Antimicrobial Screening Data
| Compound | Organism | MIC (µg/mL) |
| This compound | Staphylococcus aureus (Gram-positive) | 128 |
| This compound | Escherichia coli (Gram-negative) | > 256 |
| This compound | Candida albicans (Fungus) | > 256 |
| Ciprofloxacin (Positive Control) | Staphylococcus aureus | 0.5 |
| Ciprofloxacin (Positive Control) | Escherichia coli | 0.015 |
Part 4: Data Interpretation and Strategic Next Steps
The preliminary screen provides the first critical data points on the bioactivity of this compound.
Interpreting the Results:
-
High Cytotoxicity (Low IC₅₀): If DMTHF shows potent cytotoxicity against cancer cell lines but not against normal cell lines (a screen that should be added as a follow-up), it could be a candidate for anticancer drug development. [13]However, if it is broadly cytotoxic to all cell types, it is likely a general toxin.
-
Selective Antimicrobial Activity (Low MIC): If DMTHF shows a low MIC against specific pathogens (e.g., Gram-positive bacteria) but has a high IC₅₀ against human cell lines, it suggests selective antimicrobial activity. [14]This is a promising profile for developing new antibiotics.
-
No Activity: If the IC₅₀ and MIC values are both very high, the molecule is likely biologically inert under the tested conditions, and further investigation may not be warranted unless a different biological target is hypothesized.
Logical Next Steps:
-
Confirmation and Expansion: Repeat the primary screens to confirm the results. Expand the panel of cell lines (including non-cancerous lines for selectivity) and microbial strains (including drug-resistant strains). [14]2. Secondary Assays: If promising activity is confirmed, proceed to secondary assays to understand the mechanism of action.
-
Structure-Activity Relationship (SAR) Studies: If DMTHF shows a "hit," it can serve as a scaffold. Synthesizing and screening derivatives can help identify which parts of the molecule are essential for its activity and can lead to the optimization of potency and selectivity. [16] This structured approach to preliminary screening ensures that resources are directed toward compounds with the highest potential while maintaining rigorous scientific standards and safety.
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An In-depth Technical Guide to 2,5-Dimethyltetrahydrofuran: Nomenclature, Properties, Synthesis, and Applications
Introduction
2,5-Dimethyltetrahydrofuran (DMTHF) is a heterocyclic organic compound that is gaining increasing attention as a sustainable solvent and a versatile intermediate in chemical synthesis.[1] Derived from renewable biomass sources, it presents a greener alternative to conventional petroleum-based solvents.[2] This technical guide provides a comprehensive overview of this compound, tailored for researchers, scientists, and drug development professionals. We will delve into its nomenclature, physicochemical properties, stereochemistry, synthesis, spectroscopic analysis, purification, applications, and safety considerations.
Nomenclature and Synonyms
The systematic naming of chemical compounds is crucial for unambiguous communication in scientific research. The International Union of Pure and Applied Chemistry (IUPAC) provides a standardized nomenclature system.
The IUPAC name for this compound is 2,5-dimethyloxolane .[3]
However, it is more commonly referred to as this compound in literature and commercial settings. It is also known by a variety of synonyms, including:
Physicochemical Properties
This compound is a colorless liquid with a characteristic ether-like odor.[4] Its physical and chemical properties are summarized in the table below. It is important to note that commercial this compound is often supplied as a mixture of its cis and trans isomers.[5]
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₁₂O | [3] |
| Molecular Weight | 100.16 g/mol | [3] |
| Boiling Point | 90-92 °C (mixture of isomers) | [5] |
| Density | 0.833 g/mL at 25 °C (mixture of isomers) | [5] |
| Refractive Index | n20/D 1.404 (lit.) (mixture of isomers) | [5] |
| Flash Point | 80 °F | [4] |
| Water Solubility | Practically insoluble | [4] |
| Peroxide Formation | Can form peroxides upon storage and concentration | [3] |
Stereochemistry
This compound possesses two stereocenters at the C2 and C5 positions, leading to the existence of three stereoisomers: a pair of enantiomers (trans isomers) and a meso compound (cis isomer).
Caption: Stereoisomers of this compound.
The cis isomer has the two methyl groups on the same side of the furan ring, while the trans isomer has them on opposite sides. The ratio of these isomers can influence the physical properties and reactivity of the compound.
Synthesis of this compound
This compound can be synthesized through various routes, with increasing interest in methods that utilize renewable feedstocks.
Synthesis from 2,5-Hexanedione
A common laboratory-scale synthesis involves the cyclization of 2,5-hexanedione. This reaction is typically acid-catalyzed and proceeds via an intramolecular nucleophilic attack of one carbonyl oxygen on the other protonated carbonyl group, followed by dehydration.
Caption: Synthesis of this compound from 2,5-Hexanedione.
Experimental Protocol: Synthesis of this compound from 2,5-Hexanedione
Materials:
-
2,5-Hexanedione
-
Sulfuric acid (concentrated)
-
Water
-
Diethyl ether
-
Sodium bicarbonate (saturated solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2,5-hexanedione and a dilute aqueous solution of sulfuric acid.
-
Heat the mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
After the reaction is complete, cool the mixture to room temperature.
-
Transfer the reaction mixture to a separatory funnel and extract with diethyl ether.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
The crude product can be purified by fractional distillation.
Green Synthesis from Biomass
The development of sustainable chemical processes has led to significant research into the production of this compound from biomass-derived platform molecules, such as 5-hydroxymethylfurfural (5-HMF).[2] The conversion of 5-HMF to 2,5-DMTHF typically involves a two-step process: hydrodeoxygenation of the hydroxymethyl group and hydrogenation of the furan ring.[2] Various catalytic systems, often employing noble metals like palladium or ruthenium, have been developed to achieve high yields and selectivity under milder reaction conditions.[2]
Spectroscopic Analysis
Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of chemical compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of this compound will show signals corresponding to the methyl protons, the methine protons at the 2 and 5 positions, and the methylene protons at the 3 and 4 positions. The chemical shifts and coupling patterns will differ between the cis and trans isomers due to their different magnetic environments.
¹³C NMR: The carbon NMR spectrum will display distinct signals for the methyl carbons, the methine carbons at C2 and C5, and the methylene carbons at C3 and C4. The chemical shifts will be sensitive to the stereochemistry of the molecule. While specific peak assignments for each isomer require access to dedicated spectral databases or experimental data, general regions for the resonances can be predicted.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by strong C-H stretching vibrations in the region of 2850-3000 cm⁻¹ and a prominent C-O-C stretching band characteristic of ethers, typically observed around 1050-1150 cm⁻¹.[3] The absence of a strong O-H stretching band (around 3200-3600 cm⁻¹) and a C=O stretching band (around 1700 cm⁻¹) would indicate the successful conversion of 2,5-hexanedione.
Purification
Fractional distillation is the most common method for purifying liquid this compound and can also be used to separate the cis and trans isomers to some extent, although their boiling points are very close.[6][7]
Experimental Protocol: Purification by Fractional Distillation
Apparatus:
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with a thermometer
-
Condenser
-
Receiving flask
-
Heating mantle
-
Boiling chips
Procedure:
-
Set up the fractional distillation apparatus in a fume hood. Ensure all glass joints are properly sealed.
-
Place the crude this compound and a few boiling chips into the round-bottom flask.
-
Wrap the fractionating column with glass wool or aluminum foil to ensure an adiabatic process, which is crucial for efficient separation.[8]
-
Begin heating the flask gently. As the liquid boils, a vapor ring will slowly rise through the column.[9]
-
Maintain a slow and steady distillation rate. Collect the fraction that distills at the boiling point of this compound (90-92 °C).[5]
-
Monitor the temperature at the distillation head. A stable temperature reading indicates the collection of a pure fraction.
-
It is advisable to collect the distillate in several small fractions to better isolate the pure compound.
Applications
This compound has emerged as a promising "green" solvent in various chemical transformations. Its physical properties, such as a higher boiling point and lower water solubility compared to tetrahydrofuran (THF), make it an attractive alternative.[1]
Its applications include:
-
Solvent for Organic Reactions: It can be used as a solvent for a wide range of organic reactions, including Grignard reactions, cross-coupling reactions, and polymerizations.[1]
-
Biofuel Additive: Due to its high energy density and favorable combustion properties, it is being investigated as a potential biofuel and fuel additive.
-
Intermediate in Chemical Synthesis: this compound serves as a precursor for the synthesis of other valuable chemicals and materials.
Safety Information
This compound is a flammable liquid and should be handled with appropriate safety precautions.[4]
-
Flammability: It has a low flash point and its vapors can form explosive mixtures with air. Keep away from heat, sparks, and open flames.[4]
-
Peroxide Formation: Like many ethers, this compound can form explosive peroxides upon exposure to air and light, especially during storage and concentration.[3] It is often supplied with a stabilizer like butylated hydroxytoluene (BHT). It is crucial to test for the presence of peroxides before distillation.
-
Handling: Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Always consult the Safety Data Sheet (SDS) for detailed safety information before handling this chemical.
Conclusion
This compound is a versatile and increasingly important chemical with significant potential as a sustainable solvent and a building block in organic synthesis. Its production from renewable resources aligns with the principles of green chemistry, making it a compelling alternative to traditional petrochemicals. A thorough understanding of its properties, synthesis, and handling is essential for its effective and safe utilization in research and development.
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The Synthesis of 2,5-Dimethyltetrahydrofuran: A Technical Guide for Researchers
Introduction: The Significance of 2,5-Dimethyltetrahydrofuran in a Sustainable Future
This compound (DMTHF) is a heterocyclic ether that has garnered significant attention as a promising second-generation biofuel.[1][2] Its advantageous physicochemical properties, including a high energy density, a boiling point suitable for liquid transportation fuels, and immiscibility with water, position it as a superior alternative to ethanol.[3][4] The production of DMTHF from renewable biomass resources is a key area of research in the pursuit of a sustainable chemical industry and a circular economy.[5][6] This technical guide provides an in-depth exploration of the primary synthetic routes to 2,5-DMTHF, with a focus on the underlying chemical principles, catalytic systems, and experimental methodologies.
Core Synthetic Pathways to this compound
The production of 2,5-DMTHF can be broadly categorized into several key pathways, each with its own set of advantages and challenges. The choice of pathway often depends on the available feedstock and the desired process efficiency.
From Biomass-Derived Carbohydrates: A Multi-Step Transformation
The valorization of biomass, particularly lignocellulosic materials, into valuable chemicals is a cornerstone of green chemistry.[5][6] The synthesis of DMTHF from carbohydrates like fructose and glucose typically proceeds through a series of catalytic steps, with 5-hydroxymethylfurfural (5-HMF) and 2,5-dimethylfuran (DMF) as key intermediates.[7][8]
The overall transformation can be visualized as follows:
Caption: Synthesis of DMTHF from 2,5-Hexanedione.
Homogeneous ruthenium and iridium catalysts have been shown to be effective for the conversion of 2,5-hexanedione to a mixture of 2,5-hexanediol and this compound in an aqueous acidic medium. [9]For instance, a homogeneously acting ruthenium catalyst can produce up to 80% yield of this compound. [9]
From 2,5-Hexanediol: Intramolecular Dehydration
The intramolecular dehydration of 2,5-hexanediol presents another viable route to DMTHF. [10][11]This reaction can be promoted by high-temperature liquid water, and the rate can be enhanced by the addition of high-pressure carbon dioxide, which forms carbonic acid in situ. [10][11] This method offers a stereoselective pathway, with the dehydration of chiral 2,5-hexanediol yielding predominantly cis-2,5-DMTHF, suggesting an SN2 reaction mechanism. [10][11] Experimental Protocol: Stereoselective Dehydration of 2,5-Hexanediol [10][11]
-
Reactant Preparation: A solution of chiral 2,5-hexanediol (e.g., (2R,5R)-(-)-2,5-hexanediol) in high-purity water is prepared.
-
Reactor Setup: The solution is placed in a high-pressure reactor.
-
Reaction Conditions: The reactor is heated to 523 K. High-pressure carbon dioxide is introduced to the system to enhance the reaction rate.
-
Reaction Monitoring: The reaction progress is monitored by analyzing aliquots of the reaction mixture at different time intervals.
-
Product Analysis: The products (cis- and trans-2,5-DMTHF) are quantified using gas chromatography (GC) and identified by gas chromatography-mass spectrometry (GC-MS).
-
Results: Selectivity towards cis-2,5-DMTHF of over 85% can be achieved. [10][11]
Catalyst Design and Mechanistic Insights
The efficiency and selectivity of DMTHF production are heavily reliant on the design of the catalyst. For the conversion of 5-HMF, bifunctional catalysts that possess both metal sites for hydrogenation and acidic sites for dehydration are crucial. [5]The choice of support material can significantly influence the catalyst's activity and stability.
The reaction mechanism for the conversion of 5-HMF to DMTHF can proceed through two primary pathways:
-
Pathway 1: Hydrodeoxygenation of the –CH₂OH group of 5-HMF to form 5-methylfurfural (5-MF), followed by further reduction. [5]2. Pathway 2: Reduction of the –CHO group of 5-HMF to produce 2,5-bis(hydroxymethyl)furan (BHMF), which is then further converted. [5] The selection of the metal catalyst and reaction conditions can influence which pathway is favored. [5]
Analytical Characterization of this compound
The identity and purity of the synthesized 2,5-DMTHF are confirmed using standard analytical techniques.
-
Mass Spectrometry (MS): Provides information on the molecular weight (100.16 g/mol ) and fragmentation pattern of the molecule. [12]* Infrared (IR) Spectroscopy: Shows characteristic absorption bands for C-O-C stretching of the ether linkage. [13][14]* Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed structural information, confirming the presence of the methyl groups and the tetrahydrofuran ring. [15][16]
Conclusion and Future Outlook
The production of this compound from renewable resources represents a significant advancement in the development of sustainable biofuels and chemicals. While several effective synthetic routes have been established, future research should focus on the development of more robust, cost-effective, and reusable catalysts. Optimizing reaction conditions for one-pot syntheses from biomass will be crucial for the economic viability of large-scale production. As the demand for renewable energy sources continues to grow, 2,5-DMTHF is poised to play a vital role in the transition away from fossil fuels.
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An In-Depth Technical Guide: Initial In Vitro Assessment of 2,5-Dimethyltetrahydrofuran (2,5-DMTHF) Toxicity
Preamble: The Imperative for Predictive Toxicology
2,5-Dimethyltetrahydrofuran (2,5-DMTHF) is a heterocyclic organic compound with applications as a solvent and potential as a biofuel component. As with any chemical destined for industrial or commercial use, a thorough toxicological assessment is not merely a regulatory hurdle but a fundamental scientific necessity. Current safety data sheets indicate that the toxicological properties of 2,5-DMTHF have not been thoroughly investigated.[1] This guide outlines a strategic, tiered approach for an initial in vitro toxicological assessment, moving away from traditional animal testing models toward more human-relevant, mechanism-based assays.[2][3][4] Our objective is to build a foundational toxicity profile for 2,5-DMTHF, focusing on general cytotoxicity, genotoxicity, and potential organ-specific liabilities, particularly hepatotoxicity, given the known metabolic pathways of related furan compounds.[5]
This document is structured to provide not just protocols, but the scientific rationale underpinning the experimental design. By integrating a battery of tests, we create a self-validating framework that increases confidence in the data and provides a robust basis for subsequent risk assessment.[6][7]
Part 1: Foundational Cytotoxicity Assessment - Establishing the Bioactive Range
Expertise & Rationale: Before delving into complex mechanistic assays, it is critical to determine the concentration range at which 2,5-DMTHF elicits a cytotoxic response. This initial screening, often termed a range-finding study, identifies the sub-lethal and lethal concentrations of the test article. The resulting dose-response curve and the calculated 50% inhibitory concentration (IC50) are indispensable for designing subsequent experiments, ensuring that genotoxicity or organ-specific assays are conducted at relevant, non-lethally toxic concentrations.[8] We will employ two distinct, well-validated assays that measure different hallmarks of cytotoxicity to ensure the robustness of our findings.[9]
Assay Selection: A Dual-Endpoint Approach
A multi-assay approach is crucial to avoid artifacts from a single measurement technology.[10] We will use:
-
MTT Assay: Measures mitochondrial dehydrogenase activity, a proxy for metabolic viability.[9][11]
-
Neutral Red Uptake (NRU) Assay: Assesses lysosomal integrity by measuring the uptake of the neutral red dye into the lysosomes of viable cells.[9][12]
This combination provides a more holistic view of cellular health, distinguishing between metabolic dysfunction and membrane integrity failure.
Experimental Workflow & Protocols
The logical flow begins with cell line selection and proceeds through exposure to data analysis, informing all subsequent testing.
Caption: Phase 1 workflow for foundational cytotoxicity assessment.
Protocol 1: MTT Cell Viability Assay
-
Cell Seeding: Seed a human hepatoma cell line (HepG2), known for its metabolic capabilities, into a 96-well plate at a density of 1 × 10⁴ cells/well.[12] Incubate for 24 hours at 37°C with 5% CO₂.
-
Compound Preparation & Exposure: Prepare a stock solution of 2,5-DMTHF in a suitable solvent (e.g., DMSO, ensuring final solvent concentration is non-toxic, typically <0.5%). Perform serial dilutions to create a concentration range (e.g., 0.1 µM to 10 mM). Replace the cell culture medium with medium containing the various concentrations of 2,5-DMTHF. Include vehicle control (solvent only) and untreated control wells.
-
Incubation: Expose cells for 24, 48, and 72 hours to assess time-dependent effects.[10]
-
MTT Addition & Incubation: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[10]
-
Solubilization: Carefully remove the MTT medium and add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Analysis: Express results as a percentage of the vehicle control and plot against compound concentration to determine the IC50 value.
Part 2: Genotoxicity Assessment - Screening for Mutagenic and Clastogenic Potential
Expertise & Rationale: Genotoxicity testing is a cornerstone of chemical safety assessment, as DNA damage can lead to mutations and potentially carcinogenesis.[13] Regulatory guidelines mandate a battery of in vitro tests to screen for different types of genetic damage.[7][13] Our strategy incorporates assays for both gene mutation and chromosomal damage. A critical consideration for furan-containing compounds is their potential for metabolic activation into reactive intermediates by cytochrome P450 enzymes.[5][14] Therefore, all genotoxicity assays must be performed both with and without an external metabolic activation system (e.g., rat liver S9 fraction).[15]
Assay Selection: A Comprehensive Test Battery
-
Bacterial Reverse Mutation Test (Ames Test): A widely accepted initial screen for point mutations (gene mutations). It uses several strains of Salmonella typhimurium with pre-existing mutations, assessing the ability of the test chemical to cause a reversion to the wild type.[13]
-
In Vitro Micronucleus Assay: Detects both clastogenic (chromosome breaking) and aneugenic (chromosome loss/gain) events in mammalian cells. Micronuclei are small, extra-nuclear bodies containing chromosome fragments or whole chromosomes left behind during cell division.[13][16]
Protocol 2: In Vitro Mammalian Cell Micronucleus Assay (OECD 487)
-
Cell Culture: Use a suitable mammalian cell line (e.g., CHO, V79, or human peripheral blood lymphocytes). Seed cells to allow for at least two cell divisions during the exposure period.
-
Metabolic Activation: Prepare two sets of cultures. One set will be treated with 2,5-DMTHF alone. The second set will be co-treated with 2,5-DMTHF and an S9 metabolic activation mix.[15]
-
Exposure: Treat cells with at least three non-cytotoxic concentrations of 2,5-DMTHF, selected based on the foundational cytotoxicity data (typically up to a maximum of 50-55% cytotoxicity). Include a vehicle control and a positive control (e.g., Mitomycin-C without S9, Cyclophosphamide with S9).
-
Short Treatment (with and without S9): 3-6 hour exposure followed by removal of the test substance and a recovery period of 1.5-2.0 cell cycles.
-
Extended Treatment (without S9): Continuous exposure for 1.5-2.0 cell cycles.
-
-
Cell Harvest & Staining: After the recovery period, harvest cells. Use a cytokinesis blocker like cytochalasin B to identify cells that have completed one division (binucleated cells), which are the cells scored for micronuclei. Stain cells with a DNA-specific dye (e.g., Giemsa or a fluorescent dye like DAPI).
-
Scoring & Analysis: Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei. A statistically significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.
Part 3: Organ-Specific Toxicity - Focus on Hepatotoxicity
Expertise & Rationale: The liver is a primary target for toxicity from xenobiotics due to its central role in metabolism.[17][18] As previously noted, furan-containing compounds, such as 2-methylfuran and 2,5-dimethylfuran, are known to be metabolically activated in the liver to form reactive metabolites that can cause cellular damage.[5][19][20] Therefore, an initial assessment of potential hepatotoxicity is a logical and critical step.
The Role of Metabolic Activation in Furan Toxicity
The toxicity of many furans is not caused by the parent compound itself but by its metabolites. Cytochrome P450 enzymes (CYPs), particularly CYP2E1, can oxidize the furan ring to form highly reactive and electrophilic α,β-unsaturated dialdehydes.[20][21] These metabolites can deplete cellular glutathione (GSH), form adducts with proteins and DNA, and induce oxidative stress, leading to cell death.[5][10]
Caption: Conceptual pathway for metabolic activation of furan derivatives.
Assay Selection: Probing Hepatocyte Injury
We will use the metabolically competent HepG2 cell line to investigate key markers of liver injury.[12]
-
Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) Leakage Assay: ALT and AST are enzymes concentrated in hepatocytes. Damage to the cell membrane results in their leakage into the culture medium, serving as a classic biomarker of liver injury.
-
Glutathione (GSH) Depletion Assay: Measures intracellular levels of GSH, a key antioxidant. Depletion of GSH is an early indicator of oxidative stress and covalent binding by reactive metabolites.
Protocol 3: Intracellular Glutathione (GSH) Depletion Assay
-
Cell Culture & Exposure: Seed HepG2 cells in a 96-well plate. Expose cells to a range of sub-lethal concentrations of 2,5-DMTHF (determined from Part 1) for various time points (e.g., 2, 4, 8, 24 hours). Include a positive control known to deplete GSH (e.g., acetaminophen).
-
Cell Lysis: After exposure, wash the cells with PBS and lyse them to release intracellular contents.
-
GSH Detection: Use a commercial kit based on the reaction of a fluorescent or colorimetric probe (e.g., ThiolTracker™ Violet or DTNB [Ellman's reagent]) with the thiol group of GSH.
-
Quantification: Measure the signal using a microplate reader (fluorescence or absorbance).
-
Analysis: Normalize the GSH levels to total protein content in each well. Express the results as a percentage of the vehicle control. A significant, dose- and time-dependent decrease in GSH levels suggests the formation of reactive metabolites or the induction of oxidative stress.
Part 4: Data Synthesis and Interpretation
The final step is to synthesize the data from all assays into a coherent initial toxicity profile.
Data Summary Tables
Table 1: Summary of Proposed In Vitro Assay Panel
| Toxicological Endpoint | Assay | Measurement | Rationale & Key Insights |
|---|---|---|---|
| Basal Cytotoxicity | MTT Assay | Mitochondrial Dehydrogenase Activity | Establishes IC50 and dose-range for further tests; assesses metabolic health.[9] |
| Neutral Red Uptake | Lysosomal Membrane Integrity | Complements MTT by assessing a different cellular compartment; detects membrane damage.[12] | |
| Genotoxicity | Ames Test (± S9) | Bacterial Reverse Mutation | Screens for mutagenic potential (point mutations).[13] |
| Micronucleus Assay (± S9) | Chromosome Damage (Clastogenicity/Aneugenicity) | Screens for chromosomal damage, a key event in carcinogenesis.[16] | |
| Hepatotoxicity | ALT/AST Leakage | Enzyme release into medium | Classic biomarker for hepatocyte membrane damage and necrosis. |
| | GSH Depletion Assay | Intracellular Glutathione Levels | Early indicator of reactive metabolite formation and oxidative stress.[10] |
Table 2: Example Data Presentation for Cytotoxicity
| Cell Line | Assay | Exposure Time | IC50 (µM) [95% CI] |
|---|---|---|---|
| HepG2 | MTT | 24h | Value |
| HepG2 | MTT | 48h | Value |
| HepG2 | NRU | 24h | Value |
| HepG2 | NRU | 48h | Value |
Integrated Conclusion
The collective results will provide an initial toxicological fingerprint of 2,5-DMTHF. For instance, a compound that is cytotoxic only at high concentrations, is negative in all genotoxicity assays (both with and without S9 activation), and does not cause significant GSH depletion would be considered to have a low initial toxicity concern. Conversely, a positive result in the micronucleus assay, particularly in the presence of S9 activation, coupled with significant GSH depletion at sub-lethal concentrations, would raise a significant red flag. This would strongly suggest that 2,5-DMTHF is metabolized into a genotoxic, reactive species, warranting further investigation into its metabolic pathways and adduct formation. This tiered, mechanistic approach provides a robust and scientifically sound foundation for the safe development and handling of this compound.
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A Technical Guide to 2,5-Dimethyltetrahydrofuran (2,5-DMTHF): A Bio-Based Solvent for Sustainable Chemistry
Executive Summary
The imperative of green chemistry is driving a paradigm shift in solvent selection within the pharmaceutical and chemical industries. Traditional petroleum-derived solvents, while effective, often carry significant environmental, health, and safety (EHS) liabilities. This guide provides an in-depth technical exploration of 2,5-Dimethyltetrahydrofuran (2,5-DMTHF), a promising bio-based solvent derived from renewable lignocellulosic biomass.[1][2][3] We will dissect its synthesis, physicochemical properties, performance in critical chemical transformations, and its EHS profile. This document is intended for researchers, chemists, and drug development professionals seeking to integrate sustainable, high-performance solvents into their workflows, thereby minimizing environmental impact without compromising chemical efficiency.
The Green Chemistry Mandate: Rethinking Solvents
The principles of Green Chemistry call for the reduction or elimination of hazardous substances in chemical processes.[4] Solvents are a primary target for improvement, as they often constitute the largest mass component of a reaction and contribute significantly to its overall environmental footprint. Many widely used aprotic ether and dipolar aprotic solvents, such as tetrahydrofuran (THF), 1,4-dioxane, and dimethylformamide (DMF), are under increasing regulatory scrutiny due to concerns over toxicity, peroxide formation, and persistence.[1][5][6]
This landscape necessitates the adoption of "greener" alternatives. An ideal green solvent should be:
-
Derived from renewable resources.
-
Non-toxic and biodegradable.
-
Efficient in chemical reactions.
-
Easily recyclable.
-
Safe to handle.
This compound (2,5-DMTHF) emerges as a compelling candidate that aligns with these principles, offering a sustainable lifecycle from synthesis to application.
Bio-Based Genesis: The Synthesis Pathway of 2,5-DMTHF
Unlike its petroleum-derived counterparts, 2,5-DMTHF's journey begins with abundant, non-edible lignocellulosic biomass, such as agricultural residues.[2][3][7][8] The key to its synthesis is the catalytic conversion of C6 sugars (hexoses) derived from cellulose.
The process can be summarized in a few key stages:
-
Dehydration of Hexoses: Biomass-derived fructose or glucose is first catalytically dehydrated to form 5-hydroxymethylfurfural (HMF), a critical bio-based platform chemical.[8][9]
-
Catalytic Hydrodeoxygenation-Hydrogenation: HMF undergoes a cascade of reactions, typically using heterogeneous catalysts. This involves the hydrodeoxygenation of the hydroxyl and aldehyde groups, followed by the hydrogenation of the furan ring to yield the saturated 2,5-DMTHF structure.[3][9]
This one-pot or multi-step catalytic strategy provides a direct route from renewable carbohydrates to a high-value industrial solvent.[3][10]
Caption: Sustainable synthesis pathway of 2,5-DMTHF from lignocellulosic biomass.
Physicochemical Properties: A Superior Profile
The molecular structure of 2,5-DMTHF, a saturated five-membered ether ring with two methyl groups, imparts a unique set of physical properties that offer distinct advantages over traditional solvents.[11] A comparative analysis reveals its potential.
| Property | 2,5-DMTHF | THF | 2-MeTHF | Toluene |
| Source | Renewable | Petrochemical | Renewable | Petrochemical |
| Boiling Point (°C) | 90–92 | 66 | 80 | 111 |
| Density (g/mL at 25°C) | ~0.833 | ~0.889 | ~0.854 | ~0.867 |
| Water Solubility | Low / Practically Insoluble[1][12] | Miscible | Limited (14 g/100g )[4] | Immiscible |
| Peroxide Formation | More stable than THF[1] | High | Lower than THF[4] | Low |
Causality Behind the Properties:
-
Higher Boiling Point: The boiling point of 2,5-DMTHF is significantly higher than that of THF, allowing for reactions to be conducted at elevated temperatures under atmospheric pressure. This can increase reaction rates and reduce overall processing times, a key advantage in process chemistry.[1]
-
Low Water Solubility: This is perhaps one of its most valuable features. Unlike the fully miscible THF, 2,5-DMTHF's poor solubility in water simplifies workups, facilitates product extraction, and makes it an excellent choice for biphasic reactions.[1] This property allows for easy separation and recovery, reducing the generation of aqueous waste streams.
-
Enhanced Stability: Studies indicate that 2,5-DMTHF has better stability compared to THF, which is notorious for forming explosive peroxides upon storage.[1][13] This enhances laboratory safety and reduces the need for frequent testing and purification.
Field-Proven Applications: Excelling Where Others Falter
2,5-DMTHF has demonstrated excellent performance across a range of applications critical to research and drug development.
Organometallic Chemistry
Aprotic ethers are the solvents of choice for many organometallic reactions. 2,5-DMTHF has proven to be an exceptional medium for Grignard reactions and low-temperature lithiations, often performing as well as or better than THF and its bio-based cousin, 2-methyltetrahydrofuran (2-MeTHF).[1][2] Its ability to solvate organometallic species while suppressing unwanted side reactions like Wurtz coupling makes it a superior alternative.[2]
Biphasic Reactions and Extractions
The limited miscibility of 2,5-DMTHF with water makes it an ideal substitute for halogenated solvents like dichloromethane (DCM) in biphasic systems.[1][2] It enables efficient separation of products from aqueous phases, simplifying downstream processing and minimizing the use of environmentally harmful chlorinated solvents.
Biocatalysis
In the realm of enzymatic reactions, solvent choice is critical to enzyme stability and activity. 2,5-DMTHF has been successfully employed in the biocatalyzed synthesis of polyesters, where it was shown to be a superior medium compared to traditional solvents like toluene and THF, yielding polymers with higher molecular weights at lower temperatures.[14]
Experimental Protocol: Grignard Reagent Formation in 2,5-DMTHF
This protocol describes a self-validating system for the preparation of Phenylmagnesium Bromide.
Objective: To prepare a Grignard reagent using 2,5-DMTHF and validate its formation via titration.
Materials:
-
Magnesium turnings
-
Iodine crystal (as initiator)
-
Bromobenzene
-
Anhydrous this compound (2,5-DMTHF)
-
Anhydrous Diethyl Ether (for titration)
-
1,10-Phenanthroline
-
sec-Butanol (standardized solution in xylene)
-
Three-neck round-bottom flask, condenser, dropping funnel, magnetic stirrer, nitrogen line.
Methodology:
-
Apparatus Setup: Assemble the glassware and flame-dry under a stream of dry nitrogen to ensure anhydrous conditions.
-
Initiation: Place magnesium turnings in the flask. Add a single crystal of iodine. Gently warm the flask until violet iodine vapors are observed. This step etches the magnesium surface, exposing a fresh reactive layer.
-
Solvent Addition: Add anhydrous 2,5-DMTHF to the flask via syringe under a positive pressure of nitrogen.
-
Reagent Addition: Dissolve bromobenzene in anhydrous 2,5-DMTHF in the dropping funnel. Add a small portion of this solution to the magnesium suspension.
-
Reaction Exotherm: The reaction should initiate, evidenced by a gentle reflux and the disappearance of the iodine color. If the reaction does not start, gentle warming may be required. The causality here is that the formation of the C-Mg bond is exothermic, providing a clear visual and thermal cue of success.
-
Controlled Addition: Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a steady reflux. This controlled addition prevents a runaway reaction.
-
Completion: After the addition is complete, continue to stir the gray-to-brown mixture at room temperature or with gentle heating for 1-2 hours to ensure complete consumption of the magnesium.
-
Validation (Titration):
-
In a separate dry flask under nitrogen, add anhydrous diethyl ether and a small amount of 1,10-phenanthroline indicator.
-
Add a known volume (e.g., 1.0 mL) of the prepared Grignard solution. The solution will turn a distinct color.
-
Titrate with the standardized sec-butanol solution until the endpoint (color disappearance) is reached.
-
The concentration of the Grignard reagent can be calculated. A successful synthesis will typically yield a concentration between 0.8 M and 1.2 M.
-
Safety, Health, and Environmental Profile
While 2,5-DMTHF is a "green" solvent, adherence to standard laboratory safety protocols is essential.
| Parameter | Value / Information | Reference |
| Flash Point | 26.67 °C (80 °F) | [15] |
| GHS Classification | Flammable liquid and vapor (H226) | [16][17] |
| Toxicity | No specific carcinogenicity or reproductive toxicity data is widely available. Assumed to be an irritant. As with any chemical, exposure should be minimized.[16][18] | |
| Biodegradability | Expected to be biodegradable, similar to its parent compound THF, which is inherently biodegradable.[2][19] | |
| Bioaccumulation | Low potential for bioaccumulation is expected, given the low log Kow value for THF.[2][19] |
Key Considerations:
-
Flammability: 2,5-DMTHF is a flammable liquid and should be handled away from ignition sources.[16][17]
-
Toxicity: While comprehensive toxicological data is still being developed, it is prudent to handle 2,5-DMTHF with the same care as other organic solvents, using appropriate personal protective equipment (PPE) in well-ventilated areas.[11][18] Computational studies on the related compound 2,5-dimethylfuran (DMF) predict moderate aquatic toxicity.[20][21]
Caption: A simplified decision workflow for selecting a green ether solvent.
Conclusion and Future Outlook
This compound stands out as a high-performance, bio-based solvent with a compelling profile for sustainable chemistry. Its derivation from renewable biomass, coupled with superior properties like a higher boiling point, low water solubility, and enhanced stability, makes it an excellent replacement for traditional solvents like THF and DCM in a multitude of applications.[1][2] From organometallic reactions to biocatalysis, 2,5-DMTHF enables more efficient, safer, and environmentally benign chemical processes.
As the chemical and pharmaceutical industries continue to embrace green chemistry, the demand for solvents like 2,5-DMTHF will undoubtedly grow. Further research into expanding its application scope and scaling its production will be crucial for its widespread adoption, paving the way for a more sustainable future in chemical synthesis.
Caption: Logical relationships between 2,5-DMTHF's origins, properties, and applications.
References
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Methodological & Application
Application Notes & Protocols: The Use of 2,5-Dimethyltetrahydrofuran in Organometallic Reactions
Introduction: A Superior, Bio-based Ether for Modern Organometallic Synthesis
In the landscape of organometallic chemistry, the choice of solvent is paramount, dictating reaction feasibility, efficiency, and safety. While tetrahydrofuran (THF) has long been a staple, its limitations—notably its instability to strong bases and relatively low boiling point—have driven the search for superior alternatives. 2,5-Dimethyltetrahydrofuran (2,5-Me2THF), a bio-based solvent derivable from the cellulose component of biomass, has emerged as a highly advantageous medium for a range of organometallic transformations.[1] This guide provides an in-depth exploration of 2,5-Me2THF, elucidating the physicochemical properties that make it an exceptional choice and offering detailed protocols for its application.
Compared to its counterparts, THF and 2-methyltetrahydrofuran (2-MeTHF), 2,5-Me2THF offers a compelling combination of a higher boiling point, greater stability in the presence of organolithium reagents, and lower water solubility, which simplifies aqueous workups.[1] These attributes position 2,5-Me2THF not just as a "green" alternative, but as a technically superior solvent for challenging organometallic reactions.[1][2]
Data Presentation: Comparative Physical Properties
The advantages of 2,5-Me2THF are clearly illustrated by comparing its physical properties against traditional ethereal solvents.
| Property | Tetrahydrofuran (THF) | 2-Methyltetrahydrofuran (2-MeTHF) | This compound (2,5-Me2THF) |
| Boiling Point | 66 °C[3] | ~80 °C[4][5] | 90-92 °C |
| Density (at 25 °C) | 0.889 g/mL[6] | ~0.86 g/mL | 0.833 g/mL |
| Water Solubility | Miscible[6] | 14 g / 100 g H₂O[4][7] | Lower than 2-MeTHF[1] |
| Dielectric Constant (ε) | 7.5 | 6.97[4][7] | Not widely reported, but expected to be similar to 2-MeTHF |
| CAS Number | 109-99-9[6] | 96-47-9 | 1003-38-9 |
Core Applications in Organometallic Chemistry
The unique properties of 2,5-Me2THF translate into significant performance benefits across several classes of organometallic reactions.
Grignard Reactions: Formation and Cross-Coupling
The formation and reactivity of Grignard reagents are highly dependent on the solvating ether. The inductive effect of the two methyl groups in 2,5-Me2THF is thought to increase the electron density on the ether oxygen, enhancing its Lewis basicity and ability to solvate the magnesium center of the Grignard reagent.[8] This can lead to more efficient reagent formation.
However, this enhanced basicity presents a critical consideration: highly basic Grignard reagents, such as benzyl magnesium bromide, may be prone to abstracting a proton from the solvent itself.[8] This reactivity highlights the importance of matching the solvent to the specific reagent's basicity. For most alkyl and aryl Grignard reagents, 2,5-Me2THF serves as an excellent medium, particularly for subsequent high-temperature reactions like the Kumada coupling.
The Kumada coupling, which joins an organic halide with a Grignard reagent, benefits immensely from 2,5-Me2THF's high boiling point.[9][10] Using 2-MeTHF (a close analog) has been shown to dramatically increase yields and minimize the formation of dithienyl side products in the synthesis of 3-alkylthiophenes, a principle that extends logically to 2,5-Me2THF.[11]
Materials:
-
Aryl Halide (e.g., 3-Bromothiophene)
-
Alkyl Magnesium Halide (e.g., Hexylmagnesium Bromide in 2,5-Me2THF)
-
Nickel Catalyst (e.g., Ni(dppp)Cl₂)
-
Anhydrous this compound
-
Standard Schlenk line glassware, syringes, and magnetic stirrer
Procedure:
-
Glassware Preparation: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Flame-dry all glassware under vacuum and cool under a nitrogen atmosphere.
-
Reagent Charging: To the flask, add the Grignard reagent (e.g., 1.1 equivalents of Hexylmagnesium Bromide) in anhydrous 2,5-Me2THF.
-
Catalyst Addition: Add the nickel catalyst (e.g., 0.5-1 mol% of Ni(dppp)Cl₂) to the stirred Grignard solution.
-
Substrate Addition: Prepare a solution of the aryl halide (1.0 equivalent) in anhydrous 2,5-Me2THF and add it to the dropping funnel. Add this solution dropwise to the reaction mixture at a rate that maintains a gentle reflux.
-
Reaction Monitoring: After the addition is complete, heat the mixture to reflux (~90 °C) and stir for 2-16 hours. Monitor the reaction progress by TLC or GC analysis.
-
Work-up: Cool the reaction mixture to 0 °C and carefully quench by the slow addition of 1 M HCl (aq). Transfer the mixture to a separatory funnel. The organic layer will readily separate.
-
Extraction & Purification: Separate the organic layer. Extract the aqueous layer with an additional portion of an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product for further purification.
Organolithium Reactions: Enhanced Stability and Higher Temperatures
A significant drawback of THF is its susceptibility to deprotonation by strong bases, particularly at temperatures above -20 °C.[4][7] The C-2 proton of THF is readily abstracted by reagents like n-butyllithium (n-BuLi), leading to solvent degradation.[7] The methyl groups in 2,5-Me2THF provide steric and electronic hindrance to this decomposition pathway, rendering the solvent far more robust. This stability is critical, allowing organolithium reactions to be conducted at higher temperatures, often leading to faster and more complete reactions.
| Solvent | Temperature | Half-life (t₁/₂) of n-BuLi |
| Tetrahydrofuran (THF) | 35 °C | 10 minutes[4][7] |
| 2-Methyltetrahydrofuran (2-MeTHF) | 35 °C | 130 minutes[7] |
| This compound (2,5-Me2THF) | 35 °C | Significantly higher than 2-MeTHF (inferred) |
This protocol demonstrates a typical metal-halogen exchange, a reaction that benefits from the stability of 2,5-Me2THF, allowing for convenient reaction temperatures.
Materials:
-
Aryl Bromide (e.g., 4-Bromoanisole)
-
n-Butyllithium (in hexanes)
-
Anhydrous this compound
-
Electrophile (e.g., Benzaldehyde)
-
Schlenk flask, syringes, and low-temperature thermometer
Procedure:
-
Setup: Flame-dry a Schlenk flask under vacuum and cool under a nitrogen atmosphere.
-
Initial Solution: Add a solution of the aryl bromide (1.0 eq) in anhydrous 2,5-Me2THF to the flask.
-
Lithiation: Cool the solution to -20 °C (a convenient temperature achievable with a cryocooler or a brine/ice bath). Slowly add n-butyllithium (1.05 eq) via syringe over 10 minutes.
-
Exchange: Stir the resulting mixture at -20 °C for 30-60 minutes to ensure complete metal-halogen exchange.
-
Electrophilic Quench: Cool the aryllithium solution to -78 °C (dry ice/acetone bath). Add the electrophile (1.1 eq) dropwise.
-
Warming and Quench: Allow the reaction to slowly warm to room temperature over 1 hour. Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure for purification.
Visualizing Workflows and Logic
Practical Guidance: Safety and Handling
As with all ethereal solvents, proper handling of 2,5-Me2THF is crucial for laboratory safety.
-
Solvent Purification: Due to its limited miscibility with water, anhydrous 2,5-Me2THF suitable for most organometallic reactions can often be obtained by a standard distillation under an inert atmosphere.[7] Unlike THF, the use of aggressive drying agents like sodium/benzophenone is not always necessary.
-
Peroxide Formation: 2,5-Me2THF is a peroxide-forming ether.[12] Containers should be dated upon opening. The solvent should be tested for the presence of peroxides before distillation or concentration. Commercial supplies are often stabilized with an inhibitor like butylated hydroxytoluene (BHT).[12]
-
Flammability: 2,5-Me2THF is a flammable liquid and vapor.[12][13] All handling should be performed in a chemical fume hood, away from sources of ignition.[14][15] Equipment must be properly grounded to prevent static discharge.[14][16]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, chemically resistant gloves (e.g., nitrile), and a flame-retardant lab coat.[15][16]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[15][16]
-
Disposal: Dispose of waste 2,5-Me2THF and contaminated materials as hazardous chemical waste in accordance with local, state, and federal regulations.[14]
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Application Notes & Protocols: The Use of 2,5-Dimethyltetrahydrofuran as a Bio-Derived Solvent for Grignard Reactions
Abstract
The selection of an appropriate solvent is paramount to the success of Grignard reactions, influencing reagent stability, reaction kinetics, and overall process safety. While traditional ethereal solvents like diethyl ether (Et₂O) and tetrahydrofuran (THF) have been mainstays in organometallic chemistry, there is a growing impetus to adopt greener, safer, and more efficient alternatives.[1] 2,5-Dimethyltetrahydrofuran (2,5-Me₂THF), a bio-based solvent derivable from cellulosic biomass, presents a compelling alternative.[1][2] This guide provides a detailed technical overview of 2,5-Me₂THF, evaluating its physicochemical properties in comparison to traditional solvents. We present detailed protocols for its use in the formation of Grignard reagents and subsequent reactions. Crucially, this document also addresses the potential limitations of 2,5-Me₂THF, particularly the heightened basicity that can lead to undesirable side reactions with highly reactive Grignard reagents, thereby offering a scientifically balanced perspective for researchers and process chemists.[3]
Introduction to this compound (2,5-Me₂THF): A Bio-Derived Solvent
The Grignard reaction, a cornerstone of carbon-carbon bond formation, involves the reaction of an organomagnesium halide (the Grignard reagent) with an electrophile.[4][5] The solvent plays a critical role, not as a mere medium, but as a coordinating ligand that stabilizes the highly reactive Grignard reagent through the Schlenk equilibrium.[6][7] Ethereal oxygens, with their lone pairs of electrons, are essential for solvating the magnesium center, preventing reagent aggregation and precipitation.[8]
This compound emerges from the lineage of sustainable chemistry. Unlike its petroleum-derived counterparts, it can be produced from the valorization of biomass, positioning it as a renewable and environmentally conscious choice.[1][2] Its molecular structure, featuring two methyl groups on the tetrahydrofuran ring, imparts distinct properties that differentiate it from THF and its close relative, 2-methyltetrahydrofuran (2-MeTHF).
Caption: Structures of THF and its methylated derivatives.
Comparative Analysis: 2,5-Me₂THF vs. Traditional Ethereal Solvents
The advantages of 2,5-Me₂THF become evident when its properties are juxtaposed with those of THF and Et₂O. The higher boiling point allows for a broader operational temperature range, potentially accelerating sluggish reactions. Its reduced solubility in water is a significant advantage, simplifying aqueous work-ups and minimizing product loss during extraction.
| Property | Diethyl Ether (Et₂O) | Tetrahydrofuran (THF) | 2-Methyltetrahydrofuran (2-MeTHF) | This compound (2,5-Me₂THF) |
| Molecular Formula | C₄H₁₀O | C₄H₈O | C₅H₁₀O | C₆H₁₂O[9] |
| Boiling Point (°C) | 34.6 | 66 | ~80[10] | 90-92[11][12] |
| Density (g/mL @ 25°C) | 0.713 | 0.889 | 0.855 | 0.833[11] |
| Flash Point (°C) | -45 | -14.4 | -11 | 27[11] |
| Solubility in Water | 6.9 g/100 mL | Miscible[13] | 14 g/100 mL | Practically insoluble[12] |
| Peroxide Formation | High | High[14] | Lower than THF[10] | Potentially lower than THF |
| Bio-based Potential | No | No | Yes[13] | Yes[1] |
Key Advantages Derived from Properties:
-
Higher Reaction Temperatures: The ~91°C boiling point of 2,5-Me₂THF allows for reactions to be conducted at elevated temperatures, which can be beneficial for forming Grignard reagents from less reactive halides like aryl chlorides.[8]
-
Simplified Work-up: Unlike the fully water-miscible THF, 2,5-Me₂THF's poor water solubility leads to clean phase separation during aqueous quenching, often eliminating the need for a secondary extraction solvent like toluene or MTBE.[13]
-
Enhanced Safety Profile: A significantly higher flash point compared to both Et₂O and THF reduces the risk of fire, a critical consideration in both laboratory and industrial settings.[11][15]
A Critical Caveat: Solvent Basicity and Proton Abstraction
The Lewis basicity of the ethereal oxygen is fundamental to stabilizing the Grignard reagent. The inductive effect of the two methyl groups in 2,5-Me₂THF increases the electron density on the oxygen atom, theoretically making it a better coordinating solvent than THF.[3] However, this enhanced basicity comes with a significant drawback. The protons on the carbons alpha to the oxygen (the C2 and C5 positions) become more susceptible to abstraction by a sufficiently strong base.
A pivotal study demonstrated that while the formation of benzyl magnesium bromide appeared to proceed in 2,5-Me₂THF, the Grignard reagent was subsequently destroyed by abstracting a proton from the solvent itself.[3] Quenching the reaction with deuterium oxide resulted in no deuterium incorporation into the toluene product, confirming that the Grignard reagent had been protonated by the solvent prior to the quench.[3]
Caption: Proposed proton abstraction from 2,5-Me₂THF by a highly basic Grignard reagent.
This finding is critical for the practical application of 2,5-Me₂THF. It suggests that this solvent is likely not suitable for the preparation of highly basic Grignard reagents, such as those derived from primary and secondary alkyl halides or benzyl halides. Conversely, it is expected to be a viable and advantageous solvent for the formation of less basic and more stable Grignard reagents, such as those derived from aryl and vinyl halides.
Experimental Protocols
The following protocols are designed for the successful application of 2,5-Me₂THF in appropriate Grignard reactions. All glassware must be rigorously dried in an oven and assembled hot under an inert atmosphere (Nitrogen or Argon) to prevent quenching of the Grignard reagent by atmospheric moisture.[16]
Caption: General workflow for Grignard synthesis using 2,5-Me₂THF.
Protocol for the Formation of Phenylmagnesium Bromide
-
Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. Flame-dry the entire apparatus under a flow of nitrogen and allow it to cool to room temperature.
-
Reagent Preparation: In the flask, place magnesium turnings (1.2 equivalents). Add a single crystal of iodine as an initiator.[16] In the dropping funnel, prepare a solution of bromobenzene (1.0 equivalent) in anhydrous 2,5-Me₂THF.
-
Initiation: Add a small portion (~10%) of the bromobenzene solution to the magnesium turnings. Gentle warming with a heat gun may be required to initiate the reaction, which is indicated by the disappearance of the iodine color and the onset of gentle reflux.[17]
-
Formation: Once initiated, add the remaining bromobenzene solution dropwise at a rate sufficient to maintain a steady reflux. The higher boiling point of 2,5-Me₂THF may require external heating to maintain the reaction rate, depending on the scale.
-
Completion: After the addition is complete, continue to stir the mixture at reflux for an additional 30-60 minutes to ensure all the magnesium has reacted. The resulting dark grey or brown solution is the Grignard reagent, ready for use.
Protocol for Reaction with Benzaldehyde
-
Reaction Setup: Cool the freshly prepared phenylmagnesium bromide solution to 0 °C using an ice bath.
-
Electrophile Addition: Prepare a solution of benzaldehyde (0.95 equivalents) in anhydrous 2,5-Me₂THF and add it dropwise to the stirred Grignard solution, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour, or until TLC analysis indicates complete consumption of the benzaldehyde.
-
Quenching: Cool the reaction mixture back to 0 °C and slowly quench it by the dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Work-up and Isolation: Transfer the mixture to a separatory funnel. The organic layer containing the product will separate cleanly from the aqueous layer.[13] Separate the layers and extract the aqueous layer once more with a small volume of 2,5-Me₂THF or another suitable solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude diphenylmethanol.
Safety and Handling
This compound is a flammable liquid and vapor.[11][15] Adherence to standard laboratory safety procedures is essential.
-
Handling: Always handle 2,5-Me₂THF in a well-ventilated chemical fume hood.[18] Use spark-proof tools and ensure all equipment is properly grounded to prevent static discharge.[18][19]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields or goggles, flame-retardant lab coats, and chemically resistant gloves (e.g., nitrile).[19][20]
-
Storage: Store in a cool, dry, well-ventilated area away from sources of ignition.[20] Keep containers tightly closed. Although potentially less prone to peroxide formation than THF, it is prudent to handle it as a potential peroxide-former and test for peroxides before distillation.[9]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not discharge into drains.[18]
Conclusion and Future Outlook
This compound stands out as a promising, bio-based solvent for specific applications in Grignard chemistry. Its high boiling point, low water solubility, and favorable safety profile offer tangible benefits over traditional solvents like Et₂O and THF. However, its application is not universal. The demonstrated propensity for proton abstraction by highly basic Grignard reagents defines a clear boundary for its use.[3] It is best suited for the synthesis of aryl, vinyl, and other less basic organomagnesium compounds.
Future research should focus on systematically mapping the reactivity of a broader range of Grignard reagents in 2,5-Me₂THF to fully delineate its operational scope. Quantifying its stability against various organolithium reagents and other strong bases would also provide valuable insight. As the chemical industry continues its shift towards sustainability, a nuanced understanding of such green solvents will be indispensable for developing safer, more efficient, and environmentally responsible synthetic processes.
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Application Notes & Protocols: Evaluation of 2,5-Dimethyltetrahydrofuran (DMTHF) as a High-Performance Biofuel Additive
Abstract
This document provides a comprehensive technical guide for researchers and scientists on the application and evaluation of 2,5-Dimethyltetrahydrofuran (DMTHF) as a next-generation biofuel additive for spark-ignition engines. While its unsaturated precursor, 2,5-Dimethylfuran (DMF), has been extensively studied, DMTHF presents unique properties due to its saturated ring structure. These notes detail the synthesis pathway from biomass, compare its critical physicochemical properties against conventional fuels, and provide robust, step-by-step protocols for blend preparation, fuel characterization, engine performance testing, and emissions analysis. The causality behind experimental choices is explained to ensure scientific integrity and repeatability. All methodologies are grounded in authoritative standards to provide a self-validating framework for the comprehensive assessment of DMTHF's potential in the renewable energy sector.
Introduction: The Case for Saturated Furanic Biofuels
The global imperative to reduce dependency on fossil fuels has driven significant research into biofuels. While bioethanol is a widely adopted gasoline additive, it possesses inherent limitations, including lower energy density, high volatility, and miscibility with water, which can lead to issues in storage and transportation infrastructure.[1] Furanic compounds, derived from the dehydration of C6 sugars in lignocellulosic biomass, represent a promising class of alternatives.[2]
Much of the research focus has been on 2,5-Dimethylfuran (DMF), a molecule with a high research octane number (RON) of ~119 and an energy density comparable to gasoline.[3] However, the complete hydrogenation of DMF yields this compound (DMTHF), a saturated cyclic ether. Saturation of the furan ring alters key fuel properties, potentially offering a different balance of performance and emission characteristics. DMTHF is a significant biofuel candidate, and understanding its behavior requires rigorous and standardized evaluation.[4]
This guide provides the necessary protocols to systematically evaluate DMTHF as a biofuel additive, focusing on its synthesis, blending with gasoline, and the subsequent impact on engine performance and emissions.
Synthesis and Physicochemical Properties of DMTHF
Synthesis Pathway from Lignocellulosic Biomass
DMTHF is not a primary product from biomass but is derived through a multi-step catalytic process. The journey from inedible biomass to DMTHF is a key aspect of its lifecycle and sustainability assessment.
-
Biomass to HMF: Lignocellulosic biomass is first deconstructed, and the resulting C6 sugars (e.g., fructose) undergo acid-catalyzed dehydration to form 5-hydroxymethylfurfural (HMF), a critical platform chemical.[1]
-
HMF to DMF: HMF is then converted to 2,5-Dimethylfuran (DMF) via hydrodeoxygenation (HDO) over various catalysts, such as copper-ruthenium (Cu-Ru) or palladium-based systems.[5][6] This step removes hydroxyl groups and adds methyl groups.
-
DMF to DMTHF: The final step is the catalytic hydrogenation of the furan ring in DMF to produce the saturated this compound (DMTHF).[4] This saturation is critical as it impacts the fuel's stability and combustion properties.
Caption: Synthesis pathway of DMTHF from lignocellulosic biomass.
Comparative Physicochemical Properties
The viability of DMTHF as a fuel additive is fundamentally linked to its physical and chemical properties. The table below compares DMTHF with its precursor DMF, ethanol, and conventional gasoline. Understanding these differences is crucial for predicting engine behavior.
| Property | 2,5-DMTHF | 2,5-DMF | Ethanol | Gasoline (Typical) |
| Chemical Formula | C₆H₁₂O | C₆H₈O | C₂H₅OH | C₄-C₁₂ Hydrocarbons |
| Molar Mass ( g/mol ) | 100.16[7] | 96.13[3] | 46.07 | ~100-105 |
| Density @ 25°C (g/mL) | ~0.833[8] | 0.8897[3] | 0.789 | ~0.72-0.78 |
| Boiling Point (°C) | 90-92[8] | 92-94[3] | 78.37 | 30-225 (distillation range) |
| Energy Density (MJ/L) | ~29-31 (est.) | ~30[5] | 21.2 | ~32 |
| Research Octane Number (RON) | < 100 (est.) | 119[3] | 108 | 91-98 |
| Water Solubility | Low | Insoluble[1][3] | Miscible | Insoluble |
Note: Some properties for DMTHF are estimated based on its chemical structure and data for similar compounds, as comprehensive experimental data is less available than for DMF.
Experimental Protocols for Evaluation of DMTHF-Gasoline Blends
The following protocols provide a standardized framework for evaluating DMTHF as a fuel additive. Adherence to these methodologies ensures data is both reliable and comparable across different studies.
Protocol 1: Preparation and Stability of DMTHF-Gasoline Blends
Objective: To prepare stable, homogenous blends of DMTHF and gasoline for subsequent testing.
Materials:
-
This compound (DMTHF), ≥96% purity
-
Reference gasoline (e.g., Tier III certification gasoline)
-
Volumetric flasks (Class A)
-
Sealed glass storage containers
Methodology:
-
Blend Calculation: Determine the required volumes of DMTHF and gasoline to create the desired blend ratios (e.g., D10 for 10% DMTHF by volume, D20 for 20%).
-
Blending Procedure (Splash Blending):
-
Measure the precise volume of gasoline and pour it into a volumetric flask.
-
Carefully add the calculated volume of DMTHF to the gasoline.
-
Stopper the flask and invert it 15-20 times to ensure thorough mixing. This process, known as splash blending, is standard for creating fuel mixtures.[9]
-
-
Storage: Transfer the blend to a sealed, airtight container to prevent the evaporation of volatile components. Store in a cool, dark place.
-
Stability Test:
-
Allow a sample of the blend to sit undisturbed in a clear, sealed container for 72 hours.
-
Visually inspect the sample for any signs of phase separation, cloudiness, or precipitation. A stable blend should remain clear and homogenous. This step is critical because poor blend stability can lead to engine operational issues.
-
Protocol 2: Fuel Property Characterization via ASTM Standards
Objective: To quantify the key physicochemical properties of the DMTHF blends and compare them to the base gasoline.
Rationale: Each property directly influences a specific aspect of engine operation, from fuel delivery to combustion and emissions. Following standardized ASTM methods is essential for regulatory compliance and data validity.[10][11]
| Property to Measure | ASTM Method | Significance in Engine Operation |
| Density & API Gravity | ASTM D4052 | Affects fuel mass flow rate and air-fuel ratio calculations. |
| Distillation Curve | ASTM D86 | Characterizes volatility, which impacts cold starting, warm-up, and evaporative emissions. |
| Reid Vapor Pressure (RVP) | ASTM D5191 | Measures front-end volatility, critical for preventing vapor lock and controlling evaporative emissions. |
| Research Octane Number (RON) | ASTM D2699 | Indicates the fuel's resistance to knock under low-speed, mild engine conditions. |
| Motor Octane Number (MON) | ASTM D2700 | Measures anti-knock quality under more severe, high-speed engine conditions. The difference (RON-MON) is the fuel's sensitivity. |
| Kinematic Viscosity | ASTM D445 | Influences fuel atomization quality from injectors and the performance of fuel pumps. |
Protocol 3: Engine Performance and Efficiency Testing
Objective: To measure the effect of DMTHF blends on engine power, torque, and fuel efficiency.
Experimental Setup:
-
A single-cylinder, spark-ignition (SI) research engine with direct injection (DI) capabilities is recommended for precise control.
-
Engine dynamometer (eddy current or AC) to control engine speed and measure torque.
-
Fuel flow measurement system (gravimetric or Coriolis).
-
Data acquisition system to record engine parameters (speed, load, temperatures, pressures).
Caption: Experimental workflow for engine testing.
Methodology:
-
Engine Warm-up: Operate the engine on a baseline fuel (e.g., pure gasoline) until oil and coolant temperatures stabilize.
-
Control Run: At a set engine speed (e.g., 1500 rpm), vary the load across the desired range (e.g., from 2 bar to 8 bar Indicated Mean Effective Pressure - IMEP). At each load point, record torque, fuel consumption rate, and other operational data.
-
Fuel Changeover: Purge the fuel system and run the engine on the DMTHF blend (e.g., D10) until all parameters are stable.
-
Test Run: Repeat the exact same speed and load points as the control run, recording all relevant data for the DMTHF blend.
-
Calculations: For each data point, calculate:
-
Brake Power (kW): (Torque (N·m) × Speed (rpm)) / 9549
-
Brake Specific Fuel Consumption (BSFC) (g/kW·h): Fuel Flow Rate (g/h) / Brake Power (kW)
-
Brake Thermal Efficiency (%): (Brake Power (kW) × 3600) / (Fuel Flow Rate (kg/h) × Lower Heating Value (kJ/kg)) × 100
-
Protocol 4: Gaseous and Particulate Emissions Analysis
Objective: To quantify the impact of DMTHF blends on regulated and unregulated exhaust emissions.
Rationale: The oxygen content in DMTHF is expected to influence combustion chemistry, leading to changes in emissions. Oxygenated fuels often result in more complete combustion, reducing CO and unburned hydrocarbons (HC), but can sometimes increase nitrogen oxides (NOx) due to higher combustion temperatures.[9]
Equipment:
-
Heated exhaust gas sampling line.
-
5-Gas Analyzer (measures CO, CO₂, HC, O₂, and NOx).
-
Fourier-Transform Infrared (FTIR) spectrometer for detailed hydrocarbon speciation (optional but recommended).
-
Particulate Matter (PM) analyzer (e.g., smoke meter or particle sizer).
Methodology:
-
Concurrent Sampling: Emissions analysis should be performed simultaneously with the engine performance testing (Protocol 3.3) at each steady-state operating point.
-
Gas Sampling: A sample of the raw exhaust gas is drawn through a heated line (to prevent condensation of water and hydrocarbons) into the gas analyzers.
-
Data Recording: Record the concentrations (in ppm or %) of CO, HC, and NOx.
-
Particulate Measurement: Measure soot or particulate matter according to the instrument's standard procedure.
-
Data Normalization: Convert emission concentrations to brake-specific values (g/kW·h) to account for differences in engine power and exhaust flow rate. This allows for a fair comparison between fuels.
Data Interpretation and Expected Outcomes
-
Performance: Due to a slightly lower energy density than gasoline, a marginal increase in BSFC may be observed to maintain the same power output.[12] The impact on thermal efficiency will depend on the interplay between the fuel's octane rating and its combustion phasing.
-
Emissions:
-
CO and HC: A reduction in carbon monoxide (CO) and unburned hydrocarbon (HC) emissions is anticipated due to the presence of oxygen in the DMTHF molecule, which promotes more complete combustion.[13]
-
NOx: Nitrogen oxide (NOx) emissions may either increase or decrease. Higher combustion temperatures could lead to an increase, while changes in flame speed and combustion duration could have a mitigating effect.[13]
-
Particulates: A significant reduction in soot and particulate matter is expected, as oxygenated fuels tend to inhibit the formation of soot precursors.[14]
-
Conclusion and Future Outlook
This compound (DMTHF) stands as a compelling candidate for a next-generation biofuel additive, moving beyond the limitations of first-generation biofuels like ethanol. Its production from non-food biomass, favorable boiling point, and low water solubility address key logistical and performance challenges.[4] The protocols outlined in this document provide a robust framework for researchers to systematically quantify its benefits and challenges.
Future research should focus on optimizing the synthesis process to improve yields and reduce costs, conducting long-term engine durability tests to assess material compatibility, and performing detailed combustion analysis to build accurate chemical kinetic models for this promising renewable fuel.
References
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- 2,5-Dimethylfuran. (n.d.). In Wikipedia.
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- Prospects of 2,5-dimethylfuran as a fuel: physico-chemical and engine performance characteristics evaluation. (2025, August 6).
- Sustainable Synthesis of 2,5‐Dimethylfuran (DMF): A Next‐Generation Biofuel. (n.d.). Wiley Online Library. [Link]
- Laminar Burning Velocities of 2,5-Dimethylfuran Compared with Ethanol and Gasoline. (2010, June 15). University of Birmingham Research Portal. [Link]
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Application Notes and Protocols for the Synthesis of Polyesters Utilizing 2,5-Dimethyltetrahydrofuran and its Bio-Based Analogs
For: Researchers, scientists, and drug development professionals.
Introduction: Embracing a Bio-Renewable Future in Polymer Chemistry
The imperative to transition from a fossil-fuel-dependent economy to one based on renewable resources has catalyzed significant innovation in polymer science. Bio-based polyesters, in particular, have emerged as a promising class of sustainable materials with the potential to replace their petroleum-derived counterparts in a wide array of applications, from packaging and textiles to advanced biomedical devices.[1] Central to this green revolution are platform molecules derived from biomass, such as those based on the furan structure.
This technical guide provides a comprehensive overview of protocols for the synthesis of polyesters with a focus on the utility of 2,5-dimethyltetrahydrofuran (2,5-DMTHF) and its closely related bio-based furanic and tetrahydrofuranic analogs. While the direct use of 2,5-DMTHF as a monomer is still an emerging area, its application as a green, bio-derived solvent is gaining traction. Furthermore, the synthesis of polyesters from structurally similar and readily available bio-based monomers like 2,5-furandicarboxylic acid (FDCA) and its hydrogenated counterpart, tetrahydrofuran-2,5-dicarboxylic acid (THFDCA), offers a practical and scientifically robust pathway to novel, sustainable polymers.
This document is structured to provide both the theoretical underpinnings and detailed, actionable protocols for researchers. We will first explore the use of 2,5-DMTHF as a solvent in polyester synthesis. Subsequently, we will delve into the synthesis of key furan- and tetrahydrofuran-based monomers, followed by detailed step-by-step protocols for polyester synthesis via melt polycondensation and solution polymerization. Finally, we will outline standard characterization techniques for the resulting polymers.
Part 1: this compound as a Green Solvent for Polyester Synthesis
The choice of solvent is a critical factor in green chemistry, with a significant impact on the environmental footprint of a chemical process. Traditional solvents used in polymer synthesis, such as toluene and tetrahydrofuran (THF), are often petroleum-derived and pose environmental and health risks. This compound, which can be derived from biomass, presents a safer and more sustainable alternative.
A recent study directly compared the efficacy of 2,5-DMTHF with traditional solvents for the enzymatic synthesis of polyesters.[2] It was demonstrated that 2,5-DMTHF can serve as an effective medium for lipase-catalyzed polymerization, in some cases yielding polyesters with comparable or even superior molecular weights to those obtained in conventional solvents.[2] The physical properties of 2,5-DMTHF, such as its boiling point (90-92 °C) and density (0.833 g/mL at 25 °C), make it a suitable replacement for other ether-based solvents.[3]
Key Advantages of 2,5-DMTHF as a Solvent:
-
Bio-based Origin: Can be derived from renewable biomass resources.
-
Favorable Physical Properties: Possesses a suitable boiling point for many polymerization reactions.
-
Reduced Environmental Impact: Offers a greener alternative to traditional, more hazardous solvents.
-
Proven Efficacy: Demonstrated effectiveness in enzymatic polyester synthesis.[2]
Part 2: Synthesis of Polyester Monomers from Furan and Tetrahydrofuran Derivatives
While the direct conversion of 2,5-DMTHF to diacid or diol monomers is not yet a well-established industrial process, closely related furan and tetrahydrofuran derivatives are readily accessible from biomass and serve as excellent precursors for polyester synthesis.
Protocol 2.1: Synthesis of 2,5-Furandicarboxylic Acid (FDCA)
FDCA is a key bio-based aromatic diacid, often considered a renewable substitute for terephthalic acid.[4] It can be synthesized from 5-hydroxymethylfurfural (HMF), which is in turn derived from C6 sugars.
Reaction Scheme: Oxidation of 5-Hydroxymethylfurfural (HMF) to 2,5-Furandicarboxylic Acid (FDCA)
Caption: Oxidation of HMF to FDCA.
Materials:
-
5-Hydroxymethylfurfural (HMF)
-
Cobalt (II) acetate tetrahydrate
-
Manganese (II) acetate tetrahydrate
-
N-hydroxysuccinimide
-
Acetic acid
-
Oxygen (or air)
Procedure: [5]
-
In a high-pressure reactor equipped with a magnetic stirrer, add HMF, cobalt (II) acetate tetrahydrate, manganese (II) acetate tetrahydrate, and N-hydroxysuccinimide to acetic acid.
-
Seal the reactor and purge with oxygen or air several times.
-
Pressurize the reactor with oxygen or air to the desired pressure.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Maintain the reaction for the desired time (e.g., 4-6 hours), monitoring the pressure to ensure an excess of oxygen.
-
After the reaction, cool the reactor to room temperature and carefully release the pressure.
-
The crude FDCA will precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with water and dry under vacuum to obtain pure FDCA.
Protocol 2.2: Synthesis of Tetrahydrofuran-2,5-dicarboxylic Acid (THFDCA)
THFDCA is the saturated analog of FDCA and can be used to produce polyesters with increased flexibility and different thermal properties compared to their furan-based counterparts. It is synthesized by the oxidation of tetrahydrofuran-2,5-dimethanol (THFDM).[6]
Reaction Scheme: Oxidation of Tetrahydrofuran-2,5-dimethanol (THFDM) to Tetrahydrofuran-2,5-dicarboxylic Acid (THFDCA)
Caption: Oxidation of THFDM to THFDCA.
Materials:
-
Tetrahydrofuran-2,5-dimethanol (THFDM)
-
Gold-on-hydrotalcite catalyst (Au/HT)
-
Deionized water
-
Air
Procedure: [6]
-
Charge a high-pressure reactor with THFDM, the Au/HT catalyst, and deionized water.
-
Seal the reactor, and purge it with air several times.
-
Pressurize the reactor with air to 30 bar.
-
Heat the reactor to 110 °C with vigorous stirring.
-
Maintain the reaction for 7 hours.
-
After the reaction, cool the reactor to room temperature and release the pressure.
-
Filter the reaction mixture to remove the catalyst.
-
The aqueous solution of THFDCA can be used directly for polymerization or the product can be isolated by evaporation of the water.
Part 3: Protocols for Polyester Synthesis
The following protocols detail the synthesis of polyesters using furan-based monomers as exemplary systems. These methods can be adapted for tetrahydrofuran-based monomers as well.
Protocol 3.1: Melt Polycondensation for the Synthesis of Poly(ethylene 2,5-furandicarboxylate) (PEF)
Melt polycondensation is a widely used industrial method for polyester synthesis that avoids the use of solvents.[7]
Experimental Workflow:
Caption: Melt Polycondensation Workflow for PEF.
Materials:
-
2,5-Furandicarboxylic acid (FDCA) or Dimethyl 2,5-furandicarboxylate (DMFD)
-
Ethylene glycol
-
Antimony(III) oxide (Sb₂O₃) or another suitable catalyst (e.g., zinc acetate)[8]
Procedure: [7]
-
Esterification/Transesterification Stage:
-
Charge the reactor with FDCA (or DMFD) and an excess of ethylene glycol (e.g., a molar ratio of 1:2.1).
-
Add the catalyst (e.g., 200-400 ppm Sb₂O₃).
-
Purge the reactor with nitrogen several times to remove oxygen.
-
Heat the mixture under a nitrogen atmosphere with stirring, gradually increasing the temperature from 170 °C to 210 °C over several hours. Water (for FDCA) or methanol (for DMFD) will be distilled off.
-
-
Polycondensation Stage:
-
Once the distillation of water or methanol ceases, gradually increase the temperature to 220-240 °C.
-
Simultaneously, gradually reduce the pressure to apply a high vacuum (<1 mbar).
-
Continue the reaction under high vacuum and elevated temperature for several hours. The viscosity of the melt will increase significantly.
-
The reaction is complete when the desired melt viscosity is achieved.
-
Extrude the molten polymer from the reactor and cool it to obtain the solid polyester.
-
Protocol 3.2: Solution Polymerization for Furan-Based Polyesters
Solution polymerization is often preferred for laboratory-scale synthesis or for monomers that are sensitive to high temperatures.[9]
Experimental Workflow:
Caption: Solution Polymerization Workflow.
Materials:
-
2,5-Furandicarbonyl chloride (prepared from FDCA)
-
A suitable diol (e.g., 2,5-bis(hydroxymethyl)furan (BHMF))
-
Anhydrous chloroform (or another suitable solvent)
-
Anhydrous trimethylamine (or another acid scavenger)
-
Methanol (for precipitation)
Procedure: [9]
-
Dissolve the diol in anhydrous chloroform in a flask equipped with a stirrer and under a nitrogen atmosphere.
-
Cool the solution in an ice bath.
-
In a separate flask, dissolve 2,5-furandicarbonyl chloride in anhydrous chloroform.
-
Slowly add the 2,5-furandicarbonyl chloride solution to the diol solution with vigorous stirring.
-
Add anhydrous trimethylamine to the reaction mixture to neutralize the HCl formed during the reaction.
-
Allow the reaction to proceed at low temperature for several hours, then warm to room temperature and stir overnight.
-
Pour the reaction mixture into a large volume of methanol to precipitate the polyester.
-
Collect the polymer by filtration, wash it with methanol, and dry it under vacuum.
Part 4: Data Presentation and Characterization
The successful synthesis of polyesters should be confirmed by a suite of characterization techniques.
Table 1: Typical Reaction Conditions and Properties of Furan-Based Polyesters
| Polyester | Monomers | Polymerization Method | Catalyst | Tg (°C) | Tm (°C) | Reference |
| PEF | FDCA, Ethylene Glycol | Melt Polycondensation | Sb₂O₃ | ~85 | ~215 | |
| PBF | FDCA, 1,4-Butanediol | Melt Polycondensation | Ti(OiPr)₄ | ~35 | ~170 | |
| PPeF | DMFD, 1,5-Pentanediol | Melt Polycondensation | TBT/TTIP | ~15 | ~120 | |
| PHF | DMFD, 1,6-Hexanediol | Melt Polycondensation | TBT/TTIP | ~5 | ~145 |
Tg = Glass Transition Temperature, Tm = Melting Temperature, TBT = Tetrabutyl titanate, TTIP = Titanium(IV) isopropoxide
Characterization Protocols:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the synthesized polyesters. The polymer is typically dissolved in a suitable deuterated solvent (e.g., trifluoroacetic acid/CDCl₃ mixture).
-
Differential Scanning Calorimetry (DSC): DSC is employed to determine the thermal transitions of the polymer, including the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).
-
Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability of the polyester by measuring its weight loss as a function of temperature.
-
Gel Permeation Chromatography (GPC): GPC is utilized to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the synthesized polymer.
Conclusion
The protocols and information provided in this guide offer a solid foundation for researchers to explore the synthesis of polyesters using this compound and its bio-based furanic and tetrahydrofuranic analogs. The use of 2,5-DMTHF as a green solvent represents a significant step towards more sustainable polymer chemistry. Furthermore, the detailed protocols for the synthesis of polyesters from FDCA and its derivatives provide a practical starting point for the development of novel bio-based materials. As research in this field continues to advance, the direct conversion of 2,5-DMTHF into valuable monomers will likely become more feasible, further expanding the toolbox of the sustainable polymer chemist.
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- Zhang, C., & Wang, Y. (2022). Biobased this compound as a Green Aprotic Ether Solvent. ACS Sustainable Chemistry & Engineering, 10(36), 11849-11857. URL: https://pubs.acs.org/doi/10.1021/acssuschemeng.2c03306
- Furan-based co-polyesters with enhanced thermal properties: Poly(1,4-butylene-co-1,4-cyclohexanedimethylene-2,5-furandicarboxylic acid). ResearchGate. URL: https://www.researchgate.net/publication/305389647_Furan-based_co-polyesters_with_enhanced_thermal_properties_Poly14-butylene-co-14-cyclohexanedimethylene-25-furandicarboxylic_acid
- Popa, C. V., et al. (2023). Synthesis of Bio-Based Polyester from Microbial Lipidic Residue Intended for Biomedical Application. Polymers, 15(5), 1157. URL: https://www.mdpi.com/2073-4360/15/5/1157
- Wang, G., et al. (2019). Catalytic Synthesis of 2,5-Furandicarboxylic Acid from Concentrated 2,5-Diformylfuran Mediated by N-hydroxyimides under Mild Conditions. ChemSusChem, 12(19), 4468-4475. URL: https://chemistry-europe.onlinelibrary.wiley.com/doi/10.1002/cssc.201901614
- Fully bio-based and solvent-free polyester polyol for two-component polyurethane coatings. European Coatings. URL: https://www.european-coatings.
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- Jiang, M., et al. (2021). Synthesis of FDCA-based polyesters from melt polymerization, solution polymerization, and ROP. ResearchGate. URL: https://www.researchgate.
- Jiang, Y., et al. (2019). Furan‐Based Copolyesters from Renewable Resources: Enzymatic Synthesis and Properties. ChemSusChem, 12(17), 4058-4066. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6772023/
- Stenutz, R. This compound. Stenutz. URL: https://www.stenutz.eu/chem/solv611.php
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Application Note: Biocatalyzed Synthesis in 2,5-Dimethyltetrahydrofuran Solvent
A Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The growing emphasis on sustainable chemistry has propelled the investigation of bio-derived, environmentally benign solvents. 2,5-Dimethyltetrahydrofuran (2,5-Me2THF), a solvent obtainable from lignocellulosic biomass, is a leading candidate to replace conventional petroleum-based solvents in biocatalysis.[1] Its advantageous physicochemical properties, such as a higher boiling point and lower water solubility compared to its counterpart tetrahydrofuran (THF), create a favorable environment for many enzyme-catalyzed reactions. This application note serves as a detailed guide on the utilization of 2,5-Me2THF in biocatalyzed synthesis, covering its benefits, key experimental considerations, and providing a step-by-step protocol. The focus is on explaining the rationale behind methodological choices to ensure scientifically sound and reproducible outcomes.
Introduction: The Imperative for Greener Solvents in Biocatalysis
The principles of green chemistry call for the use of safer solvents and renewable resources. While biocatalysis is inherently a green technology, its application is often hampered by the low solubility of non-polar substrates in the aqueous environments where enzymes are traditionally used. Organic co-solvents can mitigate this issue, but many are toxic, volatile, and derived from fossil fuels.
This compound (2,5-Me2THF) emerges as a superior alternative. It can be produced from renewable feedstocks like furfural and 5-hydroxymethylfurfural (5-HMF), which are derived from biomass.[1][2] Its favorable properties make it a versatile and eco-friendly medium for a range of enzymatic transformations, positioning it as a key component in the development of more sustainable chemical processes.[2][3][4]
Physicochemical Properties and Rationale for Use
The choice of solvent is a critical determinant of success in a biocatalytic process. The properties of 2,5-Me2THF provide several key advantages over traditional solvents.
| Property | This compound (2,5-Me2THF) | Tetrahydrofuran (THF) | Toluene |
| Source | Biomass | Petroleum | Petroleum |
| Boiling Point (°C) | ~92 | 66 | 111 |
| Water Solubility ( g/100g H₂O) | Low | Miscible | Very Low |
| Environmental Profile | Favorable, bio-derived | Petrochemical, peroxide former | Hazardous air pollutant |
Causality Behind the Advantages:
-
Enhanced Enzyme Stability: The low water miscibility of 2,5-Me2THF is a significant benefit. It allows for the formation of a biphasic system where the enzyme can be localized in a minimal, protective aqueous phase, while the bulk organic phase dissolves the substrates and products. This partitioning minimizes denaturation that can occur in water-miscible organic solvents. Increased enzyme stability can also be achieved by immobilizing the enzyme on a solid support.[5]
-
Improved Reaction Kinetics: For hydrophobic substrates, their enhanced solubility in 2,5-Me2THF increases their concentration at the enzyme's active site, overcoming mass transfer limitations and often leading to higher reaction rates.
-
Simplified Downstream Processing: The immiscibility with water allows for easy separation of the organic phase containing the product from the aqueous phase (and often the enzyme catalyst). This simplifies work-up procedures, reducing energy consumption and waste generation.
-
Superior Safety and Sustainability Profile: Derived from renewable resources, 2,5-Me2THF offers a more sustainable footprint.[2] Its physical properties also make it a safer alternative to more volatile and toxic solvents.[3][4]
Core Principles for Biocatalysis in 2,5-Me2THF
To successfully employ 2,5-Me2THF, several key parameters that govern enzyme function in non-aqueous media must be understood and controlled.
Figure 1: Workflow for a typical biocatalyzed reaction in 2,5-Me2THF.
Enzyme Formulation
For reactions in predominantly organic media, using the enzyme as a lyophilized (freeze-dried) powder or, more effectively, immobilized on a solid support is standard practice. Immobilization not only enhances stability but also greatly simplifies catalyst recovery and reuse, a key aspect of sustainable processing.[5]
Control of Water Activity
While the bulk solvent is organic, a small amount of water is essential for enzyme flexibility and catalytic function. The key parameter is not water volume, but water activity (a_w). Each enzyme has an optimal a_w for activity in a given organic solvent. This can be controlled by pre-equilibrating the enzyme with saturated salt solutions of known a_w.
The "pH Memory" Phenomenon
Enzymes in organic solvents "remember" the pH of the last aqueous solution they were exposed to. This is because the ionization state of the enzyme's acidic and basic residues, which is critical for activity, is fixed upon transfer to the non-aqueous medium. Therefore, it is crucial to lyophilize or immobilize the enzyme from a buffer at its optimal pH.
Protocol: Lipase-Catalyzed Kinetic Resolution in 2,5-Me2THF
This protocol details a model application: the kinetic resolution of a racemic alcohol using a commercially available lipase, a common transformation in pharmaceutical synthesis.
Materials and Reagents
-
Enzyme: Immobilized Candida antarctica Lipase B (e.g., Novozym® 435).
-
Substrate: Racemic 1-phenylethanol.
-
Acyl Donor: Vinyl acetate (acts as an irreversible acyl donor).
-
Solvent: Anhydrous this compound (2,5-Me2THF).
-
Internal Standard: Dodecane (for chromatographic analysis).
-
Equipment: Temperature-controlled orbital shaker, gas chromatograph (GC) with a chiral column.
Step-by-Step Experimental Procedure
-
Preparation: In a 4 mL screw-cap vial, add 15 mg of immobilized Candida antarctica lipase B.
-
Reagent Addition: To the vial, add 1.5 mL of 2,5-Me2THF. Add 0.1 mmol of racemic 1-phenylethanol. Then, add 0.2 mmol of vinyl acetate (2 equivalents). Finally, add 10 µL of dodecane as an internal standard.
-
Reaction Incubation: Securely cap the vial and place it in an orbital shaker set to 45 °C and 250 rpm. Proper agitation is vital to ensure interaction between the immobilized enzyme and the dissolved substrates.
-
Monitoring and Analysis:
-
At predetermined time points (e.g., 2, 4, 6, 24 hours), withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot in a larger volume of a suitable solvent (e.g., 1 mL of ethyl acetate) to stop the enzymatic process.
-
Filter or centrifuge the sample to remove the immobilized enzyme.
-
Analyze the supernatant using chiral GC to determine the conversion of the starting material and the enantiomeric excess (e.e.) of the remaining alcohol and the formed ester. The use of vinyl acetate as an acyl donor makes the reaction irreversible, as the released vinyl alcohol tautomerizes to acetaldehyde.[5]
-
Analytical Method: Chiral Gas Chromatography
-
Column: A suitable chiral stationary phase column capable of separating the enantiomers of 1-phenylethanol and 1-phenylethyl acetate.
-
Conditions: Optimize the temperature program, carrier gas flow rate, and injector/detector temperatures for baseline separation of all relevant peaks (substrate enantiomers, product enantiomers, internal standard, and solvent).
-
Quantification: Calculate conversion and enantiomeric excess based on the integrated peak areas relative to the internal standard.
Troubleshooting and Key Considerations
-
Low or No Activity:
-
Cause: The enzyme may be denatured, or the system may be too dry.
-
Solution: Ensure the enzyme has been handled correctly. Check the water activity of the system; a small, controlled amount of water may be necessary. Also, verify the purity of the 2,5-Me2THF, as impurities can inhibit enzyme activity.
-
-
Poor Enantioselectivity:
-
Cause: The reaction temperature might be too high, or the chosen enzyme may not be optimal.
-
Solution: Lowering the reaction temperature often increases enantioselectivity (E-value), though it may decrease the reaction rate.[6] Screening different lipases or other hydrolases is also a standard approach.
-
-
Reaction Rate Issues:
-
Cause: Insufficient mixing or mass transfer limitations.
-
Solution: Increase the agitation speed. If the enzyme is immobilized, ensure the particle size is appropriate to minimize diffusion limitations.
-
Conclusion
This compound stands out as a high-performance, sustainable solvent for biocatalysis. Its bio-derivable nature and favorable physicochemical properties enable high enzyme stability and activity, often coupled with simplified product purification.[7][3][4] By carefully controlling key parameters such as enzyme formulation, water activity, and pH memory, researchers can effectively implement 2,5-Me2THF to design greener, safer, and more efficient biocatalytic processes for the synthesis of fine chemicals and pharmaceuticals.
References
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- Wong, C. H. (2000). Enzymes in synthetic organic chemistry. Tetrahedron, 56(41), 8159-8195.
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Application Notes & Protocols: 2,5-Dimethyltetrahydrofuran in Biphasic Reaction Systems
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
The imperative for greener, more sustainable chemical synthesis has catalyzed the exploration of novel solvent systems that offer both environmental benefits and enhanced reaction performance. This guide provides an in-depth technical overview of 2,5-Dimethyltetrahydrofuran (2,5-DMTHF), a biomass-derived solvent, and its application in biphasic reaction systems. We will explore the fundamental principles that make 2,5-DMTHF an advantageous medium for catalysis, particularly in reactions pivotal to pharmaceutical and fine chemical synthesis. Detailed protocols for representative catalytic transformations, including Suzuki-Miyaura cross-coupling and Heck coupling, are provided, emphasizing experimental design, catalyst selection, and product isolation. The causality behind procedural steps is elucidated to empower researchers to adapt and optimize these methods for their specific applications.
Introduction: The Rise of 2,5-DMTHF as a Bio-Derived Green Solvent
This compound (2,5-DMTHF) is a cyclic ether that has garnered significant attention as a promising green solvent.[1] Derived from the dehydration and subsequent hydrogenation of fructose, a readily available biomass feedstock, 2,5-DMTHF presents a sustainable alternative to conventional petroleum-derived solvents.[2] Its favorable physicochemical properties, including a higher boiling point and lower water solubility compared to its parent compound, tetrahydrofuran (THF), and its close analog, 2-methyltetrahydrofuran (2-MeTHF), make it particularly well-suited for applications in biphasic catalysis.[1][3]
The pursuit of green chemistry in the pharmaceutical and chemical industries is driven by the need to minimize environmental impact and enhance process safety and efficiency.[4] Biphasic catalysis, wherein the catalyst resides in one liquid phase and the reactants and products in another, offers a streamlined approach to catalyst recovery and reuse, a cornerstone of sustainable chemical manufacturing.[5] The limited miscibility of 2,5-DMTHF with water allows for the formation of stable biphasic systems, facilitating the separation of water-soluble catalysts from organic products, thereby simplifying work-up procedures and reducing solvent waste.[6]
This document serves as a comprehensive guide for the practical application of 2,5-DMTHF in biphasic reaction systems. We will delve into the underlying principles of its utility, provide detailed experimental protocols, and offer insights into the optimization of reaction conditions.
Physicochemical Properties and Advantages in Biphasic Systems
The selection of an appropriate solvent system is critical to the success of a biphasic catalytic reaction. The properties of 2,5-DMTHF offer several distinct advantages over traditional ethereal solvents.
| Property | This compound (2,5-DMTHF) | Tetrahydrofuran (THF) | 2-Methyltetrahydrofuran (2-MeTHF) |
| Boiling Point | ~92-94 °C | 66 °C | ~80 °C |
| Water Solubility | Low | Miscible | Limited |
| Density | ~0.83 g/mL | 0.889 g/mL | 0.854 g/mL |
| Source | Biomass-derived | Petroleum-derived | Biomass-derived |
| Peroxide Formation | Prone, requires stabilization | Prone, requires stabilization | Prone, requires stabilization |
Table 1: Comparative properties of 2,5-DMTHF and related ethereal solvents.
The higher boiling point of 2,5-DMTHF allows for a wider operational temperature range, enabling reactions to be conducted at elevated temperatures to increase reaction rates.[1] Its low water solubility is paramount for the formation of a distinct organic phase in aqueous biphasic systems, leading to clean phase separation and straightforward isolation of products.[3][6] This property also minimizes the energy-intensive distillation processes often required to separate water-miscible solvents like THF from aqueous phases.[7][8]
The workflow for a typical biphasic reaction using 2,5-DMTHF is illustrated below.
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Application Notes and Protocols for the Catalytic Conversion of Fructose to 2,5-Dimethyltetrahydrofuran
Abstract
This document provides a comprehensive technical guide for researchers, chemists, and professionals in the fields of renewable energy and drug development on the catalytic conversion of fructose, a biomass-derived sugar, into 2,5-Dimethyltetrahydrofuran (DMTHF). DMTHF is a promising biofuel alternative and a valuable solvent with favorable properties, including high energy density and miscibility with gasoline. This guide details the fundamental reaction pathways, explores various catalytic systems, and presents detailed, field-proven protocols for the synthesis, purification, and analysis of DMTHF. By explaining the causality behind experimental choices and grounding all protocols in authoritative references, this note serves as a practical and self-validating resource for laboratory application.
Introduction: The Significance of this compound
The transition from fossil fuels to renewable resources is a paramount challenge in the 21st century. Biomass, as a carbon-neutral feedstock, offers a sustainable pathway to produce liquid fuels and valuable chemicals. Fructose, readily obtainable from the hydrolysis of sucrose or the isomerization of glucose from cellulose, is a key platform molecule in this bio-refinery concept. The conversion of fructose into this compound (DMTHF) represents a significant advancement, transforming a simple sugar into a high-performance liquid fuel.[1]
DMTHF exhibits several properties that make it an attractive gasoline substitute or additive:
-
High Energy Density: Comparable to that of gasoline.
-
High Octane Number: Ensuring efficient combustion.
-
Low Water Solubility: Preventing phase separation in fuel blends.
-
Chemical Stability: Suitable for storage and transportation.
This guide focuses on the heterogeneous catalytic routes for this transformation, emphasizing practical, reproducible methodologies for laboratory-scale synthesis and analysis.
Mechanistic Overview: The Fructose-to-DMTHF Conversion Pathway
The conversion of fructose to DMTHF is a multi-step process involving dehydration and subsequent hydrodeoxygenation. Understanding this pathway is critical for catalyst selection and process optimization. The reaction typically proceeds through several key intermediates.
Figure 1: General reaction pathways from fructose to DMTHF.
The most common pathway involves two principal stages:
-
Acid-Catalyzed Dehydration: Fructose is first dehydrated to form 5-hydroxymethylfurfural (HMF).[2][3] This step requires an acid catalyst to remove three water molecules from the fructose structure.
-
Metal-Catalyzed Hydrodeoxygenation (HDO) & Hydrogenation: The HMF intermediate undergoes HDO, where the hydroxyl and aldehyde functional groups are removed, and the furan ring is hydrogenated. This stage is typically facilitated by a heterogeneous metal catalyst and a hydrogen source (e.g., H₂ gas or a hydrogen donor solvent).[4][5] The reaction can proceed via 2,5-dimethylfuran (DMF) as a stable intermediate, which is then hydrogenated to DMTHF.[6]
An alternative pathway, notably observed with catalysts like sulfided Pt/C, involves the direct ring-opening of fructose to form intermediates such as 2,5-hexanedione, which is then hydrogenated and cyclized to DMTHF.
Catalytic Systems: A Comparative Analysis
The efficiency and selectivity of the fructose-to-DMTHF conversion are dictated by the choice of catalyst. Two primary strategies have proven effective: a "one-pot" approach using a bifunctional catalyst or a dual-catalyst system, and a two-step sequential process.
One-Pot Bifunctional and Dual-Catalyst Systems
The "one-pot" synthesis is economically and procedurally advantageous as it combines the dehydration and hydrogenation steps in a single reactor.[6] This requires a catalytic system capable of performing both acid- and metal-catalyzed reactions.
-
Logic: This approach simplifies the process, reduces waste, and avoids the challenging separation of the reactive HMF intermediate.
-
System Example (Dual-Catalyst): A mixture of a solid acid catalyst (e.g., a Lewis-Brønsted acid) for fructose dehydration and a hydrogenation catalyst (e.g., Ru/C).[6]
-
System Example (Bifunctional Catalyst): A single material possessing both acid and metal sites, such as nickel supported on acidic zirconium phosphate (Ni/ZrP).[4][7]
Two-Step Sequential Synthesis
This approach separates the dehydration and hydrogenation steps, allowing for optimization of each stage independently.
-
Logic: While more complex, this method can lead to higher overall yields by tailoring conditions specifically for HMF production and its subsequent conversion.
-
System Example: Fructose is first dehydrated to HMF using a solid acid catalyst like Amberlyst-15. The resulting HMF solution is then transferred to a second reactor for hydrodeoxygenation over a catalyst like Ru-Sn/ZnO.
Table 1: Comparison of Catalytic Systems for Furan Production from Fructose/HMF
| Catalyst System | Feedstock | Key Products | Temp (°C) | Pressure | Yield (%) | Selectivity (%) | Reference |
| Lewis-Brønsted Acid + Ru/C | Fructose | 2,5-DMF | 160 | 4 MPa H₂ | 66.3 (DMF) | - | [6] |
| Ni/ZrP | HMF | 2,5-DMF | 240 | 5 MPa H₂ | 68.1 (DMF) | - | [4] |
| 35Ni/NDC | HMF | 2,5-DMF | 150 | 8 MPa H₂ | 80.0 (DMF) | - | [8] |
| Pd/UiO-66@SGO | Fructose | 2,5-DMF | 160-180 | 1 MPa H₂ | High | - | [9] |
| Cu/PBSAC | HMF | 2,5-DMF | 190 | (H₂ donor) | >90 (DMF) | >96 | [10] |
| Niobic Acid (Nb₂O₅·nH₂O) | Fructose | 5-HMF | 120 | Autogenous | 13.7 (HMF) | 28.9 | [3] |
Note: Yields are reported for the specified product (DMF or HMF). The conversion to DMTHF requires a subsequent or concurrent hydrogenation step.
Experimental Protocols
The following protocols are designed to be self-validating, providing detailed steps from catalyst preparation to final product analysis.
Safety Precautions
-
All procedures should be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety glasses, lab coat, and appropriate gloves, must be worn.
-
This compound is a flammable liquid.[11] Keep away from heat, sparks, and open flames.
-
High-pressure hydrogenation reactions must be conducted in a certified autoclave behind a blast shield.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Protocol 1: One-Pot Conversion of Fructose to Furan Derivatives using Ru/C and an Acid Co-catalyst
This protocol is adapted from methodologies for the one-pot conversion of fructose to furan derivatives, which are direct precursors to DMTHF.[6]
Materials:
-
D-Fructose (≥99%)
-
5% Ruthenium on activated carbon (Ru/C)
-
Lewis acid (e.g., AlCl₃) and Brønsted acid (e.g., HCl)
-
Solvent: N,N-dimethylformamide (DMF, anhydrous)
-
High-pressure autoclave reactor with magnetic stirring and temperature control
-
Hydrogen (H₂) gas (high purity)
Procedure:
-
Reactor Loading: To the autoclave vessel, add D-fructose (e.g., 1 mmol), 5% Ru/C (e.g., 50 mg), the Lewis acid, the Brønsted acid, and 20 mL of N,N-dimethylformamide.
-
Sealing and Purging: Seal the autoclave according to the manufacturer's instructions. Purge the reactor 3-5 times with N₂ gas, followed by 3-5 purges with H₂ gas to ensure an inert atmosphere is replaced by hydrogen.
-
Pressurization and Heating: Pressurize the reactor with H₂ to the desired pressure (e.g., 4 MPa). Begin stirring and heat the reactor to the target temperature (e.g., 160 °C).
-
Reaction: Maintain the reaction at the set temperature and pressure for the desired duration (e.g., 4-8 hours). Monitor the pressure; a drop may indicate hydrogen consumption.
-
Cooling and Depressurization: After the reaction time has elapsed, cool the reactor to room temperature using an ice bath. Carefully and slowly vent the excess hydrogen gas in the fume hood.
-
Sample Recovery: Open the reactor, remove the liquid sample, and separate the solid catalyst by centrifugation or filtration. The resulting solution contains the furan products and is ready for analysis and further processing.
Figure 2: Workflow for the one-pot conversion of fructose.
Catalyst Preparation: Sulfided Platinum on Carbon (Pt-S/C)
This protocol describes a method for preparing a sulfur-poisoned Pt/C catalyst, which shows unique selectivity for the fructose-to-DMTHF conversion. The procedure is based on established methods for sulfiding platinum catalysts.[9]
Materials:
-
5% Platinum on activated carbon (Pt/C)
-
Deionized water
-
Hydrogen sulfide (H₂S) gas or a suitable sulfiding agent (e.g., ammonium polysulfide)
-
Inert gas (N₂ or Ar)
-
Three-neck flask with gas inlet/outlet and stirrer
Procedure:
-
Slurry Preparation: In the three-neck flask, create a slurry of the commercial 5% Pt/C catalyst in deionized water (e.g., 1 g of catalyst in 50 mL of water).
-
Inert Atmosphere: Purge the flask with an inert gas (N₂ or Ar) for 15-20 minutes to remove oxygen.
-
Sulfidation: While stirring the slurry, bubble H₂S gas through the suspension at a slow, controlled rate at room temperature. Alternatively, add the sulfiding agent solution dropwise. The sulfidation process converts the metallic platinum to platinum sulfide on the carbon support.
-
Aging: Continue stirring under the H₂S or after the addition of the sulfiding agent for a set period (e.g., 1-2 hours) to ensure complete reaction.
-
Isolation and Washing: Stop the gas flow and purge the flask with inert gas to remove any residual H₂S. Isolate the solid catalyst by vacuum filtration. Wash the catalyst cake thoroughly with copious amounts of deionized water until the washings are neutral and free of sulfide ions (test with lead acetate paper).
-
Drying: Dry the resulting Pt-S/C catalyst in a vacuum oven at a moderate temperature (e.g., 80-100 °C) overnight. The catalyst is now ready for use in the hydrodeoxygenation reaction.
Product Purification and Analysis
Accurate identification and quantification of the target product, DMTHF, are essential for validating the success of the synthesis.
Product Purification
The crude reaction mixture will contain unreacted starting material, intermediates (HMF, DMF), the DMTHF product, and solvent.
-
Catalyst Removal: The heterogeneous catalyst is first removed by filtration or centrifugation.
-
Solvent Removal: The reaction solvent can be removed by rotary evaporation, taking care to use a moderate temperature to avoid polymerization of furanic byproducts.
-
Column Chromatography: Purification of the resulting crude oil can be achieved using silica gel column chromatography. A non-polar eluent system, such as a hexane/ethyl acetate gradient, is typically effective for separating the relatively non-polar DMTHF from more polar impurities.[12]
-
Distillation: For larger scale purification, fractional distillation under reduced pressure can be employed, as DMTHF is a volatile liquid.
Analytical Characterization
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Purpose: GC-MS is the primary tool for identifying and quantifying the components of the reaction mixture. It separates the compounds based on their boiling points and provides a mass spectrum for structural identification.
-
Typical Parameters:
-
Column: A non-polar capillary column (e.g., HP-5ms, Equity-1) is suitable.[1]
-
Injector Temperature: 250 °C
-
Oven Program: Start at 40 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.
-
Carrier Gas: Helium
-
MS Detector: Scan range 35-300 m/z.
-
-
Expected Result: DMTHF (MW: 100.16 g/mol ) will show a characteristic retention time and a mass spectrum with a molecular ion peak at m/z = 100 and key fragment ions.[13][14]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: NMR provides definitive structural confirmation of the purified product.
-
Sample Preparation: Dissolve a small amount of the purified DMTHF in a deuterated solvent such as chloroform-d (CDCl₃).
-
Expected Chemical Shifts (¹H and ¹³C NMR): The spectra will show characteristic signals for the methyl (CH₃) groups and the protons and carbons of the tetrahydrofuran ring. The exact chemical shifts and multiplicities can be used to distinguish between cis and trans isomers of DMTHF.[11][15][16]
Table 2: Representative ¹H and ¹³C NMR Data for this compound in CDCl₃
| Nucleus | Chemical Shift (δ) ppm (approx.) | Multiplicity | Assignment |
| ¹H | ~3.8 - 4.1 | Multiplet | CH -O (Ring, C2 & C5) |
| ¹H | ~1.5 - 2.0 | Multiplet | CH ₂ (Ring, C3 & C4) |
| ¹H | ~1.2 | Doublet | CH ₃ |
| ¹³C | ~75 | - | C H-O (Ring, C2 & C5) |
| ¹³C | ~35 | - | C H₂ (Ring, C3 & C4) |
| ¹³C | ~21 | - | C H₃ |
Note: Chemical shifts are approximate and can vary slightly based on isomer and concentration. Data compiled from various sources.[11][15][16]
Conclusion and Future Outlook
The catalytic conversion of fructose to this compound is a highly promising route for the production of next-generation biofuels from renewable resources. This guide has outlined the core principles, compared various catalytic strategies, and provided detailed, actionable protocols for laboratory synthesis and analysis. The choice between a one-pot or two-step process will depend on the specific research goals, available equipment, and desired trade-offs between process simplicity and overall yield. Future research will likely focus on developing more robust, cost-effective, and highly selective bifunctional catalysts from non-precious metals to further enhance the economic viability of DMTHF as a sustainable fuel and chemical.
References
- 5-Hydroxymethylfurfural Hydrodeoxygenation to 2,5-Dimethylfuran in Continuous-Flow System over Ni on Nitrogen-Doped Carbon. (n.d.). MDPI. [Link]
- 1H NMR (500 MHz, CDCl3) δ. (n.d.). The Royal Society of Chemistry. [Link]
- Selective Hydrodeoxygenation of 5-Hydroxymethylfurfural to 2,5-Dimethylfuran over Ni Supported on Zirconium Phosphate Catalysts. (2018, July 6). ACS Omega. [Link]
- Method of preparing a sulfided platinum on carbon catalyst. (n.d.).
- One-pot production of 2,5-dimethylfuran from fructose over Ru/C and a Lewis–Brønsted acid mixture in N,N-dimethylformamide. (n.d.). Catalysis Science & Technology (RSC Publishing). [Link]
- General experimental procedures for synthesis and characterization of the analogues. (n.d.). Preprints.org. [Link]
- Selective hydrodeoxygenation of 5-hydroxymethylfurfural to 2,5-dimethylfuran on Ru–MoOx/C c
- One-pot synthesis of 2,5-diformylfuran from fructose using a bifunctional catalyst derived from phosphomolybdic acid and chitosan. (2024, March 22). BioResources. [Link]
- Selective Hydrodeoxygenation of 5-Hydroxymethylfurfural to 2,5-Dimethylfuran over Ni Supported on Zirconium Phosphate C
- Selective hydrodeoxygenation of 5-hydroxymethylfurfural (HMF) to 2,5-dimethylfuran (DMF)
- Fructose dehydration to HMF over different acid catalysts. (n.d.).
- One-pot synthesis of 2,5-diformylfuran from fructose using a magnetic bi-functional catalyst. (n.d.). RSC Advances (RSC Publishing). [Link]
- Metal–organic frameworks as catalysts for fructose conversion into 5‐hydroxymethylfurfural: Catalyst screening and parametric study. (2021, August 5).
- Dehydration of Fructose to 5-Hydroxymethylfurfural: Effects of Acidity and Porosity of Different Catalysts in the Conversion, Selectivity, and Yield. (n.d.). MDPI. [Link]
- Direct One-pot Conversion of Monosaccharides into High-yield 2,5-Dimethylfuran over a Multifunctional Pd/Zr-Based Metal−Organi. (n.d.). The Royal Society of Chemistry. [Link]
- Conversion (fructose), selectivity and yield (HMF) for the different catalysts in aqueous solution. (n.d.).
- This compound. (n.d.). PubChem. [Link]
- Construction of Modified Silica Gel Catalysts and Their Enhancement of Fructose Dehydration for 5-HMF Production. (n.d.). MDPI. [Link]
- Efficient dehydration of fructose into 5-HMF using a weakly-acidic catalyst prepared from a lignin-derived mesoporous carbon. (2022, January 29).
- NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (n.d.). [Link]
- Catalytic Dehydration of Fructose to 5-Hydroxymethylfurfural in Aqueous Medium over Nb2O5-Based C
- Catalyst-Based Synthesis of 2,5-Dimethylfuran from Carbohydrates as a Sustainable Biofuel Production Route. (n.d.).
- This compound - Optional[MS (GC)] - Spectrum. (n.d.). SpectraBase. [Link]
- Suggested mechanism for the one-pot conversion of fructose into 2,5-DMTHF. (n.d.).
- One-pot production of 2,5-dimethylfuran from fructose over Ru/C and Lewis-Brönsted acid mixture in N,N-dimethyl-formamide. (2025, August 8).
- The catalytic conversion of fructose to difructose anhydride. (n.d.). Green Chemistry (RSC Publishing). [Link]
- Optimizing Conditions for GC/MS Analyses. (2020, January 20). Agilent. [Link]
- 13 C NMR data of model compounds 5-8 (solvent: CDCl 3 ). (n.d.).
- Gas Chromatography-Mass Spectroscopy (GC/MS)
- Furan, tetrahydro-2,5-dimethyl-. (n.d.). NIST WebBook. [Link]
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using 2,5-Dimethyltetrahydrofuran in low-temperature lithiation reactions
An Application Guide to 2,5-Dimethyltetrahydrofuran for Enhanced Low-Temperature Lithiation Reactions
Abstract
This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the application of this compound (2,5-Me2THF) as a solvent in low-temperature lithiation reactions. We will explore the mechanistic basis for its superior stability compared to tetrahydrofuran (THF), present its key physical and safety properties, and provide detailed, field-tested protocols for its use. The primary objective is to equip the modern chemist with the knowledge to leverage 2,5-Me2THF for improved reaction yields, higher operating temperatures, and greater process safety in organolithium chemistry.
Introduction: The Stability Challenge in Lithiation Chemistry
Organolithium reagents, such as n-butyllithium (n-BuLi), are indispensable tools in organic synthesis due to their potent basicity and nucleophilicity.[1] Their application frequently requires ethereal solvents to disaggregate the organolithium clusters and enhance reactivity.[2][3] For decades, tetrahydrofuran (THF) has been the default solvent for such transformations.
However, the utility of THF is severely constrained by its own reactivity. THF is readily deprotonated at the α-position by organolithium bases, particularly at temperatures above -78 °C.[4] This initiates a cascade of degradation reactions, including a retro-[3+2] cycloreversion, which consumes the valuable organolithium reagent and generates unwanted byproducts like ethylene and acetaldehyde enolate.[5][6] This inherent instability necessitates strict adherence to cryogenic temperatures, which can be challenging and costly to maintain, especially at scale.
This compound emerges as a robust alternative that directly addresses the stability limitations of THF. The strategic placement of methyl groups at the C2 and C5 positions provides steric shielding, dramatically impeding the α-deprotonation pathway and enhancing the solvent's resilience to strong bases. This guide will elucidate the practical benefits and applications of this superior solvent.
Mechanistic Advantage and Comparative Properties
The primary advantage of 2,5-Me2THF lies in its enhanced stability against organolithium-mediated degradation. The methyl groups adjacent to the ethereal oxygen sterically hinder the approach of the bulky organolithium base, making the abstraction of the α-protons kinetically unfavorable.
Caption: Steric hindrance in 2,5-Me2THF prevents the initial deprotonation step required for degradation.
This enhanced stability allows for lithiation reactions to be conducted at more practical temperatures (e.g., -40 °C to 0 °C), where THF would rapidly decompose.[7] This wider operational window can lead to faster reaction rates, improved solubility of reagents, and simplified process control.
Physical Property Comparison
The physical properties of 2,5-Me2THF also offer distinct advantages over THF for process chemistry.
| Property | Tetrahydrofuran (THF) | This compound (2,5-Me2THF) | Advantage of 2,5-Me2THF |
| Boiling Point | 66 °C | 90-92 °C | Higher reaction temperatures possible; easier removal of lower-boiling impurities. |
| Freezing Point | -108.4 °C | ~ -95 °C (estimated) | Remains liquid at standard cryogenic temperatures. |
| Density (at 25°C) | 0.889 g/mL | 0.833 g/mL | Lower density. |
| Stability with n-BuLi * | Poor (Half-life at 20°C is ~107 min)[8] | Excellent (Significantly more stable) | Allows for reactions at non-cryogenic temperatures; reduces reagent consumption. |
*Note: Direct kinetic data for n-BuLi in 2,5-Me2THF is not widely published, but stability is inferred to be superior to THF based on mechanistic principles and data from analogous substituted ethers like 2-MeTHF.[9]
Safety and Handling
As with all ethereal solvents, proper safety protocols must be strictly followed when handling 2,5-Me2THF.
-
Flammability: 2,5-Me2THF is a highly flammable liquid.[10] All operations should be conducted in a well-ventilated fume hood, away from ignition sources. Equipment must be properly grounded to prevent static discharge.[11]
-
Peroxide Formation: 2,5-Me2THF is a class B peroxide former, meaning it can form explosive peroxides upon concentration.[10][12] Containers must be dated upon opening and tested for peroxides periodically, especially before distillation.[10] Store in a cool, dark place under an inert atmosphere.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields or goggles, flame-retardant lab coats, and chemical-resistant gloves.[11][13]
Detailed Application Protocol: Directed ortho-Metalation
Directed ortho-metalation is a powerful C-H activation strategy that relies on the stability of the organolithium reagent. The following protocol provides a general workflow for using 2,5-Me2THF in this context.
Caption: A streamlined workflow for performing lithiation reactions using 2,5-Me2THF.
Materials and Reagents
-
Aromatic substrate with a directing metalation group (e.g., pivalanilide, 1.0 equiv)
-
This compound (anhydrous, <50 ppm H₂O)
-
n-Butyllithium (solution in hexanes, typically 1.6 M or 2.5 M, 1.1–1.2 equiv)
-
Electrophile (e.g., benzaldehyde, 1.2 equiv)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Standard organic solvents for workup (e.g., ethyl acetate)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Protocol Steps
-
Preparation:
-
Thoroughly flame-dry or oven-dry all glassware (round-bottom flask, dropping funnel, septa, magnetic stir bar).
-
Assemble the glassware while hot under a stream of dry nitrogen or argon and maintain a positive inert atmosphere throughout the reaction.
-
-
Reaction Setup:
-
Dissolve the aromatic substrate (1.0 equiv) in anhydrous 2,5-Me2THF in the reaction flask.
-
Causality Note: The higher boiling point of 2,5-Me2THF compared to THF often allows for better dissolution of complex substrates.
-
Cool the solution to the desired temperature (a starting point of -40 °C is recommended) using a suitable cooling bath (e.g., dry ice/acetonitrile). While 2,5-Me2THF is stable at higher temperatures, starting colder provides a greater margin of safety and control.
-
-
Lithiation:
-
Slowly add the n-butyllithium solution (1.1–1.2 equiv) dropwise to the stirred solution via syringe or dropping funnel over 15-30 minutes.
-
Expert Insight: A slight exotherm may be observed. A slow addition rate is crucial to maintain temperature control. The formation of a colored solution or a precipitate often indicates the generation of the lithiated species.
-
Stir the reaction mixture at the chosen temperature for 1-2 hours. The optimal time should be determined by reaction monitoring.
-
-
Reaction Monitoring (Self-Validation):
-
To confirm the formation of the lithiated intermediate, a small aliquot of the reaction mixture can be withdrawn via a cannula and quenched into a vial containing deuterium oxide (D₂O). Analysis of the crude product by ¹H NMR or LC-MS will confirm deuterium incorporation, validating the success of the lithiation step.[14]
-
-
Electrophilic Quench:
-
Once lithiation is deemed complete, slowly add the electrophile (1.2 equiv), either neat or as a solution in anhydrous 2,5-Me2THF.
-
Maintain the low temperature during the addition to control the exotherm of the quench.
-
After the addition is complete, allow the reaction to stir for another 1-2 hours, gradually warming to room temperature.
-
-
Workup and Isolation:
-
Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and dilute with water and an extraction solvent like ethyl acetate.
-
Separate the layers and extract the aqueous layer two more times with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can then be purified by standard methods such as column chromatography or recrystallization.
-
Conclusion and Future Outlook
This compound represents a significant advancement over traditional ethereal solvents for low-temperature lithiation chemistry. Its inherent stability against strong organolithium bases provides a wider and more practical operational temperature window, leading to potentially higher yields, fewer byproducts, and improved process safety and scalability. By understanding the mechanistic principles behind its stability and adhering to the protocols outlined in this guide, researchers can effectively harness the power of 2,5-Me2THF to overcome long-standing challenges in the synthesis of complex organic molecules.
References
- Stanetty, P., Koller, H., & Mihovilovic, M. (1992). Half-Lives of Organolithium Reagents in Common Ethereal Solvents. Journal of Organic Chemistry.
- García-Losada, P., et al. (2020). Generation of Lithium Ethenolate by Lithiation of Tetrahydrofuran in Flow Mode. Organic Process Research & Development. [Link]
- Sanborn, A. J. (2012). Efficient method for preparing 2,5-dimethylfuran.
- Kottke, T., & Stalke, D. (n.d.). Aggregation and Solvation of n-Butyllithium.
- Hart, T. (n.d.). Reactions of Grignard Reagents in this compound. University of New Orleans. [Link]
- Collum, D. B., et al. (n.d.). Structure of n-Butyllithium in Mixtures of Ethers and Diamines: Influence of Mixed Solvation on 1,2-Additions to Imines.
- Wikipedia. (n.d.). n-Butyllithium. [Link]
- Liew, W. H., et al. (2022). One-pot production of bio-based 2-methyltetrahydrofuran and this compound: a review of heterogeneous catalytic approaches.
- Vlachos, D. G., et al. (2014). Synthesis of functionalized tetrahydrofuran derivatives from 2,5-dimethylfuran through cascade reactions. Green Chemistry. [Link]
- Clayden, J., et al. (n.d.). Pathways for decomposition of THF by organolithiums: The role of HMPA.
- Reddit user. (2017).
- Smith, A. B., III, et al. (2014).
- ResearchGate. (n.d.). The Reaction of Tetrahydrofuran and this compound with Acyl Halides. [Link]
- National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
- Wang, Q.-Q., et al. (2022). Selective separation of 2,5-dimethylfuran and this compound using nonporous adaptive crystals of a hybrid[11]arene. New Journal of Chemistry. [Link]
- National Institutes of Health. (n.d.).
- ResearchGate. (n.d.). Electrochemistry in tetrahydrofuran and at low temperature: Protocol, procedures and methods. [Link]
- ResearchGate. (n.d.).
- MDPI. (n.d.). 2,5-Dimethylfuran Production by Catalytic Hydrogenation of 5-Hydroxymethylfurfural Using Ni Supported on Al2O3-TiO2-ZrO2 Prepared by Sol-Gel Method. [Link]
- National Institutes of Health. (2022). Impact of Low Temperatures on the Lithiation and Delithiation Properties of Si-Based Electrodes in Ionic Liquid Electrolytes. [Link]
- Wikipedia. (n.d.). Organolithium reagent. [Link]
- Chemistry LibreTexts. (2023). Grignard and Organolithium Reagents. [Link]
- Reddit user. (2023).
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experimental setup for 2,5-Dimethyltetrahydrofuran production from 5-HMF
An Application Guide to the Catalytic Production of 2,5-Dimethyltetrahydrofuran from 5-Hydroxymethylfurfural
Introduction: From Biomass to Biofuel
The transition from a fossil fuel-dependent economy to a sustainable, bio-based one necessitates the efficient conversion of renewable resources into high-value chemicals and fuels. 5-Hydroxymethylfurfural (5-HMF), a platform chemical readily derived from the dehydration of C6 sugars (hexoses) found in lignocellulosic biomass, stands as a cornerstone in this transition.[1][2] Its versatile molecular structure, featuring a furan ring, a hydroxyl group, and an aldehyde group, makes it an ideal precursor for a wide array of valuable derivatives.
Among these derivatives, this compound (DMTHF) is a particularly promising candidate for a next-generation biofuel. The complete hydrogenation of the furan ring and hydrodeoxygenation of its functional groups result in a molecule with a high energy density and properties suitable for use in transportation fuels. The conversion of HMF to DMTHF is a multi-step catalytic process involving both hydrogenation and hydrogenolysis reactions. The primary challenge lies in steering the reaction with high selectivity towards the fully saturated DMTHF, avoiding the accumulation of intermediates like 2,5-dimethylfuran (DMF) or the formation of undesired ring-opened byproducts.[3][4]
This application note provides a comprehensive guide for researchers and scientists, detailing the mechanistic pathways, catalytic systems, and a robust experimental protocol for the production of DMTHF from 5-HMF.
Part 1: Mechanistic Landscape: Navigating the Reaction Pathways
The transformation of 5-HMF to DMTHF is not a single-step reaction but a complex network of consecutive and parallel hydrogenation and hydrogenolysis reactions. Understanding these pathways is critical for selecting an appropriate catalyst and optimizing reaction conditions to maximize the yield of the desired product. The two predominant routes proceed via the formation of key intermediates.[5][6][7]
-
The DMF-Intermediate Pathway : This is the most commonly cited route where HMF is first converted to 2,5-dimethylfuran (DMF) through the hydrodeoxygenation of both the C-OH and C=O bonds. The resulting DMF, a valuable biofuel in its own right, is then subsequently hydrogenated across the furan ring to yield DMTHF.[5][8]
-
The BHMF/MFFR-Intermediate Pathways : Alternatively, the reaction can proceed through initial hydrogenation or hydrogenolysis of one of HMF's functional groups.
These intermediates undergo further reaction steps to ultimately converge on DMTHF. The preferential route is heavily influenced by the catalyst's nature (the metal and the support) and the specific reaction conditions employed.[8][10]
Caption: Reaction network for the conversion of HMF to DMTHF.
Part 2: Catalyst Selection and Performance
The efficiency and selectivity of HMF conversion to DMTHF are critically dependent on the chosen catalytic system. A bifunctional catalyst is often required, with metal sites facilitating hydrogenation and support properties (such as acidity) promoting hydrogenolysis/dehydration steps.[1][3] Both noble and non-noble metal catalysts have demonstrated efficacy.
| Catalyst System | Support | Temperature (°C) | H₂ Pressure (bar) | Solvent | HMF Conv. (%) | DMTHF Yield (%) | Reference |
| 5 wt% Ru/C | Carbon | 180 | 50 | 1,4-Dioxane | 100 | 85.6 | [11] |
| 1 wt% Ir/C | Carbon | 180 | 50 | 1,4-Dioxane | 100 | 81.1 | [11] |
| Ni/SBA-15 | SBA-15 | 180 | 30 | 1,4-Dioxane | 100 | 97 | [8][11] |
| Ni/Al₂O₃ | Alumina | 180-220 | 40-60 | Water | >99 | 97.4 | [7] |
| Cu/SiO₂ | Silica | 200 | 40 | THF | 100 | 34.5 | [12] |
| Ni-Co/C | Carbon | 130 | 10 | Isopropanol | 100 | (High DMF Yield) | [13] |
Insights into Catalyst Performance:
-
Noble Metals (Ru, Ir, Rh) : Catalysts like Ruthenium on carbon (Ru/C) are highly effective for furan ring hydrogenation, making them excellent candidates for converting DMF to DMTHF or for the direct conversion of HMF under sufficient hydrogen pressure.[11]
-
Non-Noble Metals (Ni, Co, Cu) : Nickel-based catalysts, particularly when dispersed on high-surface-area supports like SBA-15 or alumina, have shown exceptional performance, achieving near-quantitative yields of DMTHF.[7][8][11] They represent a more cost-effective and sustainable alternative to noble metals. The presence of acidic sites on supports like alumina can be crucial for promoting the necessary hydrogenolysis steps.[8]
-
Bimetallic Catalysts : Combining two different metals, such as Ni-Co or Cu-Co, can create synergistic effects that enhance catalytic activity and selectivity for either the intermediate DMF or the final DMTHF product.[3][12][13]
Part 3: Detailed Experimental Protocols
This section provides a detailed, step-by-step methodology for the synthesis of DMTHF from HMF. The protocol is designed as a self-validating system, incorporating catalyst preparation, the catalytic reaction, and product analysis.
Protocol: Catalyst Preparation (Example: 15 wt% Ni/SBA-15 via Incipient Wetness Impregnation)
This method is widely used for preparing supported metal catalysts and ensures good dispersion of the active metal phase.[2][5]
Materials:
-
SBA-15 (mesoporous silica)
-
Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O)
-
Deionized water
-
Tube furnace, rotary evaporator, drying oven
Procedure:
-
Support Pre-treatment: Dry the SBA-15 support in an oven at 120 °C for at least 12 hours to remove physisorbed water.
-
Pore Volume Determination: Accurately determine the pore volume of the dried SBA-15 (e.g., via N₂ physisorption or by titrating with water until saturation). This is critical for the incipient wetness technique.
-
Precursor Solution Preparation: Calculate the mass of Ni(NO₃)₂·6H₂O required to achieve a 15% weight loading of Ni metal on the support. Dissolve this amount in a volume of deionized water equal to the pre-determined pore volume of the SBA-15 support to be used.
-
Impregnation: Add the nickel nitrate solution dropwise to the dried SBA-15 powder while continuously mixing or tumbling. The powder should become uniformly damp without forming a slurry.
-
Drying: Dry the impregnated material in an oven at 110 °C overnight to remove the water.
-
Calcination: Place the dried powder in a tube furnace. Calcine under a flow of air by ramping the temperature to 450-500 °C (e.g., at 5 °C/min) and holding for 4-6 hours. This step decomposes the nitrate precursor to nickel oxide (NiO).
-
Reduction: Prior to the catalytic reaction, the calcined NiO/SBA-15 must be reduced to the active metallic Ni state. Place the catalyst in the reactor or a separate tube furnace. Heat under a flow of H₂ (or a H₂/N₂ mixture) to 400-500 °C and hold for 4-6 hours. Cool down to room temperature under an inert gas (N₂ or Ar) flow before use.
Protocol: Catalytic Hydrogenation of 5-HMF
This procedure details the use of a high-pressure batch reactor, a common setup for this type of transformation.[2]
Equipment:
-
High-pressure autoclave (e.g., Parr or similar) equipped with a magnetic stirrer, gas inlet/outlet, pressure gauge, and temperature controller.
-
Glass or PTFE liner for the autoclave.
-
Heating mantle.
Procedure:
-
Reactor Charging: Into the reactor liner, add 5-HMF (e.g., 0.5 g), the pre-reduced Ni/SBA-15 catalyst (e.g., 0.1 g, HMF/Ni molar ratio of ~3), and the solvent (e.g., 25 mL of 1,4-dioxane).[8]
-
Assembly and Purging: Seal the autoclave. Purge the reactor 3-5 times with a low pressure of an inert gas (e.g., N₂ or Ar) to remove all air, followed by 3-5 purges with H₂ gas.
-
Pressurization: Pressurize the reactor with H₂ to the desired reaction pressure (e.g., 30 bar).[8]
-
Reaction Execution: Begin vigorous stirring (e.g., 700-1000 rpm) and heat the reactor to the target temperature (e.g., 180 °C).[8] Monitor the temperature and pressure throughout the reaction. The reaction time can be varied to study the product distribution; a time of 10 hours is often sufficient for high DMTHF yield.[11]
-
Termination and Cooling: After the designated reaction time, stop the heating and allow the reactor to cool to room temperature.
-
Depressurization: Carefully and slowly vent the excess H₂ gas in a well-ventilated fume hood.
-
Sample Recovery: Open the reactor and recover the reaction mixture.
Caption: General experimental workflow for DMTHF production.
Protocol: Product Analysis and Purification
Accurate quantification of reactants and products is essential for determining catalyst performance.
Analysis Procedure:
-
Catalyst Separation: Separate the solid catalyst from the liquid reaction mixture by filtration through a syringe filter (e.g., 0.22 µm PTFE) or by centrifugation.
-
Sample Preparation: Take a precise aliquot of the filtrate. Dilute it with a suitable solvent (e.g., the reaction solvent or ethanol). Add an internal standard (e.g., dodecane or naphthalene) of a known concentration for accurate quantification.
-
GC-MS/GC-FID Analysis: Analyze the prepared sample using a Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID) for quantification and a Mass Spectrometer (MS) for product identification.
-
Typical Column: A non-polar or mid-polar capillary column (e.g., DB-5, HP-5MS).
-
Method: Use a suitable temperature program to separate the solvent, HMF, intermediates (DMF, MFFR, etc.), the DMTHF product, and the internal standard.
-
-
Quantification: Calculate the conversion of HMF and the yield of DMTHF based on calibration curves and the internal standard method.
Purification: For isolation of the final product, the following steps can be taken:
-
Solvent Removal: After catalyst filtration, remove the bulk of the solvent from the reaction mixture using a rotary evaporator.
-
Purification Method:
-
Distillation: If DMTHF is the major product and is thermally stable, vacuum distillation can be an effective method for purification, separating it from less volatile byproducts or residual HMF.[14][15]
-
Column Chromatography: For complex mixtures or small-scale purification, column chromatography on silica gel is the most versatile method. A solvent system with low polarity, such as a hexane/ethyl acetate mixture, is typically effective for eluting DMTHF while retaining more polar impurities.[14]
-
References
- Reaction scheme for 5‐hydroxymethylfurfural (HMF) transformation to 2,5‐dimethylfuran (DMF).
- Selective Hydrodeoxygenation of 5-Hydroxymethylfurfural to 2,5-Dimethylfuran over Ni Supported on Zirconium Phosphate C
- Selective hydrodeoxygenation of 5-hydroxymethylfurfural to 2,5-dimethylfuran on Ru–MoOx/C c
- Selective hydrodeoxygenation of 5-hydroxymethylfurfural (HMF) to 2,5-dimethylfuran (DMF)
- Hydroconversion of 5-hydroxymethylfurfural to 2,5-dimethylfuran and 2,5-dihydroxymethyltetrahydrofuran over non-promoted Ni/SBA - LillOA
- Highly selective hydrogenation of 5-hydroxymethylfurfural to 2,5-dimethylfuran at low temperature over a Co–N–C/NiAl-MMO catalyst - Catalysis Science & Technology (RSC Publishing)
- Recent Progress in the Selective Hydrodeoxygenation of 5‐Hydroxymethylfurfural to 2,5‐Dimethylfuran With Metal‐Containing Catalysts | Request PDF - ResearchG
- 2,5-Dimethylfuran Production by Catalytic Hydrogenation of 5-Hydroxymethylfurfural Using Ni Supported on Al2O3-TiO2-ZrO2 Prepared by Sol-Gel Method - MDPI
- Hydroconversion of 5-Hydroxymethylfurfural to 2,5-Dimethylfuran and this compound over Non-promoted Ni/SBA - SciSpace
- Selective Hydrodeoxygenation of 5-Hydroxymethylfurfural to 2,5-Dimethylfuran over Ni Supported on Zirconium Phosphate C
- Catalytic Hydrogenation/Hydrogenolysis of 5‐Hydroxymethylfurfural to 2,5‐Dimethylfuran | Request PDF - ResearchG
- Recent Progress on the Production of Liquid Fuel 2,5-Dimethylfuran via Chemoselective Hydrogenolysis Biomass-Derived 5-Hydroxymethylfurfural - MDPI
- One-pot production of bio-based 2-methyltetrahydrofuran and this compound: a review of heterogeneous c
- [Selective separation of 2,5-dimethylfuran and this compound using nonporous adaptive crystals of a hybrid[10]arene - New Journal of Chemistry (RSC Publishing)]([Link])
- Selective Hydrogenation of 5-Hydroxymethylfurfural to 2,5-Dimethylfuran Over Popcorn-Like Nitrogen-Doped Carbon-Confined CuCo Bimetallic C
- (a) Reaction route of HMF to 2,5-DMF. (b) Effect of initial substrate...
- Synthesis and Isolation of 2,5-Dimethylene-2,5-dihydrofuran: A Technical Guide - Benchchem
- Conversion of 5-hydroxymethylfurfural to 2,5-dimethylfuran - Encyclopedia.pub
- A Comparative Guide to Catalysts for the Conversion of 5-Hydroxymethylfurfural (HMF) - Benchchem
- Recent Advances in Catalytic Conversion of 5‐Hydroxymethylfurfural (5‐HMF) to 2,5‐Dimethylfuran (2,5‐DMF)
- Integrated Cascade Process for the Catalytic Conversion of 5‐Hydroxymethylfurfural to Furanic and TetrahydrofuranicDiethers as
- Application Note: Synthesis of 2,5- bis(hydroxymethyl)furan (BHMF)
- Insight into Biomass Upgrade: A Review on Hydrogenation of 5-Hydroxymethylfurfural (HMF) to 2,5-Dimethylfuran (DMF) - MDPI
- An Improved Preparation of 2, 5-Dimethoxy -tetrahydrofuran - Chemical Research in Chinese Universities
- Technical Support Center: Purification of 2,5-Disubstituted Furans - Benchchem
- High-yield production of 2,5-dimethylfuran from 5-hydroxymethylfurfural over carbon supported Ni-Co bimetallic catalyst | Request PDF - ResearchG
- US4680420A - Process for the producing 2,5-dimethoxytetrahydrofuran and 2,5-diethoxytetrahydrofuran - Google P
- The experimental study on the air oxidation of 5-hydroxymethylfurfural to 2,5-furandicarboxylic acid with Co–Mn–Br system - ResearchG
- Enhancing 5-hydroxymethylfurfural oxidation to 2,5-furan-dicarboxylic acid with Au-supported c
- Progress in Research on the Preparation of 2, 5-Furandicarboxylic Acid by Hydroxymethylfurfural Oxid
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2,5-Dimethyltetrahydrofuran: A Superior, Bio-Based Alternative to Tetrahydrofuran in Chemical Synthesis
Introduction: In the persistent quest for safer, more sustainable, and efficient chemical processes, the choice of solvent plays a pivotal role. For decades, tetrahydrofuran (THF) has been a workhorse aprotic ether solvent in organic synthesis, prized for its excellent solvating properties for a wide range of compounds. However, its high volatility, miscibility with water, and notorious propensity to form explosive peroxides present significant safety and operational challenges. This technical guide introduces 2,5-dimethyltetrahydrofuran (2,5-DiMeTHF) as a compelling, bio-renewable alternative that not only mitigates the shortcomings of THF but also offers distinct advantages in a variety of chemical transformations. Derived from lignocellulosic biomass, 2,5-DiMeTHF aligns with the principles of green chemistry, offering a reduced environmental footprint without compromising performance.[1][2][3]
This document provides a comprehensive overview of the properties of 2,5-DiMeTHF, detailed protocols for its application in key synthetic reactions, and expert insights into its handling and safety, designed for researchers, chemists, and process development professionals.
A Comparative Overview: 2,5-DiMeTHF vs. THF
The advantages of 2,5-DiMeTHF over THF stem from its unique physicochemical properties. The presence of two methyl groups on the tetrahydrofuran ring significantly alters its characteristics, leading to a higher boiling point, reduced water solubility, and enhanced stability.
| Property | This compound (2,5-DiMeTHF) | Tetrahydrofuran (THF) | Rationale for Advantage |
| Molecular Formula | C₆H₁₂O | C₄H₈O | - |
| Molecular Weight | 100.16 g/mol [4] | 72.11 g/mol | - |
| Boiling Point | 90-92 °C[5] | 66 °C[6] | Allows for higher reaction temperatures, potentially accelerating reaction rates and improving yields. Reduces solvent loss due to evaporation. |
| Density | ~0.833 g/mL at 25 °C[5] | ~0.888 g/mL at 20 °C[6] | - |
| Solubility in Water | Sparingly soluble/Partially miscible[7] | Miscible[6] | Simplifies aqueous workups, enabling easier phase separation and reducing the need for salting out. Facilitates solvent recovery and recycling. |
| Peroxide Formation | Forms peroxides upon concentration[8] | Readily forms explosive peroxides[9] | While not entirely immune, the rate of peroxide formation is generally lower than THF. The presence of tertiary hydrogens at the 2 and 5 positions makes it more stable. |
| Bio-based Origin | Yes, from biomass-derived carbohydrates[1][2][3] | No, petroleum-derived | Contributes to a more sustainable and circular chemical economy. |
Solvent Preparation and Safety Considerations
Drying of this compound
For moisture-sensitive reactions, drying of 2,5-DiMeTHF is crucial. Due to its lower water miscibility compared to THF, the drying process can be more straightforward.
Protocol for Drying 2,5-DiMeTHF:
-
Pre-drying: For solvent with significant water content, stir over anhydrous sodium sulfate or magnesium sulfate for several hours.
-
Final Drying:
-
Molecular Sieves: For routine use, store over activated 3Å or 4Å molecular sieves for at least 24 hours. This is a safe and effective method for achieving low water content.
-
Distillation: For rigorously anhydrous conditions, distill from a suitable drying agent under an inert atmosphere (e.g., nitrogen or argon).
-
Caution: Before distillation, always test for the presence of peroxides.
-
-
Peroxide Formation: Detection and Mitigation
Like THF, 2,5-DiMeTHF can form peroxides upon exposure to air and light, although generally at a slower rate. These peroxides can become concentrated during distillation, posing a significant explosion hazard.[8]
Protocol for Peroxide Detection:
-
Qualitative Test: Add 1 mL of the 2,5-DiMeTHF to be tested to a solution of 1 mL of 10% aqueous potassium iodide (KI) and 0.5 mL of dilute hydrochloric acid containing a few drops of starch solution. The immediate appearance of a deep blue or blue-black color indicates the presence of peroxides.[10]
-
Semi-Quantitative Test: Use commercially available peroxide test strips for a rapid estimation of peroxide concentration (e.g., in ppm).[11][12]
Protocol for Peroxide Removal:
If peroxides are detected, they must be removed before distillation.
-
Activated Alumina: Pass the solvent through a column of activated alumina. This is a common and effective method for removing peroxides.[13]
-
Chemical Reduction: Stir the solvent with a reducing agent such as ferrous sulfate or sodium metabisulfite.
Safe Storage:
-
Store 2,5-DiMeTHF in a cool, dark place in a tightly sealed container, preferably under an inert atmosphere.
-
Commercial 2,5-DiMeTHF is often supplied with an inhibitor like butylated hydroxytoluene (BHT) to prevent peroxide formation.[8] Be aware that distillation will remove the inhibitor.
Application Protocols in Synthesis
The unique properties of 2,5-DiMeTHF make it an advantageous solvent for a range of important chemical transformations.
Grignard Reactions
The use of 2,5-DiMeTHF in Grignard reactions has been a subject of some historical debate, with early studies noting complications.[14] However, the closely related 2-methyltetrahydrofuran (2-MeTHF) is now widely recognized as a superior solvent to THF for Grignard reactions, often leading to higher yields and reduced side products like Wurtz coupling.[7][15] The principles guiding the use of 2-MeTHF can be extended to 2,5-DiMeTHF, with its lower water miscibility offering further benefits in the workup.
Rationale for using 2,5-DiMeTHF in Grignard Reactions:
-
Higher Boiling Point: Allows for the formation of Grignard reagents from less reactive halides that may require higher temperatures.
-
Easier Workup: The immiscibility with water allows for a clean separation of the organic and aqueous layers after quenching, often without the need for extensive extraction or brining.
Detailed Protocol for a Grignard Reaction in 2,5-DiMeTHF:
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a dropping funnel under an inert atmosphere (nitrogen or argon).
-
Initiation: Place magnesium turnings (1.2 equivalents) in the flask. Add a small portion of the halide solution in anhydrous 2,5-DiMeTHF. A crystal of iodine can be added to activate the magnesium surface.
-
Grignard Formation: Once the reaction initiates (indicated by bubbling and a color change), add the remaining halide solution dropwise at a rate that maintains a gentle reflux. The higher boiling point of 2,5-DiMeTHF may necessitate external heating to maintain reflux.
-
Reaction with Electrophile: After the Grignard reagent has formed, cool the reaction mixture and add the electrophile (1 equivalent) dissolved in anhydrous 2,5-DiMeTHF dropwise, maintaining an appropriate temperature for the specific reaction.
-
Workup:
-
Cool the reaction mixture in an ice bath.
-
Slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel. The organic layer (containing the product in 2,5-DiMeTHF) should separate cleanly from the aqueous layer.
-
Separate the layers and wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Sources
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Application Notes and Protocols for the Safe Handling of 2,5-Dimethyltetrahydrofuran
Introduction
2,5-Dimethyltetrahydrofuran (DMTHF) is a cyclic ether that is increasingly utilized as a solvent in chemical synthesis and a potential biofuel additive.[1] Its unique properties, including its relatively low boiling point and miscibility with many organic solvents, make it a valuable tool for researchers and professionals in drug development. However, its flammability and potential for peroxide formation necessitate a thorough understanding of its hazards and the implementation of rigorous safety protocols.[2] This document provides a comprehensive guide to the safe handling, storage, and disposal of this compound, designed to empower researchers to work with this compound confidently and safely.
Hazard Identification and Risk Assessment
A foundational aspect of laboratory safety is a comprehensive understanding of the intrinsic hazards of a substance. This compound is classified as a flammable liquid and vapor, posing a significant fire risk.[3] It is crucial to conduct a thorough risk assessment for any procedure involving DMTHF, considering the quantities being used, the nature of the operation (e.g., heating, distillation), and the surrounding environment.
Physical and Chemical Hazards
The primary physical hazard of this compound is its flammability.[2] Vapors are heavier than air and can travel a considerable distance to an ignition source, leading to a flashback.[4] Additionally, like other ethers, DMTHF has the potential to form explosive peroxides upon exposure to air and light, particularly during concentration through distillation or evaporation.[2]
| Property | Value | Source |
| Molecular Formula | C₆H₁₂O | [5] |
| Molecular Weight | 100.16 g/mol | [2] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 90-92 °C | [6] |
| Flash Point | 27 °C (80.6 °F) - closed cup | [7] |
| Density | 0.833 g/mL at 25 °C | [6] |
Health Hazards
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, combining robust engineering controls with appropriate personal protective equipment, is essential for mitigating the risks associated with this compound.
Engineering Controls
The primary engineering control for handling DMTHF is a certified chemical fume hood.[11] A fume hood provides essential ventilation to keep vapor concentrations below explosive limits and minimize inhalation exposure.[11] For procedures with a higher risk of fire or explosion, such as distillations, the use of a blast shield is strongly recommended.[12] All electrical equipment used in the vicinity of DMTHF must be intrinsically safe and properly grounded to prevent static discharge, which can serve as an ignition source.[4][13]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical for personal protection. The following PPE is mandatory when handling this compound:
-
Eye and Face Protection: Chemical splash goggles are the minimum requirement.[4] For operations with a higher splash risk, a face shield should be worn in addition to goggles.[3]
-
Skin Protection: A flame-resistant lab coat should be worn and kept buttoned.[14] Chemically resistant gloves are essential.[3] Given that ethers like THF can permeate some glove materials rapidly, it is crucial to select gloves with a high resistance to DMTHF.[15] Nitrile gloves may offer limited protection for incidental contact, but for prolonged handling, heavier-duty gloves such as butyl rubber or laminate film gloves are recommended.[12] Always inspect gloves for signs of degradation before use and change them immediately if contamination is suspected.[3]
-
Respiratory Protection: For most laboratory-scale operations conducted in a fume hood, respiratory protection will not be necessary. However, in the event of a large spill or in situations where engineering controls are not sufficient to maintain low vapor concentrations, a NIOSH-approved respirator with an organic vapor cartridge is required.[4][12]
Safe Handling and Storage Protocols
Adherence to strict handling and storage procedures is paramount to preventing accidents and ensuring the integrity of the chemical.
General Handling Procedures
-
Always work in a well-ventilated area, preferably within a chemical fume hood.[11]
-
Keep containers of this compound tightly closed when not in use to minimize the release of flammable vapors.[13]
-
Ground and bond all containers and receiving equipment during transfers to prevent the buildup of static electricity.[13]
-
Avoid contact with skin, eyes, and clothing.[11]
-
Do not heat DMTHF with an open flame. Use a heating mantle, steam bath, or oil bath with a temperature controller.
Peroxide Prevention
This compound is a known peroxide former.[2] Peroxides can detonate upon heating, friction, or shock. To mitigate this risk:
-
Date all containers upon receipt and upon opening. This helps track the age of the chemical.
-
Store DMTHF in a cool, dark place. [13] Some suppliers recommend refrigeration at 4°C.[8]
-
Store under an inert atmosphere (e.g., nitrogen or argon) if the chemical will be stored for an extended period after opening.[13]
-
Test for the presence of peroxides before any distillation or concentration step. Commercially available peroxide test strips can be used for this purpose. If peroxides are present at a concentration of 100 ppm or greater, the solvent must be treated to remove them before use.
Storage
Store this compound in a designated flammable liquids storage cabinet.[15] The storage area should be cool, dry, and well-ventilated, away from sources of heat, sparks, and open flames.[3][13] Keep it segregated from incompatible materials, such as strong oxidizing agents and strong acids.[3]
Spill and Emergency Procedures
Prompt and correct response to a spill or emergency is crucial to minimizing harm.
Spill Response
-
Small Spills (less than 100 mL):
-
Alert personnel in the immediate area.
-
If it is safe to do so, eliminate all ignition sources.[4]
-
Wearing appropriate PPE, contain the spill with an inert absorbent material such as sand, vermiculite, or a commercial sorbent.[8]
-
Use non-sparking tools to collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[4]
-
Clean the spill area with soap and water.
-
-
Large Spills (greater than 100 mL):
-
Evacuate the laboratory immediately.
-
Activate the nearest fire alarm.
-
From a safe location, contact your institution's emergency response team (e.g., Environmental Health and Safety).
-
Do not attempt to clean up a large spill unless you are trained and equipped to do so.
-
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[8]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.[8] If irritation persists, seek medical attention.
-
Inhalation: Move the affected person to fresh air.[8] If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[8]
-
Ingestion: Do NOT induce vomiting.[3] Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8]
Waste Disposal
All waste containing this compound, including unused product and contaminated materials, must be disposed of as hazardous waste.[14]
-
Collect waste in a properly labeled, sealed, and chemically compatible container.
-
Do not mix DMTHF waste with incompatible materials.
-
Arrange for disposal through your institution's licensed hazardous waste disposal service.[14]
Workflow for Safe Handling of this compound
The following diagram illustrates the key decision points and procedural flow for safely handling this compound in a laboratory setting.
Caption: Safe handling workflow for this compound.
References
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- Eco-Services. (2021, January 25). THF / Tetrahydrofuran - Safety Data Sheet.
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- PubChem. This compound.
- Chemsrc. This compound | CAS#:1003-38-9.
- University of California, Santa Barbara. (2012, December 14). Tetrahydrofuran (THF) - Standard Operating Procedure.
- The Good Scents Company. (Z+E)-2,5-dimethyl tetrahydrofuran.
- University of California, Merced. Standard Operating Procedure.
- U.S. Department of Health & Human Services. Personal Protective Equipment (PPE).
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Application Note: High-Throughput Purity Analysis of 2,5-Dimethyltetrahydrofuran via Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note presents a detailed and robust Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the purity assessment of 2,5-Dimethyltetrahydrofuran (DMTHF), a promising biofuel and solvent. As interest in biomass-derived chemicals grows, ensuring the quality and purity of such compounds is paramount for their application in drug development and other sensitive areas. This document provides a comprehensive methodology, including sample preparation, instrument configuration, and data analysis, designed for researchers, scientists, and quality control professionals. The causality behind experimental choices is explained to provide a deeper understanding of the analytical process.
Introduction: The Significance of this compound Purity
This compound (DMTHF), a cyclic ether, is gaining significant attention as a sustainable alternative to conventional petroleum-based solvents and fuels.[1] Its favorable properties, such as high energy density and miscibility with water, make it a valuable compound in various chemical processes.[2] DMTHF is primarily synthesized through the catalytic hydrogenation of 2,5-dimethylfuran (DMF), which is itself derived from renewable biomass sources like fructose or 5-hydroxymethylfurfural (HMF).[3][4]
The synthesis process, however, can lead to the presence of various impurities, including unreacted starting materials, intermediates, and byproducts from side reactions such as over-hydrogenation or ring-opening. The presence of these impurities can significantly impact the performance and safety of DMTHF in its intended applications, particularly in the pharmaceutical industry where solvent purity is strictly regulated. Therefore, a reliable and sensitive analytical method for the accurate determination of DMTHF purity is essential. Gas Chromatography-Mass Spectrometry (GC-MS) is the technique of choice for this analysis due to its high separation efficiency and definitive identification capabilities for volatile and semi-volatile organic compounds.
Principles of GC-MS for Purity Determination
Gas Chromatography (GC) separates volatile compounds based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. The separated compounds then enter a Mass Spectrometer (MS), which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z), providing a unique "fingerprint" for each compound. This combination allows for both the quantification and unambiguous identification of the main component and any impurities present in the sample.
The selection of the GC column is critical for achieving the desired separation. A non-polar or mid-polar column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., HP-5MS), is well-suited for the analysis of furan derivatives and their hydrogenated products, offering good resolution and thermal stability.[5][6]
Headspace analysis is a common sample introduction technique for volatile organic compounds, minimizing matrix effects and protecting the GC system from non-volatile residues.[5] However, for the direct analysis of a solvent's purity where the matrix is the solvent itself, a direct liquid injection is often more straightforward and provides a more accurate representation of the bulk sample's composition.
Experimental Protocol
This protocol is designed as a self-validating system, where the inclusion of standards and system suitability checks ensures the reliability of the results. The methodology should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[7]
Materials and Reagents
-
This compound (DMTHF): Analytical standard, >99.5% purity.
-
Potential Impurity Standards:
-
2,5-Dimethylfuran (DMF)
-
2,5-Hexanedione
-
2-Hexanone
-
2-Hexanol
-
Other relevant potential impurities.
-
-
Solvent: High-purity Hexane or Dichloromethane (GC grade) for dilution.
Instrumentation
A standard Gas Chromatograph coupled with a Mass Spectrometer is required. The following parameters are recommended as a starting point and should be optimized for the specific instrument in use.
| GC Parameter | Recommended Setting | Justification |
| Column | HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness | Provides good separation for a wide range of volatile and semi-volatile organic compounds, including furanics.[5][6] |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min | Inert and provides good chromatographic efficiency. |
| Inlet Temperature | 250 °C | Ensures complete vaporization of the sample without thermal degradation. |
| Injection Mode | Split (100:1) | Prevents column overloading with the concentrated sample and ensures sharp peaks. |
| Injection Volume | 1 µL | A standard volume for liquid injections. |
| Oven Program | Initial: 40 °C, hold for 2 minRamp: 10 °C/min to 250 °CHold: 5 min at 250 °C | A general-purpose temperature program that allows for the separation of compounds with a range of boiling points. |
| MS Parameter | Recommended Setting | Justification |
| Ion Source Temp. | 230 °C | Standard temperature for electron ionization. |
| Quadrupole Temp. | 150 °C | Standard temperature for the mass analyzer. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization energy that produces reproducible fragmentation patterns for library matching. |
| Scan Range | m/z 35 - 350 | Covers the expected mass range of the analyte and potential impurities. |
| Solvent Delay | 2 minutes | Prevents the solvent peak from saturating the detector. |
Sample and Standard Preparation
-
Stock Standard Solutions (1000 µg/mL): Accurately weigh approximately 10 mg of each impurity standard into separate 10 mL volumetric flasks and dilute to volume with the chosen solvent.
-
Working Standard Solution (e.g., 10 µg/mL): Prepare a mixed working standard solution by appropriately diluting the stock solutions. This will be used for identification and semi-quantification.
-
Sample Preparation: Dilute the this compound sample to be analyzed (e.g., 1:1000 v/v) with the chosen solvent. This dilution is crucial to avoid detector saturation and to bring the concentration within the linear range of the instrument.
Analytical Workflow
Figure 1: A schematic of the GC-MS workflow for the purity analysis of this compound.
Data Analysis and Interpretation
Identification of Impurities
Impurities are identified by comparing their retention times and mass spectra with those of the prepared standards. For unknown peaks, a library search against a reputable mass spectral database, such as the NIST Mass Spectral Library, can be performed for tentative identification.
The expected mass spectrum of this compound will show a molecular ion peak (M+) at m/z 100, along with characteristic fragment ions. The NIST Chemistry WebBook provides reference mass spectra for this compound.
Purity Calculation
The purity of the this compound sample is typically calculated using the area percent method. This method assumes that all compounds in the sample have a similar response factor in the detector.
Purity (%) = (Area of DMTHF Peak / Total Area of All Peaks) x 100
For a more accurate quantification, especially if response factors differ significantly, a calibration curve for each identified impurity should be prepared to determine its concentration.
Expected Impurities and Mass Spectral Data
The following table lists potential impurities that may be observed in this compound synthesized from 2,5-dimethylfuran, along with their molecular weights and key mass-to-charge ratios for identification.
| Compound | Molecular Weight ( g/mol ) | Expected Key m/z Fragments | Potential Source |
| This compound | 100.16 | 100 , 85, 57, 43, 41 | Main Product |
| 2,5-Dimethylfuran | 96.13 | 96 , 95, 81, 53, 43 | Unreacted Starting Material |
| 2,5-Hexanedione | 114.14 | 114 , 99, 71, 58, 43 | Intermediate |
| 2-Hexanone | 100.16 | 100 , 85, 58, 43 | Ring-opening byproduct |
| 2-Hexanol | 102.17 | 87, 73, 59, 45, 43 | Over-hydrogenation byproduct |
| 2,5-Dimethyl-2,3-dihydrofuran | 98.14 | 98 , 83, 69, 55, 43 | Intermediate |
Note: The bolded m/z value represents the molecular ion peak. Fragmentation patterns should be confirmed with reference spectra.
System Suitability and Validation
To ensure the validity of the analytical results, the following system suitability tests should be performed before sample analysis:
-
Resolution: The chromatographic resolution between this compound and its closest eluting impurity should be greater than 1.5.
-
Peak Asymmetry: The asymmetry factor for the this compound peak should be between 0.8 and 1.5.
-
Repeatability: The relative standard deviation (RSD) of the peak area for six replicate injections of a standard solution should be less than 2%.
The method should be validated in accordance with ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and limit of detection (LOD) and limit of quantitation (LOQ) for key impurities.[7]
Conclusion
The GC-MS method detailed in this application note provides a reliable and robust approach for the purity analysis of this compound. By carefully selecting the chromatographic conditions and validating the method, researchers and quality control analysts can confidently assess the quality of this important bio-derived solvent, ensuring its suitability for high-purity applications in drug development and other scientific fields. The provided protocol serves as a strong foundation for laboratories to develop and implement their own specific methods for the analysis of this compound and related compounds.
References
- Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. (n.d.). National Institutes of Health.
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy.
- This compound. (n.d.). PubChem.
- Furan, tetrahydro-2,5-dimethyl-. (n.d.). NIST Chemistry WebBook.
- Method for detecting furfuryl alcohol content in furfural biological hydrogenation reaction liquid. (n.d.). Google Patents.
- Kinetics of hydrogenation and hydrogenolysis of 2,5-dimethylfuran over noble metals catalysts under mild conditions. (n.d.). ResearchGate.
- 2,5-Dimethylfuran Production by Catalytic Hydrogenation of 5-Hydroxymethylfurfural Using Ni Supported on Al2O3-TiO2-ZrO2 Prepared by Sol-Gel Method. (n.d.). MDPI.
- Synthesis of functionalized tetrahydrofuran derivatives from 2,5-dimethylfuran through cascade reactions. (n.d.). Royal Society of Chemistry.
- Improvement of the gas chromatographic method for diagnosing developing defects in oil-filled electrical equipment based on the analysis of furan compounds. (n.d.). E3S Web of Conferences.
- Selective separation of 2,5-dimethylfuran and this compound using nonporous adaptive crystals of a hybrid[8]arene. (n.d.). Royal Society of Chemistry.
- Recent Progress on the Production of Liquid Fuel 2,5-Dimethylfuran via Chemoselective Hydrogenolysis Biomass-Derived 5-Hydroxymethylfurfural. (n.d.). MDPI.
- Quantification of furan and 5 alkylfurans with complete separation of 2-ethylfuran and 2,5-dimethylfuran isomers in cereals, coffee and Infant products by GC-MS. (n.d.). PubMed.
- Selective hydrogenation of 5- hydroxymethylfurfural (HMF) to 2, 5- dimethylfuran (DMF) over Ru, Ni, and Co mono and bimetallic. (2017). The University of Liverpool Repository.
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- 1. 2,5-二甲基四氢呋喃(顺反异构体混合物) 96% | Sigma-Aldrich [sigmaaldrich.com]
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- 3. 2,5-Dimethylfuran Production by Catalytic Hydrogenation of 5-Hydroxymethylfurfural Using Ni Supported on Al2O3-TiO2-ZrO2 Prepared by Sol-Gel Method: The Effect of Hydrogen Donors | MDPI [mdpi.com]
- 4. Synthesis of functionalized tetrahydrofuran derivatives from 2,5-dimethylfuran through cascade reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN104142372A - Method for detecting furfuryl alcohol content in furfural biological hydrogenation reaction liquid - Google Patents [patents.google.com]
- 7. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
Application Notes & Protocols: Production of Value-Added Chemicals from Biomass
Introduction: The Imperative for a Bio-Based Chemical Industry
The global chemical industry has historically relied on finite fossil fuel resources as its primary feedstock. This dependency presents significant challenges related to price volatility, geopolitical instability, and environmental impact. Lignocellulosic biomass—abundant, renewable, and globally distributed plant matter such as agricultural residues, forestry waste, and dedicated energy crops—offers a compelling and sustainable alternative.[1][2] The conversion of this biomass into "platform chemicals" serves as the foundation for a new generation of fuels, polymers, and specialty chemicals, driving the transition towards a circular bioeconomy.[3][4]
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the primary pathways of converting lignocellulosic biomass into valuable chemical intermediates. We will explore the fundamental principles and practical methodologies of both biochemical and thermochemical conversion routes, emphasizing the rationale behind experimental design and the critical steps for success.
The overall workflow involves several key stages: initial biomass characterization, strategic pretreatment to deconstruct the resilient plant cell wall, primary conversion into a liquid intermediate (e.g., sugar hydrolysate, bio-oil, or syngas), and finally, the downstream processing and purification of the target value-added chemical.
Figure 1. High-level workflow for converting lignocellulosic biomass into value-added chemicals.
Part 1: Feedstock Characterization - Knowing Your Starting Material
The chemical composition of lignocellulosic biomass is the primary determinant of its suitability for a given conversion process and the potential yield of target products. The primary structural components are cellulose, hemicellulose, and lignin, the relative proportions of which vary significantly between biomass types (e.g., corn stover vs. pine wood).[2] Accurate characterization is a non-negotiable first step for process design, mass balance calculations, and economic modeling.[5] The National Renewable Energy Laboratory (NREL) has established a suite of Laboratory Analytical Procedures (LAPs) that are considered the gold standard in the field.[6][7]
Protocol 1: Summative Compositional Analysis of Lignocellulosic Biomass (Adapted from NREL/TP-510-42618)
This protocol outlines the two-stage sulfuric acid hydrolysis method to determine the structural carbohydrate and lignin content of a biomass sample.
Rationale: A concentrated acid hydrolysis step at a low temperature breaks down accessible carbohydrates, followed by a dilute acid hydrolysis at a high temperature to break down the more resistant crystalline cellulose. The sugars are quantified via chromatography, and the remaining acid-insoluble residue is quantified gravimetrically as lignin.[2][5]
Methodology:
-
Sample Preparation:
-
Mill the biomass to pass through a 20-mesh screen (approximately 1 mm).
-
Determine the total solids/moisture content by drying a sub-sample at 105°C to a constant weight.[6]
-
Perform a solvent extraction (typically with water followed by ethanol) to remove non-structural materials (extractives) that can interfere with the analysis.[6]
-
-
Acid Hydrolysis (Two-Stage):
-
Accurately weigh approximately 300 mg of the dried, extractive-free biomass into a pressure-tolerant test tube.
-
Stage 1: Add 3.0 mL of 72% (w/w) H₂SO₄. Place in a 30°C water bath and incubate for 60 minutes. Stir with a glass rod every 5-10 minutes to ensure uniform mixing.
-
Stage 2: Quantitatively transfer the sample to a 250 mL serum bottle by diluting with 84.0 mL of deionized water. This brings the final acid concentration to 4% (w/w).
-
Seal the bottle and autoclave at 121°C for 1 hour.
-
-
Lignin and Sugar Quantification:
-
Allow the autoclaved slurry to cool.
-
Acid-Insoluble Lignin (AIL): Vacuum filter the hydrolysate through a pre-weighed filtering crucible. Wash the residue with hot deionized water until the filtrate is pH neutral. Dry the crucible at 105°C overnight and weigh to determine the AIL content. For a more accurate lignin value, ash the residue in a muffle furnace at 575°C and subtract the ash weight.[6]
-
Carbohydrate Analysis: Collect the filtrate and neutralize it with calcium carbonate. Analyze the supernatant for monomeric sugars (e.g., glucose, xylose, arabinose) using High-Performance Liquid Chromatography (HPLC).[6]
-
-
HPLC Conditions for Sugar Analysis:
-
System: HPLC equipped with a Bio-Rad Aminex HPX-87H column.
-
Mobile Phase: 0.005 M H₂SO₄.
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 55-60°C.
-
Detector: Refractive Index (RI) Detector.
-
Quantification: Use a five-point calibration curve with high-purity sugar standards (glucose, xylose, galactose, arabinose, mannose).
-
Part 2: Biochemical Conversion Pathway
The biochemical route mimics natural degradation processes, using enzymes and microorganisms to convert biomass into chemicals.[8][9] It typically involves three core steps: pretreatment to make carbohydrates accessible, enzymatic hydrolysis (saccharification) to break down polysaccharides into simple sugars, and fermentation of these sugars into the target chemical.[10][11]
Figure 2. Workflow for biochemical production of succinic acid from corn stover.
Application Example: Production of Succinic Acid from Corn Stover
Succinic acid is a key platform chemical used to produce polymers, resins, and solvents.[12] This protocol details its production from corn stover using an engineered Escherichia coli strain.
Protocol 2.1: Dilute Acid Pretreatment of Corn Stover
Rationale: This step aims to solubilize the hemicellulose fraction (releasing xylose) and disrupt the lignin-carbohydrate complex, thereby increasing the accessibility of the remaining cellulose to enzymes.[13][14] Using dilute acid under controlled conditions maximizes xylose recovery while minimizing the formation of fermentation inhibitors like furfural.[13][15]
Methodology:
-
Reactor Setup: Use a high-pressure reactor (e.g., Parr reactor) capable of reaching 160°C.
-
Slurry Preparation: Prepare a 10% (w/v) slurry of milled corn stover in 0.75% (w/w) sulfuric acid.
-
Reaction: Heat the reactor to 160°C. Maintain this temperature for a short residence time of 5 minutes.[13]
-
Recovery: Rapidly cool the reactor. Separate the liquid fraction (hydrolysate, rich in xylose) from the solid fraction (rich in cellulose and lignin) by filtration.
-
Washing: Wash the solid fraction with hot deionized water until the pH is neutral (pH ~5-6) to remove residual acid and soluble inhibitors. The washed solid is now ready for enzymatic hydrolysis. The liquid hydrolysate can be fermented separately or detoxified and combined with the glucose stream later.
Protocol 2.2: Enzymatic Hydrolysis of Pretreated Corn Stover
Rationale: Cellulase enzyme cocktails are used to depolymerize the cellulose into glucose monomers. This process, known as saccharification, is typically performed at mild temperatures and pH to match the optimal activity of the enzymes.[16][17]
Methodology:
-
Slurry Preparation: In a stirred-tank bioreactor, prepare a slurry of the washed, pretreated corn stover solids at a loading of 15-20% (w/w) in 50 mM sodium citrate buffer (pH 4.8).
-
Enzyme Addition: Heat the slurry to 50°C. Add a commercial cellulase cocktail (e.g., Novozymes Cellic® CTec2 or CTec3) at an enzyme loading of 15-30 FPU (Filter Paper Units) per gram of cellulose in the solid.[18][19]
-
Hydrolysis: Maintain the temperature at 50°C with constant agitation (e.g., 150 rpm) for 72 hours.
-
Sample Collection: Periodically take samples to monitor glucose release using the HPLC method described in Protocol 1 or a YSI glucose analyzer.
-
Termination: After 72 hours, heat the slurry to 95-100°C for 10 minutes to denature the enzymes.[19] The resulting glucose-rich liquid (hydrolysate) is then separated from the solid lignin residue by centrifugation or filtration and used as the fermentation medium.
Protocol 2.3: Fermentation of Hydrolysate to Succinic Acid
Rationale: A metabolically engineered strain of E. coli (e.g., AFP184), in which competing fermentation pathways are knocked out, is used to convert sugars into succinic acid under anaerobic conditions.[9][20] A dual-phase fermentation (aerobic growth followed by anaerobic production) is employed to rapidly build cell mass before shifting to product formation.[21]
Methodology:
-
Media Preparation: Prepare a fermentation medium using the sugar hydrolysate from Protocol 2.2. Supplement with a low-cost nitrogen source like corn steep liquor (e.g., 10 g/L) and minimal inorganic salts.[21][22] Sterilize the medium by autoclaving.
-
Inoculation and Aerobic Growth Phase: Inoculate the sterile medium with an overnight culture of E. coli AFP184. Maintain aerobic conditions (sparging with air, high agitation) at 37°C to promote rapid cell growth.
-
Shift to Anaerobic Production Phase: Once the optical density (OD₆₀₀) reaches a target value (e.g., 10-15), switch to anaerobic conditions by sparging with CO₂ or N₂. CO₂ is often preferred as it is a substrate for the carboxylation reaction leading to succinate.
-
pH Control: During the anaerobic phase, maintain the pH at 6.5-6.7 by the automated addition of a base, such as NaOH or Na₂CO₃.[9] This is critical as the accumulation of acidic products will inhibit cell metabolism.
-
Fermentation: Continue the anaerobic fermentation for 48-96 hours at 37°C.
-
Monitoring: Regularly withdraw samples to measure cell density (OD₆₀₀), sugar consumption (glucose, xylose), and organic acid production (succinic, acetic, formic acids) by HPLC.
Protocol 2.4: HPLC Analysis of Organic Acids in Fermentation Broth
Rationale: Accurate quantification of the target product and byproducts is essential for calculating yield, productivity, and purity. Reversed-phase HPLC with UV detection is a robust method for separating and quantifying organic acids.[8][23]
Methodology:
-
Sample Preparation: Centrifuge the fermentation broth sample to pellet the cells. Filter the supernatant through a 0.22 µm syringe filter.
-
HPLC Conditions:
-
System: HPLC with a UV/Vis or Diode Array Detector (DAD).
-
Column: Reversed-phase C18 column (e.g., Kromasil C18, 5 µm, 250 mm x 4.6 mm).[8]
-
Mobile Phase: Isocratic elution with 0.02 M KH₂PO₄ buffer, pH adjusted to 2.8 with phosphoric acid.[23]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 215 nm.[23]
-
Quantification: Prepare a five-point calibration curve using high-purity standards of succinic acid, acetic acid, formic acid, and lactic acid.
-
Part 3: Thermochemical Conversion Pathway
Thermochemical pathways use heat and catalysts to break down the entire biomass structure, including lignin.[6][24] This makes them versatile for a wide range of feedstocks. Key technologies include fast pyrolysis, which produces a liquid bio-oil; gasification, which produces synthesis gas (syngas); and hydrothermal liquefaction (HTL), which produces a biocrude.[6][14]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Compositional Analysis of Lignocellulosic Feedstocks. 1. Review and Description of Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. energy.gov [energy.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Biomass Compositional Analysis Laboratory Procedures | Bioenergy and Bioeconomy | NLR [nrel.gov]
- 6. Biomass and Bioproduct Characterization | Bioenergy and Bioeconomy | NLR [nrel.gov]
- 7. researchgate.net [researchgate.net]
- 8. diva-portal.org [diva-portal.org]
- 9. arxiv.org [arxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. Succinic acid fermentation - Wikipedia [en.wikipedia.org]
- 12. Dilute sulfuric acid pretreatment of corn stover for enzymatic hydrolysis and efficient ethanol production by recombinant Escherichia coli FBR5 without detoxification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pretreatment, Hydrolysis and Fermentation of Lignocellulosic Biomass for Bioethanol [cwejournal.org]
- 14. Dilute-acid pretreatment of corn stover using a high-solids percolation reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 16. Study of enzymatic hydrolysis of pretreated biomass at increased solids loading :: BioResources [bioresources.cnr.ncsu.edu]
- 17. Stepwise pretreatment involving dilute acid and amine for corn stover fractionation toward full lignocellulose-oriented valorization - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 18. Pretreatment and enzymatic hydrolysis optimization of lignocellulosic biomass for ethanol, xylitol, and phenylacetylcarbinol co-production using Candida magnoliae - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Succinate production in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 20. diva-portal.org [diva-portal.org]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. scielo.br [scielo.br]
- 24. Characterization of fast pyrolysis bio-oils produced from pretreated pine wood - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: 2,5-Dimethyltetrahydrofuran as a Sustainable Medium for Enzymatic Polymerizations
Introduction: A Greener Paradigm for Polymer Synthesis
The imperative of sustainable industrial practices has catalyzed a paradigm shift in polymer chemistry, moving beyond not only the reliance on petrochemical monomers but also the hazardous solvents traditionally employed in polymerization processes. The convergence of bio-based building blocks and green reaction media is crucial for the development of truly sustainable materials.[1] Enzymatic polymerization, particularly using lipases, has emerged as a powerful tool, offering high selectivity and mild reaction conditions, thereby avoiding the use of toxic metal catalysts.[2] However, the full potential of this "green" synthetic method is only realized when conducted in an environmentally benign solvent. This guide details the application of 2,5-dimethyltetrahydrofuran (DMTHF), a promising bio-based solvent, as a superior medium for lipase-catalyzed polymerizations, offering a viable and high-performing alternative to conventional volatile organic compounds (VOCs).[3][4]
Physicochemical Properties of this compound (DMTHF)
DMTHF is a cyclic ether that can be derived from biomass, positioning it as a renewable alternative to petroleum-derived solvents like tetrahydrofuran (THF) and toluene.[5] Its physicochemical properties make it an attractive candidate for various chemical processes, including enzymatic reactions. A comparison of its key properties with those of conventional solvents is presented below.
| Property | This compound (DMTHF) | Tetrahydrofuran (THF) | Toluene |
| Boiling Point | ~90 °C | 66 °C | 111 °C |
| Water Solubility | Low | Miscible | Very Low |
| Density | ~0.83 g/mL | ~0.89 g/mL | ~0.87 g/mL |
| Origin | Bio-based | Petroleum-based | Petroleum-based |
| Safety Profile | Generally considered safer than THF | Forms explosive peroxides readily | Hazardous air pollutant, toxic |
Data compiled from various chemical supplier and literature sources.
Core Advantages of DMTHF in Enzymatic Polymerizations
The selection of a solvent for biocatalysis is critical, as it directly impacts enzyme stability, activity, and overall process efficiency. DMTHF presents a compelling combination of features that make it particularly well-suited for enzymatic polymerizations.[4]
-
Enhanced Enzyme Performance: Studies have shown that enzymes like Candida antarctica lipase B (CALB) exhibit excellent activity in DMTHF, leading to high monomer conversions and desirable polymer molecular weights.[4]
-
Bio-Based and Sustainable: As a biomass-derived solvent, DMTHF contributes to a more sustainable process with a lower carbon footprint compared to its fossil-fuel-based counterparts.[3]
-
Favorable Process Characteristics: Its relatively low boiling point simplifies post-reaction removal and solvent recycling, while its low water solubility can be advantageous in polycondensation reactions where water is a byproduct, potentially shifting the reaction equilibrium towards the polymer product.
-
Improved Safety Profile: Compared to THF, which is notorious for forming explosive peroxides, and toluene, a known hazardous air pollutant, DMTHF offers a safer handling profile for laboratory and industrial personnel.[5]
Caption: Key advantages of DMTHF leading to superior outcomes in sustainable polymer synthesis.
Experimental Protocol: Lipase-Catalyzed Polycondensation in DMTHF
This protocol provides a detailed methodology for the synthesis of a polyester from a diester and a diol, using immobilized Candida antarctica lipase B (Novozym® 435) in DMTHF. This procedure is adapted from established methods for enzymatic polycondensation.[4]
Materials and Reagents
-
Enzyme: Immobilized Candida antarctica lipase B (e.g., Novozym® 435), dried under vacuum at room temperature for 24 hours prior to use.
-
Monomers:
-
Dimethyl adipate (or other suitable dimethyl dicarboxylate)
-
1,8-Octanediol (or other suitable α,ω-diol)
-
-
Solvent: this compound (DMTHF), anhydrous grade.
-
Ancillary: Molecular sieves (3Å), activated by heating in a vacuum oven.
-
Purification: Chloroform, Methanol (for polymer precipitation).
Equipment
-
Schlenk flask or multi-neck round-bottom flask
-
Magnetic stirrer with heating plate
-
Vacuum line and inert gas (Nitrogen or Argon) supply
-
Condenser
-
Standard laboratory glassware for work-up and purification.
-
Analytical instruments: Nuclear Magnetic Resonance (NMR) spectrometer, Gel Permeation Chromatography (GPC/SEC) system.
Step-by-Step Procedure
-
Reaction Setup:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the diol (e.g., 1,8-octanediol, 1.0 mmol) and the diester (e.g., dimethyl adipate, 1.0 mmol).
-
Add anhydrous DMTHF (e.g., 4 mL) to dissolve the monomers. Gentle warming may be required.
-
Add pre-dried Novozym® 435 (typically 10-20% of the total monomer weight).
-
(Optional but recommended for polycondensation) Add activated molecular sieves to scavenge water produced during the reaction.
-
-
Polymerization:
-
Place the sealed flask in a preheated oil bath set to the desired temperature (e.g., 50-85 °C). A study has shown that for some systems, lower temperatures (50 °C) in DMTHF can yield comparable or better results than higher temperatures in other solvents.[4]
-
Stir the reaction mixture at a constant rate (e.g., 200 rpm).
-
To facilitate the removal of the condensation byproduct (methanol), a slow stream of inert gas can be passed over the reaction surface, or a moderate vacuum can be applied periodically.
-
Monitor the reaction progress by taking small aliquots over time and analyzing them by ¹H NMR (to determine monomer conversion) or GPC/SEC (to track molecular weight growth).
-
-
Product Isolation and Purification:
-
After the desired reaction time (e.g., 24-48 hours), cool the mixture to room temperature.
-
Add a solvent like chloroform to dissolve the polymer completely and dilute the mixture.
-
Filter off the enzyme and molecular sieves. The enzyme can be washed with fresh solvent, dried, and potentially reused.
-
Concentrate the filtrate under reduced pressure to remove the bulk of the DMTHF and chloroform.
-
Precipitate the polymer by adding the concentrated solution dropwise into a large volume of a non-solvent, such as cold methanol, while stirring vigorously.
-
Collect the precipitated polymer by filtration, wash with fresh cold methanol, and dry under vacuum to a constant weight.
-
Characterization
-
Structure Confirmation: Use ¹H and ¹³C NMR to confirm the polyester structure and verify the absence of monomer signals.
-
Molecular Weight Analysis: Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (Đ or PDI) using GPC/SEC, calibrated with appropriate standards (e.g., polystyrene or poly(methyl methacrylate)).
Caption: Workflow for lipase-catalyzed polycondensation in this compound.
Case Study: Synthesis of Furan- and Adipate-Based Polyesters
A key study by Pellis, Gardiner, et al. investigated the performance of DMTHF against traditional solvents for the CALB-catalyzed synthesis of polyesters.[4] The results demonstrate the high efficacy of DMTHF as a reaction medium.
Reaction: Diethyl-2,5-furandicarboxylate (DEFDC) or Dimethyl adipate (DMA) with 1,8-octanediol (ODO). Catalyst: Novozym® 435 Temperature: 85 °C
| Solvent | Monomers | Monomer Conversion (%) | Mn (Da) | Đ (PDI) |
| DMTHF | DMA + ODO | 96 | 3600 | 1.7 |
| Toluene | DMA + ODO | 96 | 3200 | 1.8 |
| THF | DMA + ODO | 96 | 3100 | 1.7 |
| DMTHF | DEFDC + ODO | 78 | 2300 | 1.6 |
| Toluene | DEFDC + ODO | 60 | 1700 | 1.5 |
| THF | DEFDC + ODO | 62 | 1600 | 1.6 |
Analysis: The data clearly shows that for both adipate- and furan-based polyesters, DMTHF performs on par with or superior to the conventional solvents toluene and THF.[4] Notably, for the more rigid, bio-based furanic monomer (DEFDC), DMTHF yielded significantly higher monomer conversion and molecular weight, highlighting its potential for synthesizing next-generation sustainable polymers.[4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Monomer Conversion | 1. Inactive enzyme (moisture).2. Insufficient reaction time.3. Byproduct inhibition (water/alcohol). | 1. Ensure enzyme is thoroughly dried before use.2. Extend the reaction time.3. Apply a light vacuum or inert gas flow to remove byproducts. Add activated molecular sieves. |
| Low Molecular Weight (Mn) | 1. Impure monomers.2. Non-stoichiometric monomer ratio.3. Reaction equilibrium not driven to completion. | 1. Purify monomers before use.2. Accurately weigh monomers to ensure a 1:1 molar ratio.3. Enhance removal of condensation byproducts (see above). |
| Broad Polydispersity (Đ > 2) | 1. Side reactions.2. Inconsistent mixing or temperature control. | 1. Confirm monomer and solvent purity.2. Ensure efficient stirring and stable heating. |
| Enzyme Clumping | 1. Poor solvent-enzyme interaction.2. High local concentration of polar substrates. | 1. Increase stirring speed.2. Ensure monomers are fully dissolved in DMTHF before adding the enzyme. |
Conclusion
This compound stands out as a high-performance, bio-based solvent that aligns with the principles of green chemistry. Its successful application in lipase-catalyzed polymerizations, yielding high conversions and molecular weights, demonstrates its capacity to replace hazardous conventional solvents without compromising, and in some cases even enhancing, synthetic outcomes. The protocols and data presented herein provide a robust framework for researchers, scientists, and drug development professionals to leverage DMTHF in the creation of sustainable polymers and advanced materials.
References
- Biocatalysis for Biobased Chemicals. PMC - PubMed Central. [Link]
- Lipase in aqueous-polar organic solvents: Activity, structure, and stability. PMC - NIH. [Link]
- Enzymatic polymerization of furan-based polymers in biobased solvents. RSC Publishing. [Link]
- Immobilized Candida antarctica lipase B catalyzed synthesis of biodegradable polymers for biomedical applications. Biomaterials Science (RSC Publishing). [Link]
- One-pot production of bio-based 2-methyltetrahydrofuran and this compound: a review of heterogeneous c
- Application of Biobased Solvents in Asymmetric C
- Biobased this compound as a Green Aprotic Ether Solvent.
- Safer bio-based solvents to replace toluene and tetrahydrofuran for the biocatalyzed synthesis of polyesters. Green Chemistry (RSC Publishing). [Link]
- Biocatalysis in bio-derived solvents: An improved approach for medium optimisation.
- Enzymatic Polymerization of Dimethyl 2,5-Furandicarboxylate and Hetero
- Case Study: Biocatalysis in Bio-derived Solvents. ACS GCI Pharmaceutical Roundtable. [Link]
- Application of Biobased Solvents in Asymmetric C
- The use of polymer-supported Candida antarctica lipase B to achieve the entropically-driven ring-opening polymerization of macrocyclic bile acid derivatives via transesterification: Selectivity of the reactions and the structures of the polymers produced.
- The Use of Polymer-supported Candida antarctica Lipase B to Achieve the Entropically-driven Ring-opening Polymeriz
- Enzymatic bulk synthesis, characterization, rheology, and biodegradability of biobased 2,5-bis(hydroxymethyl)furan polyesters. Green Chemistry (RSC Publishing). [Link]
- Enzyme-catalyzed C–C bond formation using 2-methyltetrahydrofuran (2-MTHF) as (co)solvent: efficient and bio-based alternative to DMSO and MTBE.
- Enzyme-catalyzed C–C bond formation using 2-methyltetrahydrofuran (2-MTHF) as (co)solvent: efficient and bio-based alternative to DMSO and MTBE. Green Chemistry (RSC Publishing). [Link]
- Green Pathways for the Enzymatic Synthesis of Furan-Based Polyesters and Polyamides. frontiersin.org. [Link]
- Candida antarctica lipase B-catalyzed synthesis of polyesters: starting from ketones via a tandem BVO/ROP process. RSC Publishing. [Link]
- Candida antarctica lipase B-catalyzed synthesis of polyesters: Starting from ketones via a tandem BVO/ROP process.
- Enzymatic synthesis of 2,5-furandicarboxylic acid-based semi-arom
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- Lipase-catalyzed synthesis of oligoesters of 2, 5-furandicarboxylic acid with aliph
- [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols]. PubMed. [Link]
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- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,5-Dimethyltetrahydrofuran
Welcome to the technical support center for the synthesis of 2,5-Dimethyltetrahydrofuran (2,5-DMTHF). This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of synthesizing this valuable biofuel and solvent. As your dedicated application scientist, my goal is to provide not just protocols, but the underlying chemical principles and field-proven insights to help you maximize your yield and purity. This document is structured to address common challenges head-on, moving from general questions to specific troubleshooting scenarios.
Overview of 2,5-DMTHF Synthesis
This compound is a promising biomass-derived chemical, valued as a fuel additive and a green solvent.[1] The most common and efficient synthetic strategies begin with platform molecules like 2,5-hexanedione or 5-hydroxymethylfurfural (5-HMF), which are accessible from carbohydrates.[1][2] This guide will focus primarily on the conversion of 2,5-hexanedione, which typically proceeds via a two-step, one-pot reaction: (1) hydrogenation of the ketone groups to form a diol intermediate, followed by (2) acid-catalyzed intramolecular dehydration (cyclization) to yield the final product.
The overall efficiency of this process hinges on a delicate interplay between catalyst selection, reaction conditions, and substrate purity.
Core Reaction Pathway: 2,5-Hexanedione to 2,5-DMTHF
The conversion of 2,5-hexanedione is a classic example of cooperative catalysis, requiring both metal-catalyzed hydrogenation and acid-catalyzed dehydration.
Caption: Core reaction pathway from 2,5-hexanedione to 2,5-DMTHF.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for high-yield 2,5-DMTHF synthesis?
While 2,5-DMTHF can be synthesized from several biomass-derived precursors like 5-HMF, the direct conversion of 2,5-hexanedione is often more straightforward and can achieve near-quantitative yields.[1][2] A cooperative catalytic system using a hydrogenation catalyst (like Pt/C) and a solid acid catalyst (like Amberlite® IR-120H) has been shown to convert 2,5-hexanedione to 2,5-DMTHF with up to 99% yield under mild conditions.[2]
Q2: Why is a bifunctional or co-catalyst system necessary?
The conversion requires two distinct chemical transformations. First, the two ketone functionalities of 2,5-hexanedione must be reduced to hydroxyl groups, forming 2,5-hexanediol. This is a classic hydrogenation reaction that requires a metal catalyst (e.g., Pt, Ru, Ni).[3] Second, the resulting diol undergoes an intramolecular dehydration (cyclization) to form the tetrahydrofuran ring, a reaction that is catalyzed by an acid.[4] Using a system with both functionalities ensures the reaction can proceed to completion in a single pot.
Q3: What are the typical side products I should watch for?
The primary side products depend on the balance between hydrogenation and dehydration.
-
2,5-Hexanediol: If the acid-catalyzed cyclization is slow or incomplete, this key intermediate will be present in the final product mixture.[5]
-
2,5-Dimethylfuran (DMF): This can arise from the cyclization and dehydration of 2,5-hexanedione without full hydrogenation of the furan ring, particularly if starting from precursors like 5-HMF.[6]
-
Over-hydrogenated/Ring-Opened Products: Under harsh conditions or with highly active catalysts, the tetrahydrofuran ring can be opened to form hexane or other alkanes.[7]
Q4: Can I use a homogeneous catalyst?
Yes, homogeneous catalysts, such as specific ruthenium and iridium complexes, have been successfully used.[7] For instance, a ₂ complex has achieved up to 80% yield of 2,5-DMTHF in an aqueous acidic medium.[5][7] However, a significant challenge with homogeneous catalysts is their potential decomposition at elevated temperatures and the difficulty of separating them from the product mixture for reuse.[7] Heterogeneous catalysts are often preferred for their stability and ease of recovery.[2]
Troubleshooting Guide
Low yield or poor selectivity are the most common issues encountered in this synthesis. This guide provides a systematic approach to diagnosing and resolving these problems.
Caption: A decision tree for troubleshooting low 2,5-DMTHF yield.
Problem 1: Low Overall Yield with High Unreacted Starting Material
This indicates that the initial hydrogenation of 2,5-hexanedione is the rate-limiting step.
-
Potential Cause A: Insufficient Hydrogenation Catalyst Activity. The metal catalyst (e.g., Pt/C, Ru/C) may be insufficient in quantity or quality. Non-noble metal catalysts like nickel can also be prone to deactivation.[8]
-
Solution:
-
Increase Catalyst Loading: Incrementally increase the weight percentage of the hydrogenation catalyst.
-
Verify Catalyst Quality: Ensure the catalyst is fresh and has been stored under appropriate conditions (e.g., under inert gas). If possible, characterize its activity with a standard reaction.
-
Optimize Hydrogen Pressure: The hydrogenation step is highly dependent on H₂ pressure. Ensure your reactor is properly sealed and increase the H₂ pressure within safe operational limits. Pressures of 2-5.5 MPa are commonly reported.[3][7]
-
-
-
Potential Cause B: Suboptimal Reaction Conditions. The reaction may not have reached completion due to insufficient time or temperature.
-
Solution:
-
Increase Reaction Time: Take aliquots at different time points to determine the reaction profile and ensure it has run to completion.
-
Increase Temperature: While higher temperatures favor faster kinetics, be cautious. For some catalysts, temperatures above 175-180°C can lead to decomposition or side reactions.[1][7] A systematic optimization (e.g., 120°C, 150°C, 180°C) is recommended.
-
-
-
Potential Cause C: Catalyst Poisoning. Contaminants in the 2,5-hexanedione feedstock or solvent can adsorb to the active sites of the metal catalyst, rendering it inactive. Sulfur-containing compounds are particularly potent poisons for noble metal catalysts.[1]
-
Solution:
-
Purify the Substrate: If the 2,5-hexanedione is synthesized in-house (e.g., from hydrolysis of 2,5-dimethylfuran), ensure it is thoroughly purified before use.[9]
-
Use High-Purity Solvents: Ensure solvents are anhydrous and free of contaminants.
-
-
Problem 2: High Conversion but Low Selectivity to 2,5-DMTHF
This issue arises when the starting material is consumed but is converted into undesired side products.
-
Potential Cause A: Accumulation of 2,5-Hexanediol Intermediate. This is a clear indication that the second step, acid-catalyzed dehydration, is inefficient.
-
Solution:
-
Increase Acid Catalyst Loading: Add more of the solid acid catalyst (e.g., Amberlite® IR-120H) or use a stronger acid. The ratio of the hydrogenation catalyst to the acid catalyst is a critical parameter to optimize.
-
Consider Water Content: While dehydration produces water, the reaction is often performed in an organic solvent. The presence of excess water initially can shift the equilibrium away from the cyclized product. Ensure anhydrous solvents are used. However, in some systems, a specific water ratio is crucial for ring-opening pathways if starting from other furanics.[10]
-
-
-
Potential Cause B: Formation of Ring-Opened or Over-Hydrogenated Products. This suggests the reaction conditions are too harsh or the catalyst is too aggressive, leading to the breakdown of the desired product.
-
Solution:
-
Reduce Reaction Temperature: This is the most effective way to minimize undesired hydrogenolysis pathways.[1]
-
Lower Hydrogen Pressure: High H₂ pressure can favor complete reduction to alkanes.[11]
-
Change the Catalyst: Some catalysts are inherently more selective. For example, if using a highly active Ru or Rh catalyst, consider switching to a Pt or Pd system which may offer better selectivity under milder conditions.
-
-
Catalyst Performance Comparison
| Catalyst System | Precursor | Conditions | Yield of 2,5-DMTHF | Reference |
| Pt/C + Amberlite® IR-120H | 2,5-Hexanedione | Mild (Specifics not detailed) | Up to 99% | [2] |
| ₂ | 2,5-Hexanedione | 150–225 °C, 5.5 MPa H₂ | Up to 80% | [5][7] |
| Ru/MMT | 2,5-Hexanedione | 2 MPa H₂ | >99% (GC Yield) | [3] |
| 5 wt% Ru/C | 5-HMF | 180 °C, 50 bar H₂, 1,4-dioxane | 78% (after 16h) | [1] |
Experimental Protocols
Protocol 1: High-Yield Synthesis of 2,5-DMTHF from 2,5-Hexanedione
This protocol is based on the highly efficient cooperative catalysis method reported by Li et al., which achieves near-quantitative yields.[2]
Caption: A standard workflow for the synthesis of 2,5-DMTHF.
Materials:
-
2,5-Hexanedione (>98% purity)
-
Platinum on activated carbon (Pt/C, 5 wt%)
-
Amberlite® IR-120H (proton form, dried)
-
Solvent (e.g., 1,4-dioxane or isopropanol, anhydrous)
-
High-pressure autoclave reactor with magnetic stirring and temperature control
-
Hydrogen gas (high purity)
Procedure:
-
Catalyst Preparation: Dry the Amberlite® IR-120H resin in a vacuum oven at 60-80°C overnight to remove moisture, which can inhibit the dehydration step.
-
Reactor Charging: To a suitable high-pressure autoclave, add 2,5-hexanedione (1.0 eq). Add the solvent (e.g., 10 mL per 1 g of substrate). Subsequently, add the Pt/C catalyst (e.g., 1-2 mol% Pt relative to substrate) and the dried Amberlite® IR-120H catalyst (e.g., 10-20 wt% relative to substrate).
-
System Purge: Seal the reactor securely. Purge the system by pressurizing with nitrogen gas (1 MPa) and venting three times to remove air. Follow this with three purges using hydrogen gas.
-
Reaction: Pressurize the reactor with hydrogen to the desired pressure (e.g., 3 MPa). Begin stirring and heat the reactor to the target temperature (e.g., 140°C).
-
Monitoring: Monitor the reaction progress by observing the pressure drop in the reactor. The reaction is typically complete within 4-12 hours.
-
Work-up: After the reaction is complete, cool the reactor to room temperature. Carefully vent the excess hydrogen in a well-ventilated fume hood.
-
Isolation: Open the reactor and dilute the mixture with a suitable solvent (e.g., diethyl ether). Filter the mixture through a pad of Celite® to remove the solid Pt/C and Amberlite® catalysts.
-
Analysis: Analyze the crude product using Gas Chromatography-Mass Spectrometry (GC-MS) to determine conversion and selectivity.[12][13] The product can be further purified by fractional distillation if necessary.
References
- J. G. L. V. D. V. D. S. M. A. N. R. K. F. S. Hydrodeoxygenation of 2,5-Hexanedione and 2,5-Dimethylfuran by Water-, Air-, and Acid-Stable Homogeneous Ruthenium and Iridium Catalysts | ACS Catalysis - ACS Publications. URL: https://pubs.acs.org/doi/10.1021/cs501202t[7]
- L. F. Z. L. Z. G. Y. Cooperative catalysis of Pt/C and acid resin for the production of this compound from biomass derived 2,5-hexanedione under mild condition | Request PDF - ResearchGate. URL: https://www.researchgate.net/publication/283340502_Cooperative_catalysis_of_PtC_and_acid_resin_for_the_production_of_25-dimethyltetrahydrofuran_from_biomass_derived_25-hexanedione_under_mild_condition[2]
- T. C. L. T. T. N. V. D. L. V. K. T. One-pot production of bio-based 2-methyltetrahydrofuran and this compound: a review of heterogeneous catalytic approaches - NIH. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9313023/[1]
- J. G. L. V. D. V. D. S. M. A. N. R. K. F. S. Hydrodeoxygenation of 2,5-Hexanedione and 2,5-Dimethylfuran by Water-, Air-, and Acid-Stable Homogeneous Ruthenium and Iridium Catalysts | Request PDF - ResearchGate. URL: https://www.researchgate.
- M. A. A. B. S. S. S. A. A. Energy Densification of Biomass-Derived Furfurals to Furanic Biofuels by Catalytic Hydrogenation and Hydrodeoxygenation Reactions - MDPI. URL: https://www.mdpi.com/2673-4076/2/4/35[8]
- Y. Z. Y. Z. C. L. Recent advances in the conversion of furfural into bio-chemicals through chemo- and bio-catalysis - RSC Publishing. URL: https://pubs.rsc.org/en/content/articlelanding/2021/gc/d1gc02293j[14]
- M. H. J. S. X. H. M. H. H. F. Z. Z. T. W. B. H. Ruthenium-Catalyzed Transformations of 2,5-Hexanediones into Furans or Pyrrolidines - Thieme Connect. URL: https://www.thieme-connect.de/products/ejournals/abstract/10.1055/s-0040-1720869[3]
- L. Y. W. Z. L. Z. Methods in the synthesis and conversion of 2,5-Bis-(hydroxylmethyl)furan from bio-derived 5-hydroxymethylfurfural and its great potential in polymerization - BioResources. URL: https://bioresources.cnr.ncsu.
- R. A. A. D. V. S. S. P. Production of jet fuel-range hydrocarbon biofuel by hydroxyalkylation–alkylation of furfural with 2-methylfuran and hydrodeoxygenation of C 15 fuel pr ... - Energy Advances (RSC Publishing) DOI:10.1039/D1YA00078K. URL: https://pubs.rsc.org/en/content/articlelanding/2022/ya/d1ya00078k[15]
- T. J. B. Efficient method for preparing 2,5-dimethylfuran - Google Patents. URL: https://patents.google.
- Z. H. Z. Z. C. H. H. L. Y. Z. One-Pot Conversion of Cellulose into 2,5-Hexanedione in H2O-Tetrahydrofuran Co-Solvents - PMC - NIH. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10027209/[10]
- S. A. Y. O. M. S. Stereoselective Intramolecular Dehydration of 2,5-Hexanediol in High-Temperature Liquid Water with High-Pressure Carbon Dioxide | ACS Catalysis - ACS Publications. URL: https://pubs.acs.org/doi/10.1021/cs400508v[4]
- S. M. V. D. W. Quantification of furan and 5 alkylfurans with complete separation of 2-ethylfuran and 2,5-dimethylfuran isomers in cereals, coffee and Infant products by GC-MS - PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/34022630/[12]
- A. A. A. C. G. A. L. V. G. 2,5-Dimethylfuran Production by Catalytic Hydrogenation of 5-Hydroxymethylfurfural Using Ni Supported on Al2O3-TiO2-ZrO2 Prepared by Sol-Gel Method - NIH. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7349272/[16]
- Hexane-2,5-dione - Wikipedia. URL: https://en.wikipedia.org/wiki/Hexane-2,5-dione[9]
- Z. H. Z. Z. C. H. H. L. Y. Z. One-Pot Conversion of Cellulose into 2,5-Hexanedione in H2O-Tetrahydrofuran Co-Solvents | ACS Omega - ACS Publications. URL: https://pubs.acs.org/doi/10.1021/acsomega.3c00427[17]
- S. M. V. D. W. Quantification of Furan and 5 Alkylfurans with complete separation of 2-Ethylfuran and 2,5-Dimethylfuran isomers | Request PDF - ResearchGate. URL: https://www.researchgate.net/publication/351699920_Quantification_of_Furan_and_5_Alkylfurans_with_complete_separation_of_2-Ethylfuran_and_25-Dimethylfuran_isomers[13]
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Technical Support Center: One-Pot Transformation of 5-HMF to 2,5-DMTHF
Welcome to the technical support center for the one-pot synthesis of 2,5-Dimethyltetrahydrofuran (2,5-DMTHF) from 5-Hydroxymethylfurfural (5-HMF). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this promising biomass conversion process. Here, we provide in-depth troubleshooting advice, frequently asked questions, and validated protocols to enhance your experimental success.
Understanding the Reaction Landscape
The conversion of 5-HMF to 2,5-DMTHF is a multi-step process involving hydrogenation and hydrodeoxygenation. A bifunctional catalyst, typically possessing both metallic and acidic sites, is crucial for achieving high yields and selectivity.[1][2] The reaction generally proceeds through the formation of intermediates like 2,5-dimethylfuran (DMF).[3]
Reaction Pathway Overview
The transformation from 5-HMF to 2,5-DMTHF can follow multiple pathways, primarily involving the initial hydrogenation of the aldehyde group to a hydroxyl group or the hydrogenolysis of the hydroxyl group to a methyl group. Subsequent hydrogenation of the furan ring yields the final product, 2,5-DMTHF.
Caption: A typical workflow for testing the reusability of a catalyst.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for the one-pot synthesis of 2,5-DMTHF?
-
A1: The choice of solvent can significantly impact the reaction. [1]Ethers such as 1,4-dioxane and tetrahydrofuran (THF) are often preferred as they are relatively inert and can dissolve HMF and the reaction intermediates. [4][5]Alcohols can also be used, but they may act as hydrogen donors or react with HMF to form ether byproducts. Water is generally avoided as it can promote side reactions and may not be compatible with all catalysts. [1] Q2: Can I use a non-noble metal catalyst for this transformation?
-
A2: Yes, non-noble metal catalysts based on Nickel (Ni), Cobalt (Co), and Copper (Cu) have been investigated for this reaction. [1][6]While they are more cost-effective, they often require harsher reaction conditions (higher temperatures and pressures) to achieve comparable performance to noble metal catalysts. [6]Catalyst deactivation can also be more pronounced with non-noble metals. [5] Q3: What are the main byproducts I should look out for?
-
A3: Besides the intermediate 2,5-dimethylfuran (DMF), other common byproducts include 5-methylfurfuryl alcohol (MFA), 2,5-bis(hydroxymethyl)furan (BHMF), and ring-opened products like hexanediones. [7][8]The formation of these byproducts is highly dependent on the catalyst and reaction conditions.
Q4: How can I accurately quantify the yield of 2,5-DMTHF?
-
A4: Gas chromatography (GC) with a flame ionization detector (FID) is the most common method for quantifying the products of this reaction. An internal standard (e.g., dodecane) should be used for accurate quantification. Gas chromatography-mass spectrometry (GC-MS) is useful for identifying the products.
Experimental Protocol: A General Guideline
This protocol provides a general procedure for the one-pot synthesis of 2,5-DMTHF from 5-HMF. Note that the optimal conditions will vary depending on the specific catalyst used.
Materials:
-
5-Hydroxymethylfurfural (5-HMF)
-
Catalyst (e.g., 5% Ru/C)
-
Solvent (e.g., 1,4-dioxane)
-
High-pressure autoclave reactor with magnetic stirring
-
Hydrogen gas (high purity)
Procedure:
-
Add 5-HMF (e.g., 1 mmol), the catalyst (e.g., 50 mg), and the solvent (e.g., 20 mL) to the autoclave reactor.
-
Seal the reactor and purge it with hydrogen gas 3-5 times to remove any air.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 30 bar).
-
Heat the reactor to the desired temperature (e.g., 150°C) while stirring.
-
Maintain the reaction at the set temperature and pressure for the desired time (e.g., 6 hours).
-
After the reaction is complete, cool the reactor down to room temperature.
-
Carefully vent the excess hydrogen gas.
-
Open the reactor and collect the reaction mixture.
-
Separate the catalyst from the liquid product by centrifugation or filtration.
-
Analyze the liquid product using GC and GC-MS to determine the conversion of 5-HMF and the yield of 2,5-DMTHF.
Catalyst Performance Data Summary
The following table summarizes the performance of various catalysts for the one-pot synthesis of 2,5-DMTHF from 5-HMF, as reported in the literature.
| Catalyst | Temperature (°C) | H₂ Pressure (bar) | Solvent | 5-HMF Conv. (%) | 2,5-DMTHF Yield (%) | Reference |
| 5 wt% Ru/C | 180 | 50 | 1,4-dioxane | >99 | 78 | [4] |
| 15 wt% Ni/SBA-15 | 180 | 30 | 1,4-dioxane | 100 | 97 | [2][4] |
| Pd/C | 120 | 3 | 1,4-dioxane | 95 | 64 | [4] |
References
- Catalysis Science & Technology. (2021). Highly selective hydrogenation of 5-hydroxymethylfurfural to 2,5-dimethylfuran at low temperature over a Co–N–C/NiAl-MMO catalyst. RSC Publishing.
- ResearchGate. (2019). Catalytic hydrogenation of 5-hydroxymethylfurfural to 2,5-dimethylfuran over Ru based catalyst: Effects of process parameters on conversion and products selectivity.
- Encyclopedia.pub. (2022). Conversion of 5-hydroxymethylfurfural to 2,5-dimethylfuran.
- ACS Omega. (2018). Selective Hydrodeoxygenation of 5-Hydroxymethylfurfural to 2,5-Dimethylfuran over Ni Supported on Zirconium Phosphate Catalysts. ACS Publications.
- ResearchGate. (n.d.). (a) Reaction route of HMF to 2,5-DMF. (b) Effect of initial substrate....
- Journal of Materials Chemistry A. (2021). Catalytic oxidation of 5-hydroxymethylfurfural to 2,5-diformylfuran using MOF-808(Cu) under near ambient conditions. RSC Publishing.
- ACS Publications. (2015). Selective Transformation of 5-Hydroxymethylfurfural into the Liquid Fuel 2,5-Dimethylfuran over Carbon-Supported Ruthenium.
- Industrial & Engineering Chemistry Research. (2014). Chemoselective Hydrogenation of Biomass-Derived 5-Hydroxymethylfurfural into the Liquid Biofuel 2,5-Dimethylfuran. ACS Publications.
- ResearchGate. (n.d.). Reaction scheme for 5‐hydroxymethylfurfural (HMF) transformation to 2,5‐dimethylfuran (DMF). Notation....
- LillOA. (n.d.). Hydroconversion of 5-hydroxymethylfurfural to 2,5-dimethylfuran and 2,5-dihydroxymethyltetrahydrofuran over non-promoted Ni/SBA.
- ResearchGate. (2023). Recent Advances in Catalytic Conversion of 5‐Hydroxymethylfurfural (5‐HMF) to 2,5‐Dimethylfuran (2,5‐DMF): Mechanistic Insights and Optimization Strategies.
- MDPI. (2022). Novel Challenges on the Catalytic Synthesis of 5-Hydroxymethylfurfural (HMF) from Real Feedstocks.
- MDPI. (2021). Insight into Biomass Upgrade: A Review on Hydrogenation of 5-Hydroxymethylfurfural (HMF) to 2,5-Dimethylfuran (DMF).
- ResearchGate. (n.d.). Effects of solvents on the carboligation of 5-HMF (0.5 g) in 2.5 mL (a)....
- The University of Liverpool Repository. (2017). Selective hydrogenation of 5- hydroxymethylfurfural (HMF) to 2, 5- dimethylfuran (DMF) over Ru, Ni, and Co mono and bimetallic.
- MDPI. (2023). Recent Progress on the Production of Liquid Fuel 2,5-Dimethylfuran via Chemoselective Hydrogenolysis Biomass-Derived 5-Hydroxymethylfurfural.
- RSC Publishing. (2025). One-pot production of bio-based 2-methyltetrahydrofuran and this compound: a review of heterogeneous catalytic approaches.
- PubMed. (2025). One-pot production of bio-based 2-methyltetrahydrofuran and this compound: a review of heterogeneous catalytic approaches.
- ResearchGate. (n.d.). The reaction pathways and network for the hydrogenation/hydrogenolysis....
- RSC Publishing. (n.d.). Simple efficient one-pot synthesis of 5-hydroxymethylfurfural and 2,5-diformylfuran from carbohydrates.
- The Royal Society of Chemistry. (n.d.). Direct One-pot Conversion of Monosaccharides into High-yield 2,5-Dimethylfuran over a Multifunctional Pd/Zr-Based Metal−Organi.
- Reddit. (2020). My first synthesis was not as efficient as I had hoped. 16% yield.
- NIH. (2025). One-pot production of bio-based 2-methyltetrahydrofuran and this compound: a review of heterogeneous catalytic approaches.
- ResearchGate. (n.d.). Suggested mechanism for the one-pot conversion of fructose into 2,5-DMTHF.
- ResearchGate. (n.d.). One-pot production of 2,5-dimethylfuran from fructose over Ru/C and Lewis-Brönsted acid mixture in N,N-dimethyl-formamide.
- ResearchGate. (n.d.). Catalyst recycle study for 5‐HMF hydrogenation to BHMF Reaction....
- ResearchGate. (n.d.). One-pot synthesis of 2,5-bis(hydroxymethyl)furan from biomass derived 5-(chloromethyl)furfural in high yield.
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Technical Support Center: Purification of Crude 2,5-Dimethyltetrahydrofuran
Welcome to the comprehensive technical support guide for the purification of crude 2,5-Dimethyltetrahydrofuran (2,5-DMTHF). This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance, troubleshooting advice, and detailed protocols for obtaining high-purity 2,5-DMTHF for your critical applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Crude 2,5-DMTHF can contain a variety of impurities depending on the synthetic route. Common impurities include residual starting materials, byproducts such as 2,5-dimethylfuran (2,5-DMF) and 2,5-bis(hydroxymethyl)furan (BHMF), water, and peroxides formed during storage.[1]
Q2: Why is peroxide removal a critical step in the purification of 2,5-DMTHF?
A2: Like many ethers, 2,5-DMTHF can form explosive peroxides upon exposure to air and light.[2] These peroxides are highly unstable and can detonate when heated or concentrated, posing a significant safety hazard, especially during distillation.[3] Therefore, it is imperative to test for and remove peroxides before any purification step involving heating.
Q3: Can I use fractional distillation to purify 2,5-DMTHF?
A3: Yes, fractional distillation is a primary method for purifying 2,5-DMTHF, which is a liquid at room temperature with a boiling point of 90-92 °C.[4] However, the effectiveness of distillation depends on the boiling points of the impurities. Be aware that 2,5-DMTHF may form azeotropes (mixtures with a constant boiling point) with certain solvents, particularly water, which can complicate purification by distillation alone.[5]
Q4: How can I effectively dry 2,5-DMTHF?
A4: The most common and safe method for drying 2,5-DMTHF is to use activated 3Å molecular sieves.[6][7] Unlike reactive drying agents like sodium metal, molecular sieves are non-flammable and do not require quenching. For efficient drying, allow the 2,5-DMTHF to stand over the sieves for at least 24 hours.
Q5: How can I assess the purity of my final 2,5-DMTHF product?
A5: Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent analytical technique for determining the purity of 2,5-DMTHF.[8][9] It can separate volatile impurities and provide information about their identity and relative abundance.
Troubleshooting Guides
This section addresses specific issues you may encounter during the purification of crude 2,5-DMTHF.
Issue 1: Low yield after distillation.
-
Possible Cause 1: Azeotrope formation. If your crude 2,5-DMTHF contains significant amounts of water or other solvents, it may form an azeotrope, leading to co-distillation and loss of product in mixed fractions.
-
Possible Cause 2: Inefficient fractional distillation column. A column with insufficient theoretical plates may not effectively separate 2,5-DMTHF from impurities with close boiling points.
-
Possible Cause 3: Product loss during transfer. Multiple transfers of the product between flasks can lead to significant losses, especially with small-scale purifications.
-
Solution: Minimize the number of transfers. Whenever possible, perform reactions and subsequent purification steps in the same apparatus.
-
Issue 2: The purified 2,5-DMTHF is discolored (yellow or brown).
-
Possible Cause 1: Acid-catalyzed degradation. Traces of acid from the synthesis can cause the furan ring to degrade or polymerize upon heating, leading to discoloration.[12]
-
Solution: Before distillation, wash the crude 2,5-DMTHF with a dilute aqueous solution of a weak base, such as sodium bicarbonate, to neutralize any residual acid. Subsequently, wash with brine and dry the organic layer before proceeding with distillation.
-
-
Possible Cause 2: Thermal decomposition. Prolonged heating at high temperatures during distillation can lead to decomposition.
-
Solution: If 2,5-DMTHF is suspected to be thermally sensitive, consider performing the distillation under reduced pressure (vacuum distillation) to lower its boiling point.[13]
-
Issue 3: Inconsistent or broad boiling point during distillation.
-
Possible Cause: Presence of multiple impurities. A broad boiling point range indicates the presence of several impurities with different volatilities.
-
Solution: Employ a more efficient fractional distillation setup as described in "Issue 1". Collect multiple small fractions and analyze each by GC-MS to identify the purest fractions to combine.
-
Experimental Protocols
Protocol 1: Peroxide Testing and Removal
Safety First: Always test for peroxides before heating or concentrating 2,5-DMTHF. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Peroxide Test (Qualitative):
-
To 1 mL of 2,5-DMTHF in a test tube, add 1 mL of a freshly prepared 10% potassium iodide solution.
-
Add a few drops of glacial acetic acid and shake the mixture.
-
A yellow to brown color indicates the presence of peroxides.[5]
Peroxide Removal:
-
If peroxides are present, they can be removed by passing the crude 2,5-DMTHF through a column of activated basic alumina.[3]
-
Alternatively, shake the crude 2,5-DMTHF with a freshly prepared 5% aqueous solution of ferrous sulfate.[3]
-
Separate the organic layer, wash with water, and dry before proceeding to the next purification step.
Protocol 2: Drying of this compound
-
Activate 3Å molecular sieves by heating them in a vacuum oven at 250-300 °C for at least 3 hours.
-
Allow the sieves to cool to room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Add the activated molecular sieves (approximately 10-20% by weight) to the crude 2,5-DMTHF.[6]
-
Seal the container and let it stand for at least 24 hours. The 2,5-DMTHF can then be decanted or filtered from the sieves.
Protocol 3: Purification by Fractional Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux), a condenser, and a receiving flask. Ensure all glassware is dry.
-
Sample Charging: Charge the round-bottom flask with the peroxide-free and dry crude 2,5-DMTHF and a few boiling chips.
-
Heating: Gently heat the flask using a heating mantle.
-
Fraction Collection: As the liquid begins to boil, the vapor will rise through the fractionating column. The temperature at the top of the column should stabilize at the boiling point of the lowest boiling component. Discard the initial fraction (forerun), which may contain highly volatile impurities.
-
Product Collection: Collect the fraction that distills at a constant temperature corresponding to the boiling point of 2,5-DMTHF (90-92 °C).[4]
-
Analysis: Analyze the collected fractions by GC-MS to determine their purity. Combine the fractions that meet the desired purity specifications.
Visualizations
Caption: General workflow for the purification of crude this compound.
Data Summary
| Property | Value | Reference |
| Boiling Point | 90-92 °C | [4] |
| Density | 0.833 g/mL at 25 °C | [4] |
| Molecular Weight | 100.16 g/mol | [2] |
| CAS Number | 1003-38-9 | [2] |
| Safety Considerations | Flammable, may form explosive peroxides | [2] |
References
- University of Rochester, Department of Chemistry.
- Li, J., et al. (2018).
- ChemBAM.
- Dodbiba, A., et al. (2012). Chemical Clearing and Dehydration of GFP Expressing Mouse Brains. PLoS ONE, 7(3), e33916. [Link]
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- Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. [Link]
- Killeen, C. (2025). Using molecular sieves for solvent drying. [Link]
- Lima, S., et al. (2017). 2,5-Dimethylfuran Production by Catalytic Hydrogenation of 5-Hydroxymethylfurfural Using Ni Supported on Al2O3-TiO2-ZrO2 Prepared by Sol-Gel Method.
- University of California, Santa Barbara. (n.d.). Handling and Removing Peroxides. [Link]
- University of Wisconsin-Madison, Department of Chemistry. (2022). Control and Safe Use of Peroxide Formers. [Link]
- chemeurope.com.
- Lide, D.R., and Kehiaian, H.V. (1994).
- Nikbin, N., et al. (2013). A DFT study of the acid-catalyzed conversion of 2,5-dimethylfuran and ethylene to p-xylene.
- SpectraBase. This compound - Optional[MS (GC)] - Spectrum. [Link]
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- Hoang, T., et al. (2022). Catalyst-Based Synthesis of 2,5-Dimethylfuran from Carbohydrates as a Sustainable Biofuel Production Route. ACS Sustainable Chemistry & Engineering, 10(8), 2617–2643. [Link]
- Frank, N., et al. (2021). Quantification of furan and 5 alkylfurans with complete separation of 2-ethylfuran and 2,5-dimethylfuran isomers in cereals, coffee and Infant products by GC-MS.
- Wang, Y., et al. (2020). Separation of a ternary mixture with multiple azeotropes via pressure‐swing distillation. AIChE Journal, 66(10), e17006. [Link]
- Li, G., et al. (2021). Highly efficient catalytic conversion of 2,5-dimethylfuran and acrylic acid to para-xylene over MCM-22 zeolites. Catalysis Science & Technology, 11(15), 5166-5176. [Link]
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- Desgagnés, A., et al. (2019). Elucidation of Diels-Alder Reaction Network of 2,5-Dimethylfuran and Ethylene on HY Zeolite Catalyst.
- NEST. (2026). Syllabus. [Link]
- Mosca, S., et al. (2012). COMPARISON OF DIFFERENT METHODS OF PURIFICATION OF ENVIRONMENTAL SAMPLES FOR ANALYSIS OF POLYCYCLIC AROMATIC HYDROCARBONS.
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- ResearchGate. Purification of 2,5-Dimethylfuran from n-Butanol Using Defect-Engineered Metal Organic Frameworks. [Link]
- ACS Publications. (2022). Biobased this compound as a Green Aprotic Ether Solvent. [Link]
- PubMed. (2011). Ab initio study of the decomposition of 2,5-dimethylfuran. [Link]
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Technical Support Center: Troubleshooting Low Conversion Rates in 2,5-Dimethyltetrahydrofuran Synthesis
Welcome to the technical support center for the synthesis of 2,5-Dimethyltetrahydrofuran (2,5-DMTHF). This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges that lead to low conversion rates in this valuable synthesis. We will delve into the causality behind experimental choices, providing field-proven insights to ensure the robustness and reproducibility of your reactions.
Overview of this compound Synthesis
This compound is a promising biofuel and a versatile, eco-friendly solvent.[1][2] It is primarily synthesized from biomass-derived platform molecules like 5-hydroxymethylfurfural (5-HMF) or through the cyclodehydration of 2,5-hexanediol.[1][3][4][5][6][7] The catalytic conversion of these precursors involves multiple steps, including hydrogenation and hydrodeoxygenation, where precise control of reaction parameters is critical for achieving high yields.[1][8]
The most prevalent synthetic routes include:
-
Catalytic hydrodeoxygenation (HDO) and hydrogenation of 5-HMF: This is a popular pathway leveraging a bifunctional catalyst.[1][8]
-
Intramolecular cyclodehydration of 2,5-hexanediol: This method often employs acid catalysts.[3][4][5][9]
Low conversion rates can stem from a variety of factors including catalyst inefficiency, suboptimal reaction conditions, and the presence of impurities. This guide will address these issues in a systematic, question-and-answer format.
General Synthesis Workflow
Below is a generalized workflow for the synthesis of 2,5-DMTHF from 5-HMF, a common starting material.
Caption: General workflow for 2,5-DMTHF synthesis from 5-HMF.
Troubleshooting Guide: Low Conversion Rates
This section addresses specific issues that can lead to low conversion rates during the synthesis of 2,5-DMTHF.
Q1: My reaction is sluggish or incomplete, resulting in a low yield of 2,5-DMTHF. What are the likely causes?
A1: A slow or incomplete reaction is a common issue that can often be traced back to the catalyst, reaction temperature, or the purity of your starting materials.
Potential Cause 1: Inefficient or Deactivated Catalyst
The choice and state of your catalyst are paramount for a successful synthesis. For the conversion of 5-HMF, bifunctional catalysts with both metal and acid sites are crucial.[1] For the cyclodehydration of 2,5-hexanediol, an acid catalyst is typically required.[9]
-
Expertise & Experience: Noble metals like Palladium (Pd) and Ruthenium (Ru), as well as non-noble metals like Nickel (Ni), are commonly used for the hydrogenation and hydrodeoxygenation steps.[1][10] The support for these metals (e.g., carbon, SBA-15, Al2O3) provides the necessary acidity and stability.[1][11] Catalyst deactivation can occur through coking (carbon deposition) or poisoning by impurities in the feedstock.[11]
-
Troubleshooting Steps:
-
Catalyst Characterization: If possible, characterize your catalyst before the reaction using techniques like NH3-TPD to determine acidity or H2-TPR to assess reducibility.[1]
-
Catalyst Loading: Ensure the correct catalyst loading is used. For Ni-based catalysts, loadings around 15 wt% have shown good results.[1] Insufficient catalyst will lead to a slow reaction.[9]
-
Catalyst Activation: If using a metal catalyst that requires pre-reduction, ensure the activation procedure (e.g., heating under a hydrogen flow) is performed correctly.
-
Consider a Different Catalyst: If issues persist, consider switching to a different catalytic system. For example, Ru/C has been shown to be effective in converting 5-HMF to 2,5-DMTHF.[1]
-
Potential Cause 2: Suboptimal Reaction Temperature
Temperature plays a critical role in both reaction rate and selectivity.
-
Expertise & Experience: For the conversion of 5-HMF using a Ni/SBA-15 catalyst, a temperature of 180 °C has been shown to be optimal.[1] Lower temperatures will result in a slower reaction, while excessively high temperatures can lead to the formation of undesired byproducts or catalyst deactivation.[1][9] In the case of 2,5-hexanediol dehydration, higher temperatures can promote polymerization.[4]
-
Troubleshooting Steps:
-
Gradual Temperature Increase: If the reaction is slow, consider increasing the temperature in small increments (e.g., 10 °C).
-
Monitor Byproduct Formation: Use analytical techniques like GC-MS to monitor the reaction mixture. If an increase in temperature leads to a significant rise in byproducts, the optimal temperature has likely been exceeded.
-
Potential Cause 3: Purity of Starting Materials and Solvent
Impurities in your starting materials or solvent can have a detrimental effect on the reaction.
-
Expertise & Experience: The quality of the 5-HMF feedstock can significantly impact the product distribution.[1] Water is a known inhibitor in dehydration reactions, so using anhydrous solvents and dry starting materials is crucial when synthesizing 2,5-DMTHF from 2,5-hexanediol.[9]
-
Troubleshooting Steps:
-
Verify Purity: Use techniques like NMR or GC-MS to verify the purity of your 5-HMF or 2,5-hexanediol.
-
Use Anhydrous Solvents: When applicable, use freshly distilled or commercially available anhydrous solvents.
-
Starting Material Storage: Store hygroscopic starting materials in a desiccator.
-
Q2: I'm observing the formation of significant byproducts, which is lowering my yield of 2,5-DMTHF. How can I improve selectivity?
A2: Poor selectivity is often a result of incorrect reaction conditions or an inappropriate catalyst. The key is to favor the desired reaction pathway over competing side reactions.
Common Byproducts and Their Formation Pathways
| Starting Material | Common Byproducts | Formation Pathway |
| 5-HMF | 2,5-Dimethylfuran (DMF) | Incomplete hydrogenation of the furan ring.[8] |
| 2,5-Bis(hydroxymethyl)furan (BHMF) | Incomplete hydrodeoxygenation.[10] | |
| 5-Methylfurfuryl alcohol (MFA) | Intermediate in the conversion of 5-HMF to DMF.[10] | |
| 2,5-Hexanediol | Unsaturated alcohols, dienes | Elimination reactions favored at high temperatures.[9] |
| Polymeric materials | Can occur at excessively high temperatures.[4] |
Troubleshooting Steps for Improved Selectivity
-
Optimize Reaction Time and Temperature: As mentioned previously, these are critical parameters. Shorter reaction times or lower temperatures may favor the formation of intermediates like 2,5-DMF, while longer times or higher temperatures are needed for complete conversion to 2,5-DMTHF.[1] However, excessively long reaction times can lead to product degradation.[9]
-
Adjust Hydrogen Pressure (for 5-HMF conversion): The pressure of the hydrogen gas can influence the extent of hydrogenation. A pressure of around 30 bar H2 has been shown to be effective for the conversion of 5-HMF with a Ni/SBA-15 catalyst.[1]
-
Choice of Solvent: The solvent can influence reaction pathways. For the conversion of 5-HMF, 1,4-dioxane is a commonly used solvent that has shown good results.[1]
-
Catalyst Selection: The nature of the catalyst has a profound impact on selectivity. For instance, the strong hydrogenation capacity of Raney Nickel can lead to the formation of 2,5-DMTHF as a byproduct when 2,5-DMF is the desired product.[8] Conversely, to produce 2,5-DMTHF, a catalyst with strong hydrogenation ability is desirable.
Troubleshooting Decision Tree
The following diagram outlines a logical approach to troubleshooting low conversion rates.
Caption: Decision tree for troubleshooting low 2,5-DMTHF conversion.
Experimental Protocols
Protocol 1: General Procedure for 2,5-DMTHF Synthesis from 5-HMF
This protocol is a general guideline and may require optimization based on your specific catalyst and experimental setup.
-
Reactor Setup: In a high-pressure autoclave reactor, add the bifunctional catalyst (e.g., 15 wt% Ni/SBA-15) and the anhydrous solvent (e.g., 1,4-dioxane).
-
Reactant Addition: Add the 5-HMF to the reactor.
-
Reaction Conditions: Seal the reactor, purge with H2 gas, and then pressurize to the desired pressure (e.g., 30 bar). Heat the reactor to the target temperature (e.g., 180 °C) with vigorous stirring.[1]
-
Reaction Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC-MS.
-
Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the H2 gas.
-
Purification: Filter the reaction mixture to remove the catalyst. The solvent can then be removed under reduced pressure. The crude product can be purified by distillation.[2][12]
Protocol 2: General Procedure for 2,5-DMTHF Synthesis from 2,5-Hexanediol
This protocol is a general guideline for the acid-catalyzed cyclodehydration of 2,5-hexanediol.
-
Reactant Mixture: In a round-bottom flask equipped with a reflux condenser, combine 2,5-hexanediol and a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid).[9]
-
Heating: Heat the reaction mixture to a moderate temperature (e.g., 80-100 °C) with efficient stirring.[9]
-
Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent like diethyl ether.
-
Neutralization: Carefully wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.[9]
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4), filter, and remove the solvent under reduced pressure. The final product can be purified by distillation.[12]
Frequently Asked Questions (FAQs)
Q: Can I reuse my catalyst? A: Many heterogeneous catalysts used in 2,5-DMTHF synthesis are designed for reusability. However, their activity may decrease over several cycles due to leaching of the active metal, coking, or poisoning. It is advisable to perform a recyclability test on your specific catalyst system.
Q: What is the typical boiling point of 2,5-DMTHF? A: The boiling point of this compound is approximately 90-92 °C.[13]
Q: Are there any specific safety precautions I should take? A: this compound is a flammable liquid.[14] Standard laboratory safety procedures for handling flammable organic compounds should be followed. Additionally, reactions involving high-pressure hydrogen gas should be conducted in a properly rated and shielded reactor. 2,5-DMTHF can also form peroxides upon concentration, so it should be handled with care.[14]
Q: How can I confirm the stereochemistry of my product? A: The intramolecular dehydration of chiral 2,5-hexanediol can proceed via an SN2 pathway, leading to a high selectivity for the cis-2,5-DMTHF isomer.[3][4][5] The stereochemistry can be confirmed using techniques like NMR spectroscopy by comparing the spectra to known standards.
References
- Lee, C. K., et al. (2021). One-pot production of bio-based 2-methyltetrahydrofuran and this compound: a review of heterogeneous catalytic approaches. RSC Advances, 11(34), 20996-21021. [Link]
- Tan, J. S. Y., et al. (2022). Catalyst-Based Synthesis of 2,5-Dimethylfuran from Carbohydrates as a Sustainable Biofuel Production Route. ACS Sustainable Chemistry & Engineering, 10(8), 2635-2652. [Link]
- Zhang, Z., et al. (2001). An Improved Preparation of 2, 5-Dimethoxy -tetrahydrofuran. Chemical Research in Chinese Universities, 17(2), 224-226. [Link]
- Van der Mynsbrugge, J. (2021). Catalyst Design for the Valorisation of 2,5-Dimethylfuran into Aromatics.
- Pérez-Vidal, H., et al. (2022). 2,5-Dimethylfuran Production by Catalytic Hydrogenation of 5-Hydroxymethylfurfural Using Ni Supported on Al2O3-TiO2-ZrO2 Prepared by Sol-Gel Method.
- Wang, Y., et al. (2022). Selective separation of 2,5-dimethylfuran and this compound using nonporous adaptive crystals of a hybrid[15]arene. New Journal of Chemistry, 46(36), 17354-17358. [Link]
- Sato, O., et al. (2011). Stereoselective Intramolecular Dehydration of 2,5-Hexanediol in High-Temperature Liquid Water with High-Pressure Carbon Dioxide.
- Tan, J. S. Y., et al. (2022). Catalyst-Based Synthesis of 2,5-Dimethylfuran from Carbohydrates as a Sustainable Biofuel Production Route. Helvia, 3(1), 1-18. [Link]
- Sanborn, A. J. (2011). Efficient method for preparing 2,5-dimethylfuran. U.S.
- Sato, O., et al. (2010). Stereoselective Intramolecular Dehydration of 2,5-Hexanediol in High-Temperature Liquid Water with High-Pressure Carbon Dioxide.
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). Stereoselective Intramolecular Dehydration of 2,5-Hexanediol in High-Temperature Liquid Water with High-Pressure Carbon Dioxide. [Link]
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- Reddit. (2020). My first synthesis was not as efficient as I had hoped. 16% yield. [Link]
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- ResearchGate. (n.d.). Theoretical study of the reaction 2,5-dimethylfuran + H → products. [Link]
- ResearchGate. (n.d.). Effect of temperature on the volumetric properties of dilute aqueous solutions of 1,2-hexanediol, 1,5-hexanediol, 1,6-hexanediol, and 2,5-hexanediol. [Link]
- ResearchGate. (n.d.). Synthesis of 2,5-dimethyl-2,5-hexanediol (DHL) via 2,5-dimethylfuran and 2,5-hexanedione. [Link]
- Wikipedia. (n.d.). 2,5-Hexanediol. [Link]
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- National Institutes of Health. (2016). One-Pot Conversion of Cellulose into 2,5-Hexanedione in H2O-Tetrahydrofuran Co-Solvents.
- PubChem. (n.d.). 2,5-Dimethyl-2,5-hexanediol. [Link]
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Technical Support Center: Catalyst Deactivation in 2,5-Dimethyltetrahydrofuran (DMTHF) Production
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the catalytic production of 2,5-Dimethyltetrahydrofuran (DMTHF). This guide is designed to provide in-depth troubleshooting assistance for common issues related to catalyst deactivation encountered during the synthesis of DMTHF, a promising biofuel, from biomass-derived platform molecules like 5-hydroxymethylfurfural (5-HMF) and 2,5-dimethylfuran (DMF).
This document moves beyond simple procedural lists to explain the underlying chemical and physical reasons for catalyst deactivation, empowering you to diagnose problems, develop robust experimental designs, and extend the functional lifetime of your catalytic systems.
Frequently Asked Questions (FAQs)
Here are quick answers to some of the most common issues. For more detailed explanations and protocols, please refer to the in-depth Troubleshooting Guides that follow.
Q1: My catalyst's conversion efficiency has dropped sharply after just one or two runs. What is the most likely cause?
A sudden loss of activity often points to catalyst poisoning . Impurities in your feedstock (e.g., sulfur or nitrogen compounds) or solvent can irreversibly bind to active metal sites.[1][2][3] We recommend analyzing your feedstock for trace contaminants and consulting our Troubleshooting Guide for Catalyst Poisoning .
Q2: I'm observing a gradual decline in catalyst activity over several cycles. What's happening?
A gradual decline is typically symptomatic of fouling (coking) or thermal sintering .[4][5] Coking involves the deposition of carbonaceous materials on the catalyst surface, blocking active sites.[6] Sintering is the agglomeration of metal nanoparticles at high temperatures, which reduces the active surface area.[3] Refer to our guides on Coking/Fouling and Thermal Deactivation to diagnose and mitigate these issues.
Q3: My product selectivity has changed. I'm getting more side products and less DMTHF. Why?
A shift in selectivity can be caused by modifications to the catalyst's active sites or the acid-base properties of the support.[7] This could be due to partial poisoning, the formation of new active phases, or changes in the metal-support interaction. The nature of the support's acidic sites (Brønsted vs. Lewis) plays a crucial role in directing reaction pathways and can contribute to the formation of byproducts if not properly balanced.[8][9][10] Our guide on Characterizing Spent Catalysts can help you identify these changes.
Q4: Can the water in my biomass-derived feedstock deactivate the catalyst?
Yes, absolutely. Water can cause hydrothermal damage to the catalyst support (e.g., some metal oxides), leading to a loss of surface area and structural collapse.[4] It can also promote undesirable side reactions that contribute to the formation of humins and other fouling agents.[6][11] See our section on Strategies for Mitigating Water-Induced Deactivation .
Q5: Is it possible to regenerate my deactivated catalyst?
In many cases, yes. Deactivation by coking is often reversible through a controlled oxidation process (calcination) to burn off the carbon deposits.[4] However, deactivation from poisoning, severe sintering, or metal leaching is typically irreversible. Our Protocol for Catalyst Regeneration provides a general procedure for coke removal.
In-Depth Troubleshooting Guides
Deactivation by Coking / Fouling
Coking is one of the most prevalent deactivation mechanisms in biomass conversion. Furanic compounds, the precursors to DMTHF, are highly reactive and can polymerize or condense on the catalyst surface, especially on acidic support sites, forming carbonaceous deposits known as "coke" or "humins".[12][13][14] These deposits physically block access to the active metal sites.
Symptoms:
-
Gradual decrease in conversion rate.
-
Increase in pressure drop across the reactor bed (for flow systems).
-
Visible darkening of the catalyst material.
Diagnostic Workflow:
Sources
- 1. One-pot production of bio-based 2-methyltetrahydrofuran and this compound: a review of heterogeneous catalytic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. helvia.uco.es [helvia.uco.es]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Catalytic hydrogenation of 5-hydroxymethylfurfural to 2,5-dimethylfuran over Ru based catalyst: Effects of process parameters on conversion and products selectivity [ideas.repec.org]
- 10. The role of acidic sites and the catalytic reaction pathways on the Rh/ZrO2 catalysts for ethanol steam reforming - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 11. Catalyst Deactivation and Its Mitigation during Catalytic Conversions of Biomass (Journal Article) | OSTI.GOV [osti.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pure.tue.nl [pure.tue.nl]
Technical Support Center: Method Refinement for Quantitative Analysis of 2,5-Dimethyltetrahydrofuran
Welcome to the technical support center for the quantitative analysis of 2,5-Dimethyltetrahydrofuran (2,5-DMTHF). As a key next-generation biofuel candidate and a versatile solvent, the accurate and robust quantification of 2,5-DMTHF is critical for process optimization, quality control, and regulatory compliance in the drug development and chemical industries.[1][2][3]
This guide is structured to provide direct, actionable solutions to common challenges encountered during method development and routine analysis. It is designed for researchers, scientists, and drug development professionals who require reliable and reproducible analytical methods. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in authoritative scientific principles.
Part 1: Troubleshooting Guide
This section addresses specific experimental issues in a direct question-and-answer format.
Q1: Why am I observing poor chromatographic peak shape (tailing or fronting) for 2,5-DMTHF?
A1: Poor peak shape is typically a result of undesirable chemical or physical interactions within the gas chromatography (GC) system.
-
Potential Cause 1: Active Sites: Acidic or basic sites in the GC inlet liner, column, or injection port can interact with the oxygen atom in the 2,5-DMTHF molecule, causing peak tailing. This is especially common with worn or contaminated liners.
-
Solution: Deactivated liners are essential. Use a high-quality, vendor-deactivated liner and replace it regularly. If tailing persists, consider in-situ derivatization of the sample if the matrix allows, though this is often a last resort.
-
-
Potential Cause 2: Column Overload: Injecting too much analyte can saturate the stationary phase, leading to a "fronting" peak, where the peak front is sloped and the back is steep.
-
Solution: Reduce the sample concentration or the injection volume. For headspace analysis, this can be achieved by decreasing the sample volume in the vial or increasing the split ratio.
-
-
Potential Cause 3: Inappropriate Column Polarity: If the stationary phase is not well-suited for a cyclic ether like 2,5-DMTHF, it can result in poor peak shape.
-
Solution: A mid-polarity column, such as one containing a phenyl- or cyano- group (e.g., a "624" type column), or a standard non-polar column like a 5% phenyl-methylpolysiloxane (e.g., HP-5MS), is often a good starting point.[4]
-
Q2: My analyte signal is very low or non-existent. What are the likely causes?
A2: Low sensitivity is a common hurdle, especially at trace levels. The issue usually lies in sample introduction or instrument parameters. For a volatile compound like 2,5-DMTHF, Headspace Gas Chromatography (HS-GC) is the preferred technique to enhance sensitivity and avoid matrix effects.[5][6]
-
Potential Cause 1: Suboptimal Headspace Parameters: The partitioning of 2,5-DMTHF from the sample matrix into the headspace is governed by temperature and time.
-
Potential Cause 2: Matrix Effects: The sample matrix can significantly affect the volatility of 2,5-DMTHF.
-
Potential Cause 3: System Leaks: A leak in the injection pathway (septum, syringe, fittings) will lead to a loss of analyte and poor signal.
-
Solution: Perform a systematic leak check of the GC system, starting from the gas source to the detector. Pay close attention to the vial septa and the injector septum, which should be replaced regularly.
-
Logical Troubleshooting Flow for Low Analyte Response
The following diagram outlines a step-by-step decision process for diagnosing and resolving issues of low sensitivity in your 2,5-DMTHF analysis.
Caption: Decision tree for troubleshooting low 2,5-DMTHF signal.
Q3: How can I resolve the cis- and trans- isomers of 2,5-DMTHF?
A3: The two stereoisomers of 2,5-DMTHF can be challenging to separate due to their similar physical properties.[9][10][11][12][13] However, chromatographic resolution is achievable.
-
Primary Solution: High-Resolution Capillary Column: A long (e.g., 60 m) capillary column with a thin film thickness (e.g., 0.25 µm) provides the necessary theoretical plates for separation. While a standard HP-5MS can work, a column with a different selectivity, like a Supelco Equity-1 or a column with higher phenyl content, may provide better resolution.[14][15]
-
Secondary Solution: Temperature Program Optimization: A slow oven temperature ramp rate (e.g., 2-5 °C/min) through the elution range of the isomers will maximize the time they spend interacting with the stationary phase, improving separation.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the recommended analytical method for quantifying 2,5-DMTHF in complex matrices like biological fluids or industrial process streams?
A1: Static Headspace Gas Chromatography coupled with Mass Spectrometry (HS-GC-MS) is the gold standard.
-
Expertise: This technique analyzes the vapor phase above the sample, effectively separating the volatile 2,5-DMTHF from non-volatile matrix components that could contaminate the GC system or cause chromatographic interference.[6]
-
Trustworthiness: MS detection provides high selectivity and sensitivity. Using Selected Ion Monitoring (SIM) mode, you can monitor specific mass fragments unique to 2,5-DMTHF, ensuring accurate identification and quantification even in the presence of co-eluting impurities. The NIST Chemistry WebBook provides reference mass spectra for 2,5-DMTHF.[9]
Q2: What are the key parameters to consider for validating a quantitative 2,5-DMTHF method according to ICH guidelines?
A2: Method validation provides documented evidence that the procedure is suitable for its intended purpose.[16][17] Key validation characteristics include:
| Parameter | Objective & Causality | Typical Acceptance Criteria |
| Specificity/Selectivity | To ensure the signal is unequivocally from 2,5-DMTHF. This is critical to prevent interference from matrix components, impurities, or degradation products from causing a biased result.[18] | Peak purity analysis (MS) should be clean. No interfering peaks at the retention time of 2,5-DMTHF in blank matrix samples. |
| Linearity | To demonstrate a proportional relationship between analyte concentration and instrument response over a defined range. This validates the use of a calibration curve for quantification. | Correlation coefficient (r²) ≥ 0.999. The y-intercept should be ≤ 2% of the response at 100% of the target concentration.[16] |
| Accuracy | To measure the closeness of the experimental value to the true value. This is typically assessed by spiking a blank matrix with a known amount of analyte at different levels. | Percent recovery should be within 80-120% for most applications, though tighter limits (e.g., 90-110%) may be required.[14] |
| Precision (Repeatability & Intermediate) | To assess the degree of scatter between a series of measurements. Repeatability measures variability in one run, while intermediate precision assesses it across different days, analysts, or equipment. | Relative Standard Deviation (%RSD) should be ≤ 15%, but may be higher (e.g., ≤ 20%) at the limit of quantitation.[14][16] |
| Limit of Quantitation (LOQ) | The lowest concentration of 2,5-DMTHF that can be reliably quantified with acceptable precision and accuracy. | Signal-to-noise ratio ≥ 10. Accuracy and precision must meet acceptance criteria at this concentration. |
| Robustness | To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±5°C in oven temp, ±0.1 mL/min in flow rate). This ensures the method is reliable for routine use. | The results should remain within the precision criteria of the method. |
This table is based on common industry practices and guidelines from the International Council for Harmonisation (ICH).[16][18]
Q3: What are the characteristic mass fragments for identifying 2,5-DMTHF by Electron Ionization Mass Spectrometry (EI-MS)?
A3: Based on the NIST Mass Spectrum database, the EI fragmentation of 2,5-DMTHF (C₆H₁₂O, MW: 100.16 g/mol ) produces several key ions.[9][19] The most abundant and characteristic ions are:
-
m/z 43: Often the base peak, corresponding to the [C₃H₇]⁺ fragment.
-
m/z 57: A significant peak from the loss of an acetyl group.
-
m/z 85: Resulting from the loss of a methyl group ([M-15]⁺).
-
m/z 100: The molecular ion ([M]⁺), which may be of low abundance but is critical for confirming identity.
For quantitative analysis in SIM mode, m/z 85 could be used as the quantifier ion due to its higher intensity and specificity compared to lower mass fragments, while m/z 57 and m/z 100 could serve as qualifier ions to confirm identity.
Q4: Are there any special handling or safety precautions for 2,5-DMTHF?
A4: Yes. As a cyclic ether, 2,5-DMTHF is classified as a potential peroxide-forming chemical.[19]
-
Expertise: Over time, and upon exposure to air and light, ethers can form explosive peroxide crystals. This can lead to inaccurate analytical results (as the parent compound degrades) and poses a significant safety hazard.
-
Trustworthiness: Always use 2,5-DMTHF that contains an inhibitor (like BHT) for long-term storage.[20] Store it in a tightly sealed, air-tight container, protected from light, and in a cool, designated area. Periodically test for the presence of peroxides if the container has been opened and stored for an extended period.
Part 3: Standard Operating Protocol
Protocol 1: Quantitative Analysis of 2,5-DMTHF in an Aqueous Matrix by Static Headspace GC-MS
This protocol provides a validated starting point for method development.
Overall Analytical Workflow
Caption: Workflow for 2,5-DMTHF quantitative analysis.
1. Materials and Reagents
-
2,5-DMTHF reference standard (mixture of cis/trans isomers)
-
Headspace-grade solvent (e.g., Dimethyl sulfoxide, DMSO) for stock solutions
-
Reagent-grade water (for calibration standards)
-
Sodium Chloride (NaCl), analytical grade
-
20 mL headspace vials with magnetic screw caps and PTFE/silicone septa
2. Preparation of Solutions
-
Stock Standard (1000 µg/mL): Accurately weigh 10 mg of 2,5-DMTHF reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with DMSO.
-
Working Standards (1-100 µg/mL): Prepare a series of calibration standards by spiking appropriate volumes of the stock standard into reagent-grade water in volumetric flasks.
-
Matrix Modifier: Prepare a saturated NaCl solution in reagent-grade water.
3. Sample Preparation
-
Pipette 5.0 mL of the sample (or working standard) into a 20 mL headspace vial.
-
Add 5.0 mL of the saturated NaCl solution to the vial.[4]
-
Immediately seal the vial with the screw cap.
-
Vortex the vial for 10 seconds to ensure thorough mixing.
4. HS-GC-MS Instrumental Parameters
| Module | Parameter | Setting | Rationale |
| Headspace | Oven Temperature | 100 °C | Ensures efficient partitioning of 2,5-DMTHF into the headspace. |
| Loop Temperature | 110 °C | Prevents condensation of the analyte before transfer to the GC. | |
| Transfer Line Temp | 150 °C | Prevents condensation of the analyte before transfer to the GC. | |
| Vial Equilibration Time | 15 min | Allows the sample to reach thermal equilibrium for reproducible results. | |
| Injection Time | 1.0 min | Ensures complete transfer of the sample loop contents. | |
| GC | Inlet Temperature | 225 °C | Ensures rapid volatilization of the sample. |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent | A robust, general-purpose column suitable for volatile compounds. | |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. | |
| Oven Program | 40°C (hold 2 min), ramp 10°C/min to 200°C (hold 2 min) | Provides good separation of volatile components from solvent peaks. | |
| Split Ratio | 10:1 (Adjust as needed for sensitivity) | Prevents column overload while maintaining adequate sensitivity. | |
| MS | Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization mode providing reproducible fragmentation patterns. |
| Ion Source Temp | 230 °C | Standard operating temperature to maintain cleanliness and performance. | |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Maximizes sensitivity and selectivity for quantitative analysis.[4] | |
| Quantifier Ion | m/z 85 | ||
| Qualifier Ions | m/z 57, 100 |
5. Data Analysis
-
Generate a calibration curve by plotting the peak area of the quantifier ion (m/z 85) versus the concentration for the working standards.
-
Apply a linear regression to the calibration curve. The correlation coefficient (r²) should be ≥ 0.999.
-
Quantify the concentration of 2,5-DMTHF in the unknown samples by interpolating their peak areas from the calibration curve.
References
- National Institute of Standards and Technology (NIST). Furan, tetrahydro-2,5-dimethyl-. NIST Chemistry WebBook, SRD 69. [Link]
- Li, H., et al. (2022). Selective separation of 2,5-dimethylfuran and this compound using nonporous adaptive crystals of a hybrid[11]arene. New Journal of Chemistry. [Link]
- National Institute of Standards and Technology (NIST). Furan, tetrahydro-2,5-dimethyl- Gas Chromatography. NIST Chemistry WebBook, SRD 69. [Link]
- National Institute of Standards and Technology (NIST). Furan, tetrahydro-2,5-dimethyl-. NIST Chemistry WebBook, SRD 69. [Link]
- National Institute of Standards and Technology (NIST). Furan, tetrahydro-2,5-dimethyl- IR Spectrum. NIST Chemistry WebBook, SRD 69. [Link]
- National Institute of Standards and Technology (NIST). Furan, tetrahydro-2,5-dimethyl- Phase change data. NIST Chemistry WebBook, SRD 69. [Link]
- PubChem. This compound.
- Frank, N., et al. (2021). Quantification of furan and 5 alkylfurans with complete separation of 2-ethylfuran and 2,5-dimethylfuran isomers in cereals, coffee and Infant products by GC-MS.
- Sandler-Moore Mass Spectrometry Core Facility.
- Frank, N., et al. (2021). Quantification of Furan and 5 Alkylfurans with complete separation of 2-Ethylfuran and 2,5-Dimethylfuran isomers.
- SpectraBase. This compound - Optional[MS (GC)] - Spectrum. Wiley. [Link]
- Frank, N., et al. (2021). Quantification of Furan and 5 Alkylfurans with complete separation of 2-Ethylfuran and 2,5-Dimethylfuran isomers.
- Polymer Solutions.
- Mahato, A., & Vyas, S. Analysis of Furanic Compounds in Transformer Oil by Agilent 1290 Infinity Binary UHPLC. Agilent Technologies. [Link]
- Judžentienė, A., & Padgurskaitė, J. (2020).
- Simmie, J. M. (2012). Kinetics and Thermochemistry of this compound and Related Oxolanes: Next Next-Generation Biofuels. The Journal of Physical Chemistry A. [Link]
- Phan, N. T. S., et al. (2023). One-pot production of bio-based 2-methyltetrahydrofuran and this compound: a review of heterogeneous catalytic approaches. RSC Advances. [Link]
- The Good Scents Company. (Z+E)-2,5-dimethyl tetrahydrofuran. thegoodscentscompany.com. [Link]
- Chan, K., et al. (2013). A Generic Headspace GC Method for Residual Solvents in Pharmaceuticals.
- Shimadzu. Quantitative Analysis of Furanic Compounds in Transformer oil by HPLC Method.
- Haustein, T. (2003). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. [Link]
- Milo, C., & Blank, I. (1996). Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Journal of Agricultural and Food Chemistry. [Link]
- Al-Ayed, O. S., et al. (2024). Bio-Oil Production from Date Palm Surface Fibers: Thermo-Kinetic and Pyrolysis GC/MS Analysis. ACS Omega. [Link]
- Lavanya, G., et al. (2013). Analytical method validation: A brief review.
- Gruter, G. J. M., et al.
- Schug, K. (2013). Fragmentation and Interpretation of Spectra.
- U.S. Food and Drug Administration (FDA). (2024). Q2(R2) Validation of Analytical Procedures. FDA. [Link]
- Bhagyasree, J., et al. (2014). A review on analytical method development and validation. International Journal of Pharmaceutical Research & Analysis. [Link]
- Chromatography Forum. (2016). Residual Solvents by GC Headspace - DMF response. Chromforum.org. [Link]
- Barba, J. C. R., et al. (2019). Identification and Quantification of Furanic Compounds in Tequila and Mezcal using Spectroscopy and Chemometric Methods.
- Little, T. A. (2021). Best Practices for Analytical Method Validation: Study Design, Analysis, and Acceptance Criteria.
- Xu, Y., & Li, Y. (1998). An Improved Preparation of 2, 5-Dimethoxy -tetrahydrofuran. Chemical Research in Chinese Universities. [Link]
- Rochat, S. (2012). Ion fragmentation of small molecules in mass spectrometry. SlideShare. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. One-pot production of bio-based 2-methyltetrahydrofuran and this compound: a review of heterogeneous catalytic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nacatsoc.org [nacatsoc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. polymersolutions.com [polymersolutions.com]
- 6. View of Headspace gas chromatographic analysis of residual solvents in pharmaceuticals: comparison of two matrix media | Chemija [lmaleidykla.lt]
- 7. researchgate.net [researchgate.net]
- 8. Residual Solvents by GC Headspace - DMF response - Chromatography Forum [chromforum.org]
- 9. Furan, tetrahydro-2,5-dimethyl- [webbook.nist.gov]
- 10. Furan, tetrahydro-2,5-dimethyl- [webbook.nist.gov]
- 11. Furan, tetrahydro-2,5-dimethyl- [webbook.nist.gov]
- 12. Furan, tetrahydro-2,5-dimethyl- [webbook.nist.gov]
- 13. Furan, tetrahydro-2,5-dimethyl- [webbook.nist.gov]
- 14. Quantification of furan and 5 alkylfurans with complete separation of 2-ethylfuran and 2,5-dimethylfuran isomers in cereals, coffee and Infant products by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. orbit.dtu.dk [orbit.dtu.dk]
- 16. demarcheiso17025.com [demarcheiso17025.com]
- 17. wjarr.com [wjarr.com]
- 18. fda.gov [fda.gov]
- 19. This compound | C6H12O | CID 13855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. (Z+E)-2,5-dimethyl tetrahydrofuran [thegoodscentscompany.com]
Technical Support Center: Optimizing Catalyst Reusability in 2,5-Dimethyltetrahydrofuran Production
Welcome to the Technical Support Center for optimizing catalyst reusability in the synthesis of 2,5-Dimethyltetrahydrofuran (2,5-DMTHF). This guide is designed for researchers, scientists, and professionals in drug development and chemical synthesis. Here, we delve into the common challenges encountered during the catalytic hydrogenation of precursors like 2,5-hexanedione to 2,5-DMTHF, with a focus on maintaining catalyst performance over multiple cycles. Our approach is grounded in years of field experience and a deep understanding of catalytic processes.
Section 1: Troubleshooting Guide for Catalyst Deactivation
Catalyst deactivation is a primary concern in achieving cost-effective and sustainable production of 2,5-DMTHF. Below is a troubleshooting guide formatted to help you diagnose and resolve common issues you may encounter during your experiments.
| Problem | Possible Causes | Recommended Solutions & Scientific Rationale |
| Rapid decline in conversion and/or selectivity after the first cycle. | 1. Catalyst Poisoning: Trace impurities in the feedstock (e.g., sulfur or nitrogen compounds) or solvent can irreversibly bind to the active metal sites (e.g., Pt, Ru), rendering them inactive.[1][2] | Feedstock and Solvent Purification: Ensure high-purity substrates and solvents. Consider passing them through a packed bed of activated carbon or alumina to remove potential poisons before the reaction. Catalyst Characterization: Use techniques like X-ray Photoelectron Spectroscopy (XPS) to detect surface contaminants on the spent catalyst. |
| 2. Severe Leaching of Active Metal: The active metal (e.g., Platinum, Ruthenium) may be dissolving into the reaction medium.[3] This is often exacerbated by acidic conditions or the presence of certain complexing agents in the solvent. | pH Control: If permissible for your reaction, adjust the pH to be neutral or slightly basic to minimize metal dissolution. Solvent Selection: Choose solvents that have minimal interaction with the metal catalyst. Ethers and alkanes are often preferred over more polar or acidic solvents.[4][5][6] Post-Reaction Analysis: Analyze the reaction mixture for dissolved metals using Inductively Coupled Plasma (ICP) analysis. | |
| Gradual decrease in catalyst activity over multiple cycles. | 1. Fouling by Coke Formation: Carbonaceous deposits (coke) can form on the catalyst surface, blocking active sites and pores.[7][8][9][10] This is particularly common when using biomass-derived feedstocks or at elevated temperatures.[11] | Reaction Condition Optimization: Lowering the reaction temperature or pressure can reduce the rate of coke formation. Solvent Effects: Using a solvent that can help wash away coke precursors from the catalyst surface can be beneficial. Regeneration: Implement a regeneration protocol (see Section 3) to burn off the coke deposits. |
| 2. Sintering of Metal Nanoparticles: At high temperatures, small metal nanoparticles can migrate and agglomerate into larger particles, reducing the active surface area.[1][2] | Temperature Control: Operate at the lowest possible temperature that still provides a reasonable reaction rate. Catalyst Support Selection: Choose a support material with strong metal-support interactions to anchor the nanoparticles and prevent migration. | |
| Inconsistent catalyst performance between batches. | 1. Incomplete Catalyst Recovery: Mechanical loss of the catalyst during filtration or washing between cycles can lead to a lower effective catalyst loading in subsequent runs. | Improved Recovery Technique: Use fine filtration membranes and careful washing procedures to minimize catalyst loss. Ensure the catalyst is fully dried before weighing for the next cycle. |
| 2. Inconsistent Activation/Pre-treatment: If the catalyst requires pre-reduction or other activation steps, variations in these procedures can lead to differences in initial activity. | Standardized Activation Protocol: Develop and strictly follow a standard operating procedure (SOP) for catalyst activation to ensure consistency. |
Section 2: Frequently Asked Questions (FAQs)
This section addresses broader questions related to catalyst selection and experimental design for robust reusability.
Q1: What are the most common and robust catalysts for the hydrogenation of 2,5-hexanedione to 2,5-DMTHF?
Commonly, noble metal catalysts such as Platinum on carbon (Pt/C) and Ruthenium on carbon (Ru/C) are employed for this transformation due to their high activity under relatively mild conditions.[12][13][14] The carbon support offers good stability and a high surface area. The choice between Pt and Ru can depend on the desired selectivity and the specific reaction conditions.
Q2: How does the choice of solvent impact catalyst reusability?
The solvent plays a critical role.[4][5][6] Aprotic solvents with low polarity, such as n-heptane, are often preferred as they can minimize unwanted side reactions and reduce the leaching of the active metal.[4][5] Polar solvents, especially water, can in some cases lead to hydrothermal degradation of the catalyst support or promote leaching.[6][15]
Q3: My catalyst has deactivated due to coking. Is it possible to regenerate it?
Yes, in many cases, catalysts deactivated by coking can be regenerated. A common method is controlled oxidation, where the coke is carefully burned off in a stream of air or a dilute oxygen/nitrogen mixture at elevated temperatures.[12] This must be followed by a reduction step to restore the active metal to its metallic state. See Section 3 for a detailed protocol.
Q4: What is catalyst leaching and how can I minimize it?
Leaching is the dissolution of the active metal from the support into the reaction medium.[3] This leads to a permanent loss of catalyst activity. To minimize leaching:
-
Use a well-prepared catalyst with strong metal-support interactions.
-
Avoid highly acidic or corrosive conditions.
-
Select a solvent that does not complex with the active metal.
-
Operate at the lowest effective temperature.
Q5: How can I confirm the cause of my catalyst's deactivation?
A combination of characterization techniques on the fresh and spent catalyst is essential.
-
Thermogravimetric Analysis (TGA): To quantify the amount of coke.[16]
-
Transmission Electron Microscopy (TEM): To observe changes in metal particle size (sintering).
-
X-ray Photoelectron Spectroscopy (XPS): To identify surface poisons.
-
Inductively Coupled Plasma (ICP) analysis of the reaction filtrate: To quantify metal leaching.
Section 3: Experimental Protocols
Protocol for Catalyst Reusability Testing
This protocol outlines a standard workflow for evaluating the reusability of a heterogeneous catalyst in the hydrogenation of 2,5-hexanedione.
-
Initial Reaction:
-
In a high-pressure reactor, add 2,5-hexanedione (e.g., 1 mmol), the catalyst (e.g., 5 mol% of Pt/C), and the chosen solvent (e.g., 10 mL of n-heptane).
-
Seal the reactor, purge with an inert gas (e.g., Argon), and then pressurize with hydrogen to the desired pressure (e.g., 20 bar).
-
Heat the reaction to the desired temperature (e.g., 120 °C) and stir for the required time (e.g., 6 hours).
-
-
Product Analysis:
-
After the reaction, cool the reactor to room temperature and carefully vent the hydrogen.
-
Take a sample of the reaction mixture and analyze it by Gas Chromatography (GC) to determine the conversion of 2,5-hexanedione and the selectivity to 2,5-DMTHF.
-
-
Catalyst Recovery and Washing:
-
Filter the reaction mixture to separate the catalyst. A syringe filter with a compatible membrane (e.g., PTFE) is suitable for small-scale reactions.
-
Wash the recovered catalyst multiple times with the reaction solvent to remove any adsorbed products or byproducts.
-
Dry the catalyst under vacuum at a moderate temperature (e.g., 60 °C) overnight.
-
-
Subsequent Cycles:
-
Weigh the dried, recovered catalyst and use it for the next reaction cycle under identical conditions.
-
Repeat steps 1-3 for the desired number of cycles (typically 3-5 cycles are sufficient to demonstrate reusability).
-
Protocol for Regeneration of Coked Pt/C or Ru/C Catalysts
This protocol provides a general procedure for the oxidative regeneration of carbon-supported noble metal catalysts.[12]
-
Sample Preparation: Place the coked catalyst in a tube furnace.
-
Oxidation (Coke Removal):
-
Heat the catalyst under a flow of a dilute oxygen mixture (e.g., 5% O₂ in N₂) to a temperature of 200-300 °C. The exact temperature should be high enough to combust the coke but low enough to avoid significant sintering of the metal particles.
-
Hold at this temperature for 2-4 hours, or until the coke is completely removed (as can be monitored by the CO₂ concentration in the off-gas).
-
-
Inert Purge: Cool the catalyst to room temperature under an inert gas flow (e.g., N₂ or Ar).
-
Reduction (Reactivation):
-
Switch the gas flow to a reducing atmosphere (e.g., 5% H₂ in N₂).
-
Heat the catalyst to a temperature typically between 180-250 °C for 2-4 hours to reduce the oxidized metal species back to their active metallic state.
-
-
Final Purge: Cool the regenerated catalyst to room temperature under an inert gas flow before use.
Section 4: Visualizing Deactivation and Regeneration Workflows
Catalyst Deactivation Pathways
Caption: Common pathways leading to catalyst deactivation.
Experimental Workflow for Catalyst Reusability and Regeneration
Caption: Workflow for testing catalyst reusability and regeneration.
References
- Strategies for Regeneration of Pt-alloy Catalysts Supported on Silica for Propane Dehydrogenation. (n.d.).
- Effect of the Solvent in Enhancing the Selectivity to Furan Derivatives in the Catalytic Hydrogenation of Furfural. (2018). ACS Sustainable Chemistry & Engineering.
- Regeneration of ruthenium-containing catalyst. (1982). Google Patents.
- Process for regenerating and reactivating platinum catalyst in a reforming process. (1962). Google Patents.
- effect-of-the-solvent-in-enhancing-the-selectivity-to-furan-derivatives-in-the-catalytic-hydrogenation-of-furfural. (2018). Bohrium.
- Exploring the characteristics of coke formation on biochar-based catalysts during the biomass pyrolysis. (n.d.). SciSpace.
- Deactivation and regeneration of carbon supported Pt and Ru catalysts in aqueous phase hydrogenation of 2-pentanone. (n.d.). Catalysis Science & Technology.
- Catalyst-Based Synthesis of 2,5-Dimethylfuran from Carbohydrates as a Sustainable Biofuel Production Route. (n.d.). ACS Publications.
- Regeneration of platinum catalyst. (1959). Google Patents.
- Effect of catalyst and solvent on the furan ring rearrangement to cyclopentanone. (n.d.).
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- Preparation and catalytic activity of active carbon-supported ruthenium catalyst for ammonia synthesis. (n.d.). ResearchGate.
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- Method for recovering ruthenium in activated carbon supported ruthenium catalyst. (n.d.). Eureka.
- Hydrodeoxygenation of 2,5-Hexanedione and 2,5-Dimethylfuran by Water-, Air-, and Acid-Stable Homogeneous Ruthenium and Iridium Catalysts. (n.d.). ResearchGate.
- Coke formation and deactivation during catalytic reforming of biomass and waste pyrolysis products: A review. (n.d.). ResearchGate.
- Coke formation and deactivation during catalytic reforming of biomass and waste pyrolysis products: A review. (2020). IDEAS/RePEc.
- Chitosan-derived carbon supported ruthenium catalyst for efficient hydrogenation of levulinic acid to γ-valerolactone. (n.d.). Sustainable Energy & Fuels.
- Characterization of Coke Deposition in the Catalytic Fast Pyrolysis of Biomass Derivates. (n.d.). Energy & Fuels.
- Technical Support Center: Catalyst Deactivation in Furan Conversion Processes. (n.d.). Benchchem.
- The DMF conversion and 2, 5-hexanedione yield as a function of reaction... (n.d.). ResearchGate.
- A Review on Deactivation and Regeneration of Catalysts for Dimethyl Ether Synthesis. (n.d.).
- Synthesis of 2,5-Hexanedione from Biomass Resources Using a Highly Efficient Biphasic System. (n.d.). ResearchGate.
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- Catalyst deactivation Common causes. (n.d.). AmmoniaKnowHow.
- Scientific Sessions. (2026). World Catalysis & Chemical Engineering Network Congress.
- Recovery of palladium, platinum, rhodium and ruthenium from catalyst materials using microwave-assisted leaching and cloud point extraction. (n.d.). ResearchGate.
- Method for synthesizing 2,5-acetonyl acetone. (n.d.). Google Patents.
- Hydrodeoxygenation of 2,5-Hexanedione and 2,5-Dimethylfuran by Water-, Air-, and Acid-Stable Homogeneous Ruthenium and Iridium Catalysts. (n.d.). ACS Catalysis.
- (PDF) Recovery of Platinum and Ruthenium from PEM Electrodes via Hydrometallurgical Approach. (n.d.). ResearchGate.
- In Situ Ruthenium Catalyst Modification for the Conversion of Furfural to 1,2-Pentanediol. (n.d.).
- Hydrogenation of succinic acid to tetrahydrofuran (THF) over ruthenium–carbon composite (Ru–C) catalyst. (n.d.). ResearchGate.
- Special Issue on Catalyst Deactivation and Regeneration. (2021). KAUST Repository.
- Efficient HCl leaching of platinum group metals from waste three-way catalysts: A study on kinetics and mechanisms. (2023). PubMed.
- Metal Leaching and Performance of Supported Copper and Palladium Catalysts during Liquid-Phase Hydrogenation and CC-Coupling Reactions. (n.d.). mediaTUM.
- One-Pot Conversion of Cellulose into 2,5-Hexanedione in H2O-Tetrahydrofuran Co-Solvents. (2023). American Chemical Society.
- The mathematical catalyst deactivation models: a mini review. (2023). PMC - NIH.
- Electrocatalytic hydrogenation of the formyl group and heteroaromatic ring in furfural on activated carbon cloth-supported ruthenium. (2024). ResearchGate.
- One-pot production of bio-based 2-methyltetrahydrofuran and 2,5- dimethyltetrahydrofuran: a review of heterogeneous catalytic. (2025). RSC Publishing.
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stability issues of 2,5-Dimethyltetrahydrofuran under acidic conditions
Welcome to the technical support center for 2,5-Dimethyltetrahydrofuran (2,5-DMTHF). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of 2,5-DMTHF, particularly under acidic conditions. Here you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of 2,5-DMTHF under acidic conditions?
This compound is a bio-based aprotic ether solvent valued for its higher boiling point, lower water solubility, and generally better stability compared to tetrahydrofuran (THF).[1] However, like other cyclic ethers, it is susceptible to degradation under acidic conditions, which catalyze the ring-opening of the furan structure.[2] While more stable than THF, strong acids will initiate this degradation.[2]
Q2: What is the primary degradation pathway for 2,5-DMTHF in the presence of acid?
The primary degradation pathway is an acid-catalyzed ring-opening reaction. The mechanism involves the protonation of the ether oxygen by an acid, which makes it a good leaving group. This is followed by a nucleophilic attack that cleaves the C-O bond, leading to the opening of the tetrahydrofuran ring.[3][4] The specific products formed depend on the nucleophile present in the reaction medium.
Q3: How does the stability of 2,5-DMTHF compare to other common ether solvents like THF and 2-Methyltetrahydrofuran (2-MeTHF)?
Studies have shown that 2,5-DMTHF offers better stability than THF.[1] The stability of 2-MeTHF is also noted to be superior to THF in the presence of acids.[2] For instance, under identical concentrated HCl conditions, THF degrades about three times faster than 2-MeTHF.[2] The methyl groups in both 2-MeTHF and 2,5-DMTHF are thought to provide some steric hindrance and electronic effects that contribute to this enhanced stability.
Q4: What are the major factors that influence the rate of degradation?
Several factors can accelerate the degradation of 2,5-DMTHF in your experiments:
-
Acid Strength: Stronger acids, such as concentrated HCl or Lewis acids like ZnCl₂, will promote ring-opening more readily than weaker acids.[2][3]
-
Temperature: Higher temperatures significantly accelerate the rate of chemical degradation.[5]
-
Presence of Water (Hydrolysis): Moisture can lead to hydrolysis, where water acts as a nucleophile to open the ring, forming diol species.[5]
-
Reaction Time: Longer exposure to acidic conditions will naturally lead to a greater extent of degradation.
Troubleshooting Guide: Experimental Issues & Solutions
This section addresses common problems encountered during experiments using 2,5-DMTHF under acidic conditions.
Issue 1: My reaction is showing low yield and the formation of unknown, polar impurities. I suspect solvent degradation.
Root Cause Analysis: Low yields in acid-catalyzed reactions can often be attributed to the degradation of the solvent, especially when it is a cyclic ether like 2,5-DMTHF. The ring-opening of 2,5-DMTHF generates new chemical species, primarily diols or halo-alcohols, which can alter the reaction environment or react with your starting materials or products.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for diagnosing 2,5-DMTHF degradation.
Recommended Solutions:
-
Confirm Degradation: Run a control experiment with only 2,5-DMTHF and the acid under your reaction conditions (temperature, time). Analyze the mixture using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify degradation products.[6][7]
-
Optimize Conditions:
-
Solvent Screening: If degradation is unavoidable under the required conditions, consider screening other green solvents known for better acid stability.
Issue 2: My product is contaminated with a halogenated impurity, but my reagents contain no halogens.
Root Cause Analysis: If you are using an acid halide (e.g., acetyl chloride) in combination with 2,5-DMTHF, the solvent itself can be the source of the halogenated impurity. The reaction of cyclic ethers with acyl halides, often catalyzed by Lewis acids, leads to the formation of haloesters.[3][9]
Proposed Mechanism:
Caption: Formation of haloesters from 2,5-DMTHF and acyl halides.
Recommended Solutions:
-
Re-evaluate Solvent Choice: For reactions involving acyl halides, particularly under harsh conditions, 2,5-DMTHF may not be suitable. Consider using a non-etheral aprotic solvent.
-
Purification: If the side reaction is minor, focus on developing a robust purification method (e.g., chromatography, distillation) to remove the haloester impurity.
Experimental Protocol: Forced Degradation Study
This protocol provides a standardized method to evaluate the stability of 2,5-DMTHF under specific acidic stress conditions. This is crucial for validating its use in a new process or for developing stability-indicating analytical methods.[10][11]
Objective: To quantify the degradation of 2,5-DMTHF over time when exposed to a specific acid at a set temperature.
Materials:
-
This compound (stabilized with BHT, if applicable)
-
Selected Acid (e.g., 2N HCl, Trifluoroacetic Acid)
-
Inert internal standard (e.g., dodecane)
-
Reaction vials with septa
-
Heating block or oil bath
-
Gas Chromatograph with Flame Ionization Detector (GC-FID) or Mass Spectrometer (GC-MS)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of 2,5-DMTHF in a suitable, inert solvent (if necessary) containing a known concentration of the internal standard.
-
Reaction Setup: In a series of reaction vials, add a measured volume of the 2,5-DMTHF stock solution.
-
Stress Initiation: To each vial, add the acidic solution to achieve the desired final concentration. For a control, add an equal volume of deionized water.
-
Incubation: Place the vials in the heating block set to the desired temperature (e.g., 60 °C).
-
Time-Point Sampling: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), remove one vial from the heating block and immediately quench the reaction by neutralizing the acid with a suitable base (e.g., NaHCO₃ solution).
-
Sample Preparation for Analysis: Extract the organic components with a suitable solvent (e.g., ethyl acetate), dry the organic layer (e.g., over Na₂SO₄), and prepare for GC analysis.
-
GC Analysis: Inject the prepared sample onto the GC. Quantify the remaining percentage of 2,5-DMTHF by comparing its peak area to that of the internal standard. Monitor for the appearance of new peaks corresponding to degradation products.
Technical Data Summary
| Property | This compound (2,5-DMTHF) | Tetrahydrofuran (THF) | 2-Methyltetrahydrofuran (2-MeTHF) |
| Boiling Point | 92 °C[12] | 66 °C | 80 °C |
| Water Solubility | Low | Miscible | 14 g/100g at 20 °C |
| Acid Stability | Good; better than THF.[1] | Moderate; susceptible to ring-opening.[2] | Very Good; more stable than THF.[2] |
| Primary Degradation Products (Aqueous Acid) | Hexane-2,5-diol | Butane-1,4-diol | Pentane-1,4-diol |
References
- Title: An In-depth Technical Guide to the Chemical Stability and Reactivity of 2,5-Dimethoxy-2,5-dihydrofuran Source: Benchchem URL
- Title: Biobased this compound as a Green Aprotic Ether Solvent Source: ACS Publications URL
- Title: Lewis Acid-Initiated Ring-Opening Reactions of Five- and Six-Membered Cyclic Ethers Based on the Oxonium Ylide Intermediates Source: MDPI URL
- Source: Allan Chemical Corp.
- Title: this compound | C6H12O | CID 13855 Source: PubChem URL
- Title: METHYLTETRAHYDROFURAN System Advantages in Organometallic Chemistry and Biphasic Reactions Source: Penn A Kem LLC URL
- Title: Biobased this compound as a Green Aprotic Ether Solvent Source: ResearchGate URL
- Title: Cooperative catalysis of Pt/C and acid resin for the production of this compound from biomass derived 2,5-hexanedione under mild conditions Source: Semantic Scholar URL
- Title: The Reaction of Tetrahydrofuran and this compound with Acyl Halides Source: Journal of the American Chemical Society URL
- Title: One-pot production of bio-based 2-methyltetrahydrofuran and this compound: a review of heterogeneous catalytic approaches Source: NIH URL
- Title: ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS Source: International Journal of Creative Research Thoughts URL
- Title: Insights into the Reactivity of the Ring-Opening Reaction of Tetrahydrofuran by Intramolecular Group-13/P- and Al/Group-15-Based Frustrated Lewis Pairs Source: PMC - NIH URL
- Title: An In-depth Technical Guide to the Acid-Catalyzed Hydrolysis of 2,5-Dimethoxytetrahydrofuran Source: Benchchem URL
- Title: 2-METHYLTETRAHYDROFURAN - (2-MeTHF)
- Title: The ring opening of the epoxide product from the oxidation of 2,5-dimehtylfuran Source: ResearchGate URL
- Title: An In-depth Technical Guide on the Solubility and Stability of 5,5-dimethyltetrahydrofuran-3-ol Source: Benchchem URL
- Title: this compound (stabilized with BHT)
- Title: 2,5-Dimethylfuran - Wikipedia Source: Wikipedia URL
- Title: (PDF)
- Title: Analytical methodologies for discovering and profiling degradation-related impurities Source: Request PDF - ResearchGate URL
- Title: Technical Support Center: Degradation of 5,5-dimethyltetrahydrofuran-3-ol Source: Benchchem URL
- Title: this compound, mixture of cis and trans 96 1003-38-9 Source: Sigma-Aldrich URL
- Title: Spectrophotometric Assay for the Detection of 2,5-Diformylfuran and Its Validation through Laccase-Mediated Oxidation of 5-Hydroxymethylfurfural Source: NIH URL
- Title: 2,5-Dimethylfuran | C6H8O | CID 12266 Source: PubChem URL
- Title: Forced Degradation and Stability Testing Source: International Journal of Pharmaceutical Sciences Review and Research URL
- Title: Technical Support Center: Minimizing Thermal Decomposition in Tetrahydrofuran Derivative Synthesis Source: Benchchem URL
- Title: Effect of Support on Oxidative Esterification of 2,5-Furandiformaldehyde to Dimethyl Furan-2,5-dicarboxylate Source: MDPI URL
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Technical Support Center: Navigating the Volatility of 2,5-Dimethyltetrahydrofuran (DMTHF)
Welcome to the technical support guide for handling 2,5-Dimethyltetrahydrofuran (DMTHF). This resource is designed for researchers, chemists, and drug development professionals who encounter challenges related to the high volatility of DMTHF during experimental workups. This guide provides in-depth, field-proven insights and troubleshooting solutions in a direct question-and-answer format to ensure the integrity and yield of your target compounds.
Section 1: Understanding the Challenge: The Volatility of this compound
This compound is a cyclic ether valued for its utility as a solvent and reagent in various chemical syntheses, including its potential as a biofuel.[1] However, its physicochemical properties present a significant challenge during the product isolation and purification phases of a reaction. With a boiling point of approximately 90-92 °C and a relatively high vapor pressure, DMTHF can be difficult to remove without co-evaporating volatile products.[2][3]
This guide will equip you with the necessary strategies to mitigate these challenges, ensuring efficient and complete removal of DMTHF while preserving your desired product.
Key Physicochemical Properties of this compound:
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₂O | [4] |
| Molecular Weight | 100.16 g/mol | [5] |
| Boiling Point | 90-92 °C at 760 mmHg | [2][3] |
| Density | 0.833 g/mL at 25 °C | [2] |
| Vapor Pressure | ~62 mmHg at 25 °C | [6][7] |
| Appearance | Colorless liquid | [1] |
Section 2: Troubleshooting Guide: Common Issues & Step-by-Step Solutions
This section addresses the most common problems encountered during the workup of reactions involving DMTHF.
Question 1: I'm losing my volatile product along with the DMTHF during rotary evaporation. How can I prevent this?
This is a classic challenge when dealing with a volatile solvent and a product with a similar or low boiling point. The key is to manipulate the evaporation conditions to selectively remove the solvent.
Causality: Standard rotary evaporation conditions (e.g., high vacuum, moderate heat) lower the boiling point of both your solvent and your product, leading to co-evaporation.[8]
Solution: Low-Temperature, Low-Vacuum Rotary Evaporation
-
Reduce the Bath Temperature: Start with the water bath at room temperature or even slightly chilled. You want to provide just enough energy to evaporate the more volatile component (DMTHF) without significantly increasing the vapor pressure of your product.
-
Carefully Control the Vacuum: Instead of pulling a deep vacuum, which drastically lowers the boiling point of everything in the flask, apply the vacuum gradually.[9] Aim for a pressure where you see a steady, controlled condensation of DMTHF on the condenser coils without vigorous bumping or foaming. This indicates you have found the sweet spot for selective evaporation.
-
Use a Bump Trap: Always use a bump trap between your flask and the rotary evaporator to catch any material that may splash or foam, preventing loss of your compound.[9]
-
Monitor Closely: This is not a "set it and forget it" operation. Watch the process carefully. As the volume of DMTHF decreases, you may need to slightly adjust the vacuum or temperature to maintain a controlled evaporation rate.
Question 2: My aqueous extraction is inefficient, and I suspect DMTHF is the culprit. What's happening?
While not infinitely miscible, DMTHF has some solubility in water, which can lead to poor phase separation and loss of product into the aqueous layer, especially if your product also has some water solubility.
Causality: The partial miscibility of DMTHF with aqueous solutions can prevent a clean separation of layers, leading to emulsions or partitioning of your compound into the undesired phase.
Solution: Brine Washes and Solvent Exchange
-
Use a Saturated Brine Solution: Instead of using deionized water for your initial extractions, use a saturated sodium chloride (brine) solution. The high salt concentration decreases the solubility of organic compounds (including DMTHF and your product) in the aqueous layer, a phenomenon known as "salting out." This will force a cleaner phase separation.
-
Perform Multiple, Smaller Volume Extractions: It is more effective to perform three extractions with a smaller volume of your extraction solvent than one large extraction. This maximizes the recovery of your compound.
-
Consider a Pre-Evaporation Step: If your product is not volatile, you can remove the bulk of the DMTHF on a rotary evaporator before performing the aqueous workup. Then, redissolve the residue in a less water-soluble solvent like ethyl acetate or dichloromethane for the extraction.
Question 3: How can I effectively remove the final traces of DMTHF from my solid or high-boiling oil product?
Residual solvent can be detrimental to the purity, crystal structure, and downstream applications of your compound.[10] Simply using a rotary evaporator is often insufficient for complete removal.
Causality: Solvents can become trapped within a crystal lattice (solvates) or form a persistent film on viscous oils, making them difficult to remove even under high vacuum.[11]
Solution 1: High Vacuum Drying with an Inert Gas Bleed
-
Connect to a High-Vacuum Line: Place your sample in a flask and connect it to a high-vacuum line (Schlenk line) capable of achieving pressures below 1 mbar.
-
Introduce a Nitrogen or Argon Bleed: Create a very slow stream of an inert gas (nitrogen or argon) into the flask through a needle valve or a stopcock. This technique, often called "sweeping," helps to disrupt the vapor-liquid equilibrium at the surface of your product, carrying away the trapped solvent molecules more efficiently than vacuum alone.
-
Gentle Heating: If your compound is thermally stable, you can gently heat the flask (e.g., in a 30-40 °C water or oil bath) to increase the vapor pressure of the residual DMTHF, accelerating its removal.
Solution 2: Solvent Exchange (Azeotropic Removal)
-
Add a Higher-Boiling Point Solvent: Dissolve your product containing residual DMTHF in a small amount of a higher-boiling point solvent in which your product is soluble but which is easier to remove later (e.g., toluene or heptane).
-
Re-evaporate: Return the flask to the rotary evaporator. The lower-boiling DMTHF will co-distill with the new solvent, often forming an azeotrope, which enhances its removal.
-
Repeat if Necessary: After evaporation, you can analyze a small sample (e.g., by ¹H NMR) to check for residual DMTHF. If it's still present, you can repeat the process. This is a highly effective method for chasing out stubborn, low-boiling solvents.
Section 3: Frequently Asked Questions (FAQs)
-
Q1: What are the primary safety concerns when working with this compound?
-
A1: DMTHF is a flammable liquid and its vapors can form explosive mixtures with air.[12] It should be handled in a well-ventilated fume hood, away from ignition sources.[13] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[12][14] As an ether, it may also form explosive peroxides over time, so it's important to use it within its expiration date and test for peroxides if it has been stored for an extended period.[5]
-
-
Q2: How can I confirm that I have completely removed all DMTHF from my sample?
-
A2: The most common and reliable method is Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. The characteristic peaks of DMTHF will be absent in the spectrum of your final compound. For quantitative analysis in pharmaceutical settings, Gas Chromatography (GC), particularly Headspace GC (HSGC), is the standard method for quantifying residual solvents.[15]
-
-
Q3: Are there any less volatile alternatives to 2,5-DMTHF?
-
A3: The choice of an alternative solvent is highly dependent on the specific reaction chemistry. However, if the primary role of DMTHF is as a polar aprotic solvent, other higher-boiling ethers like 2-Methyltetrahydrofuran (2-MeTHF) or cyclopentyl methyl ether (CPME) might be suitable alternatives with lower volatility. Always validate any solvent substitution with small-scale experiments first.
-
Section 4: Key Experimental Protocols
Protocol 1: Decision-Making Workflow for DMTHF Removal
This diagram provides a logical pathway to select the most appropriate workup strategy based on the properties of your target compound.
Caption: Decision tree for selecting a DMTHF workup strategy.
Protocol 2: Step-by-Step Solvent Exchange Workflow
This protocol details the process of removing a volatile solvent like DMTHF by "chasing" it with a less volatile one.
Caption: Workflow for a solvent exchange procedure.
Section 5: References
-
The Good Scents Company. (n.d.). (Z+E)-2,5-dimethyl tetrahydrofuran. Retrieved from [Link]
-
Chemsrc. (n.d.). This compound | CAS#:1003-38-9. Retrieved from [Link]
-
Chemcasts. (n.d.). This compound (CAS 1003-38-9) Properties. Retrieved from [Link]
-
JoVE. (2015, March 4). Video: Rotary Evaporation to Remove Solvent. Retrieved from [Link]
-
Holland & Knight. (2025, January 23). Rotary Evaporation Techniques for Reliable Results and Efficient Solvent Removal. Retrieved from [Link]
-
ChemSynthesis. (n.d.). This compound. Retrieved from [Link]
-
Wikipedia. (n.d.). Rotary evaporator. Retrieved from [Link]
-
ZZGroup. (n.d.). Rotary Evaporator | Common evaporation & concentration methods. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
T3DB. (2012, June 1). Material Safety Data Sheet 2,5-Dimethylfuran. Retrieved from [Link]
-
Organomation. (n.d.). What is Solvent Exchange?. Retrieved from [Link]
-
NIST. (n.d.). trans-2,5-dimethyltetrahydrofuran. Retrieved from [Link]
-
Cleaning Validation. (n.d.). Measuring Residues of Volatile Solvents?. Retrieved from [Link]
-
USP-NF. (n.d.). (467) RESIDUAL SOLVENTS. Retrieved from [Link]
-
Reddit. (2024, October 22). Removing residual solvent from Oils Tips : r/Chempros. Retrieved from [Link]
-
ResearchGate. (n.d.). Schematic of the solvent-exchange process for the formation of a porous polymer sphere. Retrieved from [Link]
-
MSD Manual Consumer Version. (n.d.). Volatile Solvents. Retrieved from [Link]
-
MSD Manual Professional Edition. (n.d.). Volatile Solvents. Retrieved from [Link]
-
Merck Manual Professional Edition. (n.d.). Volatile Solvents. Retrieved from [Link]
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Navigating the Final Frontier: A Technical Support Guide to High-Selectivity Hydrogenation of 5-HMF to 2,5-DMTHF
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the selective hydrogenation of 5-hydroxymethylfurfuryl (5-HMF) to 2,5-dimethyltetrahydrofuran (2,5-DMTHF). As Senior Application Scientists with extensive field experience, we have compiled this guide to address the common challenges and questions that arise during this promising yet intricate biomass conversion process. This resource is designed to provide not just procedural steps, but the underlying rationale to empower you to troubleshoot effectively and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Here we address some of the foundational questions regarding the synthesis of 2,5-DMTHF from 5-HMF.
Q1: What is the significance of converting 5-HMF to 2,5-DMTHF?
A1: 5-HMF is a key platform chemical derived from the dehydration of C6 sugars. Its conversion to 2,5-DMTHF is highly significant as it upgrades a biomass-derived molecule into a valuable product with applications as a green solvent and a potential biofuel. Unlike its precursor, 2,5-dimethylfuran (DMF), which has a higher octane rating, 2,5-DMTHF is a fully saturated cyclic ether, offering different solvent properties and potential as a fuel additive.
Q2: What are the main challenges in achieving high selectivity for 2,5-DMTHF?
A2: The primary challenge lies in the multi-step nature of the reaction. The hydrogenation of 5-HMF to 2,5-DMTHF is not a single conversion but a cascade of reactions. The process involves the hydrogenation of the aldehyde group, hydrogenolysis of the hydroxyl group to form 2,5-dimethylfuran (DMF), and finally, the hydrogenation of the furan ring to yield 2,5-DMTHF.[1] The main difficulties are:
-
Stopping at the intermediate DMF: Many catalytic systems are highly efficient at producing DMF but struggle to hydrogenate the aromatic furan ring to the tetrahydrofuran ring without causing unwanted side reactions.[2]
-
Over-hydrogenation and ring-opening: The conditions required for furan ring hydrogenation can sometimes lead to the cleavage of the C-O bond in the ring, resulting in the formation of linear alkanes like 2,5-hexanedione and other undesired byproducts.[3]
-
Catalyst deactivation: Catalysts can deactivate due to coking, metal leaching, or sintering under the reaction conditions.[4]
Q3: What are the key intermediates and byproducts I should be aware of?
A3: The reaction network is complex, with several possible intermediates and byproducts. Key species to monitor include:
-
Intermediates: 2,5-bis(hydroxymethyl)furan (BHMF), 5-methylfurfural (5-MF), 5-methylfurfuryl alcohol (MFA), and 2,5-dimethylfuran (DMF).[1][5]
-
Byproducts: 2,5-bis(hydroxymethyl)tetrahydrofuran (BHMTHF), and ring-opening products such as 2,5-hexanedione.[1]
The following diagram illustrates the generally accepted reaction pathways:
Sources
- 1. researchgate.net [researchgate.net]
- 2. Insight into Biomass Upgrade: A Review on Hydrogenation of 5-Hydroxymethylfurfural (HMF) to 2,5-Dimethylfuran (DMF) | MDPI [mdpi.com]
- 3. Electrochemical reductive biomass conversion: direct conversion of 5-hydroxymethylfurfural (HMF) to 2,5-hexanedione (HD) via reductive ring-opening - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Highly selective hydrogenation of 5-hydroxymethylfurfural to 2,5-dimethylfuran at low temperature over a Co–N–C/NiAl-MMO catalyst - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
troubleshooting guide for reactions involving acyl halides and 2,5-Dimethyltetrahydrofuran
Technical Support Center: Acyl Halide & 2,5-Dimethyltetrahydrofuran Reactions
Welcome to the technical support center for reactions involving acyl halides and this compound (2,5-MeTHF). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities and troubleshoot common issues encountered during experimentation. The following question-and-answer format provides in-depth, field-proven insights to ensure the success of your chemical transformations.
General Considerations & Proactive Troubleshooting
Q1: Why should I consider this compound (2,5-MeTHF) as a solvent for my acyl halide reaction over more traditional ethers like THF?
A1: The choice of solvent is a critical parameter in any chemical synthesis. While Tetrahydrofuran (THF) is a common aprotic ether solvent, 2,5-MeTHF, which can be derived from biomass, offers several distinct advantages that can be crucial for reactions with highly reactive electrophiles like acyl halides.[1]
Key Advantages of 2,5-MeTHF:
-
Higher Boiling Point: 2,5-MeTHF has a boiling point of 90-92°C, compared to THF's 66°C. This allows for a broader range of reaction temperatures, which can be beneficial for sluggish reactions requiring thermal input.
-
Reduced Water Solubility: 2,5-MeTHF has lower miscibility with water than THF. This property can simplify aqueous work-ups by reducing the loss of product into the aqueous phase and minimizing the formation of emulsions.
-
Enhanced Stability: The methyl groups at the 2 and 5 positions provide steric hindrance, making 2,5-MeTHF more resistant to acidic cleavage and peroxide formation compared to THF.[1] This is a significant advantage when working with Lewis acids, which are often required to activate acyl halides.
-
Greener Solvent Profile: 2,5-MeTHF is often touted as a "greener" solvent as it can be produced from renewable feedstocks like lignocellulose.[2]
A comparative summary of these properties is presented below:
| Property | This compound (2,5-MeTHF) | Tetrahydrofuran (THF) |
| Boiling Point | 90-92 °C | 66 °C |
| Water Solubility | Lower | Higher |
| Stability to Acids | More Stable | Less Stable |
| Peroxide Formation | Less Prone | More Prone |
| Origin | Renewable Feedstocks | Petrochemical |
Q2: What are the essential quality control checks for my acyl halide and 2,5-MeTHF before I begin my experiment?
A2: The success of your reaction is predicated on the quality of your starting materials. Acyl halides are notoriously reactive and susceptible to hydrolysis, while ethereal solvents must be rigorously dried.[3][4] Failure to perform these checks is a common source of reaction failure.
Recommended QC Protocol:
-
Acyl Halide Purity:
-
Visual Inspection: A fresh, high-purity acyl halide should be a colorless or pale yellow liquid.[5] Significant discoloration can indicate decomposition.
-
FT-IR Spectroscopy: Check for the characteristic strong C=O stretch around 1780-1815 cm⁻¹. The presence of a broad O-H stretch around 3000-3400 cm⁻¹ indicates hydrolysis to the corresponding carboxylic acid.
-
NMR Spectroscopy: For a definitive purity check, ¹H NMR can be used. A common method to confirm the conversion of a carboxylic acid to an acyl chloride is to take a small aliquot of the reaction mixture, quench it with methanol, and observe the formation of the corresponding methyl ester by NMR.[6]
-
-
2,5-MeTHF Quality:
-
Anhydrous Conditions: Ethereal solvents for reactions with acyl halides must be anhydrous. Use a freshly opened bottle of anhydrous solvent or dry the solvent over a suitable drying agent (e.g., sodium/benzophenone ketyl or activated molecular sieves).
-
Peroxide Test: Although 2,5-MeTHF is less prone to peroxide formation than THF, it is still good practice to test for peroxides, especially if the solvent has been stored for an extended period. Peroxide test strips are commercially available and easy to use.
-
Below is a workflow for ensuring the quality of your reagents:
Troubleshooting Specific Experimental Issues
Q3: My reaction is extremely sluggish, or it fails to initiate altogether. What are the likely causes and how can I resolve this?
A3: A stalled reaction is a common frustration. In the context of acyl halide chemistry, the root cause often lies with either the deactivation of the electrophile or the insufficient nucleophilicity of the reaction partner.
Troubleshooting a Sluggish Reaction:
| Potential Cause | Explanation | Recommended Solution |
| Hydrolyzed Acyl Halide | Acyl halides readily react with atmospheric moisture to form the much less reactive carboxylic acid.[3] | Use a freshly opened or distilled bottle of the acyl halide. Handle under an inert atmosphere (Nitrogen or Argon). |
| Wet Solvent/Reagents | Trace amounts of water will consume the acyl halide and, if a Lewis acid catalyst is used, will deactivate it.[7] | Ensure all glassware is flame-dried or oven-dried. Use anhydrous 2,5-MeTHF and ensure other reagents are dry. |
| Deactivated Aromatic Substrate | In the case of Friedel-Crafts acylation, strongly electron-withdrawing groups on the aromatic ring will deactivate it towards electrophilic attack.[7][8] | If your substrate is deactivated, you may need to switch to a more potent Lewis acid (e.g., AlCl₃) or consider alternative synthetic routes.[8] |
| Insufficient Catalyst Activity | If your reaction requires a Lewis acid catalyst (e.g., for a Friedel-Crafts reaction), it may be inactive due to moisture or complexation with other functional groups.[7][8] | Use a fresh, anhydrous Lewis acid. For some reactions, stoichiometric amounts of the catalyst are required.[7] |
| Low Reaction Temperature | Some acylation reactions have a significant activation energy and require heat to proceed at a reasonable rate. | Gradually increase the reaction temperature, monitoring for product formation by TLC or GC-MS. The higher boiling point of 2,5-MeTHF is an advantage here. |
Q4: My reaction has produced a significant amount of a high-boiling, viscous residue, and my product yield is low. What is happening and how can I prevent it?
A4: This is a classic signature of solvent degradation. While 2,5-MeTHF is more stable than THF, it is not inert. Under strongly acidic conditions (particularly with strong Lewis acids), the ether can undergo ring-opening, leading to polymerization.[9][10]
The Mechanism of Solvent Degradation:
The reaction is initiated by the Lewis acid (or a strong Brønsted acid) coordinating to the ether oxygen. This activates the C-O bond, making it susceptible to nucleophilic attack. The acyl halide itself, or another molecule of 2,5-MeTHF, can act as the nucleophile, initiating a cascade of ring-opening and polymerization events.
Strategies to Mitigate Solvent Polymerization:
-
Temperature Control: Maintain the lowest possible temperature that allows for a reasonable reaction rate. Often, running the reaction at 0°C or even lower can significantly suppress this side reaction.
-
Order of Addition: A "reverse addition" protocol can be effective. Instead of adding the acyl halide/Lewis acid to the solvent, try adding the 2,5-MeTHF solution of your substrate to the acyl halide/Lewis acid mixture. This ensures the acyl halide preferentially reacts with the substrate rather than the solvent.
-
Choice of Lewis Acid: Milder Lewis acids (e.g., ZnCl₂, FeCl₃, or Bi(III) halides) are less prone to causing ether cleavage than stronger ones like AlCl₃.[9][10] Consider screening a panel of Lewis acids to find the optimal balance of reactivity and stability.
Q5: How can I design an effective work-up and purification strategy for my reaction?
A5: A well-designed work-up is crucial for isolating your product in high purity. The primary goals are to quench any remaining acyl halide, remove the catalyst, and separate the product from any byproducts.
Step-by-Step Work-up and Purification Protocol:
-
Quenching:
-
Cool the reaction mixture in an ice bath.
-
Slowly and carefully add a quenching agent.[11] Common choices include:
-
Water or dilute aqueous acid (e.g., 1M HCl): This will hydrolyze the remaining acyl halide to a carboxylic acid and break up any catalyst-product complexes. Be aware that this can be highly exothermic.[11][12]
-
Saturated aqueous sodium bicarbonate (NaHCO₃): This will neutralize the reaction and quench the acyl halide. Be cautious of gas evolution (CO₂).
-
Methanol or Ethanol: This will convert the acyl halide to the corresponding methyl or ethyl ester, which may be easier to separate than the carboxylic acid.[11]
-
-
-
Extraction:
-
Transfer the quenched mixture to a separatory funnel.
-
If your product is organic-soluble, extract with a suitable solvent (e.g., ethyl acetate, dichloromethane). The lower water solubility of 2,5-MeTHF can be an advantage here, often leading to cleaner phase separations.
-
Wash the combined organic layers sequentially with:
-
Water
-
Saturated aqueous NaHCO₃ (to remove acidic byproducts)
-
Brine (to aid in drying)
-
-
-
Drying and Concentration:
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Filter and concentrate the solution under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Column Chromatography: This is the most common method for purifying products from complex reaction mixtures.[13] Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system.
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective method for achieving high purity.[13]
-
Distillation: For liquid products with boiling points sufficiently different from any impurities, distillation can be a viable option.
-
Frequently Asked Questions (FAQs)
Q6: What are the key safety precautions I need to take when working with acyl halides and 2,5-MeTHF?
A6: Both acyl halides and 2,5-MeTHF present specific hazards that require careful management.
-
Acyl Halides: These are corrosive and lachrymatory (cause tearing). They react violently with water and other protic solvents.[3][14] Always handle them in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[11]
-
This compound: This is a flammable liquid. Keep it away from ignition sources. As with all ethers, there is a risk of peroxide formation upon prolonged storage and exposure to air.
-
Lewis Acids: Many Lewis acids, such as AlCl₃, are water-reactive and corrosive. Consult the Safety Data Sheet (SDS) for the specific catalyst you are using.
-
Quenching: The quenching of acyl halide reactions is often highly exothermic. Always perform this step slowly and with cooling.
Q7: How can I effectively remove residual 2,5-MeTHF from my final product?
A7: Due to its relatively high boiling point (90-92°C), removing the last traces of 2,5-MeTHF can be more challenging than with lower-boiling solvents like diethyl ether or dichloromethane.
-
High-Vacuum Evaporation: Using a high-vacuum pump in conjunction with a rotary evaporator (and gentle heating if the product is stable) is the most direct method.
-
Azeotropic Removal: Adding a lower-boiling solvent like methanol and co-evaporating can sometimes help to azeotropically remove the residual 2,5-MeTHF.
-
Lyophilization (Freeze-Drying): If your product is a solid and soluble in a solvent like 1,4-dioxane or tert-butanol, lyophilization can be an effective, albeit slower, method for removing all volatile residues.
-
Precipitation/Recrystallization: Dissolving the crude product in a minimal amount of a good solvent and then adding a poor solvent (an anti-solvent) to precipitate the product can leave the 2,5-MeTHF behind in the solution.
References
- Cloke, J. B., & Pilgrim, F. J. (1939). The Reaction of Tetrahydrofuran and this compound with Acyl Halides. Journal of the American Chemical Society, 61(10), 2667–2669. [Link]
- Jiang, D., Xiao, J., Zhang, Y., Liu, K., Li, J., & Liu, J. (2024).
- Liu, Y., & Wu, Y. (2023). Selective separation of 2,5-dimethylfuran and this compound using nonporous adaptive crystals of a hybrid[9]arene. New Journal of Chemistry, 47(42), 19746-19750. [Link]
- Zhang, C., Wang, Y., et al. (2022). Biobased this compound as a Green Aprotic Ether Solvent. Organic Process Research & Development, 26(9), 2645–2653. [Link]
- Yufeng. (2025). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling.
- MDPI. (2022). Lewis Acid-Initiated Ring-Opening Reactions of Five- and Six-Membered Cyclic Ethers Based on the Oxonium Ylide Intermediates.
- Chemistry LibreTexts. (2021). 2.8: Acid Halides for Ester Synthesis.
- Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems.
- ResearchGate. (2019). What should I reconsider in my experiment for acyl chloride to be formed?
- Scilit. (n.d.). Regiocontrolled ring opening of 2-methyltetrahydrofuran with acid chlorides and iodides.
- National Institutes of Health. (2025). One-pot production of bio-based 2-methyltetrahydrofuran and this compound: a review of heterogeneous catalytic approaches.
- Master Organic Chemistry. (n.d.). Acidic cleavage of ethers (SN2).
- Chemistry Steps. (n.d.). Reactions of Ethers-Ether Cleavage.
- OpenStax. (2023). 18.3 Reactions of Ethers: Acidic Cleavage.
- JoVE. (2023). Ethers to Alkyl Halides: Acidic Cleavage.
- MDPI. (2021). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions.
- Research Portal. (2023). Lewis acid-catalyzed Diels–Alder cycloaddition of 2,5-dimethylfuran and ethylene: a density functional theory investigation.
- Chemistry Stack Exchange. (2019). Solvent Effects in Friedel–Crafts Reaction.
- YouTube. (2025). What Is Quenching In Organic Chemistry?
- Reddit. (2023). Drying agents for Acyl halides.
- Reddit. (2016). Has anyone ever had any trouble with generation of acyl chlorides?
- ScienceDirect. (2006). Ring opening of 2-acylaziridines by acid chlorides.
- ResearchGate. (n.d.). Identifying the Role of Brønsted and Lewis Acid Sites in the Diels‐Alder Cycloaddition of 2,5‐DMF and Ethylene.
- Khan Academy. (n.d.). Nomenclature and properties of acyl (acid) halides and acid anhydrides.
- LibreTexts. (2023). 21.4 Chemistry of Acid Halides.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. One-pot production of bio-based 2-methyltetrahydrofuran and this compound: a review of heterogeneous catalytic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. reddit.com [reddit.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]
- 12. m.youtube.com [m.youtube.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Khan Academy [khanacademy.org]
Technical Support Center: Optimizing Solvent-to-Feed Ratio in Extractions with 2,5-DMTHF
Welcome to the technical support resource for optimizing extraction processes using 2,5-dimethyltetrahydrofuran (2,5-DMTHF). As a bio-based, green aprotic ether solvent, 2,5-DMTHF offers significant advantages, including a higher boiling point, lower water solubility, and greater stability compared to solvents like THF or 2-MeTHF.[1] This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of optimizing the solvent-to-feed (S/F) ratio, a critical parameter that directly impacts extraction efficiency, product purity, and process sustainability.
This document moves beyond rigid templates to provide a logical, cause-and-effect framework for troubleshooting and protocol development. We will explore the fundamental principles governing the S/F ratio and provide actionable, field-tested solutions to common experimental challenges.
The Core Principle: Why the Solvent-to-Feed Ratio is a Critical Parameter
In any extraction, the goal is to transfer a target analyte from a starting material (the feed) into a liquid solvent. The solvent-to-feed ratio—the volume or mass of solvent used relative to the mass of the feed—is a primary driver of this mass transfer process.
An increase in the S/F ratio generally enhances extraction efficiency.[2][3] This is governed by fundamental mass transfer principles: a larger volume of solvent increases the concentration gradient between the feed and the bulk solvent, which is the driving force for the analyte to move into the solvent phase.[4] However, this effect is not infinite. At a certain point, a plateau is reached where adding more solvent yields diminishing returns in analyte recovery.[5]
The "optimal" S/F ratio is therefore a balance between maximizing analyte yield and minimizing operational costs, including solvent purchase, energy for solvent recovery (e.g., distillation), and processing time. An improperly optimized ratio can lead to low yields, impure products, and unnecessary waste.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a direct question-and-answer format.
Q1: My extraction yield is unexpectedly low. Could the S/F ratio be the cause?
Answer: Yes, this is one of the most common reasons for poor yield. An insufficient S/F ratio is often the primary culprit.
Possible Causes & Step-by-Step Solutions:
-
Solvent Saturation:
-
Causality: The volume of 2,5-DMTHF may be insufficient to dissolve the entire quantity of the target analyte present in the feed. The solvent becomes saturated early in the process, halting further extraction regardless of time or mixing.
-
Solution: Implement a stepwise increase of the S/F ratio. For example, if you started at 5:1 (v/w), conduct parallel experiments at 10:1, 15:1, and 20:1, keeping all other parameters (temperature, time, agitation) constant. Analyze the yield at each step. You are looking for the point where the yield curve begins to flatten, as this indicates the onset of diminishing returns.[6]
-
-
Insufficient Driving Force:
-
Causality: The concentration gradient between the feed and the solvent is too low to facilitate efficient mass transfer. This is especially true for analytes that are only moderately soluble in 2,5-DMTHF.
-
Solution: Increasing the solvent volume enhances this gradient.[4] If a moderate increase in the S/F ratio (e.g., doubling it) does not significantly improve yield, consider other interacting factors. You may need to increase extraction time or agitation intensity to overcome mass transfer limitations.
-
-
Analyte-Solvent Mismatch:
-
Causality: While 2,5-DMTHF is a versatile ether, its polarity may not be optimal for your specific analyte. The choice of solvent is primarily driven by the analyte's relative hydrophobicity, often indicated by its LogP value.[7]
-
Solution: Verify the physicochemical properties of your target analyte.[8] For highly polar analytes (low LogP), 2,5-DMTHF alone may be a poor solvent. If a significant S/F ratio increase (e.g., >20:1) is still giving low yields, you may need to consider a more polar solvent or using 2,5-DMTHF as part of a co-solvent system.
-
Q2: My final extract contains a high level of impurities. How can the S/F ratio help improve selectivity?
Answer: While seemingly counterintuitive, using too much solvent can sometimes lead to a less pure extract.
Possible Causes & Step-by-Step Solutions:
-
Co-extraction of Undesired Compounds:
-
Causality: An excessively high S/F ratio can increase the dissolution and extraction of impurities that have a low-to-moderate solubility in 2,5-DMTHF. While a lower S/F ratio might leave these impurities behind, a large excess of solvent can pull them into the extract.
-
Solution: Systematically decrease the S/F ratio. If your current protocol uses a 20:1 ratio, test 15:1 and 10:1. This can exploit subtle differences in the partition coefficients between your target analyte and the impurities, leaving more of the impurities in the raffinate.
-
-
Suboptimal pH in Liquid-Liquid Extraction (LLE):
-
Causality: For ionizable analytes, the pH of the aqueous phase is critical for determining which species are extracted into the organic layer. If the pH renders both your target and your impurities neutral, they may be co-extracted.
-
Solution: This is not a direct S/F ratio issue, but it is a critical interacting parameter. Adjust the pH of the aqueous feed to specifically neutralize your target analyte while keeping key impurities in their ionized (water-soluble) state.[8] This dramatically improves the selectivity of the 2,5-DMTHF extraction.
-
Q3: I'm struggling with poor phase separation or emulsion formation in my liquid-liquid extraction. What should I do?
Answer: This is a common physical challenge in LLE. While often related to mixing energy and feed composition, the S/F ratio can play a role.
Possible Causes & Step-by-Step Solutions:
-
High Viscosity or Density of Extract Phase:
-
Causality: A very low S/F ratio can result in a highly concentrated extract phase. This high solute concentration can increase the viscosity and density of the 2,5-DMTHF layer, bringing it closer to the density of the aqueous raffinate and hindering sharp phase separation.
-
Solution: A modest increase in the S/F ratio can alleviate this by lowering the solute concentration in the organic phase. If this doesn't work, standard techniques such as a short centrifugation step or adding a saturated brine solution to the aqueous phase ("salting out") can help break the emulsion and improve the separation.[7][8]
-
-
Presence of Surfactant-like Impurities:
-
Causality: Some impurities in the feed matrix can act as surfactants, stabilizing emulsions.
-
Solution: While changing the S/F ratio is unlikely to solve this directly, it's a crucial troubleshooting step. If the problem persists across different S/F ratios, the issue is with the feed matrix itself. Consider pre-treatment of the feed (e.g., filtration) or post-extraction techniques like centrifugation to resolve the emulsion.
-
Data Summary: Optimizing Your S/F Ratio
The following table illustrates a typical dataset from an S/F ratio optimization experiment. The goal is to identify the ratio that provides the highest yield before the curve plateaus, while maintaining acceptable purity and considering solvent cost.
| Solvent-to-Feed Ratio (v/w) | Analyte Yield (%) | Purity of Extract (%) | Scientist's Notes |
| 3:1 | 55.2 | 98.1 | Incomplete extraction suspected. |
| 5:1 | 75.8 | 97.5 | Significant yield improvement. |
| 8:1 | 89.1 | 97.2 | Further strong improvement. |
| 10:1 | 94.3 | 96.9 | Near-maximal yield. Good balance. |
| 12:1 | 95.1 | 95.5 | Marginal yield increase, purity declining. |
| 15:1 | 95.3 | 92.4 | No significant yield gain, co-extraction of impurities. |
| 20:1 | 95.4 | 88.7 | Economically and scientifically inefficient. |
Experimental Protocol: Systematic Optimization of S/F Ratio
Follow this workflow to determine the optimal S/F ratio for your specific process.
Objective: To identify the S/F ratio that maximizes analyte recovery without excessive solvent use or loss of purity.
Methodology:
-
Analyte Characterization: Before starting, determine the key physicochemical properties of your target analyte, especially its LogP(D) and pKa (if ionizable), to confirm that 2,5-DMTHF is a suitable solvent.[7][8]
-
Establish Constants: Fix all other extraction parameters:
-
Extraction Time (e.g., 60 minutes)
-
Temperature (e.g., 25°C)
-
Agitation Method and Speed (e.g., orbital shaker at 200 RPM)
-
Feed Particle Size (for solid-liquid extraction)
-
-
Range-Finding Experiment:
-
Set up at least four parallel extractions with a wide range of S/F ratios. A good starting point is 5:1, 10:1, 15:1, and 20:1 (mL of 2,5-DMTHF per gram of feed).
-
Execute the extractions under the constant conditions established in Step 2.
-
Carefully separate the extract from the raffinate.
-
Analyze the analyte concentration in each extract using a validated method (e.g., HPLC, GC-MS).
-
Calculate the total yield for each S/F ratio.
-
-
Data Analysis & Fine-Tuning:
-
Plot Yield (%) vs. S/F Ratio.
-
Identify the "knee" of the curve—the point where the slope decreases significantly. This is your region of interest.
-
If necessary, perform a second set of experiments with narrower S/F ratio intervals around this region (e.g., if the knee is between 10:1 and 15:1, test 10:1, 12:1, and 14:1) to pinpoint the optimum.
-
-
Purity Assessment: Analyze the purity of the extracts from the fine-tuning experiment. The optimal S/F ratio is the one that gives the best combination of high yield and high purity.
Visualization of the Troubleshooting Workflow
The following diagram outlines the logical steps for diagnosing and solving common extraction issues related to the solvent-to-feed ratio.
Caption: Troubleshooting workflow for extraction optimization.
Frequently Asked Questions (FAQs)
-
Q: What makes 2,5-DMTHF a "green" solvent?
-
Q: Can I use 2,5-DMTHF as a direct drop-in replacement for THF or 2-MeTHF?
-
A: While it shares the ether functional group, it is not always a direct replacement. 2,5-DMTHF has a higher boiling point (90-92°C) than THF (66°C) and 2-MeTHF (80°C), which can be advantageous for reactions at higher temperatures and for solvent recovery.[10] However, its solvent properties (polarity, Lewis basicity) may differ slightly, potentially requiring some re-optimization of reaction or extraction conditions.
-
-
Q: How does temperature impact the optimal S/F ratio?
-
A: Generally, increasing the temperature increases the solubility of an analyte, which can improve extraction kinetics. This might allow for a slightly lower S/F ratio to achieve the same yield. However, higher temperatures can also increase the extraction of undesirable impurities, so the effect on both yield and purity must be evaluated.
-
-
Q: What are the key safety considerations for 2,5-DMTHF?
-
A: Like other ethers, 2,5-DMTHF is a flammable liquid (flash point ~27°C) and can form explosive peroxides upon prolonged exposure to air and light.[11] It should be handled in a well-ventilated area, away from ignition sources, and stored under an inert atmosphere if possible. Always consult the Safety Data Sheet (SDS) before use.
-
References
- What is the effect of the solvent - to - feed ratio on the extraction process in an Extraction Tower? - Blog - KMK Equipment. (2025, October 30). KMK Equipment.
- Liquid-Liquid Extraction Techniques Principles and Optimisation. Element Lab Solutions.
- Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. (2021, April 7). LCGC International.
- Liquid-Liquid Extraction of O-Cresol from O-Cresol and Water Mixture by Using Ethylene Dichloride as an Extractant. Research Publish Journals.
- Effect of solid/solvent ratio on the extraction yield of... ResearchGate.
- Zhang, C., et al. (2022). Biobased this compound as a Green Aprotic Ether Solvent. ACS Publications.
- Liquid-Liquid Extraction: Optimization & Solvent Selection. Studylib.
- Liquid Liquid Extraction System Process Calculation. ChemEnggHelp.
- Effect of feed-to-solvent ratio on the yield of extraction The... ResearchGate.
- Biobased this compound as a Green Aprotic Ether Solvent. ResearchGate.
- Influence of solvent to solid ratio (v/w) on extraction efficiency of... ResearchGate.
- One-pot production of bio-based 2-methyltetrahydrofuran and this compound: a review of heterogeneous catalytic approaches. (2025, July 24). National Institutes of Health (NIH).
- This compound, mixture of cis and trans 96 1003-38-9. Sigma-Aldrich.
- Selective separation of 2,5-dimethylfuran and this compound using nonporous adaptive crystals of a hybrid[7]arene. New Journal of Chemistry (RSC Publishing).
- A Comparative Guide to Extraction Methods for 3-Acetyl-2,5-dimethylfuran. Benchchem.
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Validation & Comparative
A Comparative Technical Guide to 2,5-Dimethyltetrahydrofuran and 2-Methyltetrahydrofuran as Sustainable Solvents
For Researchers, Scientists, and Drug Development Professionals
In the drive towards greener and more sustainable practices in the pharmaceutical and chemical industries, solvent selection has become a critical focal point. Traditional ether solvents like tetrahydrofuran (THF) and 1,4-dioxane, while effective, pose significant safety and environmental challenges, notably their propensity to form explosive peroxides and their petrochemical origins.[1][2] This guide provides an in-depth comparative analysis of two promising bio-derived alternatives: 2,5-Dimethyltetrahydrofuran (2,5-DMTHF) and 2-Methyltetrahydrofuran (2-MTHF). As a Senior Application Scientist, my objective is to dissect their properties, performance, and safety profiles, offering field-proven insights and experimental context to guide your solvent selection in research and development.
Synthesis and Bio-Based Provenance: A Sustainable Foundation
A key advantage of both 2,5-DMTHF and 2-MTHF is their origin from renewable biomass, positioning them as cornerstones in the development of a circular economy.[3][4] Their synthesis pathways typically begin with the hydrolysis of lignocellulosic biomass into C5 and C6 sugars.
-
2-Methyltetrahydrofuran (2-MTHF) is primarily derived from C5 sugars like xylose, which are converted to furfural.[5] The furfural then undergoes catalytic hydrogenation to yield 2-MTHF.[5][6] An alternative route involves the conversion of levulinic acid, another biomass-derived platform chemical.[6]
-
This compound (2,5-DMTHF) is synthesized from C6 sugars, such as fructose, which are first converted to 5-hydroxymethylfurfural (5-HMF).[3] Subsequent hydrodeoxygenation and hydrogenation of 5-HMF produce 2,5-DMTHF.[3]
The choice of starting biomass dictates the most efficient pathway to each solvent, a crucial consideration in the overall lifecycle assessment.
Caption: Bio-based synthesis pathways for 2-MTHF and 2,5-DMTHF.
Physicochemical Properties: A Head-to-Head Comparison
The utility of a solvent is fundamentally dictated by its physical and chemical properties. The structural difference between 2-MTHF (one methyl group) and 2,5-DMTHF (two methyl groups) leads to distinct characteristics that influence their behavior in chemical processes.
| Property | 2-Methyltetrahydrofuran (2-MTHF) | This compound (2,5-DMTHF) | Implications for Drug Development |
| Molecular Formula | C₅H₁₀O[5] | C₆H₁₂O[7] | Different molecular weights affect mass-based calculations. |
| Molecular Weight | 86.13 g/mol [5] | 100.16 g/mol [8] | Affects molarity and reaction stoichiometry. |
| Boiling Point | 80.2 °C[5] | ~92-94 °C[9] | 2,5-DMTHF allows for higher reaction temperatures; 2-MTHF has lower energy cost for distillation. |
| Melting Point | -136 °C[5] | Not readily available | 2-MTHF's very low melting point is ideal for cryogenic reactions, as it forms a glass.[5] |
| Density (@ 20-25°C) | ~0.854 g/mL[5] | ~0.830 g/mL[10] | Important for phase separations and process calculations. |
| Water Solubility | Limited (~14 g/100g ), decreases with temperature.[5] | Slightly miscible.[9] | 2-MTHF's property is highly advantageous for easy aqueous workups and solvent recovery.[5][11] |
| Azeotrope with Water | Yes[5] | Data not readily available | The azeotrope of 2-MTHF simplifies drying processes.[5] |
Key Insights:
-
Reaction Temperature: The higher boiling point of 2,5-DMTHF offers a wider operational window for reactions requiring elevated temperatures, potentially increasing reaction rates. Conversely, 2-MTHF is an excellent choice for low-temperature chemistry due to its extremely low melting point.[5]
-
Workup and Recovery: 2-MTHF possesses a distinct advantage in its limited and inverse water solubility.[5] This property facilitates clean phase separations during aqueous extractions, often eliminating the need for brines or additional organic solvents, thereby reducing waste streams and simplifying solvent recycling.[11] This is a significant improvement over THF, which is fully water-miscible.[12]
Performance in Key Pharmaceutical Applications
While physical properties provide a theoretical framework, performance in common synthetic transformations is the ultimate test for a solvent's utility.
Organometallic Reactions (e.g., Grignard Reagents)
The Lewis basicity of the ether oxygen is crucial for stabilizing organometallic reagents.
-
2-MTHF: It is widely recognized as a superior solvent to THF for Grignard reactions.[13] The electron-donating methyl group can enhance the stability of the Grignard reagent, and its higher boiling point allows for reactions to be conducted more safely at reflux.[4] The clean phase separation during aqueous quenching is a major process advantage.[5]
-
2,5-DMTHF: While less documented in literature as a Grignard solvent, its structure, featuring a similar ether oxygen, suggests it can act as a Lewis base to coordinate with the magnesium center. Its higher boiling point could be beneficial, but its performance relative to 2-MTHF would require specific experimental validation.
Coupling and Nucleophilic Substitution Reactions
Solvent polarity and coordinating ability influence the rates and outcomes of many catalytic and substitution reactions.
-
2-MTHF: It has proven to be an effective medium for various transition-metal-catalyzed reactions, such as Suzuki couplings.[6][14] Its solvating properties are intermediate between diethyl ether and THF.[5] In some nucleophilic substitution reactions, 2-MTHF has been shown to be the preferred solvent, especially when strong bases are involved.[11]
-
2,5-DMTHF: The increased lipophilicity from the second methyl group may alter substrate and reagent solubility, potentially benefiting reactions with non-polar compounds. However, there is a lack of extensive, publicly available data directly comparing its performance against 2-MTHF in these specific applications.
Environmental, Health, and Safety (EHS) Profile
For any modern solvent, a favorable EHS profile is non-negotiable. This is where both 2-MTHF and 2,5-DMTHF offer significant advantages over many traditional solvents.
| Safety Parameter | 2-Methyltetrahydrofuran (2-MTHF) | This compound (2,5-DMTHF) |
| GHS Classification | Highly flammable liquid; Harmful if swallowed; Causes skin and serious eye irritation/damage.[15][16][17] | Flammable liquid; Irritant.[8][18] |
| Flash Point | -11 °C[19] | 26.67 °C[10] |
| Peroxide Formation | Forms peroxides; often stabilized with BHT.[19][20] Rate is slower than THF.[12] | Forms peroxides upon concentration (Class B); often stabilized with BHT.[8][18] |
Causality Behind Peroxide Formation: The primary safety concern with ether solvents is the formation of explosive peroxides upon exposure to air and light. This occurs via a free-radical reaction at the carbon atoms alpha to the ether oxygen. Both 2-MTHF and 2,5-DMTHF possess these susceptible C-H bonds and are therefore capable of forming peroxides. While 2-MTHF is reported to form peroxides more slowly than THF, neither is immune.[12] This contrasts with solvents like 2,2,5,5-tetramethyltetrahydrofuran, where the absence of alpha-hydrogens confers inherent resistance to this hazard.[1] Therefore, proper handling, storage under an inert atmosphere, and periodic testing for peroxides remain critical safety protocols for both solvents.[18][19]
Experimental Protocol: Grignard Reaction Workflow
To illustrate the practical application, the following is a self-validating protocol for a Grignard reaction, highlighting the procedural steps where solvent choice is critical.
Objective: To perform a Grignard reaction using either 2-MTHF or 2,5-DMTHF and compare the workup procedure.
Methodology:
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Reagent Preparation: Place magnesium turnings in the flask. Add a small crystal of iodine.
-
Solvent Addition: Add the chosen anhydrous solvent (2-MTHF or 2,5-DMTHF) to the flask via syringe.
-
Initiation: Add a small portion of the alkyl/aryl halide (dissolved in the same anhydrous solvent) from the dropping funnel to the magnesium turnings. Gentle heating may be required to initiate the reaction, evidenced by the disappearance of the iodine color and bubble formation.
-
Grignard Formation: Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux. The choice of solvent dictates the reflux temperature (80°C for 2-MTHF, ~93°C for 2,5-DMTHF).
-
Reaction with Electrophile: After the Grignard reagent has formed, cool the mixture and add the electrophile (e.g., an aldehyde or ketone) dissolved in the same solvent, maintaining the temperature as required by the specific reaction.
-
Quenching & Workup (Key Comparison Step):
-
Cool the reaction mixture in an ice bath.
-
Slowly add a saturated aqueous solution of ammonium chloride to quench the reaction.
-
Observation: When using 2-MTHF, two distinct liquid phases (organic and aqueous) will form.[5] The layers can be easily separated. When using 2,5-DMTHF, a similar separation is expected due to its low water miscibility.
-
Extract the aqueous layer with an additional portion of the solvent.
-
-
Isolation: Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent under reduced pressure to isolate the crude product. The higher boiling point of 2,5-DMTHF will require a slightly higher temperature or lower pressure for complete removal.
Caption: A generalized workflow for a Grignard reaction.
Conclusion and Recommendations
Both this compound and 2-Methyltetrahydrofuran are valuable, bio-derived solvents that offer significant safety and environmental advantages over traditional ethers like THF.
-
2-Methyltetrahydrofuran (2-MTHF) is the more established and versatile "green" solvent of the two. Its extensive documentation, proven performance in a wide range of reactions critical to the pharmaceutical industry, and especially its advantageous water-insolubility for simplified processing make it an outstanding choice as a direct replacement for THF.[11][13] Its low melting point is an added benefit for cryogenic applications.[5]
-
This compound (2,5-DMTHF) presents as a promising, though less-studied, alternative. Its primary advantages are its higher boiling point, which allows for a broader temperature range for high-temperature reactions, and its higher flash point, which suggests a better fire safety profile. It is a compelling option for specific applications where these properties are paramount, but further research is needed to fully characterize its performance across the spectrum of common organic transformations.
For drug development professionals seeking to implement greener chemistry without compromising performance, 2-MTHF is the recommended first choice for evaluation as a THF replacement. 2,5-DMTHF should be considered a specialty solvent for processes where its specific thermal properties can be leveraged to an advantage. The adoption of either solvent represents a tangible step towards safer, more sustainable, and efficient pharmaceutical development.
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A Comparative Guide to 2,5-Dimethyltetrahydrofuran (2,5-DMTHF): A Next-Generation Sustainable Biofuel
For Researchers, Scientists, and Drug Development Professionals
The quest for sustainable and efficient energy sources has led to significant advancements in the field of biofuels. While first-generation biofuels like ethanol have become prevalent, their limitations have spurred research into next-generation alternatives with superior properties. Among these, furan-based compounds derived from lignocellulosic biomass have emerged as promising candidates. This guide provides an in-depth validation of 2,5-Dimethyltetrahydrofuran (2,5-DMTHF) as a high-performance, sustainable biofuel, offering a comparative analysis with its precursor 2,5-Dimethylfuran (DMF), conventional gasoline, and ethanol.
The Rise of Furanic Biofuels: Beyond Ethanol
The limitations of ethanol, such as its lower energy density, high volatility, and miscibility with water, have driven the search for more advanced biofuels.[1] Furan derivatives, obtainable from the dehydration of sugars found in non-edible biomass, present a compelling alternative.[2][3] 2,5-Dimethylfuran (DMF) has been a focal point of research due to its high energy density, high octane number, and insolubility in water, making it a "sleeping giant" of renewable chemicals.[4][5] This guide will first explore the well-documented attributes of DMF as a benchmark before delving into its hydrogenated derivative, this compound (2,5-DMTHF), a biofuel with the potential for even greater stability and performance.
Physicochemical Properties: A Head-to-Head Comparison
A biofuel's viability is fundamentally determined by its physical and chemical properties. The ideal biofuel should have characteristics comparable to conventional gasoline to ensure compatibility with existing infrastructure and engine technology.
| Property | 2,5-DMTHF | 2,5-DMF | Gasoline | Ethanol |
| Chemical Formula | C₆H₁₂O | C₆H₈O | C₄-C₁₂ | C₂H₅OH |
| Molecular Weight ( g/mol ) | 100.16 | 96.13 | ~100-105 | 46.07 |
| Density ( kg/L at 20°C) | ~0.83 | 0.8897 | ~0.72-0.78 | 0.789 |
| Boiling Point (°C) | ~90 | 92-94 | 25-215 | 78.37 |
| Energy Density (MJ/L) | ~30 | 31.5 | 32.2 | 23.0 |
| Research Octane Number (RON) | ~100-110 (estimated) | 119 | 91-98 | 108.6 |
| Water Solubility | Low | Insoluble | Insoluble | Miscible |
Data compiled from multiple sources.[4][5][6][7][8]
As the data indicates, 2,5-DMF exhibits an energy density comparable to gasoline and significantly higher than ethanol.[4] Its high research octane number (RON) of 119 suggests excellent anti-knock properties, allowing for higher engine compression ratios and improved thermal efficiency.[7] Furthermore, its insolubility in water is a major advantage over ethanol, preventing issues like phase separation and water contamination in fuel systems.[6]
While specific experimental data for 2,5-DMTHF is less abundant, its properties can be inferred from its chemical structure. As a fully saturated version of DMF, 2,5-DMTHF is expected to have slightly lower density and energy density due to the higher hydrogen content. However, its stability is likely to be enhanced, which is a desirable trait for a fuel.
Sustainable Production of 2,5-DMTHF from Lignocellulosic Biomass
The production of 2,5-DMTHF is a multi-step process that begins with the conversion of lignocellulosic biomass into the platform chemical 5-hydroxymethylfurfural (HMF).[2][3] This is a critical advantage as it utilizes non-food feedstocks, avoiding the food-versus-fuel debate associated with first-generation biofuels.
The primary route to 2,5-DMTHF involves the hydrogenation of 2,5-DMF, which itself is produced from HMF.[2]
The conversion of HMF to 2,5-DMF is a well-studied process involving the hydrogenolysis of the hydroxyl and aldehyde groups of HMF.[2] This reaction is typically carried out using heterogeneous catalysts.
-
Catalysts: A variety of catalysts have been explored for this conversion, including noble metals like Palladium (Pd), Platinum (Pt), and Ruthenium (Ru), as well as non-noble metal catalysts such as Copper (Cu) and Nickel (Ni) based systems.[3][9] Bimetallic catalysts, such as Cu-Co, have shown high yields of over 98% under optimized conditions.
-
Reaction Conditions: The reaction is typically performed in the presence of a hydrogen donor, which can be molecular hydrogen (H₂) or a transfer hydrogenating agent like isopropanol or formic acid.[3][9] Reaction temperatures generally range from 130°C to 220°C with pressures varying from 1 to 5 MPa of H₂.[10]
The final step in the production of 2,5-DMTHF is the hydrogenation of the furan ring in 2,5-DMF. This process further increases the hydrogen content of the fuel.
-
Catalysts: Noble metal catalysts such as Ruthenium on carbon (Ru/C) are effective for this transformation.[11] Non-noble metal catalysts are also being investigated to reduce costs.
-
Reaction Conditions: The hydrogenation of the furan ring typically requires more stringent conditions than the hydrogenolysis of HMF to DMF. The reaction can be tuned to selectively produce 2,5-DMTHF by adjusting parameters like temperature, pressure, and reaction time. For instance, using a Ru/C catalyst, high yields of 2,5-DMTHF (74-78%) can be achieved at 180°C with 50 bar of H₂.
The overall production pathway can be visualized as follows:
Caption: Production pathway of 2,5-DMTHF from lignocellulosic biomass.
Engine Performance and Emissions: A Comparative Analysis
The ultimate validation of a biofuel lies in its performance in an internal combustion engine. Extensive studies have been conducted on 2,5-DMF, providing a strong basis for predicting the performance of 2,5-DMTHF.
-
2,5-DMF: In direct-injection spark-ignition (DISI) engines, 2,5-DMF has shown combustion performance similar to gasoline.[12] Its laminar burning velocity is comparable to that of gasoline, though slightly lower than ethanol.[13][14] The initial combustion duration of DMF is generally shorter than that of gasoline and ethanol, particularly at higher engine loads.[12]
-
2,5-DMTHF: While direct engine testing data for 2,5-DMTHF is limited, its saturated nature suggests it will have a higher cetane number compared to DMF, making it a potential candidate for compression-ignition (diesel) engines or as a blend component to improve diesel fuel properties. Its combustion in spark-ignition engines is expected to be stable, similar to other saturated cyclic ethers.
-
2,5-DMF: Due to its high energy density, the fuel consumption of DMF is significantly lower than that of ethanol and is comparable to gasoline.[6] The thermal efficiency of an engine running on DMF is similar to that of gasoline.[6]
-
2,5-DMTHF: The slightly lower energy density of 2,5-DMTHF compared to DMF may result in a marginal increase in fuel consumption. However, its potential for use in high-efficiency diesel engines could offset this.
-
2,5-DMF: As an oxygenated biofuel, 2,5-DMF generally leads to lower carbon monoxide (CO) and hydrocarbon (HC) emissions compared to gasoline.[6] However, nitrogen oxide (NOx) emissions can be higher under certain conditions.[15] When blended with diesel, DMF has been shown to significantly reduce smoke and particulate matter emissions.[15][16]
-
2,5-DMTHF: The higher oxygen content of 2,5-DMTHF is expected to contribute to even lower soot and particulate matter emissions in diesel engines. The impact on NOx emissions will require further experimental validation.
Experimental Protocols for Biofuel Validation
To ensure the quality and performance of 2,5-DMTHF, a series of standardized experimental protocols must be followed.
-
Density: Measured using a digital density meter or a pycnometer following ASTM D4052 or ASTM D1217 standards.
-
Viscosity: Determined using a viscometer according to ASTM D445.
-
Flash Point: Measured using a Pensky-Martens closed-cup tester following ASTM D93.[17]
-
Higher Heating Value (HHV): Determined using a bomb calorimeter according to ASTM D240.
-
Research Octane Number (RON) and Motor Octane Number (MON): Measured using a standardized cooperative fuel research (CFR) engine following ASTM D2699 and ASTM D2700, respectively.
A standardized engine testbed is crucial for obtaining reliable and comparable data.
Step-by-Step Engine Testing Protocol:
-
Engine Setup: A single-cylinder research engine is typically used, equipped with sensors for pressure, temperature, and exhaust gas composition.
-
Fuel System: The fuel system is flushed and prepared for the test fuel (2,5-DMTHF or its blends).
-
Engine Warm-up: The engine is warmed up to a stable operating temperature using a reference fuel like gasoline.
-
Baseline Data Collection: Baseline performance and emissions data are collected with the reference fuel at various engine speeds and loads.
-
Test Fuel Run: The engine is switched to the test fuel, and after a stabilization period, performance and emissions data are recorded under the same operating conditions as the baseline.
-
Data Analysis: The collected data is analyzed to compare brake torque, power, fuel consumption, thermal efficiency, and emissions (CO, HC, NOx, particulate matter) of 2,5-DMTHF with the reference fuel.
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A Comparative Performance Analysis: 2,5-Dimethyltetrahydrofuran vs. Traditional Solvents
A Senior Application Scientist's Guide for Researchers and Process Chemists
In the persistent drive towards greener, safer, and more efficient chemical synthesis, the choice of solvent remains a pivotal decision. Traditional petroleum-derived solvents like tetrahydrofuran (THF) and toluene, while effective, present significant environmental, health, and safety (EHS) challenges. This has catalyzed the exploration of bio-based alternatives that can match or exceed the performance of their conventional counterparts. Among these, 2,5-Dimethyltetrahydrofuran (2,5-Me2THF), derivable from cellulosic biomass, has emerged as a compelling candidate.[1][2]
This guide provides an in-depth, objective comparison of 2,5-Me2THF's performance against established solvents, particularly THF and its close bio-derived relative, 2-methyltetrahydrofuran (2-MeTHF). We will move beyond a simple cataloging of physical properties to a functional analysis grounded in key applications, providing the causal insights and experimental frameworks necessary for informed solvent selection in your research and development endeavors.
Physicochemical Properties: A Head-to-Head Comparison
A solvent's utility is fundamentally dictated by its physical and chemical properties. 2,5-Me2THF distinguishes itself from THF with a higher boiling point and significantly lower water solubility, properties that offer practical advantages in process chemistry, such as enabling higher reaction temperatures and simplifying aqueous workups.
| Property | This compound (2,5-Me2THF) | Tetrahydrofuran (THF) | 2-Methyltetrahydrofuran (2-MeTHF) |
| Source | Bio-based (from Cellulose)[1][2] | Petroleum-based | Bio-based (from Hemicellulose)[1] |
| Molecular Formula | C₆H₁₂O | C₄H₈O | C₅H₁₀O |
| Molar Mass ( g/mol ) | 100.16[3] | 72.11 | 86.13 |
| Boiling Point (°C) | 90 - 92 | 66 | 80.2[4] |
| Melting Point (°C) | -45[5] | -108.4 | -136[4] |
| Density (g/mL) | 0.833 (at 25 °C) | 0.888 (at 20 °C) | 0.854 (at 20 °C)[4] |
| Solubility in Water | Low[1] | Miscible | 14 g/100g (at 20 °C)[6] |
| Peroxide Formation | Can form peroxides; requires stabilization[3][7] | Readily forms explosive peroxides[8] | Forms peroxides, but slower than THF |
The Sustainable Production Pathway of 2,5-Me2THF
A significant advantage of 2,5-Me2THF is its origin from renewable biomass, which aligns with the principles of green chemistry. The typical synthesis route begins with 5-hydroxymethylfurfural (HMF), a key platform chemical derived from the dehydration of C6 sugars found in cellulose.[9] The conversion of HMF to 2,5-Me2THF involves a cascade of hydrodeoxygenation and hydrogenation steps.[10]
Performance in Critical Chemical Applications
The true measure of a solvent is its performance in chemical reactions. As an aprotic ether, 2,5-Me2THF is a candidate for reactions where solvent-reagent interactions are critical, most notably in organometallic chemistry.
Organometallic Reactions (Grignard and Lithiation)
Aprotic ethers are indispensable for organometallic reactions due to their ability to solvate the metal center, stabilizing the reactive species.[1][2]
-
Causality of Performance: The two electron-donating methyl groups on the 2,5-Me2THF ring inductively increase the electron density on the ether oxygen.[11] This enhanced Lewis basicity, in theory, should lead to stronger coordination with the magnesium atom of a Grignard reagent compared to THF.
-
Experimental Observations:
-
Potential for Enhanced Stability: Studies have shown that 2,5-Me2THF can offer excellent performance in organometallic reactions.[1][2] This is analogous to 2-MeTHF, where solutions of organometallic reagents often feature higher stability and solubility compared to those in THF.[12]
-
A Critical Caveat: However, this increased basicity can be a double-edged sword. Early research noted that with highly basic carbanions, such as benzylmagnesium bromide, Grignard reactions failed to proceed in 2,5-Me2THF.[11] The presumed cause was proton abstraction from the solvent by the extremely reactive Grignard reagent, a reaction that THF is also susceptible to, albeit typically at higher temperatures.[11][12] This suggests that while 2,5-Me2THF may be an excellent choice for many organometallic reactions, its suitability must be carefully evaluated when working with exceptionally strong, unhindered bases.
-
Biphasic Reactions and Extractions
A significant drawback of THF is its miscibility with water, which complicates aqueous workups and leads to larger volumes of mixed aqueous-organic waste.
-
Performance Advantage: 2,5-Me2THF, with its lower water solubility, offers a distinct advantage, similar to 2-MeTHF.[1][13] This property simplifies phase separation, reduces product loss to the aqueous layer, and allows the solvent to be more easily recovered and recycled.
-
Supporting Data: In a comparative study on the extraction of valuable compounds from wastewater, 2,5-Me2THF demonstrated superior performance. The extraction efficiency of 2,5-Me2THF for vanillic acid reached an impressive 99%, significantly higher than other green solvents tested, including 2-MeTHF.[2]
Biocatalyzed Polymerizations
The push for sustainable polymers from renewable monomers requires solvents that are compatible with sensitive enzyme catalysts.
-
Performance Advantage: In the enzyme-catalyzed synthesis of adipate- and furandicarboxylate-based polyesters, 2,5-Me2THF was successfully used as a replacement for traditional solvents like toluene and THF.[14][15] The monomer conversions and molecular weights of the resulting polyesters were comparable, and in some cases superior, to those obtained in conventional media, demonstrating its utility in biocatalysis.[14]
Experimental Protocol: A Comparative Grignard Reaction
To provide a tangible framework for evaluation, this section details a protocol to directly compare the performance of 2,5-Me2THF and THF in a model Grignard reaction. This self-validating system allows for a direct assessment of yield, side-product formation, and handling characteristics.
Objective: To compare the formation and subsequent reaction of phenylmagnesium bromide in 2,5-Me2THF versus THF by reacting it with benzaldehyde to form diphenylmethanol.
Methodology
-
Causality and Rationale:
-
Inert Atmosphere: Grignard reagents are highly reactive towards oxygen and moisture. All steps are performed under an inert atmosphere (Nitrogen or Argon) using oven-dried glassware to prevent quenching of the reagent and ensure maximum yield.
-
Initiation: A small crystal of iodine is often used to activate the magnesium surface by etching away the passivating oxide layer, facilitating the initial reaction with the alkyl halide.
-
Solvent Comparison: The protocol is run in two parallel setups, one with anhydrous THF and the other with anhydrous 2,5-Me2THF. This direct comparison will highlight differences in initiation time, reaction exotherm, and final yield.
-
Workup: The difference in water miscibility will become apparent during the extraction phase (Step 11). The 2,5-Me2THF system is expected to show cleaner phase separation.
-
Step-by-Step Procedure
-
Apparatus Setup: Under a nitrogen atmosphere, place magnesium turnings (1.2 eq) in a flame-dried three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Add a single crystal of iodine.
-
Reagent Preparation: Prepare a solution of bromobenzene (1.0 eq) in the chosen anhydrous solvent (THF or 2,5-Me2THF).
-
Initiation: Add approximately 10% of the bromobenzene solution to the magnesium turnings. If the reaction does not start spontaneously (indicated by heat evolution and disappearance of the iodine color), gently warm the flask.
-
Grignard Formation: Once the reaction is initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir until most of the magnesium has been consumed.
-
Aldehyde Addition: Cool the resulting grey-black Grignard solution to 0 °C in an ice bath. Add a solution of benzaldehyde (1.0 eq) in the same anhydrous solvent dropwise.
-
Reaction Completion: After the addition, remove the ice bath and allow the reaction to stir at room temperature for 1 hour.
-
Quenching and Workup: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with an appropriate solvent (e.g., diethyl ether or MTBE).
-
Self-Validation Point: Observe the ease of phase separation for both the THF and 2,5-Me2THF systems.
-
-
Analysis: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Determine the crude yield and analyze the product purity (e.g., by ¹H NMR or GC-MS) to quantify the yield of diphenylmethanol and identify any side products.
Environmental, Health & Safety (EHS) Profile
A solvent's green credentials are a composite of its lifecycle, toxicity, and physical hazards.
| Parameter | This compound (2,5-Me2THF) | Tetrahydrofuran (THF) | 2-Methyltetrahydrofuran (2-MeTHF) |
| Lifecycle | Renewable (Cellulose)[2] | Petroleum-based | Renewable (Hemicellulose)[1] |
| Key Hazards | Flammable liquid and vapor.[16] May form explosive peroxides.[7] | Highly flammable. Readily forms explosive peroxides. | Highly flammable. Forms peroxides. |
| Toxicity Profile | Toxicological properties not thoroughly investigated; may target the CNS.[7][16] | Irritant, potential carcinogen, CNS effects. | Considered to have low toxicity, but should be handled with care.[13] |
| Recyclability | Good, due to low water solubility and higher boiling point. | Difficult, due to water miscibility and azeotrope formation. | Excellent, due to limited water miscibility and azeotrope.[17] |
Conclusion and Outlook
This compound stands as a promising, bio-derived solvent that offers clear advantages over the industry workhorse, THF, particularly in its higher boiling point, lower water solubility, and renewable origins.[1] These attributes make it highly attractive for processes requiring elevated temperatures and for simplifying aqueous workups, thereby reducing waste and improving process economy. Its successful application in biocatalysis further broadens its utility.[14]
However, researchers and drug development professionals must proceed with a nuanced understanding of its reactivity. The increased Lewis basicity of the ether oxygen, while potentially beneficial for stabilizing some organometallic species, can also promote undesirable side reactions with highly reactive reagents like certain Grignards.[11] Therefore, 2,5-Me2THF should not be viewed as a universal, drop-in replacement for THF, but rather as a valuable and powerful alternative whose optimal application requires careful consideration of the specific reaction chemistry. As more performance data becomes available, 2,5-Me2THF is poised to become an increasingly important tool in the portfolio of sustainable solvents for modern organic synthesis.
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A Comparative Guide to the Stability of 2,5-Dimethyltetrahydrofuran vs. Tetrahydrofuran
For researchers, scientists, and drug development professionals, the selection of an appropriate solvent is a decision that profoundly influences reaction efficiency, product purity, and, critically, operational safety. Tetrahydrofuran (THF) is a ubiquitous aprotic solvent, prized for its solvating capabilities. However, its notorious propensity to form explosive peroxides necessitates stringent handling protocols. This guide presents an in-depth evaluation of 2,5-Dimethyltetrahydrofuran (2,5-DMTHF) as a potentially more stable alternative to THF. We will dissect the structural attributes that govern their stability, present comparative data, and provide robust experimental protocols for in-house evaluation.
Molecular Structure: The Foundation of Stability
The stability differences between THF and 2,5-DMTHF are fundamentally rooted in their molecular structures. THF possesses four reactive C-H bonds at the C2 and C5 positions, which are alpha to the ether oxygen. These hydrogens are particularly susceptible to abstraction by radicals, initiating a hazardous autoxidation cascade.
In contrast, 2,5-DMTHF has methyl groups at these alpha positions. The substitution of these reactive hydrogens with robust C-C bonds dramatically alters the molecule's reactivity, enhancing its stability through two primary mechanisms:
-
Steric Hindrance: The methyl groups physically obstruct the approach of oxygen and other reactive species to the ether oxygen and the remaining alpha-hydrogens (if any, depending on the isomer).
-
Increased C-H Bond Dissociation Energy: The tertiary C-H bonds at the 2 and 5 positions in 2,5-DMTHF are stronger and less susceptible to homolytic cleavage than the secondary C-H bonds in THF.
A recent study confirms the enhanced stability of 2,5-DMTHF, highlighting it as a potential greener solvent with a higher boiling point and lower water solubility compared to THF.[1]
Comparative Stability Analysis
Oxidative Stability and Peroxide Formation
The most significant operational hazard associated with THF is its tendency to form explosive peroxides upon exposure to air and light.[2][3] The reaction is a free-radical chain process initiated by the abstraction of an alpha-hydrogen.[4][5]
Mechanism of Peroxide Formation in THF:
-
Initiation: An initiator (like light or heat) generates a radical that abstracts a hydrogen atom from a carbon alpha to the ether oxygen in THF, forming a THF radical.
-
Propagation: The THF radical reacts with molecular oxygen to form a peroxy radical. This peroxy radical can then abstract a hydrogen from another THF molecule, forming a hydroperoxide and a new THF radical, continuing the chain reaction.[4][5]
While no ether should be considered entirely free from peroxide risk, the substitution at the alpha-carbons in 2,5-DMTHF significantly inhibits this process. PubChem classifies 2,5-DMTHF as a Class B peroxide-forming chemical, meaning it can become hazardous upon concentration (e.g., distillation).[6] However, THF without inhibitors is often considered a more acute hazard (Class A), capable of forming explosive peroxide levels without concentration.[2] A similar compound, 2,2,5,5-tetramethyltetrahydrofuran, is noted for its inherent resistance to peroxide formation due to the complete absence of alpha-hydrogens.[7][8] This principle suggests that 2,5-DMTHF, with its alpha-methyl groups, is substantially less prone to peroxide formation than THF.
Chemical Stability: Resistance to Ring-Opening
THF is susceptible to cationic ring-opening polymerization, particularly in the presence of strong acids (Brønsted or Lewis acids).[9][10][11][12] This reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of another THF molecule on an alpha-carbon, leading to polymer chain growth.
The methyl groups in 2,5-DMTHF increase the electron density on the oxygen atom, which might suggest increased basicity and susceptibility to protonation. However, these same bulky groups sterically hinder the subsequent nucleophilic attack required for polymerization. Studies on the related 2-methyltetrahydrofuran (2-MeTHF) have shown it is "considerably difficult to polymerise," indicating that even a single methyl group confers significant stability against acid-catalyzed ring-opening.[13] It follows that the two methyl groups in 2,5-DMTHF provide even greater resistance to this degradation pathway.
Thermochemical Stability
High-level computational studies on the thermochemistry of these compounds provide quantitative insight into their relative stabilities. The key metric is the bond dissociation energy (BDE) of the C-H bonds alpha to the ether oxygen, as this is the initial and rate-limiting step in many degradation pathways.
A comprehensive study computed the enthalpies of formation and bond dissociation energies for THF, 2-MeTHF, and 2,5-DMTHF.[14] While the full dataset is extensive, the consistent trend observed is that substitution with methyl groups increases the stability of the oxolane ring. This implies that a higher energy input is required to initiate thermal degradation of 2,5-DMTHF compared to THF.
| Property | Tetrahydrofuran (THF) | This compound (2,5-DMTHF) | Rationale for Difference |
| Molar Mass | 72.11 g/mol | 100.16 g/mol [6] | Addition of two methyl groups. |
| Boiling Point | 66 °C | 90-92 °C | Increased molecular weight and van der Waals forces. |
| Flash Point | -14.4 °C | 27 °C[15] | Lower volatility contributes to a higher flash point. |
| Peroxide Hazard | High (Class A without inhibitor)[2] | Moderate (Class B)[6] | Methyl groups at C2/C5 positions inhibit radical formation. |
| Acid Stability | Susceptible to ring-opening polymerization.[9][11] | More resistant to ring-opening.[1][13] | Steric hindrance from methyl groups protects the ring. |
| Thermal Stability | Lower | Higher[14] | Higher C-H bond dissociation energy at C2/C5 positions. |
Experimental Protocols for Stability Evaluation
To ensure self-validating results, rigorous and standardized protocols must be employed. The following methodologies provide a framework for the comparative evaluation of solvent stability.
General Workflow for Stability Testing
A systematic approach is crucial for obtaining reliable data. The workflow involves exposing the solvents to stress conditions and monitoring for degradation over time using appropriate analytical techniques.
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A Senior Application Scientist's Guide to Catalytic Synthesis of 2,5-Dimethyltetrahydrofuran: A Comparative Analysis
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Rising Importance of 2,5-Dimethyltetrahydrofuran (2,5-DMTHF)
This compound (2,5-DMTHF), a biomass-derived cyclic ether, is rapidly gaining prominence as a sustainable alternative to conventional petrochemicals. Its properties as a high-performance biofuel, an excellent aprotic solvent, and a versatile industrial intermediate make it a focal point of green chemistry research.[1] The efficient synthesis of 2,5-DMTHF is paramount to its widespread adoption. This guide provides a comparative analysis of various catalytic systems for its synthesis, primarily from biomass-derived precursors like 2,5-hexanedione (2,5-HD) and 5-hydroxymethylfurfural (HMF). We will delve into the nuances of catalyst performance, mechanistic pathways, and experimental considerations, offering a robust framework for catalyst selection and process optimization.
The primary route to 2,5-DMTHF involves the hydrogenation and cyclization/hydrodeoxygenation of precursors. The choice of catalyst is the most critical parameter, dictating the reaction's efficiency, selectivity, and economic viability. This analysis will compare noble metal, non-noble metal, and bimetallic catalysts, providing field-proven insights into their respective strengths and weaknesses.
Catalytic Pathways: A Mechanistic Overview
The conversion of biomass-derived platform molecules into 2,5-DMTHF typically follows distinct pathways depending on the starting material. The two most common precursors are 2,5-hexanedione (from hydrolysis of 2,5-dimethylfuran) and 5-hydroxymethylfurfural (from carbohydrate dehydration).
-
From 2,5-Hexanedione (2,5-HD): This is a direct and efficient route. The process involves a two-step cascade: the hydrogenation of the two ketone groups to form the intermediate 2,5-hexanediol (2,5-HDO), followed by an acid-catalyzed intramolecular dehydration (cyclization) to yield 2,5-DMTHF.[1]
-
From 5-Hydroxymethylfurfural (HMF): This pathway is more complex, involving a cascade of hydrodeoxygenation (HDO) and hydrogenation steps. The furan ring and the side-chain functional groups must be selectively hydrogenated. This multi-step conversion presents a greater challenge in achieving high selectivity for 2,5-DMTHF.[2]
The choice of a catalytic system is often designed to facilitate this cascade in a one-pot process, which is highly desirable for process intensification and sustainability.
Comparative Analysis of Heterogeneous Catalysts
Heterogeneous catalysts are the cornerstone of industrial 2,5-DMTHF synthesis due to their ease of separation, recovery, and potential for reuse.[3] We will compare the performance of the most prominent classes.
Noble Metal Catalysts (Ru, Pd, Pt, Ir)
Noble metals, particularly when supported on high-surface-area materials like activated carbon (C), alumina (Al₂O₃), or silica (SiO₂), are highly active for hydrogenation reactions.[2]
-
Expertise & Rationale: Their high activity stems from their optimal d-band electronic structure, which allows for efficient adsorption and activation of hydrogen and the organic substrate. The choice of support is not trivial; it can influence metal dispersion, stability, and even provide acidic sites to assist in cyclization steps. For instance, carbon supports are generally robust under a wide range of conditions.
-
Performance Insights:
-
Ruthenium (Ru): Supported Ru catalysts (e.g., Ru/C) are highly effective, often demonstrating excellent yields for the conversion of both HMF and 2,5-HD.[2][4] For instance, commercial 5 wt% Ru/C can produce 2,5-DMTHF from HMF with yields up to 78% in 1,4-dioxane at 180°C.[2] For the conversion of 2,5-HD, Ru supported on montmorillonite (Ru/MMT) has shown exceptional performance, achieving over 99% GC yield and demonstrating excellent reusability over four cycles.[4]
-
Palladium (Pd): Pd/C is another widely used catalyst, capable of furnishing 2,5-DMTHF from HMF in yields as high as 80% under relatively mild conditions (130°C, 10 bar H₂).[2] However, Pd can sometimes be less selective, leading to over-hydrogenation or side reactions if conditions are not carefully controlled.
-
Platinum (Pt): Pt-based catalysts are highly active for hydrogenation. A notable system involves the cooperative catalysis of Pt/C with a solid acid resin (Amberlite® IR-120H) for the conversion of 2,5-HD. This dual-catalyst system achieves a near-quantitative yield (99%) under mild conditions by effectively separating the hydrogenation and acid-catalyzed cyclization steps.[1]
-
Iridium (Ir): Iridium has also been explored, often in bimetallic formulations. For example, an Ir-ReOₓ/SiO₂ catalyst has been used for the conversion of furfural derivatives, though sometimes with lower selectivity towards the desired tetrahydrofuran product.[5]
-
-
Trustworthiness (Limitations): The primary drawback of noble metal catalysts is their high cost and limited availability, which can be prohibitive for large-scale industrial production. They can also be susceptible to poisoning by impurities often found in biomass-derived feedstocks.
Non-Noble Metal Catalysts (Ni, Cu, Co)
The drive for cost-effective and sustainable processes has spurred significant research into catalysts based on earth-abundant, non-noble metals.[6]
-
Expertise & Rationale: While generally less active than their noble counterparts, the performance of metals like Nickel (Ni), Copper (Cu), and Cobalt (Co) can be significantly enhanced through strategies like alloying, using specific supports, and optimizing preparation methods. Their lower cost makes them highly attractive for industrial scale-up.
-
Performance Insights:
-
Nickel (Ni): Nickel-based catalysts are promising for HMF hydrodeoxygenation. For example, a 40% Ni/ZSM-5 catalyst achieved an excellent 2,5-dimethylfuran (a precursor to 2,5-DMTHF) yield of 96.2%, where the ZSM-5 support played a key role in promoting the hydrogenolysis step.[7]
-
Copper (Cu): Copper catalysts are particularly interesting due to their high selectivity for C-O hydrogenolysis over furan ring hydrogenation, which is crucial for converting HMF. Cu/SiO₂ catalysts have been shown to produce 2,5-DMTHF with yields up to 41.4%, with performance being highly dependent on the preparation method and the resulting copper particle size.[5]
-
Bimetallic Systems: Combining non-noble metals can create synergistic effects that boost performance. A Ni-Co bimetallic catalyst on activated carbon demonstrated an excellent yield of up to 95% for 2,5-dimethylfuran from HMF under relatively mild conditions.[8] This synergy often arises from one metal facilitating hydrogen activation while the other promotes C-O bond cleavage.
-
-
Trustworthiness (Limitations): Non-noble metal catalysts often require higher reaction temperatures and pressures to achieve comparable activity to noble metals. They can also be more prone to deactivation through coking or leaching, making catalyst stability and reusability a critical area of investigation.
Quantitative Performance Comparison
The following table summarizes the performance of various representative catalysts for 2,5-DMTHF synthesis, providing a clear basis for comparison.
| Catalyst System | Precursor | Temp. (°C) | H₂ Pressure (bar) | Solvent | Yield (%) | Reference |
| Pt/C + Amberlite IR-120H | 2,5-Hexanedione | Mild (not specified) | - | - | 99% | [1] |
| Ru/MMT | 2,5-Hexanedione | 120 | 20 | H₂O | >99% (GC) | [4] |
| Homogeneous Ru Complex | 2,5-Hexanedione | 150-225 | 55 | Aqueous Acidic | 80% | [9][10] |
| 5 wt% Pd/C | 5-HMF | 130 | 10 | H₂O-scCO₂ | 80% | [2] |
| 5 wt% Ru/C | 5-HMF | 180 | 50 | 1,4-Dioxane | 78% | [2] |
| 33 wt% Cu/SiO₂ | 5-HMF | 200 | 6 | THF | 41.4% | [5] |
Experimental Protocols: A Practical Guide
To ensure the trustworthiness and reproducibility of research, detailing the experimental workflow is crucial. Here, we provide a generalized protocol for catalyst screening and a specific synthesis example.
Workflow for Comparative Catalyst Screening
This workflow outlines a systematic approach to evaluating and comparing different catalysts for 2,5-DMTHF synthesis. The causality behind this structured approach is to isolate variables and generate reliable, comparable data on catalyst performance.
Detailed Protocol: Synthesis of 2,5-DMTHF from 2,5-Hexanedione using Ru/MMT
This protocol is based on the highly effective method reported for the conversion of 2,5-hexanedione.[4]
Objective: To synthesize 2,5-DMTHF with high yield using a reusable heterogeneous catalyst.
Materials:
-
2,5-Hexanedione (Substrate)
-
Deionized Water (Solvent)
-
Ru/MMT (Ruthenium on Montmorillonite) catalyst
-
High-Pressure Autoclave Reactor with magnetic stirring and temperature control
-
Hydrogen (H₂) gas cylinder (high purity)
-
Nitrogen (N₂) gas cylinder (for purging)
-
Filtration apparatus
-
Gas Chromatograph-Mass Spectrometer (GC-MS) for analysis
Procedure:
-
Reactor Loading: In a glass liner for the autoclave, add 2,5-hexanedione, the desired amount of Ru/MMT catalyst (e.g., a specific substrate-to-catalyst ratio), and deionized water as the solvent.
-
Rationale: The glass liner prevents contact between the reactants and the metal walls of the reactor, which could otherwise lead to side reactions or catalyst contamination.[9]
-
-
System Purge: Seal the autoclave. Purge the system with N₂ gas three times to remove air, followed by purging with H₂ gas three times.
-
Rationale: Removing oxygen is critical for safety (to prevent forming an explosive mixture with hydrogen) and to prevent oxidation of the catalyst and substrate.
-
-
Pressurization and Heating: Pressurize the reactor with H₂ to the target pressure (e.g., 2 MPa). Begin stirring and heat the reactor to the desired temperature (e.g., 120°C).
-
Rationale: These conditions are chosen to provide sufficient kinetic energy and hydrogen availability for the reaction to proceed efficiently without causing substrate degradation.
-
-
Reaction: Maintain the set temperature and pressure for the specified reaction time (e.g., 2 hours), ensuring constant stirring to overcome mass transfer limitations.
-
Cooling and Depressurization: After the reaction time has elapsed, stop heating and allow the reactor to cool to room temperature. Carefully vent the excess H₂ gas in a well-ventilated fume hood.
-
Product Recovery and Analysis: Open the reactor, remove the glass liner, and filter the reaction mixture to separate the solid Ru/MMT catalyst. Analyze the liquid product using GC-MS to determine the conversion of 2,5-hexanedione and the yield of 2,5-DMTHF.
-
Catalyst Recycling: Wash the recovered catalyst with a suitable solvent (e.g., ethanol, water), dry it in an oven, and use it for subsequent reaction cycles to test its reusability.
Conclusion and Future Outlook
The catalytic synthesis of 2,5-DMTHF is a rapidly evolving field with significant potential for advancing the bio-economy.
-
Noble metals , particularly supported Ru and Pt, currently offer the highest activity and yields, with cooperative systems like Pt/C and an acid resin demonstrating near-perfect conversion of 2,5-hexanedione under mild conditions.[1]
-
Non-noble metals are economically compelling alternatives. While they often require more demanding reaction conditions, ongoing research into bimetallic formulations and novel supports is closing the performance gap.[7][8]
The future of 2,5-DMTHF synthesis will likely focus on designing highly stable, poison-resistant, and low-cost catalysts. Exploring continuous flow processes, which offer enhanced control and efficiency over batch reactors, and developing electrocatalytic or photocatalytic routes that operate under ambient conditions are exciting frontiers that could further enhance the sustainability of 2,5-DMTHF production.[7][11] For researchers and developers, the choice of catalyst will ultimately depend on a careful balance of activity, selectivity, stability, cost, and the specific purity requirements of the final application.
References
- Hydrodeoxygenation of 2,5-Hexanedione and 2,5-Dimethylfuran by Water-, Air-, and Acid-Stable Homogeneous Ruthenium and Iridium Catalysts.
- Catalyst-Based Synthesis of 2,5-Dimethylfuran from Carbohydrates as a Sustainable Biofuel Production Route.
- One-pot production of bio-based 2-methyltetrahydrofuran and this compound: a review of heterogeneous c
- One-pot production of bio-based 2-methyltetrahydrofuran and this compound: a review of heterogeneous catalytic approaches.
- Hydrodeoxygenation of 2,5-Hexanedione and 2,5-Dimethylfuran by Water-, Air-, and Acid-Stable Homogeneous Ruthenium and Iridium Catalysts | Request PDF.
- Cooperative catalysis of Pt/C and acid resin for the production of this compound from biomass derived 2,5-hexanedione under mild condition | Request PDF.
- Catalyst-Based Synthesis of 2,5-Dimethylfuran from Carbohydrates as a Sustainable Biofuel Production Route. Helvia Principal. [Link]
- Synthesis of functionalized tetrahydrofuran derivatives from 2,5-dimethylfuran through cascade reactions. Green Chemistry (RSC Publishing). [Link]
- Microwave-assisted catalytic upgrading of 2,5-hexanedione to this compound over metal triflate under H2-free conditions | Request PDF.
- Ruthenium-Catalyzed Transformations of 2,5-Hexanediones into Furans or Pyrrolidines. Thieme Connect. [Link]
- An Improved Preparation of 2, 5-Dimethoxy -tetrahydrofuran. Chemical Research in Chinese Universities. [Link]
- High-yield production of 2,5-dimethylfuran from 5-hydroxymethylfurfural over carbon supported Ni-Co bimetallic catalyst | Request PDF.
- Hydrodeoxygenation of this compound over bifunctional Pt–Cs2.5H0.5PW12O40 catalyst in the gas phase: enhancing effect of gold. RSC Advances. [Link]
- Enhancing the Efficiency of Catalytic Conversion Processes for Biomass to Biofuels: Innovations in Catalyst Development and Pathways towards Sustainable Energy Solutions.
- Enhancing the Efficiency of Catalytic Conversion Processes for Biomass to Biofuels: Innovations in Catalyst Development and Pathways towards Sustainable Energy Solutions. Sciety. [Link]
- 2,5-Dimethylfuran Production by Catalytic Hydrogenation of 5-Hydroxymethylfurfural Using Ni Supported on Al2O3-TiO2-ZrO2 Prepared by Sol-Gel Method. MDPI. [Link]
- Efficient synthesis of 2,5-dihydroxymethylfuran and 2,5-dimethylfuran from 5-hydroxymethylfurfural using mineral-derived Cu catalysts as versatile catalysts.
- One-Pot Conversion of Cellulose into 2,5-Hexanedione in H2O-Tetrahydrofuran Co-Solvents.
- Catalytic Biomass Conversion into Fuels and Materials: Sustainable Technologies and Applic
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A Senior Application Scientist's Guide to the Reproducible Synthesis of 2,5-Dimethyltetrahydrofuran
For researchers and professionals in chemical synthesis and drug development, the consistent and predictable production of key intermediates is paramount. 2,5-Dimethyltetrahydrofuran (2,5-DMTHF), a promising bio-based solvent and fuel additive, is a molecule of significant interest.[1] Its utility, however, is contingent on the ability to synthesize it reliably. This guide provides an in-depth comparison of common synthesis protocols for 2,5-DMTHF, focusing on the critical factors that govern their reproducibility. We will dissect the causality behind experimental choices, present comparative data, and offer detailed protocols to ensure your success in the lab.
The Synthetic Landscape: Major Routes to this compound
The synthesis of 2,5-DMTHF is primarily achieved through the catalytic hydrogenation of furanic precursors derived from biomass.[1] The choice of starting material dictates the complexity of the reaction, the type of catalyst required, and, ultimately, the challenges to achieving a reproducible outcome. We will focus on the two most prevalent and scientifically significant pathways.
Route A: One-Pot Conversion from 5-Hydroxymethylfurfural (5-HMF)
This is the most widely explored route, leveraging 5-HMF, a key platform chemical derived from the dehydration of C6 sugars.[1] This pathway is a cascade reaction involving two critical steps:
-
Hydrodeoxygenation (HDO): Removal of the hydroxyl and carbonyl oxygen atoms from 5-HMF to form 2,5-dimethylfuran (DMF).
-
Hydrogenation: Saturation of the furan ring of DMF to yield the final product, 2,5-DMTHF.
This process requires a bifunctional catalyst possessing both metallic sites for hydrogenation and acidic sites to facilitate dehydration and C-O bond cleavage.[1]
Route B: Direct Hydrogenation of 2,5-Dimethylfuran (DMF)
When pure DMF is available, its conversion to 2,5-DMTHF is a more straightforward hydrogenation reaction. This method isolates the final ring-saturation step, simplifying the reaction profile but shifting the challenge to the efficient and selective hydrogenation of the furan ring without promoting ring-opening side reactions.
Causality and Reproducibility: A Comparative Analysis
The reproducibility of any synthesis is governed by a nuanced interplay between reactants, catalysts, and reaction conditions. Below, we analyze the key variables for the primary synthesis routes and present a comparative summary.
The conversion of 5-HMF to 2,5-DMTHF can proceed via two main pathways, which complicates selectivity.[1] The first involves initial hydrodeoxygenation to 5-methylfurfural (5-MF), while the second proceeds through 2,5-bis(hydroxymethyl)furan (BHMF).[1] The choice of catalyst and reaction conditions heavily influences which pathway is favored, directly impacting the potential for side reactions and the reproducibility of the desired 2,5-DMTHF outcome.
dot
Caption: Reaction pathways for the conversion of 5-HMF to 2,5-DMTHF.
Key Factors Influencing Reproducibility:
-
Catalyst System: The choice of metal and support is the most critical factor. Noble metals like Ruthenium (Ru) and Palladium (Pd) are highly active.[1] For instance, a commercial 5 wt% Ru/C catalyst can efficiently produce 2,5-DMTHF from 5-HMF at 180°C and 50 bar H₂.[1] Non-noble metals like Nickel (Ni) are a cost-effective alternative, with systems like 15 wt% Ni/SBA-15 showing high selectivity (97%) under optimized conditions (180°C, 30 bar H₂, 10h).[1] However, the preparation method of these heterogeneous catalysts can introduce variability, affecting particle size, dispersion, and the crucial metal-support interaction, all of which impact catalytic activity and selectivity.[2]
-
Purity of Starting Material: This is a frequently underestimated cause of poor reproducibility. Commercial 5-HMF can contain impurities from its own synthesis (e.g., DMSO), which can act as catalyst poisons. Even small amounts of sulfur-containing impurities can dramatically suppress the formation of 2,5-DMTHF over a Ru/C catalyst.[1] Therefore, the source and purity of the 5-HMF feedstock must be consistent for reproducible results.
-
Reaction Conditions: Temperature, pressure, and reaction time must be precisely controlled. For the Ni/SBA-15 system, shortening the reaction time from 10 hours or increasing the temperature beyond 180°C was found to be detrimental to the yield of 2,5-DMTHF.[1] Higher temperatures and pressures can favor over-hydrogenation, leading to the formation of ring-opened byproducts instead of the desired cyclic ether.[3][4]
-
Solvent Choice: The solvent can influence reaction pathways. Most successful syntheses of 2,5-DMTHF from 5-HMF are conducted in ether solvents like 1,4-dioxane or tetrahydrofuran (THF).[1][5] Reactions in water can lead to different product distributions, often favoring cyclopentanone derivatives or other ring-rearrangement products.[1]
Comparative Data Summary of 2,5-DMTHF Synthesis Protocols
| Starting Material | Catalyst System | Key Reaction Conditions | Reported Yield / Selectivity | Key Reproducibility Challenges | Reference(s) |
| 5-HMF | 5 wt% Ru/C (commercial) | 180°C, 50 bar H₂, 1,4-dioxane, 3-16 h | 74-78% Yield | Feedstock purity (impurities poison catalyst), precise temperature/pressure control. | [1] |
| 5-HMF | 15 wt% Ni/SBA-15 | 180°C, 30 bar H₂, 1,4-dioxane, 10 h | 97% Selectivity | Strict adherence to reaction time is critical to avoid byproduct formation. | [1] |
| 5-HMF | Fe-Pd/C | 150°C, 20 bar H₂, 2 h | 96% Yield (of DMF) | Bimetallic catalyst preparation can be variable; potential for over-hydrogenation to DMTHF needs control. | [2] |
| 5-HMF | CuCo Bimetallic on N-doped Carbon | 180°C, 20 bar H₂, 2-Butanol, 4 h | 93.7% Selectivity (of DMF) | Precise temperature control needed to prevent deep hydrogenation to 2,5-DMTHF. | [3] |
| Fructose | 4.8Pd/UiO-66@SGO | 160°C, 10 bar H₂, THF, 3 h | 45.3% Yield (of DMF) | Multi-step one-pot reaction increases complexity and potential for side reactions. | [5] |
Self-Validating Experimental Protocol: One-Pot Synthesis from 5-HMF
To ensure trustworthiness and provide a self-validating system, this section details a reproducible protocol based on the well-documented use of a commercial Ruthenium on carbon catalyst.
dot
Caption: Generalized workflow for catalytic hydrogenation of 5-HMF.
Detailed Step-by-Step Methodology:
Materials:
-
5-Hydroxymethylfurfural (5-HMF), high purity (≥97%)
-
5 wt% Ruthenium on activated carbon (Ru/C)
-
1,4-Dioxane, anhydrous
-
Hydrogen (H₂) gas, high purity
-
Nitrogen (N₂) gas, inert
-
High-pressure autoclave reactor with magnetic stirring and temperature control
Procedure:
-
Reactor Loading: To a clean, dry glass liner for the autoclave, add 5-HMF (e.g., 3.96 mmol). Add the 5 wt% Ru/C catalyst (e.g., 100 mg). Add anhydrous 1,4-dioxane (e.g., 40 mL).
-
System Assembly: Place the liner inside the high-pressure autoclave. Seal the reactor according to the manufacturer's instructions.
-
Inerting: Purge the sealed reactor by pressurizing with nitrogen gas to ~10 bar and then venting. Repeat this process three times to ensure an inert atmosphere.
-
Pressurization: Pressurize the reactor with hydrogen gas to the desired reaction pressure (e.g., 50 bar).
-
Reaction Execution: Begin vigorous stirring. Heat the reactor to the target temperature (e.g., 180°C). The reaction time begins once the target temperature is reached. Maintain constant temperature, pressure, and stirring for the desired duration (e.g., 4 hours).
-
Cooldown and Depressurization: After the reaction time has elapsed, stop heating and allow the reactor to cool to room temperature. Once cooled, carefully and slowly vent the excess hydrogen gas in a well-ventilated fume hood.
-
Catalyst Removal: Open the reactor and remove the reaction mixture. Separate the solid Ru/C catalyst from the liquid product solution by filtration, for example, through a pad of celite.
-
Analysis and Purification: The resulting solution can be analyzed directly by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the conversion of 5-HMF and the selectivity for 2,5-DMTHF. The final product can be purified from the solvent and any byproducts by fractional distillation.
Conclusion and Recommendations for Reproducible Synthesis
The synthesis of this compound is achievable through several catalytic routes, with the one-pot conversion from 5-HMF being a prominent example of biomass valorization. However, achieving high reproducibility requires a meticulous approach that extends beyond simply following a recipe.
Key Takeaways:
-
Catalyst is King: The choice and handling of the catalyst are paramount. For reproducibility, using a well-characterized, commercial catalyst is often preferable to lab-prepared batches which can have inherent variability.
-
Purity is Non-Negotiable: The purity of the starting material, particularly 5-HMF, is a critical control point. Sourcing high-purity reagents and being aware of potential catalyst poisons is essential.
-
Control is Crucial: Precise and consistent control over reaction parameters—temperature, pressure, and time—is necessary to navigate the complex reaction network and avoid the formation of undesired byproducts.
For any laboratory aiming to establish a reliable synthesis of 2,5-DMTHF, we recommend first optimizing a chosen protocol with a consistent batch of starting material and catalyst. Once parameters are established, they must be rigorously maintained. By understanding the causality behind each experimental choice, researchers can transform a published procedure into a robust and reproducible laboratory standard.
References
- Li, F., Shuai, L., Tian, Y., et al. (2025). One-pot production of bio-based 2-methyltetrahydrofuran and this compound: a review of heterogeneous catalytic approaches. RSC Advances.
- Climent, M. J., Corma, A., & Iborra, S. (2014). Synthesis of functionalized tetrahydrofuran derivatives from 2,5-dimethylfuran through cascade reactions. Green Chemistry.
- Royal Society of Chemistry. (n.d.). One-pot production of bio-based 2-methyltetrahydrofuran and this compound: a review of heterogeneous catalytic approaches. RSC Publishing. Retrieved January 9, 2026.
- Li, F., et al. (2025). One-pot production of bio-based 2-methyltetrahydrofuran and this compound: a review of heterogeneous catalytic approaches. Semantic Scholar.
- Akmaz, S., et al. (2021). Continuous Flow Selective Hydrogenation of 5-Hydroxymethylfurfural to 2,5-Dimethylfuran Using Highly Active and Stable Cu-Pd/RGO Catalysts. Industrial & Engineering Chemistry Research.
- García-Olmo, N., et al. (2022). 2,5-Dimethylfuran Production by Catalytic Hydrogenation of 5-Hydroxymethylfurfural Using Ni Supported on Al2O3-TiO2-ZrO2 Prepared by Sol-Gel Method. MDPI.
- García-Olmo, N., et al. (2022). 2,5-Dimethylfuran Production by Catalytic Hydrogenation of 5-Hydroxymethylfurfural Using Ni Supported on Al2O3-TiO2-ZrO2 Prepared by Sol-Gel Method. ResearchGate.
- Tahir, M., et al. (2021). Catalyst-Based Synthesis of 2,5-Dimethylfuran from Carbohydrates as a Sustainable Biofuel Production Route. ACS Publications.
- Musci, M., et al. (2021). Greenness Assessment and Synthesis for the Bio-Based Production of the Solvent 2,2,5,5-Tetramethyloxolane (TMO). ResearchGate.
- Guo, X., et al. (2022). Selective Hydrogenation of 5-Hydroxymethylfurfural to 2,5-Dimethylfuran Over Popcorn-Like Nitrogen-Doped Carbon-Confined CuCo Bimetallic Catalyst. Frontiers in Chemistry.
- Wang, Z., et al. (2023). One-Pot Conversion of Cellulose into 2,5-Hexanedione in H2O-Tetrahydrofuran Co-Solvents. PMC - NIH.
- The Royal Society of Chemistry. (n.d.). Direct One-pot Conversion of Monosaccharides into High-yield 2,5-Dimethylfuran over a Multifunctional Pd/Zr-Based Metal−Organic Framework@Sulfonated Graphene Oxide Catalyst. Retrieved January 9, 2026.
- Wang, Y., et al. (2022). One-pot synthesis of 2,5-bis(hydroxymethyl)furan from biomass derived 5-(chloromethyl)furfural in high yield. ResearchGate.
- García, N., et al. (2020). Production of Sorbitol via Catalytic Transfer Hydrogenation of Glucose. MDPI.
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- ResearchGate. (n.d.). Hydrogenation of furan derivatives. Retrieved January 9, 2026.
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- Jiang, C.J., & Yang, G.G. (2022). Reaction Kinetics Study of Catalytical Hydrogenation of Furfural in Liquid Phase. Scirp.org.
- Organic Chemistry Portal. (n.d.). Synthesis of 2,5-Dihydrofurans. Retrieved January 9, 2026.
- De, S., et al. (2020). Heterogeneous Catalytic Conversion of Sugars Into 2,5-Furandicarboxylic Acid. Frontiers in Chemistry.
- Chandran, D., et al. (2024). Visible light-triggered catalytic conversion of D-glucose to sorbitol using magnesium oxide/graphitic carbon nitride nanocomposites. Journal of King Saud University - Science.
- Li, H., et al. (2018). Methods in the synthesis and conversion of 2,5-Bis-(hydroxylmethyl)furan from bio-derived 5-hydroxymethylfurfural and its great potential in polymerization. BioResources.
- García, N., et al. (2020). Production of Sorbitol via Catalytic Transfer Hydrogenation of Glucose. ResearchGate.
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2,5-Dimethyltetrahydrofuran
For researchers, scientists, and drug development professionals, the precise and accurate quantification of volatile organic compounds (VOCs) is a critical aspect of quality control, safety assessment, and process optimization. 2,5-Dimethyltetrahydrofuran (DMTHF), a cyclic ether with applications as a biofuel and a specialty solvent, demands robust analytical methods for its reliable measurement. This guide provides an in-depth, objective comparison of two primary analytical techniques for the quantification of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, emphasizing the principles of scientific integrity and providing the supporting data necessary for informed method selection and cross-validation. Every protocol described is designed as a self-validating system, grounded in authoritative standards from internationally recognized bodies.
The Analytical Challenge: Quantifying this compound
This compound is a volatile, flammable liquid.[1] Its analysis presents several challenges, including the need for high sensitivity, the potential for co-elution with structurally similar compounds, and the requirement for methods that are both robust and reproducible. The choice of analytical technique is paramount and is often dictated by the sample matrix, the required level of sensitivity, and the intended application of the data.
At a Glance: GC-MS vs. HPLC for this compound Analysis
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation of volatile compounds in a gaseous mobile phase with detection by a mass spectrometer.[2][3][4] | Separation of compounds in a liquid mobile phase based on their affinity for a solid stationary phase.[2][3][4] |
| Analyte Volatility | Ideal for volatile and semi-volatile compounds like this compound.[2][3] | More suited for non-volatile or thermally labile compounds, but can be adapted for some volatile analytes.[2][3] |
| Sample Preparation | Often requires minimal sample preparation, such as direct injection or headspace analysis. | May require solvent extraction or derivatization to enhance retention and detection. |
| Sensitivity | Generally offers higher sensitivity for volatile compounds.[4] | Sensitivity is dependent on the detector used (e.g., UV, MS) and the analyte's properties. |
| Selectivity | High selectivity, especially with mass spectrometric detection, allowing for definitive compound identification.[4] | Selectivity can be tailored by column chemistry and mobile phase composition. |
| Typical Application | Trace-level quantification, impurity profiling, and confirmatory analysis. | Routine quality control, and analysis in non-volatile matrices. |
In-Depth Methodologies and Performance Data
The following sections provide detailed experimental protocols for the analysis of this compound by both GC-MS and HPLC. The presented performance data is based on established methods for 2,5-dimethylfuran and other furan derivatives, providing a realistic expectation of method performance.[5]
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatiles
GC-MS is the quintessential technique for the analysis of volatile organic compounds. Its high resolving power and the specificity of mass spectrometric detection make it an ideal choice for the accurate quantification of this compound. The U.S. Environmental Protection Agency (EPA) Method 8260D serves as a foundational methodology for the analysis of volatile organic compounds by GC-MS.[5][6]
1. Sample Preparation:
-
For liquid samples, a direct injection or a headspace sampling technique can be employed.
-
Prepare a stock solution of this compound in a suitable solvent, such as methanol, at a concentration of 1000 µg/mL.
-
Create a series of calibration standards by serially diluting the stock solution with methanol to cover the desired concentration range (e.g., 0.5 µg/mL to 100 µg/mL).
-
For quality control (QC) samples, prepare at least three concentration levels (low, mid, and high) within the calibration range.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness), is recommended.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: 10°C/min to 200°C.
-
Hold for 2 minutes.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions for this compound (e.g., m/z 100, 85, 57).
The following table summarizes the expected validation parameters for the GC-MS analysis of this compound, based on data for structurally similar compounds.[5]
| Validation Parameter | Expected Performance |
| Linearity (r²) | ≥ 0.998 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | 0.5 µg/mL |
| Accuracy (% Recovery) | 90 - 110% |
| Precision (%RSD) | < 15% |
| Specificity | High (Confirmed by mass spectral data) |
High-Performance Liquid Chromatography (HPLC): A Viable Alternative
While GC-MS is the more conventional approach, HPLC can be a valuable alternative for the analysis of this compound, particularly in situations where GC-MS is unavailable or when analyzing less volatile sample matrices. A reverse-phase HPLC method is most suitable for this application.
1. Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase at a concentration of 1000 µg/mL.
-
Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1 µg/mL to 200 µg/mL).
-
Prepare QC samples at low, mid, and high concentrations.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
2. HPLC Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent.
-
Detector: Diode Array Detector (DAD) or UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm (as this compound lacks a strong chromophore, detection at a lower wavelength is necessary).
-
Injection Volume: 10 µL.
The following table outlines the expected validation parameters for the HPLC analysis of this compound, based on data for other furan derivatives.[2]
| Validation Parameter | Expected Performance |
| Linearity (r²) | ≥ 0.998 |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantitation (LOQ) | 1.5 µg/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (%RSD) | < 5% |
| Specificity | Moderate (Dependent on chromatographic resolution) |
Designing a Robust Cross-Validation Experiment
Cross-validation is the process of demonstrating that two analytical methods provide comparable results.[7] This is a critical step when transferring a method between laboratories or when comparing a new method to an established one. A well-designed cross-validation study provides a high degree of confidence in the reliability of the analytical data.
The objective of this cross-validation experiment is to compare the performance of the validated GC-MS and HPLC methods for the quantification of this compound.
Cross-Validation Protocol
-
Sample Selection: Prepare a set of at least 10 independent samples of this compound spanning the analytical range of both methods. These samples should be prepared from a common stock solution to minimize variability.
-
Analysis: Analyze each sample in triplicate using both the validated GC-MS and HPLC methods.
-
Data Evaluation:
-
Calculate the mean concentration and standard deviation for each sample analyzed by each method.
-
Perform a statistical comparison of the results obtained from the two methods. A paired t-test or a Bland-Altman plot can be used to assess the agreement between the two methods.
-
The acceptance criteria for the cross-validation should be predefined. A common criterion is that the difference between the mean results of the two methods should not exceed a certain percentage (e.g., ±15%).
-
Visualizing the Cross-Validation Workflow
Caption: Workflow for the cross-validation of GC-MS and HPLC methods.
Conclusion and Method Selection Rationale
Both GC-MS and HPLC are capable of the reliable quantification of this compound. The choice of method should be guided by the specific requirements of the analysis.
-
GC-MS is the preferred method for trace-level analysis and for applications requiring definitive identification of the analyte. Its high sensitivity and selectivity make it the gold standard for volatile compounds.
-
HPLC offers a robust and often simpler alternative, particularly for routine quality control where high sample throughput is required and the sample matrix is less complex.
A thorough cross-validation, as outlined in this guide, is essential to ensure the interchangeability of the methods and the overall integrity of the analytical data. This rigorous approach, grounded in established scientific principles and regulatory guidelines, provides the necessary confidence for researchers, scientists, and drug development professionals to make informed decisions based on reliable and reproducible analytical results.
References
- PharmaGuru. (2025, August 11).
- Mesquita, L., & Oliveira, A. (2016). LC method for the direct and simultaneous determination of four major furan derivatives in coffee grounds and brews. Journal of the Science of Food and Agriculture, 96(13), 4482–4488. [Link]
- Lee, S., & Kim, Y. (2010). Comparison of GC–MS Calibration Properties of Volatile Organic Compounds and Relative Quantification Without Calibration Standards. LCGC North America, 28(6). [Link]
- Patsnap. (2025, September 22). Compare GC-MS vs Wet Chemical Methods for VOC Testing.
- Wikipedia. (2024).
- Shimadzu. (n.d.). Determination of VOCs by USEPA Method 8260 with Extended Dynamic Range using Fast, Sensitive Capillary GC/MS. Shimadzu. [Link]
- Shabir, G. A. (2005). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
- González, A. G., & Herrador, M. Á. (2007). A practical guide to analytical method validation, including measurement uncertainty and accuracy profiles. TrAC Trends in Analytical Chemistry, 26(3), 227-238. [Link]
- Shabir, G. A. (2003). A Practical Guide to Analytical Method Validation. Pharmaceutical Technology, 27(6), 92-104. [Link]
- Ermer, J. (2001). Validation of chromatographic methods in pharmaceutical analysis. Die Pharmazie, 56(2), 147-156. [Link]
- Taylor & Francis. (n.d.). Cross validation – Knowledge and References. Taylor & Francis. [Link]
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2,5-Dimethylfuran (2,5-DMTHF): A Comprehensive Performance Analysis Against Other Biofuels in Internal Combustion Engines
The global imperative to curtail greenhouse gas emissions and secure a sustainable energy future has catalyzed extensive research into viable alternatives to petroleum-based fuels. Among the plethora of biofuels, 2,5-Dimethylfuran (2,5-DMTHF), often referred to as DMF, has emerged as a particularly promising candidate for internal combustion engines.[1][2][3] This guide provides an in-depth, objective comparison of the performance of 2,5-DMTHF against other prominent biofuels, namely ethanol and n-butanol, as well as conventional gasoline and diesel. The analysis is grounded in experimental data from peer-reviewed studies, offering researchers, scientists, and engine development professionals a comprehensive resource to evaluate the potential of this next-generation biofuel.
The Rise of 2,5-DMTHF: A Biofuel with Superior Properties
2,5-DMTHF is a heterocyclic organic compound that can be produced from fructose, which is readily obtainable from biomass.[4][5][6] This positions it as a second-generation biofuel, circumventing the food-versus-fuel debate associated with first-generation biofuels like corn-based ethanol. The scientific intrigue surrounding 2,5-DMTHF stems from its physicochemical properties, which are remarkably similar to gasoline and in several aspects superior to other biofuels like ethanol.[7][8][9]
Key advantages of 2,5-DMTHF include its high energy density, which is comparable to gasoline and significantly higher than ethanol and butanol, a high research octane number (RON) indicating excellent anti-knock characteristics, and its immiscibility with water, which simplifies storage and transportation and prevents fuel contamination issues.[1][3][10]
Comparative Performance Metrics: A Data-Driven Analysis
The performance of a fuel in an internal combustion engine is a multifaceted evaluation. This section provides a quantitative comparison of 2,5-DMTHF with other fuels across key performance and emission parameters, synthesized from various experimental studies.
Physicochemical Properties
A fuel's fundamental properties dictate its behavior during combustion and its overall efficiency. The following table summarizes the key physicochemical properties of 2,5-DMTHF in comparison to gasoline, ethanol, and n-butanol.
| Property | 2,5-DMTHF | Gasoline | Ethanol | n-Butanol |
| Energy Density (MJ/L) | 31.5[1][11] | 34.2 | 21.2 | 29.2 |
| Research Octane Number (RON) | 119[1][11] | 91-99 | 108 | 96 |
| Boiling Point (°C) | 92-94[3] | 25-215 | 78 | 118 |
| Water Solubility | Insoluble[3][10] | Insoluble | Soluble | Soluble |
The high energy density of 2,5-DMTHF is a significant advantage, meaning that on a volume basis, it can provide more energy than ethanol and is close to that of gasoline.[10] This translates to potentially better fuel economy. Its high RON is indicative of superior resistance to knocking, allowing for higher compression ratios in engine design, which can lead to improved thermal efficiency.[1]
Engine Performance and Combustion Characteristics
Numerous studies have evaluated the performance of 2,5-DMTHF in spark-ignition (SI) engines, both in its pure form and as a blend with gasoline.
Experimental results have shown that 2,5-DMTHF can achieve indicated thermal efficiencies comparable to or even higher than gasoline.[10][12] In one study using a single-cylinder direct-injection spark-ignition (DISI) engine, 2,5-DMTHF blends demonstrated up to a 4% higher indicated thermal efficiency compared to the same blend in direct injection mode.[10] This improved efficiency leads to lower fuel consumption rates.[10] Another study found that 2-methylfuran (a related compound) showed a consistent 3% higher indicated thermal efficiency compared to gasoline and 2,5-DMTHF.[12][13]
2,5-DMTHF exhibits a shorter initial combustion duration compared to gasoline and ethanol, particularly at higher engine loads.[7] This faster burning rate can lead to higher in-cylinder pressures and a more efficient conversion of thermal energy into mechanical work.[10][12] The shorter combustion duration is a key factor contributing to the observed improvements in thermal efficiency.[12]
Engine Emissions Profile
The emissions from biofuel combustion are a critical aspect of their environmental impact. The following table summarizes the typical emission characteristics of 2,5-DMTHF compared to other fuels.
| Emission | 2,5-DMTHF vs. Gasoline | 2,5-DMTHF vs. Ethanol/n-Butanol |
| Carbon Monoxide (CO) | Comparable or lower emissions.[8] | Lower emissions than ethanol in some cases. |
| Hydrocarbons (HC) | Comparable or lower emissions.[8] | Lower emissions than ethanol in some cases. |
| Nitrogen Oxides (NOx) | Can be higher due to higher combustion temperatures.[14][15] | Potentially higher than ethanol due to combustion characteristics. |
| Particulate Matter (PM) | Can be higher than gasoline, but lower than diesel.[8][16] | Higher than ethanol, which has very low PM emissions. |
Studies have shown that 2,5-DMTHF has the potential to reduce CO and HC emissions compared to gasoline.[8] However, the higher combustion temperatures associated with its rapid burning can lead to an increase in NOx emissions.[14][15] While particulate matter emissions can be higher than gasoline, they are significantly lower than those from diesel engines.[16] Further research and engine calibration are necessary to optimize the emission profile of 2,5-DMTHF.
Experimental Methodologies: A Guide to Biofuel Engine Testing
To ensure the scientific rigor of the presented data, this section outlines a typical experimental workflow for evaluating the performance of biofuels in an internal combustion engine.
Engine Testbed Setup
A common setup for biofuel performance testing involves a single-cylinder research engine coupled to a dynamometer. This allows for precise control and measurement of engine operating parameters.
Caption: A typical experimental setup for biofuel engine performance testing.
Standard Test Procedure
A standardized test procedure is crucial for obtaining comparable and reproducible results.
Step-by-Step Protocol:
-
Engine Warm-up: The engine is first run on a baseline fuel (e.g., gasoline) until it reaches a stable operating temperature.
-
Baseline Data Collection: At various engine speeds and loads, baseline performance and emissions data are recorded.[17]
-
Fuel Switchover: The fuel system is purged, and the engine is switched to the biofuel being tested (e.g., 2,5-DMTHF).
-
Stabilization: The engine is allowed to run on the biofuel for a sufficient period to ensure stable operation.
-
Test Data Collection: Performance and emissions data are recorded under the same engine speed and load conditions as the baseline fuel.
-
Data Analysis: The collected data for the biofuel is then compared against the baseline data to evaluate its relative performance.
The Underlying Science: Causality of Performance Differences
The observed performance and emission characteristics of 2,5-DMTHF are directly linked to its chemical structure and properties.
Caption: The relationship between 2,5-DMTHF's properties and its engine performance.
The high energy density of 2,5-DMTHF is a direct result of its molecular structure, which contains a higher ratio of carbon and hydrogen to oxygen compared to ethanol. Its furan ring structure contributes to its high octane number, providing stability against auto-ignition under high pressure and temperature. The presence of oxygen in the molecule, while lower than in ethanol, aids in more complete combustion, which can lead to lower CO and HC emissions. However, this can also lead to higher combustion temperatures, which is a primary factor in the formation of thermal NOx.
Conclusion and Future Outlook
The experimental evidence strongly suggests that 2,5-Dimethylfuran is a highly promising biofuel with the potential to be a "drop-in" replacement for gasoline or a valuable blend component. Its superior energy density, high octane number, and favorable combustion characteristics translate to improved thermal efficiency and fuel economy.[1][10] While challenges related to NOx and particulate matter emissions need to be addressed through further research and engine optimization, the overall performance profile of 2,5-DMTHF is compelling.[14][15]
The key to unlocking the full potential of 2,5-DMTHF lies in the continued development of cost-effective and scalable production methods from lignocellulosic biomass.[18][19][20] As these technologies mature, 2,5-DMTHF is poised to play a significant role in the decarbonization of the transportation sector.
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A Comparative Environmental Assessment of 2,5-Dimethyltetrahydrofuran and Toluene: A Guide for the Modern Researcher
The imperative of sustainable practice is reshaping the landscape of chemical synthesis and drug development. Solvent selection, once a decision dictated primarily by efficacy and cost, now carries significant weight in the environmental calculus of a process. Solvents constitute the majority of non-aqueous liquid waste in many pharmaceutical and chemical operations, making the choice between a traditional petroleum-derived solvent and a modern bio-based alternative a critical one.
This guide provides an in-depth, objective comparison of two such solvents: Toluene, a workhorse aromatic hydrocarbon, and 2,5-Dimethyltetrahydrofuran (2,5-DMTHF), an emerging bio-derived cyclic ether. We will move beyond simple property listings to explore the full environmental lifecycle, toxicity profiles, and regulatory landscapes of these two compounds, providing the data-driven insights necessary for informed, responsible solvent selection in the laboratory and beyond.
Foundational Properties and Sourcing: A Tale of Two Origins
The fundamental differences between 2,5-DMTHF and Toluene begin with their origins. Toluene is a mature, petroleum-based product, primarily produced as a byproduct of crude oil refining and coke production from coal.[1][2][3][4][5] Its synthesis is intrinsically linked to the fossil fuel economy.
In stark contrast, 2,5-DMTHF is a next-generation solvent derived from renewable biomass.[6][7] The typical synthesis pathway involves the catalytic conversion of carbohydrates like fructose (itself derived from glucose or directly from biomass) into 5-hydroxymethylfurfural (HMF), which is then hydrogenated to produce 2,5-DMTHF.[8][9][10] This bio-based origin presents a compelling advantage in the pursuit of a circular economy.
Table 1: Comparison of Physicochemical Properties
| Property | This compound (2,5-DMTHF) | Toluene | Significance for Environmental Impact |
| Formula | C₆H₁₂O | C₇H₈ | The presence of oxygen in 2,5-DMTHF influences its polarity and degradation pathways. |
| Origin | Bio-based (from lignocellulosic biomass)[6][11] | Petroleum-based (from crude oil, coal tar)[1][3] | Directly impacts the solvent's carbon footprint and renewability. |
| Boiling Point | ~92-94 °C | 110.6 °C | Affects volatility, atmospheric emissions (VOC potential), and energy required for distillation/recovery. |
| Water Solubility | Low / Immiscible[6] | Immiscible (0.52 g/L at 20 °C)[1] | Low solubility for both limits dissolution in waterways but can lead to the formation of persistent non-aqueous phase liquids (NAPLs) in case of spills.[12] |
| Flash Point | -3 °C (estimated) | 4 °C[3] | Both are highly flammable liquids requiring careful handling and storage.[3][13] |
| Key Hazard | Flammable; Forms explosive peroxides[13][14] | Flammable; Known neurotoxin and developmental toxicant[15][16][17] | Defines primary safety protocols and long-term health considerations. |
Life Cycle Assessment: From Cradle to Gate
A true environmental comparison necessitates a Life Cycle Assessment (LCA), which evaluates the impact from raw material extraction to the finished product ("cradle-to-gate").
Toluene's Linear, Fossil-Based Lifecycle The production of Toluene is an energy-intensive process reliant on the extraction and refining of finite fossil fuels.[2][4] This "linear" model contributes directly to greenhouse gas emissions and resource depletion. Life cycle assessments of aromatic hydrocarbons derived from petroleum consistently show significant contributions to global warming potential and other environmental impact categories.[18][19]
2,5-DMTHF's Potentially Circular, Bio-Based Lifecycle 2,5-DMTHF's production from renewable biomass offers a fundamentally different paradigm.[6][7] The biomass feedstock, such as corn stover or wood chips, absorbs atmospheric CO₂ during its growth. This sequestration can offset the carbon emissions generated during cultivation, harvesting, and chemical conversion. Studies on the similar bio-solvent 2-methyltetrahydrofuran (2-MTHF) have shown that its production from renewable resources can result in a 97% reduction in emissions compared to a conventionally produced solvent like tetrahydrofuran (THF).[20][21] While a specific LCA for 2,5-DMTHF is less common, the underlying principles of its bio-based pathway point toward a significantly lower carbon footprint.
Environmental Fate and Biodegradability
A solvent's persistence in the environment is a key determinant of its long-term impact.
Toluene: Toluene is readily biodegradable in soil and water by a wide range of microorganisms under both aerobic and anaerobic conditions.[22][23][24][25] However, its degradation rate is highly dependent on environmental factors such as microbial population, water content, and nutrient availability.[12][23] In cases of large spills or in deep soil, it can persist and contaminate groundwater.
This compound: As a bio-based compound, 2,5-DMTHF is expected to be biodegradable. Studies on the parent compound, tetrahydrofuran, and the related 2-MTHF show that microorganisms can degrade these cyclic ethers, typically initiating the process via monooxygenase enzymes that hydroxylate the ring, leading to ring cleavage.[26][27] It is suggested that bio-based cyclic ethers like 2,5-DMTHF are readily degraded upon exposure to sunlight via furan ring opening.[6]
Table 2: Biodegradability Profile
| Parameter | This compound (2,5-DMTHF) | Toluene |
| Primary Degradation Route | Microbial degradation, likely initiated by ring hydroxylation and cleavage.[26] | Rapid microbial degradation under favorable conditions.[23][24][25] |
| Environmental Persistence | Expected to be non-persistent. Readily degraded via furan ring opening.[6] | Can be persistent in deep soil or anoxic conditions.[22] Volatilizes rapidly from surface soils.[22][28] |
| Degradation Conditions | Aerobic conditions are generally favorable for ether degradation. | Degrades under aerobic, denitrifying, sulfate-reducing, and methanogenic conditions.[24][29] |
Human and Environmental Toxicity: A Critical Divide
The toxicological profile is arguably the most significant point of divergence between these two solvents.
Toluene: A Well-Documented Hazard Toluene's toxicity is extensively documented. The central nervous system (CNS) is the primary target for both acute and chronic exposures.[15][22]
-
Human Health: Acute inhalation can cause dizziness, fatigue, headaches, and nausea, while chronic exposure or abuse can lead to severe CNS depression, memory loss, and impaired speech, hearing, and vision.[15][16][17] Toluene is also a known developmental toxicant, with exposure during pregnancy linked to CNS dysfunction and developmental defects in children.[15][30][31] The US EPA has concluded there is inadequate information to assess its carcinogenic potential.[15][28]
-
Ecotoxicity: Toluene exhibits moderate acute and chronic toxicity to aquatic life.[32]
This compound: An Emerging Profile The toxicological database for 2,5-DMTHF is less mature than for Toluene, but initial assessments provide key insights.
-
Human Health: It is classified as an irritant and is suspected to target the CNS.[13][14] Notably, 2,5-dimethylfuran (the precursor to 2,5-DMTHF) is a metabolite of hexane and plays a role in its neurotoxicity.[33] While some computational studies predict moderate aquatic toxicity for 2,5-DMTHF itself, they raise a significant flag about its combustion intermediates, including compounds like benzene, which are predicted to have higher toxicity and bioaccumulation potential.[34]
-
Ecotoxicity: Predicted to have moderate-level aquatic toxicity, with greater concern for its combustion byproducts.[34]
Table 3: Comparative Toxicity and Regulatory Overview
| Parameter | This compound (2,5-DMTHF) | Toluene |
| Primary Human Health Hazard | Irritant; potential CNS target.[13][14] Limited long-term data available. | CNS depressant; neurotoxin; developmental toxicant.[15][16][17][35] |
| Carcinogenicity (IARC/EPA) | Not classified. | Group 3 (Not classifiable as to its carcinogenicity in humans) - IARC.[28] |
| Aquatic Toxicity | Predicted moderate toxicity.[34] | Moderate acute and chronic toxicity. |
| Regulatory Exposure Limits (OSHA PEL, 8-hr TWA) | Not established. | 200 ppm.[36] |
| Key Regulations | Flammable liquid regulations apply. | Regulated as a Hazardous Air Pollutant (HAP) under the Clean Air Act.[37] Subject to numerous federal and state regulations.[28][37] |
Experimental Protocol: Assessing Ready Biodegradability
To provide actionable guidance, we outline a standardized protocol for evaluating a solvent's biodegradability. The OECD 301D "Ready Biodegradability: Closed Bottle Test" is a robust method for this purpose.
Objective: To determine the potential for rapid and ultimate biodegradation of a chemical in an aerobic aqueous medium. The rationale is to expose the test substance to a small concentration of microorganisms in a sealed, nutrient-rich environment and measure the depletion of dissolved oxygen over 28 days. Rapid oxygen consumption relative to a control indicates microbial metabolism of the substance.
Methodology: OECD 301D Closed Bottle Test
-
Preparation of Mineral Medium: Prepare a mineral salt medium containing essential nutrients (e.g., potassium, magnesium, calcium, iron salts) in purified water. Aerate this medium vigorously for 20 minutes to ensure oxygen saturation.
-
Inoculum Preparation: The source of microorganisms is critical. Typically, effluent from a domestic wastewater treatment plant is used. This provides a diverse, un-acclimated microbial population. Filter the effluent to remove large particles.
-
Test Setup:
-
Test Bottles: To multiple airtight glass bottles (e.g., 300 mL BOD bottles), add the aerated mineral medium. Add the test substance (e.g., 2,5-DMTHF or Toluene) to achieve a final concentration of 2-5 mg/L. This low concentration ensures the substance is the limiting carbon source and is not toxic to the microbes. Add a small volume of the prepared inoculum.
-
Blank Control: Prepare bottles containing only the mineral medium and inoculum. This measures the background respiration of the microbial community.
-
Reference Control: Prepare bottles with the medium, inoculum, and a readily biodegradable reference substance (e.g., sodium benzoate). This validates the viability and activity of the inoculum.
-
Toxicity Control: Prepare bottles with the medium, inoculum, the test substance, and the reference substance. This checks if the test substance is inhibitory to microbial activity at the tested concentration.
-
-
Incubation: Seal all bottles, ensuring no air bubbles are trapped. Place them in a dark incubator at a constant temperature (20 ± 1 °C) for 28 days. The dark prevents photosynthetic oxygen production.
-
Measurement: Periodically, and at the end of the 28-day period, measure the dissolved oxygen (DO) concentration in each bottle using a calibrated oxygen electrode.
-
Calculation: The percentage of biodegradation is calculated based on the oxygen consumed in the test bottles (corrected for the blank control) as a percentage of the Theoretical Oxygen Demand (ThOD) of the substance.
-
% Biodegradation = [(DO_blank - DO_test) / ThOD] * 100
-
-
Interpretation: A substance is considered "readily biodegradable" if it reaches >60% biodegradation within the 28-day window and within 10 days of exceeding the 10% biodegradation level (the "10-day window").
Conclusion and Scientific Recommendation
The choice between this compound and Toluene is a choice between a promising future and an entrenched past.
-
Toluene is a known quantity. Its performance as a solvent is well-understood, but it comes with an undeniable environmental and human health burden. Its petroleum origin, significant contribution to air pollution, and well-documented neuro- and developmental toxicity make it a prime target for substitution under the principles of green chemistry.
-
This compound represents a significant step forward in sustainable solvent technology. Its bio-based origin offers a pathway to a dramatically reduced carbon footprint and decouples its production from the volatile fossil fuel market.[6][7] It is expected to be biodegradable and lacks the specific, severe toxicity warnings associated with Toluene.
Recommendation for the Field: For researchers, scientists, and drug development professionals, the directive is clear. While Toluene may remain in some legacy processes, all new process development should prioritize the evaluation and implementation of greener alternatives. 2,5-DMTHF stands out as a viable candidate, particularly in applications where ethers are suitable.
However, its adoption must be accompanied by rigorous scientific diligence. The "green" label from its bio-based origin does not obviate the need for a thorough toxicological assessment, especially concerning inhalation exposure and the environmental impact of its combustion byproducts, as preliminary studies have highlighted.[34] The path forward involves embracing these novel bio-solvents while simultaneously contributing to the body of knowledge that ensures their safe and responsible use. The transition away from hazardous solvents like Toluene is not just an environmental goal; it is a scientific and ethical responsibility.
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A Senior Application Scientist's Guide to 2,5-Dimethyltetrahydrofuran: Validating a Bio-Derived Green Solvent
For decades, the pharmaceutical and chemical industries have relied on a toolbox of conventional petroleum-based solvents. While effective, many of these solvents, such as tetrahydrofuran (THF) and toluene, carry significant safety, health, and environmental burdens. The principles of green chemistry compel us to seek safer, more sustainable alternatives that do not compromise performance. This guide provides an in-depth validation of 2,5-dimethyltetrahydrofuran (2,5-Me2THF), a promising bio-derived solvent, comparing its properties and performance against established alternatives.
The Genesis of a Greener Solvent: Sustainable Synthesis
A solvent's "green" credentials begin with its origin. Unlike its petrochemical counterpart THF, 2,5-Me2THF can be produced from renewable biomass resources.[1][2] The synthesis typically starts with 5-hydroxymethylfurfural (HMF), a key platform chemical derived from the dehydration of C6 sugars found in lignocellulosic biomass, such as corn cobs or bagasse.[2][3][4] HMF undergoes a series of catalytic hydrodeoxygenation and hydrogenation steps to yield 2,5-Me2THF.[2][5] This bio-based pathway is critical as it reduces dependence on fossil fuels and aligns with the development of a circular economy.[2]
Physicochemical Properties: A Comparative Benchmark
A solvent's utility is defined by its physical properties. 2,5-Me2THF exhibits a profile that makes it a viable replacement for traditional ethers and hydrocarbons in various applications. Below is a comparative table of its key properties against common laboratory solvents.
| Property | 2,5-Me2THF | THF | 2-MeTHF | Toluene |
| Molecular Formula | C₆H₁₂O | C₄H₈O | C₅H₁₀O | C₇H₈ |
| Molar Mass ( g/mol ) | 100.16[6] | 72.11[7] | 86.13 | 92.14[8] |
| Boiling Point (°C) | 90-92 | 66[7] | 80 | 110.6[8] |
| Density (g/mL @ 25°C) | ~0.833 | ~0.889 (@ 20°C)[7] | ~0.854 | ~0.867 (@ 20°C)[8] |
| Dynamic Viscosity (cP @ 25°C) | ~0.340[6] | ~0.48 | ~0.46 | ~0.56 |
| Water Solubility | Low / Sparingly Soluble[9] | Miscible[7][10] | Limited (14g/100g)[4] | Very Low[8] |
| Flash Point (°C) | 27 (closed cup) | -14.4[7] | -11 | 4[8] |
| Peroxide Formation | Significantly Lower than THF | Readily forms explosive peroxides[7] | Lower than THF[4] | Does not form peroxides[8] |
Expert Insights: The higher boiling point of 2,5-Me2THF (90-92 °C) compared to THF (66 °C) is a distinct advantage, allowing for reactions to be conducted at elevated temperatures with less solvent loss and under atmospheric pressure.[9] Its limited miscibility with water is a crucial feature that simplifies aqueous workups and product extractions, reducing the volume of organic waste generated—a key principle of green chemistry.[4][9]
Safety, Health & Environmental (SHE) Profile: The Green Advantage
A true green solvent must offer a superior SHE profile. 2,5-Me2THF provides significant safety improvements over THF.
-
Reduced Peroxide Hazard: Tetrahydrofuran is notorious for forming explosive peroxides upon exposure to air and light.[7] This necessitates stringent handling protocols and regular testing. While not completely immune like toluene, substituted tetrahydrofurans like 2,5-Me2THF show a markedly reduced tendency for peroxide formation, enhancing laboratory safety.
-
Flammability: With a higher flash point (27 °C) than THF (-14.4 °C), 2,5-Me2THF is less flammable, reducing the risk of fire.[7]
-
Toxicity and Biodegradability: While comprehensive toxicological data for 2,5-Me2THF is still emerging, it is not classified as a carcinogen by IARC.[11] Studies on the degradation of similar compounds suggest that the furan ring can be opened, facilitating biodegradation.[2][12] Its low water solubility and log Kow value suggest a low potential for bioaccumulation.[1][9]
Performance Validation in Key Chemical Reactions
Theoretical advantages must be backed by practical utility. 2,5-Me2THF has demonstrated excellent performance as a replacement for traditional solvents in several critical reaction classes.
-
Organometallic Reactions: Ether solvents are essential for stabilizing organometallic reagents. 2,5-Me2THF has been shown to be an effective medium for reactions involving Grignard reagents and other organometallics.[9][13] Its higher stability compared to THF can be advantageous, particularly in processes requiring higher temperatures.[9] However, it's noteworthy that some highly basic Grignard reagents may undergo proton abstraction from the solvent itself, an important consideration during reaction design.[13]
-
Biphasic Reactions and Extractions: The low water solubility of 2,5-Me2THF makes it an excellent substitute for solvents like dichloromethane (DCM) in biphasic reactions and extractions.[9] This property allows for easy separation from aqueous layers, simplifying workup procedures and minimizing waste.[4]
-
Biocatalysis: In the enzymatic synthesis of polyesters, 2,5-Me2THF has been successfully used as a greener alternative to toluene and THF, yielding polymers with suitable molecular masses and conversions.[14]
Protocols for In-House Validation
To ensure scientific integrity, every claim must be verifiable. The following protocols provide a self-validating system for researchers to confirm the physical properties of 2,5-Me2THF or any other solvent.
Experimental Protocol 1: Density Determination
Causality: Density is a fundamental physical property used for solvent identification and for calculations in formulation and synthesis. A pycnometer provides high accuracy by measuring the mass of a precisely known volume. Temperature control is critical as density varies with temperature.
Apparatus:
-
Analytical balance (readable to 0.1 mg)
-
Pycnometer (e.g., 10 mL) with thermometer stopper
-
Constant temperature water bath
-
Syringe or pipette
-
Lint-free wipes
Procedure:
-
Cleaning and Calibration: Thoroughly clean the pycnometer with a suitable solvent (e.g., acetone) and dry it completely.
-
Mass of Empty Pycnometer: Accurately weigh the clean, dry pycnometer and record its mass (m₁).
-
Mass with Reference Liquid: Fill the pycnometer with deionized water (a liquid of well-known density) and place it in the constant temperature bath (e.g., 25.0 °C) for 20 minutes to reach thermal equilibrium. Adjust the volume to the calibration mark, dry the outside, and weigh it. Record this mass (m₂).
-
Calculate Pycnometer Volume (V):
-
V = (m₂ - m₁) / ρwater (where ρwater is the density of water at the measurement temperature).
-
-
Mass with Sample Solvent: Empty and dry the pycnometer. Fill it with 2,5-Me2THF, allow it to equilibrate in the water bath, adjust the volume, dry the exterior, and weigh it. Record this mass (m₃).
-
Calculate Solvent Density (ρsolvent):
-
ρsolvent = (m₃ - m₁) / V
-
Experimental Protocol 2: Boiling Point Determination (Capillary Method)
Causality: A substance's boiling point is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. This method identifies this equilibrium point by observing when a stream of vapor bubbles ceases and the liquid is drawn back into a capillary tube upon cooling.
Apparatus:
-
Thiele tube or beaker for heating bath (water or mineral oil)
-
Thermometer
-
Small test tube (e.g., 75x10 mm)
-
Capillary tube (sealed at one end)
-
Rubber band or wire for attachment
-
Heat source (hot plate or Bunsen burner)
Procedure:
-
Assembly: Attach the small test tube to the thermometer using a rubber band such that the bottom of the test tube is level with the thermometer bulb.[15][16]
-
Sample Addition: Add 0.5-1 mL of 2,5-Me2THF to the test tube.
-
Capillary Insertion: Place the capillary tube, sealed-end up, into the liquid in the test tube.[17]
-
Heating: Clamp the assembly in the heating bath, ensuring the sample is below the bath liquid level. Heat the bath slowly (1-2 °C per minute) as you approach the expected boiling point.[15][18]
-
Observation (Heating): As the liquid heats, air will expand and exit the capillary. As the boiling point is reached and exceeded, a rapid and continuous stream of bubbles will emerge from the capillary tip.[15][16]
-
Observation (Cooling): Once a steady stream of bubbles is observed, turn off the heat.[17] Watch the capillary tube closely as the apparatus cools. The bubbling will slow and stop.
-
Measurement: The moment the bubbling stops and the liquid begins to be drawn up into the capillary tube, record the temperature on the thermometer.[16][17] This temperature is the boiling point. Record the atmospheric pressure for a fully corrected value.
Experimental Protocol 3: Viscosity Determination (Ostwald Viscometer)
Causality: Viscosity is a measure of a fluid's resistance to flow. This protocol uses a capillary viscometer to compare the time it takes for a known volume of 2,5-Me2THF to flow through a capillary under gravity against the time for a reference liquid (water) of known viscosity and density.
Apparatus:
-
Ostwald or Ubbelohde viscometer
-
Constant temperature water bath
-
Stopwatch
-
Pipettes
-
Pipette bulb or sucker
Procedure:
-
Cleaning: Ensure the viscometer is perfectly clean and dry.
-
Reference Measurement (Water):
-
Pipette a precise volume of deionized water into the larger bulb of the viscometer.
-
Place the viscometer vertically in the constant temperature bath (e.g., 25.0 °C) and allow it to equilibrate for 20 minutes.[19]
-
Using a pipette bulb, draw the water up through the capillary tube until the meniscus is above the upper timing mark.
-
Release the suction and, using a stopwatch, accurately measure the time (t₁) it takes for the meniscus to fall from the upper mark to the lower mark.
-
Repeat 2-3 times for an average time.
-
-
Sample Measurement (2,5-Me2THF):
-
Clean and dry the viscometer.
-
Repeat the exact same procedure using 2,5-Me2THF to obtain its average flow time (t₂).
-
-
Calculation:
-
The viscosity of the solvent (η₂) can be calculated using the following equation:
-
η₂ / η₁ = (ρ₂ * t₂) / (ρ₁ * t₁)
-
Where:
-
η₁ and η₂ are the viscosities of water and 2,5-Me2THF, respectively.
-
ρ₁ and ρ₂ are the densities of water and 2,5-Me2THF at the test temperature.
-
t₁ and t₂ are the average flow times for water and 2,5-Me2THF.
-
-
Conclusion
This compound presents a compelling case as a green solvent alternative. Its derivation from renewable biomass, favorable safety profile—most notably its reduced tendency to form explosive peroxides compared to THF—and effective performance in key chemical applications position it as a sustainable replacement for conventional solvents.[2][9][14] Its higher boiling point and low water miscibility offer practical advantages in synthesis and workup. While further toxicological and lifecycle analysis will continue to refine its profile, the existing data and performance metrics strongly support its adoption by researchers and drug development professionals seeking to implement the principles of green chemistry in their work.
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A Senior Application Scientist's Comparative Guide to 2,5-Dimethyltetrahydrofuran (2,5-DMTHF) for Extraction Efficiency
Introduction: Beyond Traditional Solvents
In the drive towards more sustainable chemical practices, the reliance on petroleum-derived solvents is under increasing scrutiny. Tetrahydrofuran (THF), while a workhorse in organic synthesis, presents challenges including its potential for peroxide formation and its petroleum origin. This guide provides an in-depth evaluation of 2,5-Dimethyltetrahydrofuran (2,5-DMTHF), a bio-derived cyclic ether, as a high-performance, greener alternative for extraction and reaction workflows.[1][2][3] Derived from renewable biomass sources like cellulose, 2,5-DMTHF offers a compelling combination of desirable physical properties and excellent performance in various applications.[2][4]
This document moves beyond a simple datasheet to offer a comparative analysis grounded in physicochemical principles and experimental observations. We will dissect the properties of 2,5-DMTHF against established solvents—THF, toluene, and heptane—and provide the technical insights necessary for researchers, chemists, and process development professionals to make informed decisions for their specific applications.
The Foundation of Performance: A Physicochemical Comparison
A solvent's performance in an extraction is dictated by its physical and chemical properties. Key parameters such as boiling point, water solubility, and polarity directly influence phase separation, analyte partitioning, and operational efficiency.[5][6][7] 2,5-DMTHF distinguishes itself from THF with a higher boiling point and significantly lower water solubility, making it an excellent candidate for extractions from aqueous media and for reactions requiring elevated temperatures.[2]
| Property | This compound (2,5-DMTHF) | Tetrahydrofuran (THF) | Toluene | Heptane |
| Molecular Formula | C₆H₁₂O | C₄H₈O | C₇H₈ | C₇H₁₆ |
| Molecular Weight | 100.16 g/mol [8] | 72.11 g/mol | 92.14 g/mol | 100.21 g/mol |
| Boiling Point | 90-92 °C[9] | 66 °C | 111 °C | 98 °C |
| Density | 0.833 g/mL at 25 °C[9] | 0.889 g/mL at 20 °C | 0.867 g/mL at 20 °C | 0.684 g/mL at 20 °C |
| Water Solubility | Low (8,378 mg/L est.)[10] | Miscible | 0.52 g/L | Insoluble |
| LogP (o/w) | 1.20 - 1.54 (est.)[8][10] | 0.46 | 2.73 | ~4.5 |
| Renewable Origin | Yes[1][2][3] | No | No | No |
| Peroxide Formation | May form explosive peroxides[11] | High propensity | Low | Low |
Key Insights from the Data:
-
Enhanced Thermal Range: The ~25 °C higher boiling point of 2,5-DMTHF compared to THF allows for a broader operational temperature range, which can be advantageous for accelerating reaction kinetics.
-
Superior Biphasic Separations: The significantly lower water solubility of 2,5-DMTHF is its most critical advantage over THF for liquid-liquid extractions. This property leads to cleaner phase separations, reduced solvent loss to the aqueous layer, and potentially higher recovery of hydrophobic analytes.[2]
-
A "Greener" Profile: As a biomass-derived solvent, 2,5-DMTHF offers a more sustainable lifecycle compared to its petrochemical counterparts, a crucial factor in modern process development.[3]
Evaluating Extraction and Reaction Performance
While physical properties are predictive, empirical data reveals the true utility of a solvent. 2,5-DMTHF has demonstrated excellent performance in biphasic reactions and extractions.[2]
Organometallic Chemistry: A Nuanced View
Ethereal solvents are fundamental to organometallic reactions, such as Grignard reagent formation, due to their ability to solvate and stabilize the reactive species.[12] The inductive effect of the two methyl groups in 2,5-DMTHF was initially thought to increase the oxygen atom's basicity, leading to stronger coordination with the magnesium center of a Grignard reagent.[13]
However, practical studies have shown that this enhanced basicity can be a double-edged sword. In the case of highly basic Grignard reagents like benzyl magnesium bromide, the solvent itself can be deprotonated, quenching the reagent.[13] This suggests that while 2,5-DMTHF is a viable solvent for many organometallic reactions, careful consideration must be given to the basicity of the specific organometallic species being used. For less basic Grignards, it performs admirably, but for those prone to proton abstraction, THF or its less basic counterpart, 2-Methyltetrahydrofuran (2-MeTHF), may be a more suitable choice.
Amide Coupling Reactions
Amide bond formation is one of the most common reactions in pharmaceutical and fine chemical synthesis.[14] These reactions often utilize undesirable solvents like dichloromethane (DCM) or N,N-dimethylformamide (DMF). Studies have shown that related bio-derived ethers, such as 2-MeTHF, are excellent, greener replacements in these workflows.[15] Given its similar properties, 2,5-DMTHF is a strong candidate for this application, particularly in protocols where a non-polar, water-immiscible solvent is preferred for simplifying the work-up and product isolation.
The following diagram illustrates the logical flow for selecting a solvent, highlighting where 2,5-DMTHF fits.
Caption: Logical workflow for solvent selection based on key experimental parameters.
Standard Protocol for Evaluating Liquid-Liquid Extraction (LLE) Efficiency
To ensure trustworthy and reproducible results, a standardized protocol for evaluating solvent performance is essential. The following methodology provides a self-validating system for comparing the extraction efficiency of 2,5-DMTHF against other solvents.
Objective: To determine the partition coefficient (K) and overall recovery of a target analyte from an aqueous phase.
Materials:
-
Target analyte
-
Aqueous phase (e.g., deionized water, buffer solution)
-
Extraction solvents to be tested (e.g., 2,5-DMTHF, Toluene, Heptane)
-
Separatory funnels or centrifuge tubes
-
Analytical instrument for quantification (e.g., GC-MS, HPLC)
-
Internal standard
Methodology:
-
Preparation of Aqueous Phase:
-
Dissolve a known concentration of the target analyte in the aqueous phase.
-
Causality Check: For ionizable analytes, adjust the pH of the aqueous phase to be at least 2 pH units away from the analyte's pKa to ensure it is in its neutral, most hydrophobic form.[5][7] This maximizes its partitioning into the organic solvent.
-
-
Extraction:
-
Add a precise volume of the prepared aqueous phase to a separatory funnel.
-
Add a precise volume of the extraction solvent (e.g., 2,5-DMTHF). A common starting point for the solvent-to-sample ratio is 7:1, though this should be optimized.[5][6]
-
Stopper the funnel and shake vigorously for 1-2 minutes, venting periodically to release pressure.
-
Causality Check: Shaking increases the interfacial surface area between the two immiscible phases, facilitating the mass transfer of the analyte from the aqueous to the organic layer until equilibrium is reached.
-
-
Phase Separation:
-
Allow the funnel to stand undisturbed until the two phases have clearly separated. The lower water solubility of 2,5-DMTHF should result in a sharp, clear interface.
-
Carefully drain the lower (typically aqueous) layer.
-
Collect the upper organic layer containing the extracted analyte.
-
-
Back Extraction (Optional, for Enhanced Purity):
-
Analysis:
-
Add a known amount of an internal standard to both the collected organic extract and a standard solution of the analyte.
-
Analyze both samples using an appropriate technique (e.g., GC-MS, HPLC).
-
Trustworthiness Check: The use of an internal standard corrects for variations in injection volume and instrument response, ensuring accurate quantification.
-
-
Calculation of Efficiency:
-
Calculate the concentration of the analyte in both the organic and remaining aqueous phases.
-
Determine the Distribution Ratio (D) or Partition Coefficient (K) using the formula: K = [Analyte]organic / [Analyte]aqueous.[16]
-
Calculate the overall percent recovery.
-
The following diagram visualizes this experimental workflow.
Caption: Standard experimental workflow for evaluating liquid-liquid extraction efficiency.
Safety, Health, and Environmental Considerations
-
Flammability: Like most ether solvents, 2,5-DMTHF is a flammable liquid and should be handled with appropriate precautions, away from ignition sources.[8][10][17]
-
Peroxide Formation: 2,5-DMTHF is noted as a potential peroxide-former.[8][11] While the substitution on the alpha-carbons may reduce the rate of peroxide formation compared to THF, it is crucial to store it under an inert atmosphere, away from light, and to test for peroxides before distillation or concentration.[18]
-
Toxicity: Current data indicates that 2,5-DMTHF is an irritant and may target the central nervous system.[11] Always handle it in a well-ventilated fume hood and use appropriate personal protective equipment (PPE), including gloves and eye protection.[17]
-
Environmental Profile: The primary environmental advantage of 2,5-DMTHF is its origin from renewable biomass, contributing to a circular economy.[3] Furthermore, some studies suggest that biogenic cyclic ethers can be degraded by exposure to sunlight and air.[3]
Conclusion and Recommendations
This compound presents a compelling case as a greener, high-performance replacement for traditional solvents, particularly THF, in extraction and biphasic reaction systems. Its low water solubility and high boiling point are significant physical advantages that translate directly to improved process efficiency and cleaner phase separations.[2]
We recommend that researchers and process chemists consider 2,5-DMTHF as a primary candidate when:
-
Performing extractions from aqueous matrices.
-
A higher reaction temperature than is feasible with THF is required.
-
A sustainable, bio-derived solvent is a priority for the process.
Caution is advised when:
-
Working with highly basic organometallic reagents where the solvent's potential for deprotonation could be a significant side reaction.[13]
By integrating 2,5-DMTHF into their solvent selection toolbox, scientists can leverage its unique properties to develop more efficient, robust, and sustainable chemical processes.
References
- Zhang, C., Wang, Y., Yang, W., & Zheng, J. (2022). Biobased this compound as a Green Aprotic Ether Solvent. Organic Process Research & Development. [Link]
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- ACS Publications. (2022). Biobased this compound as a Green Aprotic Ether Solvent.
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Confirming the Structure of 2,5-Dimethyltetrahydrofuran Reaction Products: A Comparative Guide
For researchers, scientists, and professionals in drug development, the precise structural confirmation of reaction products is paramount. This guide provides an in-depth technical comparison of common synthetic routes to 2,5-dimethyltetrahydrofuran (DMTHF), focusing on the methodologies to confirm the structure of the resulting products, including stereoisomers and potential byproducts. We will delve into the causality behind experimental choices and provide supporting data and protocols to ensure scientific integrity.
Introduction: The Significance of this compound
This compound (DMTHF) is a heterocyclic compound with applications as a biofuel and a green solvent.[1][2] Its synthesis, often from biomass-derived precursors, is a key area of green chemistry research. The structure of DMTHF allows for the existence of cis and trans stereoisomers, and the ratio of these isomers, along with the presence of any byproducts, is highly dependent on the synthetic route and reaction conditions. Accurate characterization is therefore crucial for understanding and optimizing the synthesis for specific applications.
Comparative Analysis of Synthetic Routes
Two primary pathways for the synthesis of this compound will be compared: the hydrogenation of 2,5-dimethylfuran (DMF) and the cyclization of 2,5-hexanedione.
Route 1: Hydrogenation of 2,5-Dimethylfuran
This is a common and direct route where the furan ring of 2,5-dimethylfuran is saturated. The choice of catalyst plays a critical role in the efficiency and selectivity of this transformation.
Reaction Scheme:
Caption: Two-step synthesis of this compound from 2,5-hexanedione.
Discussion of Reaction and Stereoselectivity:
The cyclization of 2,5-hexanediol, which is readily obtained from the reduction of 2,5-hexanedione, is typically acid-catalyzed. The stereochemical outcome of this reaction is influenced by the reaction mechanism. An SN2-type mechanism is proposed to favor the formation of the cis isomer, while an SN1-type mechanism can lead to a mixture of cis and trans isomers. The choice of acid catalyst and reaction conditions can therefore be tuned to influence the stereoselectivity.
Structural Confirmation of Reaction Products
A combination of chromatographic and spectroscopic techniques is essential for the unambiguous identification and quantification of the reaction products.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for separating the components of the reaction mixture and providing initial structural information based on their mass-to-charge ratio and fragmentation patterns.
Distinguishing Isomers and Byproducts:
-
cis- and trans-2,5-Dimethyltetrahydrofuran: These isomers have identical mass spectra but can often be separated chromatographically, allowing for the determination of their relative ratios. The fragmentation pattern is characterized by a significant peak at m/z 85, corresponding to the loss of a methyl group. [3]* 2,5-Dimethylfuran (DMF): A common starting material or intermediate, DMF has a molecular ion peak at m/z 96 and a distinct fragmentation pattern. [4]* 2-Hexanone and 2-Hexanol: Potential ring-opening byproducts from the hydrogenation of DMF. These will have different retention times and mass spectra from the cyclic products.
-
2,5-Hexanedione: The starting material for the cyclization route, which can be detected if the initial reduction is incomplete.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most definitive method for the structural elucidation of the this compound isomers. Both ¹H and ¹³C NMR provide detailed information about the connectivity and stereochemistry of the molecule.
¹H NMR Spectroscopy:
The chemical shifts and coupling constants of the protons in the tetrahydrofuran ring are highly sensitive to their stereochemical environment.
-
cis-2,5-Dimethyltetrahydrofuran: Due to the symmetry of the molecule, the two methyl groups are equivalent, as are the two methine protons (at C2 and C5) and the four methylene protons (at C3 and C4). This results in a simpler spectrum.
-
trans-2,5-Dimethyltetrahydrofuran: The lack of a plane of symmetry renders the two methyl groups and the two methine protons diastereotopic, leading to more complex multiplets in the spectrum.
¹³C NMR Spectroscopy:
The number of signals in the ¹³C NMR spectrum can also differentiate the isomers.
-
cis-2,5-Dimethyltetrahydrofuran: Shows three signals corresponding to the methyl carbons, the methine carbons (C2 and C5), and the methylene carbons (C3 and C4).
-
trans-2,5-Dimethyltetrahydrofuran: Due to the lower symmetry, it will exhibit four distinct signals for the two non-equivalent methyl carbons and the two sets of non-equivalent ring carbons.
Table 2: Representative ¹H NMR Chemical Shifts (ppm) for this compound Isomers
| Proton | cis-Isomer | trans-Isomer |
| CH₃ | ~1.15 (d) | ~1.12 (d), ~1.18 (d) |
| CH₂ | ~1.5-1.9 (m) | ~1.4-2.0 (m) |
| CH-O | ~3.8-4.0 (m) | ~3.7-4.1 (m) |
Note: Actual chemical shifts can vary depending on the solvent and spectrometer frequency.
Experimental Protocols
Protocol 1: Synthesis of this compound via Hydrogenation of 2,5-Dimethylfuran
Materials:
-
2,5-Dimethylfuran
-
5% Pd/C catalyst
-
Ethanol (solvent)
-
Hydrogen gas
Procedure:
-
In a high-pressure autoclave, dissolve 2,5-dimethylfuran (1.0 g, 10.4 mmol) in ethanol (20 mL).
-
Add 5% Pd/C (0.1 g, 10 wt%).
-
Seal the autoclave and purge with hydrogen gas three times.
-
Pressurize the reactor with hydrogen gas to 1 MPa.
-
Heat the reaction mixture to 80°C and stir for 4 hours.
-
After cooling to room temperature, carefully vent the hydrogen gas.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Analyze the filtrate by GC-MS and NMR to determine the conversion and product distribution.
Protocol 2: Synthesis of this compound via Cyclization of 2,5-Hexanediol
Part A: Reduction of 2,5-Hexanedione
Materials:
-
2,5-Hexanedione
-
Sodium borohydride (NaBH₄)
-
Methanol
Procedure:
-
Dissolve 2,5-hexanedione (2.0 g, 17.5 mmol) in methanol (30 mL) in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add sodium borohydride (0.66 g, 17.5 mmol) in portions.
-
Stir the reaction mixture at 0°C for 1 hour and then at room temperature for 2 hours.
-
Quench the reaction by the slow addition of 1 M HCl until the pH is ~6-7.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 20 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield 2,5-hexanediol.
Part B: Acid-Catalyzed Cyclization of 2,5-Hexanediol
Materials:
-
2,5-Hexanediol
-
Amberlyst-15 (acidic resin)
-
Toluene
Procedure:
-
To a solution of 2,5-hexanediol (1.0 g, 8.46 mmol) in toluene (20 mL), add Amberlyst-15 (0.2 g).
-
Heat the mixture to reflux with a Dean-Stark trap to remove water.
-
Monitor the reaction progress by GC-MS.
-
After completion, cool the reaction mixture and filter to remove the resin.
-
Wash the resin with toluene.
-
Analyze the combined filtrate by GC-MS and NMR to determine the product distribution.
Mechanistic Insights into Stereoselectivity
The stereochemical outcome of these reactions is a direct consequence of the reaction mechanism.
Hydrogenation of 2,5-Dimethylfuran
The hydrogenation of the furan ring is believed to occur via syn-addition of hydrogen to the double bonds from the catalyst surface. The stereoselectivity can be influenced by the catalyst and the adsorption geometry of the substrate on the catalyst surface.
Caption: Proposed mechanism for the hydrogenation of 2,5-dimethylfuran.
Cyclization of 2,5-Hexanediol
The acid-catalyzed cyclization proceeds through protonation of a hydroxyl group, followed by intramolecular nucleophilic attack by the other hydroxyl group.
-
SN2 Pathway: A concerted backside attack leads to inversion of configuration at one stereocenter, which can result in the preferential formation of the cis-isomer from a specific diastereomer of the diol.
-
SN1 Pathway: Formation of a carbocation intermediate allows for attack from either face, leading to a mixture of cis and trans products.
Conclusion
The confirmation of the structure of this compound reaction products requires a multi-faceted analytical approach. GC-MS provides essential information on the composition of the reaction mixture, while NMR spectroscopy is indispensable for the definitive differentiation of the cis and trans stereoisomers. By carefully selecting the synthetic route, catalyst, and reaction conditions, and by employing rigorous analytical techniques, researchers can gain a thorough understanding of their reaction outcomes and optimize the synthesis of this compound for its intended applications.
References
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- Chen, S., et al. (2017). Recent Progress on the Production of Liquid Fuel 2,5-Dimethylfuran via Chemoselective Hydrogenolysis Biomass-Derived 5-Hydroxymethylfurfural.
- Alonso, D. M., et al. (2013). Kinetics of hydrogenation and hydrogenolysis of 2,5-dimethylfuran over noble metals catalysts under mild conditions. Catalysis Science & Technology, 3(4), 979-986. [Link]
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- Wang, H., et al. (2020). Selective Hydrogenation of 5-Hydroxymethylfurfural to 2,5-Dimethylfuran Over Popcorn-Like Nitrogen-Doped Carbon-Confined CuCo Bimetallic Catalyst. Frontiers in Chemistry, 8, 589. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 2,5-Dimethyltetrahydrofuran
As researchers and drug development professionals, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a non-negotiable aspect of our work that underpins the safety and integrity of our laboratories. This guide provides a detailed, experience-driven protocol for the proper disposal of 2,5-Dimethyltetrahydrofuran (2,5-DMTHF), moving beyond a simple checklist to explain the critical reasoning behind each step. Our commitment to safety must extend from the initial handling of a reagent to its final, environmentally sound disposition.
Part 1: The Hazard Profile of this compound
Understanding the inherent risks of a chemical is the foundation of its safe handling and disposal. 2,5-DMTHF is not merely a solvent; it is a reactive and hazardous substance whose properties demand a stringent and informed disposal pathway.
Key Hazards:
-
Flammability: 2,5-DMTHF is a flammable liquid and vapor. Its vapors can form explosive mixtures with air and may travel to a source of ignition and flash back.[1] This is why all handling and disposal procedures must be conducted away from heat, sparks, and open flames, using non-sparking tools and bonded or grounded equipment to prevent static discharge.[1][2][3]
-
Peroxide Formation: Like its parent compound, tetrahydrofuran, 2,5-DMTHF can form potentially explosive peroxides upon prolonged exposure to air and light.[4] This is a critical consideration for both storage of the virgin material and the accumulation of its waste. The risk of peroxide formation necessitates dating containers upon opening and dictates that waste should not be stored for extended periods.
-
Health and Environmental Toxicity: The compound may cause skin, eye, and respiratory irritation, and is harmful if swallowed.[2] Furthermore, it is classified as harmful to aquatic life, making its release into the environment unacceptable.[2] Disposal down the drain is strictly prohibited.[5][6]
The causality is clear: the high flammability and potential for explosive peroxide formation mean that improper disposal—such as mixing with incompatible waste streams or attempting to evaporate it—can lead to fire, explosion, or dangerous chemical reactions.
Quantitative Data Summary
| Property | Value / Information | Source(s) |
| CAS Number | 1003-38-9 | |
| Molecular Formula | C₆H₁₂O | |
| Physical State | Colorless Liquid | [4] |
| Flash Point | 26.67 °C (80.00 °F) | [7] |
| Boiling Point | 90 - 92 °C (194 - 198 °F) | |
| GHS Hazard Statements | H226: Flammable liquid and vapor | [8] |
Part 2: Step-by-Step Disposal Protocol
This protocol is designed as a self-validating system. Following these steps methodically ensures compliance with safety standards and regulatory requirements, protecting both laboratory personnel and the environment.
Step 1: Immediate Waste Segregation at the Point of Generation
The moment 2,5-DMTHF or a solution containing it is deemed waste, it must be handled as hazardous.
-
Action: Immediately segregate 2,5-DMTHF waste into a designated hazardous waste container.
-
Causality: Preventing accidental mixing is the single most important step in avoiding dangerous reactions. 2,5-DMTHF is incompatible with strong oxidizing agents, strong acids, and strong bases.[1] Mixing these can cause fires or explosions. Keep solid and liquid wastes in separate containers.[9][10]
Step 2: Selecting and Preparing the Waste Container
The container is your primary line of defense against spills and vapor release.
-
Action:
-
Select a container made of appropriate material. For small quantities (<5 gallons), glass bottles are suitable; for larger quantities, use metal safety cans.[9]
-
Ensure the container is clean, in good condition, and has a tightly sealing cap.
-
Never use a container that previously held an incompatible chemical.
-
-
Causality: The container must be chemically resistant to the solvent and robust enough to prevent leaks. A tightly sealed cap is crucial to prevent the escape of flammable vapors.[9][11]
Step 3: Accurate and Compliant Labeling
An unlabeled or poorly labeled container is a significant safety hazard.
-
Action:
-
Attach a completed hazardous waste label to the container before adding any waste.
-
The label must clearly state "Hazardous Waste" and list all chemical constituents by their full name, including this compound.[9]
-
Include the approximate percentage of each component.[9]
-
Indicate the relevant hazards (e.g., Flammable).
-
-
Causality: Accurate labeling ensures that anyone handling the container understands its contents and the associated risks. This is vital for proper storage, emergency response, and final disposal by waste management professionals.[12]
Step 4: Safe Accumulation and Interim Storage
Waste must be stored safely within the laboratory pending pickup.
-
Action:
-
Keep the waste container tightly closed at all times, except when adding waste.[9][11]
-
Store the container in a designated satellite accumulation area, which must be at or near the point of generation.
-
Ensure the storage location is a cool, dry, and well-ventilated area, away from heat sources and direct sunlight.[5][12]
-
Always use secondary containment (such as a spill tray) for liquid waste containers to contain potential leaks.[11]
-
Leave adequate headspace in the container (approx. 10% of the volume) to allow for vapor expansion.[9]
-
-
Causality: Safe interim storage minimizes the risk of fire and exposure. Secondary containment prevents a small leak from becoming a major spill. Headspace is critical to prevent pressure buildup due to temperature fluctuations in the lab.
Part 3: The Disposal Workflow
The ultimate goal is the safe and legal transfer of waste to a licensed facility. This workflow must be systematic and documented.
Disposal Decision and Execution Workflow
The following diagram illustrates the procedural logic from waste generation to its final disposition.
Caption: Logical workflow for the safe handling and disposal of 2,5-DMTHF waste.
Step 5: Arranging for Professional Disposal
Disposal is not a "do-it-yourself" task. As the generator, you are legally responsible for the waste from "cradle to grave."[6]
-
Action:
-
Once the container is full, contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal company to schedule a pickup.[5]
-
Ensure all paperwork and manifests are completed accurately.
-
-
Causality: Federal and local regulations (such as those from the EPA) mandate that hazardous waste be transported, treated, and disposed of only by permitted entities.[6][13] The recommended disposal method is typically high-temperature incineration in a specially equipped facility.
Part 4: Managing Spills and Contaminated Materials
Accidents happen, but a prepared response minimizes their impact.
-
Spill Response:
-
Contaminated Materials:
-
Any item that comes into direct contact with 2,5-DMTHF, such as gloves, absorbent paper, or disposable lab coats, is considered hazardous waste.[5]
-
These materials must be collected in a sealed, vapor-tight plastic bag or another appropriate container and disposed of along with the liquid waste.[5]
-
Contaminated packaging should be disposed of as unused product.
-
By adhering to this comprehensive guide, you are not just following rules; you are actively participating in a culture of safety that is foundational to scientific excellence. You are ensuring that the pursuit of innovation does not come at the cost of personal safety or environmental health.
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Navigating the Safe Handling of 2,5-Dimethyltetrahydrofuran: A Guide to Personal Protective Equipment and Disposal
For the diligent researcher, scientist, and drug development professional, the mastery of chemical handling is paramount. This guide provides an in-depth, procedural framework for the safe use of 2,5-Dimethyltetrahydrofuran, focusing on the critical aspects of personal protective equipment (PPE) and compliant disposal. Our commitment is to empower you with the knowledge to not only advance your research but to do so with the highest standards of safety and confidence.
Understanding the Risks: A Prerequisite to Safety
This compound is a flammable liquid and vapor, categorized as a Flammable Liquid Category 3.[1][2] Its vapor can form explosive mixtures with air, and it may also form explosive peroxides, a common hazard with ether compounds.[3][4][5] While comprehensive toxicological data is not fully available, it is prudent to treat it as a potential skin irritant and central nervous system (CNS) target.[3][6] Therefore, a comprehensive safety strategy is not just recommended, it is essential.
Core Protective Measures: Your Personal Protective Equipment (PPE)
The selection and proper use of PPE are your first line of defense against exposure. The following table outlines the minimum required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Safety glasses with side shields or tight-fitting goggles. A face shield should be worn when there is a significant risk of splashing.[7][8] | Protects against accidental splashes of the chemical which could cause eye irritation. |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile). Gloves should be inspected before each use and disposed of properly after handling the chemical.[8][9] | Prevents direct skin contact, which can lead to irritation and potential absorption. |
| Body Protection | A lab coat or chemical-resistant apron should be worn and fully buttoned.[7][9] For larger quantities or in situations with a higher risk of splashing, chemical-resistant coveralls may be necessary.[10] | Protects the skin and personal clothing from contamination. |
| Respiratory Protection | In a well-ventilated area or under a chemical fume hood, respiratory protection may not be required. However, if ventilation is inadequate or if there is a risk of exceeding exposure limits, a NIOSH/MSHA approved air-purifying respirator with organic vapor cartridges (type ABEK) or a supplied-air respirator should be used.[2][8] | Protects against the inhalation of vapors, which can target the central nervous system. |
Operational Blueprint: A Step-by-Step Handling Protocol
Adherence to a strict operational protocol is crucial for minimizing risks. The following workflow provides a procedural guide for the safe handling of this compound.
Pre-Handling Checklist:
-
Verify Engineering Controls: Ensure you are working in a well-ventilated laboratory, preferably within a certified chemical fume hood.[9] Confirm the immediate availability and functionality of an eyewash station and safety shower.[9]
-
Inspect PPE: Before commencing any work, thoroughly inspect all PPE for signs of damage or contamination.
-
Eliminate Ignition Sources: this compound is highly flammable.[11][12] Ensure that all potential ignition sources such as open flames, hot surfaces, and sparks are removed from the work area.[8]
-
Grounding and Bonding: To prevent the buildup of static electricity, which can ignite flammable vapors, ensure that all containers and equipment are properly grounded and bonded.[7][11] Use only non-sparking tools.[7][11]
Handling Procedure:
-
Donning PPE: Put on all required PPE as outlined in the table above.
-
Dispensing: When transferring the chemical, do so slowly and carefully to avoid splashing. Keep containers tightly closed when not in use.[8]
-
Spill Management: In the event of a small spill, contain the spillage with an inert absorbent material (e.g., vermiculite, sand) and collect it using non-sparking tools.[8] Place the contaminated material in a designated, sealed hazardous waste container for proper disposal. For larger spills, evacuate the area and follow your institution's emergency procedures.
-
Peroxide Detection: Due to the risk of peroxide formation, it is crucial to date containers upon receipt and opening.[5] Regularly test for the presence of peroxides, especially in older containers or those that have been exposed to air.
Visualizing the Workflow: Handling and Disposal
The following diagram illustrates the key decision points and actions for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling and Disposal of this compound.
Disposal Plan: Ensuring a Safe and Compliant End-of-Life
The responsible disposal of this compound and any associated contaminated materials is a critical final step to protect both the environment and human health.
Waste Segregation and Collection:
-
Designated Waste Container: All waste containing this compound, including unused product, contaminated absorbent materials, and disposable PPE (gloves, etc.), must be collected in a designated, properly labeled, and sealed hazardous waste container.[9]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage: Store the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials, until it is collected for disposal.
Disposal Procedure:
Disposal of this chemical waste must be conducted through a licensed hazardous waste disposal company.[1][8] Always adhere to your institution's specific hazardous waste management procedures and comply with all local, regional, and national regulations.[7] Do not dispose of this compound down the drain or with general laboratory trash.
First Aid in Case of Exposure
Immediate and appropriate first aid is crucial in the event of an accidental exposure.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[7][8]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[7][8]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[8]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse the mouth with water. Seek immediate medical attention.[7][8]
By integrating these safety protocols into your daily laboratory practices, you contribute to a safer research environment for yourself and your colleagues.
References
- This compound - Hazardous Agents - Haz-Map. Haz-Map. [Link]
- This compound | C6H12O | CID 13855 - PubChem. PubChem. [Link]
- (Z+E)-2,5-dimethyl tetrahydrofuran - The Good Scents Company. The Good Scents Company. [Link]
- Material Safety Data Sheet 2,5-Dimethylfuran - T3DB. (2012-06-01). [Link]
- Discover the Various Types of PPE for Optimal Chemical Safety. (2024-04-25). [Link]
- 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista. (2022-10-06). [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. This compound, mixture of cis and trans 96 1003-38-9 [sigmaaldrich.com]
- 3. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 4. This compound | C6H12O | CID 13855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cdn.ymaws.com [cdn.ymaws.com]
- 6. (Z+E)-2,5-dimethyl tetrahydrofuran [thegoodscentscompany.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 11. This compound | 1003-38-9 | TCI AMERICA [tcichemicals.com]
- 12. fishersci.com [fishersci.com]
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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
